METHYL THIOPHENE-3-ACETATE
Description
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Properties
IUPAC Name |
methyl 2-thiophen-3-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-9-7(8)4-6-2-3-10-5-6/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGRWVULDSXQSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
130269-18-0 | |
| Record name | 3-Thiopheneacetic acid, methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130269-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60207119 | |
| Record name | Methyl 3-thienylacetate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58414-52-1 | |
| Record name | 3-Thiopheneacetic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58414-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 3-thienylacetate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058414521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-thienylacetate | |
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| Record name | Methyl 3-thienylacetate | |
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Foundational & Exploratory
An In-depth Technical Guide to Methyl Thiophene-3-Acetate: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of Methyl thiophene-3-acetate (CAS No. 58414-52-1), a key heterocyclic building block in organic synthesis and pharmaceutical development. We will delve into its fundamental chemical and physical properties, explore validated synthesis protocols, discuss its strategic applications in drug discovery, and outline robust analytical methodologies for its characterization and quality control. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.
Core Compound Identification and Properties
This compound is a sulfur-containing heterocyclic compound that serves as a valuable intermediate. The thiophene ring is a well-recognized "privileged scaffold" in medicinal chemistry, known for its bioisosteric relationship with the benzene ring, which can enhance interaction with various biological targets.[1]
Chemical Identity
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
-
IUPAC Name: methyl 2-(thiophen-3-yl)acetate[]
-
Synonyms: Methyl 3-thienylacetate, Thiophene-3-acetic acid methyl ester[3][4][9]
Physicochemical Properties
A thorough understanding of the physicochemical properties is critical for its application in synthesis and formulation.
| Property | Value | Source |
| Molecular Weight | 156.20 g/mol | [3][4][] |
| Appearance | Liquid | [6] |
| Boiling Point | 125-129°C at 25 mmHg | [9] |
| Refractive Index | 1.5215 | [9] |
| Topological Polar Surface Area | 54.5 Ų | [2] |
| Canonical SMILES | COC(=O)CC1=CSC=C1 | [2][] |
| InChI Key | RZGRWVULDSXQSM-UHFFFAOYSA-N | [2][6] |
Synthesis of this compound
The synthesis of thiophene derivatives is a cornerstone of heterocyclic chemistry. While various methods exist for creating the thiophene ring itself, such as the Paal-Knorr or Gewald synthesis, the preparation of this compound typically involves the esterification of the corresponding carboxylic acid.[10]
Esterification of 3-Thiopheneacetic Acid
A direct and high-yielding method for preparing this compound is the esterification of 3-Thiopheneacetic acid. The use of (Trimethylsilyl)diazomethane (TMS-diazomethane) offers a mild and efficient route, avoiding harsh acidic conditions that could be detrimental to sensitive substrates.
-
Preparation: Dissolve 3-Thiopheneacetic acid (1 equivalent) in a suitable solvent mixture, such as Methanol (MeOH).
-
Reaction Initiation: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add TMS-diazomethane (typically a 2.0 M solution in hexanes) dropwise to the cooled solution. The reaction progress can be monitored by the cessation of gas evolution.
-
Stirring: Allow the reaction to stir for approximately 3 hours at 0°C to room temperature.
-
Quenching: Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid.
-
Work-up: Remove the solvents under reduced pressure (rotary evaporation).
-
Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 3-15%) to yield pure this compound.
-
Mild Conditions: TMS-diazomethane is preferred over traditional methods like Fischer esterification (acid and alcohol) because it operates under neutral conditions, preserving the integrity of the thiophene ring which can be sensitive to strong acids.
-
High Yield: This method is known for producing high yields of the desired ester with minimal side products.
-
Safety: While effective, it is crucial to handle TMS-diazomethane with care in a well-ventilated fume hood as it is a potentially explosive and toxic reagent.
Caption: Synthetic utility of this compound in drug discovery.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for this purpose. [11]
High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for assessing the purity of the compound and quantifying it in reaction mixtures or final products.
[11]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and water (often with a small amount of acid like 0.1% phosphoric acid to improve peak shape).
-
Example Gradient: Start at 40% Acetonitrile, ramp to 70% over 8 minutes, hold, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector set at a wavelength where the thiophene chromophore absorbs, typically around 230-260 nm.
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for confirming the molecular weight and fragmentation pattern, which provides definitive structural identification.
[11]
-
Column: A capillary column with a non-polar or mid-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Statements: Based on supplier data, related compounds can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. [6]* Precautionary Measures:
-
Use in a well-ventilated area or fume hood. [12] * Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [12][13] * Ground and bond containers when transferring material to prevent static discharge. [12] * Keep away from heat, sparks, and open flames. [13]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [6][12]Ambient temperatures are generally suitable for storage. [2]
-
Conclusion
This compound is a fundamentally important building block for chemical synthesis, particularly within the realm of drug discovery and development. Its well-defined physicochemical properties, accessible synthesis routes, and versatile reactivity make it an invaluable tool for medicinal chemists. The analytical and safety protocols outlined in this guide provide a robust framework for its effective and safe utilization in a research and development setting.
References
-
Sunway Pharm Ltd. (n.d.). This compound - CAS:58414-52-1. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:58414-52-1. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methylthiophene, 99+%. Retrieved from [Link]
-
Agilent Technologies. (2019). Safety Data Sheet. Retrieved from [Link]
-
CPAChem. (n.d.). Safety data sheet. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzo[B]thiophene-3-acetic acid, methyl ester. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 58414-52-1. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-methylthiophene. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylthiophene. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Methylthiophene. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-methyl thiophene, 616-44-4. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Therapeutic importance of synthetic thiophene. Retrieved from [Link]
-
PubMed. (n.d.). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Retrieved from [Link]
-
Centers for Disease Control and Prevention (NIOSH). (n.d.). methyl acetate 1458. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 3-Methylthiophene: Applications in Polymerization and Chemical Synthesis. Retrieved from [Link]
-
Autech Industry Co.,Limited. (n.d.). 3-Methylthiophene: Your Guide to Organic Synthesis Applications. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
Chromatography Forum. (2009). methyl(methylthio)acetate need help quickly. Retrieved from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound - CAS:58414-52-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound | VSNCHEM [vsnchem.com]
- 5. This compound | CAS#:58414-52-1 | Chemsrc [chemsrc.com]
- 6. This compound | 58414-52-1 [sigmaaldrich.com]
- 7. This compound | 58414-52-1 [chemicalbook.com]
- 9. chemwhat.com [chemwhat.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Physicochemical Properties of Methyl Thiophene-3-acetate
Abstract: Methyl thiophene-3-acetate (CAS No. 58414-52-1) is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and advanced materials. A profound understanding of its physicochemical properties is not merely academic; it is a prerequisite for optimizing reaction kinetics, designing efficient purification protocols, developing stable formulations, and ensuring safe laboratory handling. This guide provides a consolidated, in-depth analysis of the core physicochemical and spectroscopic properties of this compound, synthesized from authoritative data. It is designed to serve as a primary reference for researchers, chemists, and drug development professionals, offering not just data, but also the underlying scientific rationale and validated experimental protocols for its characterization.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is systematically known as methyl 2-(thiophen-3-yl)acetate.[] Its identity is defined by its molecular formula, weight, and unique CAS registry number.
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Chemical Name: this compound[2]
-
Synonyms: Methyl 3-thienylacetate, Thiophene-3-acetic acid methyl ester[3][4]
-
InChI Key: RZGRWVULDSXQSM-UHFFFAOYSA-N[5]
The molecule's structure, featuring a thiophene ring connected via a methylene bridge to a methyl ester group, dictates its reactivity and physical properties.
Caption: 2D molecular structure of this compound.
Core Physicochemical Properties
The bulk physical properties of a compound are critical for its application in process chemistry and formulation science. These properties are summarized below for ease of reference.
| Property | Value | Source(s) |
| Physical State | Liquid at room temperature | |
| Appearance | Colorless to pale yellow liquid | [6] |
| Density | 1.185 g/cm³ | [][7] |
| Boiling Point | 118 °C @ 15 torr (20 hPa) | [] |
| 125 °C (at unspecified pressure) | [4][7] | |
| Refractive Index (n20/D) | 1.5215 | [4][7] |
| Topological Polar Surface Area | 54.5 Ų | [][5] |
Thermal Properties
The boiling point of 118 °C at a reduced pressure of 15 torr indicates that this compound is a relatively high-boiling liquid, suitable for reactions at elevated temperatures but requiring vacuum distillation for purification to prevent thermal decomposition.[] Data on its melting point is not consistently reported in the literature, which is common for compounds that remain liquid well below 0 °C.
Density and Refractive Index
With a density of 1.185 g/cm³, it is denser than water.[][7] The refractive index of 1.5215 is a useful parameter for rapid, non-destructive purity assessment during synthesis and processing.[4][7]
Solubility Profile
Quantitative solubility data for this compound is not widely published. However, its molecular structure provides strong indicators of its expected solubility. The principle of "like dissolves like" is instructive here. The thiophene ring and ester functional group impart a degree of polarity, while the overall carbon-sulfur backbone is nonpolar.
-
Organic Solvents: It is expected to be readily soluble in a wide range of common organic solvents, including alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF), and aromatic hydrocarbons (toluene).[8]
-
Aqueous Solubility: Due to the hydrophobic nature of the thiophene ring and the hydrocarbon portions of the molecule, its solubility in water is predicted to be low.[8]
For any process development, it is imperative to determine the solubility experimentally in the specific solvent system of interest. A validated protocol for this determination is provided in Section 4.1.
Spectroscopic Characterization
Spectroscopic analysis is the cornerstone of structural elucidation and quality control. The following sections detail the expected spectral signatures for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is one of the most powerful tools for confirming the structure. For this compound in a solvent like CDCl₃, the following signals are predicted:
-
~ 3.7 ppm (Singlet, 3H): This signal corresponds to the three equivalent protons of the methyl ester (-OCH₃) group. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.[9]
-
~ 3.8 ppm (Singlet, 2H): This signal arises from the two methylene (-CH₂-) protons. These protons are adjacent to both the aromatic thiophene ring and the carbonyl group, leading to a significant downfield shift.
-
~ 7.0-7.4 ppm (Multiplets, 3H): These signals correspond to the three protons on the thiophene ring. Due to the substitution at the 3-position, these protons are chemically non-equivalent and will exhibit coupling with each other, resulting in a complex multiplet pattern. The exact shifts and coupling constants are diagnostic of the 3-substituted thiophene pattern.[10]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework. Seven distinct carbon signals are expected:
-
~ 171 ppm: The carbonyl carbon (C=O) of the ester group, typically found in this downfield region.
-
~ 120-140 ppm: Four signals corresponding to the four sp²-hybridized carbons of the thiophene ring. The carbon atom directly attached to the methylene group will have a distinct shift from the others.
-
~ 52 ppm: The methyl ester carbon (-OCH₃).
-
~ 35 ppm: The methylene carbon (-CH₂-).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum of this compound will be dominated by the following characteristic absorption bands:
-
~ 1735-1750 cm⁻¹ (Strong): A strong, sharp absorption corresponding to the C=O (carbonyl) stretching vibration of the saturated ester.
-
~ 3100 cm⁻¹ (Weak): C-H stretching vibrations for the aromatic protons on the thiophene ring.
-
~ 2850-2960 cm⁻¹ (Medium): C-H stretching vibrations for the methyl and methylene groups.
-
~ 1150-1250 cm⁻¹ (Strong): C-O stretching vibration of the ester group.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecule will fragment in a predictable manner.
-
Molecular Ion (M⁺): The most critical piece of information is the molecular ion peak. The monoisotopic mass of C₇H₈O₂S is 156.02 g/mol .[][5] Therefore, a prominent peak at m/z = 156 is expected, confirming the molecular weight.
-
Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 125, and cleavage of the C-C bond adjacent to the ring.
Key Experimental Protocols
The following protocols are provided as self-validating systems for the characterization of this compound.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility, a critical parameter for drug development and environmental assessment.[11]
Objective: To determine the saturation solubility of this compound in water at a defined temperature (e.g., 25 °C).
Methodology Rationale: The shake-flask method is chosen because it allows the system to reach thermodynamic equilibrium between the undissolved solute and the saturated solution, providing a true measure of solubility. The use of HPLC with UV detection provides a sensitive and specific method for quantification.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). "Excess" ensures that a solid or liquid phase of the solute remains after equilibrium is reached.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C ± 0.5 °C) using an orbital shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the mixture to stand at the same constant temperature for at least 24 hours to allow for complete phase separation of the undissolved compound.
-
Sampling: Carefully withdraw a sample from the clear, aqueous supernatant. It is critical to avoid disturbing the undissolved layer.
-
Filtration/Centrifugation: Immediately filter the sample through a syringe filter (e.g., 0.22 µm PVDF) that is compatible with the sample and does not adsorb the analyte. Alternatively, centrifuge the sample at high speed and draw from the supernatant. This step removes any microscopic undissolved particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).
-
Generate a calibration curve by analyzing these standards using a validated HPLC-UV method.
-
Analyze the filtered aqueous sample under the same HPLC conditions.
-
-
Calculation: Determine the concentration of the analyte in the aqueous sample using the calibration curve. This concentration represents the aqueous solubility, typically expressed in mg/mL or µg/mL.
Caption: Workflow for solubility determination via the shake-flask method.
Protocol: NMR Spectroscopic Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology Rationale: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals.[12] Tetramethylsilane (TMS) is the standard internal reference because its protons are highly shielded, appearing upfield (0 ppm) of most organic signals, and it is chemically inert.[9]
Step-by-Step Protocol:
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Acetone-d₆. CDCl₃ is a common first choice.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. Many deuterated solvents are available with TMS already added.
-
Mixing: Cap the NMR tube and invert it several times to ensure the solution is homogeneous.
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve homogeneity and lock onto the deuterium signal of the solvent.
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).
-
Acquire the proton-decoupled ¹³C NMR spectrum. This experiment requires more scans and a longer acquisition time than the proton spectrum.
-
-
Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals in the ¹H spectrum. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
Safety and Handling
Proper handling is essential for laboratory safety. Based on available Safety Data Sheet (SDS) information, this compound should be handled with care.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning.
-
Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at ambient temperature.[2][5]
Overview of Synthesis
For researchers who may need to prepare this compound, a common method is the esterification of the corresponding carboxylic acid. For example, 3-thiopheneacetic acid can be treated with a methylating agent in a suitable solvent to yield the desired methyl ester. One documented method involves the reaction of 2-(thiophen-3-yl)acetic acid with (trimethylsilyl)diazomethane in methanol at 0 °C.[13] This approach is efficient but requires careful handling of the diazomethane reagent.
Conclusion
This technical guide has consolidated the essential physicochemical and spectroscopic properties of this compound. The provided data on its thermal properties, density, and spectral characteristics serves as a critical resource for its application in synthesis, purification, and formulation. The detailed experimental protocols offer validated, trustworthy methods for in-house characterization. By grounding these properties in established scientific principles, this document equips researchers and scientists with the necessary knowledge for the confident and effective use of this important chemical intermediate.
References
-
ChemWhat. (n.d.). This compound CAS#: 58414-52-1. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:58414-52-1. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 2-(methyl thio) acetate, 16630-66-3. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylthiophene. Retrieved from [Link]
-
Solubility of Things. (n.d.). 3-methylthiophene. Retrieved from [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]
Sources
- 2. This compound - CAS:58414-52-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | VSNCHEM [vsnchem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 3-Methylthiophene | C5H6S | CID 12024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:58414-52-1 | Chemsrc [chemsrc.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 3-Methylthiophene(616-44-4) 1H NMR [m.chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Spectroscopic Guide to Methyl Thiophene-3-acetate
This technical guide provides an in-depth analysis of the spectroscopic data for methyl thiophene-3-acetate (CAS No. 58414-52-1), a key intermediate in pharmaceutical and materials science research.[1][2][3][4] For researchers, scientists, and professionals in drug development, unambiguous structural confirmation and purity assessment are paramount. This document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define this compound. The causality behind experimental choices and the integration of multi-technique data for self-validating analysis are emphasized throughout.
Molecular Structure and Spectroscopic Correlation
This compound possesses a unique electronic and structural profile owing to its thiophene ring and ester functionality.[1] Understanding the precise location of each atom is the foundational step for interpreting its spectral data. The structure with IUPAC numbering is presented below to serve as a reference for all subsequent spectral assignments.
Caption: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is a powerful technique for elucidating the number of distinct proton environments and their connectivity within a molecule. The aromatic region of the spectrum is particularly informative for substituted thiophenes, revealing the substitution pattern through characteristic chemical shifts and coupling constants.
The expected ¹H NMR signals for this compound are dictated by the electron-withdrawing nature of the acetate group and the electronic properties of the thiophene ring. The protons on the thiophene ring (H1, H2, and H4) form a complex splitting pattern, while the methylene (H5) and methyl (H6) protons of the acetate group appear as singlets.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H1 (on C1) | ~7.25 | dd | J(H1,H2) ≈ 5.0, J(H1,H4) ≈ 1.3 | 1H |
| H2 (on C2) | ~7.00 | dd | J(H2,H1) ≈ 5.0, J(H2,H4) ≈ 2.9 | 1H |
| H4 (on C4) | ~7.10 | dd | J(H4,H2) ≈ 2.9, J(H4,H1) ≈ 1.3 | 1H |
| H5 (on C5) | ~3.80 | s | - | 2H |
| H6 (on C6) | ~3.70 | s | - | 3H |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's field strength. The values presented are typical estimations based on data for similar thiophene derivatives.[5][6]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[7]
-
Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the different carbon environments within the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.
The carbonyl carbon of the ester group is expected to have the largest chemical shift (downfield), while the methyl carbon of the ester will be the most upfield. The sp² hybridized carbons of the thiophene ring will appear in the aromatic region of the spectrum. The application of DEPT (Distortionless Enhancement by Polarization Transfer) sequences can be used to distinguish between CH, CH₂, and CH₃ groups, further confirming assignments.[8]
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon Label | Chemical Shift (δ, ppm) | DEPT-135 Signal |
| C=O (Carbonyl) | ~171 | None |
| C1 | ~128 | Positive |
| C2 | ~126 | Positive |
| C3 | ~135 | None |
| C4 | ~123 | Positive |
| C5 (CH₂) | ~35 | Negative |
| C6 (OCH₃) | ~52 | Positive |
Note: These are predicted values based on standard chemical shift ranges for the functional groups present.[8][9][10]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 75 MHz or higher field NMR spectrometer is typically used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required compared to ¹H NMR.
-
Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction. The CDCl₃ solvent signal (a triplet centered at ~77.16 ppm) is commonly used for referencing.
Infrared (IR) Spectroscopy
Infrared spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
For this compound, the most prominent absorption band will be the C=O stretch of the ester group, which is typically strong and sharp. The C-O single bond stretches of the ester will also be present. The C-H stretching vibrations of the aromatic thiophene ring and the aliphatic methylene and methyl groups will appear at their characteristic frequencies. The thiophene ring itself will exhibit several characteristic "ring breathing" and C-H out-of-plane bending vibrations.[11]
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| C=O stretch (ester) | ~1740 | Strong, Sharp |
| C=C stretch (aromatic ring) | 1600-1450 | Medium-Weak |
| C-O stretch (ester) | 1300-1000 | Strong |
| C-H out-of-plane bend | 900-675 | Strong |
Note: These are typical frequency ranges. The exact position can be influenced by the molecular environment.[11]
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
-
Sample Preparation: Place a small drop of neat liquid this compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added and averaged at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure.
The molecular ion peak for this compound (C₇H₈O₂S) is expected at a mass-to-charge ratio (m/z) of 156.[1] A key fragmentation pathway involves the loss of the methoxy group (•OCH₃) to form an acylium ion, or cleavage at the alpha-carbon to the thiophene ring.
Table 4: Predicted Major Fragment Ions in the EI-Mass Spectrum
| m/z | Proposed Fragment |
| 156 | [M]⁺ (Molecular Ion) |
| 125 | [M - •OCH₃]⁺ |
| 97 | [Thienylmethyl]⁺ (Th-CH₂⁺) |
| 59 | [COOCH₃]⁺ |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is typically introduced via direct infusion or through a gas chromatograph (GC-MS).[12] For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected.
-
Ionization: The standard electron energy for EI is 70 eV.
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is recorded to generate the mass spectrum.
Fragmentation Pathway
Caption: Primary fragmentation pathways for this compound in EI-MS.
Integrated Spectroscopic Analysis Workflow
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a self-validating system for unambiguous compound identification.
Caption: Workflow for integrated spectroscopic analysis.
Conclusion
The spectroscopic profile of this compound is well-defined by the combination of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, including the substitution pattern on the thiophene ring. IR spectroscopy provides definitive evidence for the key ester functional group, while mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation. By employing this multi-technique approach, researchers can confidently verify the structure and purity of this compound, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Al-Yasari, R. K. (2016). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2931-2936. Retrieved from [Link]
-
Sone, T., & Abe, Y. (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 11(1), 55-65. Retrieved from [Link]
-
National Metrology Institute of Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Clark Physical Sciences Library. Retrieved from [Link]
-
Margl, L., Teuscher, E., & Sticher, O. (1998). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Pharmaceutical and Pharmacological Letters, 8(2), 66-69. Retrieved from [Link]
-
University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
-
re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]
-
NIST. (n.d.). Thiophene, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylthiophene. Retrieved from [Link]
-
Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(9), 2185. Retrieved from [Link]
-
Chemsrc. (2025). This compound | CAS#:58414-52-1. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Reich, H. J. (2021). Organic Chemistry Data: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound | 58414-52-1 [chemicalbook.com]
- 3. This compound | VSNCHEM [vsnchem.com]
- 4. chemicalpoint.eu [chemicalpoint.eu]
- 5. 3-Methylthiophene(616-44-4) 1H NMR spectrum [chemicalbook.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. 3-Methylthiophene(616-44-4) 13C NMR spectrum [chemicalbook.com]
- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the 13C NMR of Methyl Thiophene-3-Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of 13C NMR in Heterocyclic Compound Analysis
In the realm of pharmaceutical and materials science, thiophene derivatives are fundamental building blocks for a vast array of functional molecules. Their unique electronic and structural properties make them indispensable scaffolds in drug design and organic electronics. A precise and unambiguous structural elucidation of these compounds is paramount for understanding their function and ensuring their quality. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for providing a detailed carbon framework of a molecule. This guide offers a comprehensive technical overview of the 13C NMR spectroscopy of methyl thiophene-3-acetate, a representative substituted thiophene, blending theoretical principles with practical insights for its analysis.
Understanding the 13C NMR Spectrum: A Predictive Approach
The 13C NMR spectrum of this compound is predicted to exhibit seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The chemical shift of each carbon is influenced by its hybridization state, the electronegativity of neighboring atoms, and resonance effects within the thiophene ring. By analyzing the electronic environment of each carbon, we can predict their approximate chemical shifts, a critical step in spectral assignment.
The thiophene ring itself is an electron-rich aromatic system, which generally shields the ring carbons. However, the introduction of a substituent at the C3 position, in this case, the methyl acetate group, perturbs the electron density distribution around the ring. The electron-withdrawing nature of the carbonyl group and the electronegativity of the ester oxygen will have a significant impact on the chemical shifts of the thiophene carbons, as well as the carbons in the acetate moiety.
To provide a robust prediction, we can draw upon established data from analogous compounds, namely 3-methylthiophene and methyl acetate. For 3-methylthiophene, the reported 13C NMR chemical shifts in CDCl₃ are approximately δ 125.3 (C2), 138.4 (C3), 129.9 (C4), and 121.0 (C5).[1] For methyl acetate, the carbonyl carbon resonates around δ 171, and the methoxy carbon is typically found around δ 51.[2][3]
Based on these foundational values and considering the electronic effects of the entire methyl acetate substituent, a detailed prediction for the 13C NMR chemical shifts of this compound is presented in the table below.
Predicted 13C NMR Chemical Shifts and Assignments
The assignment of each carbon is crucial for the complete structural elucidation of the molecule. The following table provides the predicted chemical shifts for each of the seven unique carbons in this compound, along with a rationale for their expected positions in the spectrum.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~171 | The carbonyl carbon of the ester group is expected to be the most downfield signal due to the strong deshielding effect of the double bond to an electronegative oxygen atom.[4] |
| C3 | ~135 | As the substituted carbon on the thiophene ring, its chemical shift will be influenced by the electron-withdrawing nature of the acetate group, causing a downfield shift compared to unsubstituted thiophene. |
| C2 | ~126 | This carbon is adjacent to the substituted carbon and will experience a moderate deshielding effect. |
| C4 | ~129 | The chemical shift of this carbon is expected to be similar to that in 3-methylthiophene. |
| C5 | ~123 | This carbon is furthest from the substituent and will be the most shielded of the thiophene ring carbons. |
| -OCH₃ | ~52 | The methoxy carbon is directly attached to an electronegative oxygen, resulting in a characteristic downfield shift.[5][6][7][8] |
| -CH₂- | ~35 | The methylene carbon, being sp³ hybridized and adjacent to the thiophene ring and the carbonyl group, will appear in the upfield region of the spectrum. |
Experimental Protocol for 13C NMR Data Acquisition
To obtain a high-quality 13C NMR spectrum of this compound, a standardized and carefully executed experimental procedure is essential. The following protocol is a self-validating system designed to ensure accuracy and reproducibility.
1. Sample Preparation:
-
Analyte: Weigh approximately 20-50 mg of high-purity this compound.
-
Solvent: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR of organic molecules and its residual solvent peak at δ 77.16 ppm can be used for spectral calibration.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Procedure: Dissolve the this compound in the deuterated solvent in a clean, dry 5 mm NMR tube. Ensure complete dissolution by gentle vortexing.
2. NMR Spectrometer Setup and Calibration:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Tuning and Shimming: Tune the probe to the 13C frequency and shim the magnetic field to achieve optimal homogeneity, which is critical for sharp, well-resolved peaks.
-
Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent to maintain a stable magnetic field during the experiment.
3. Data Acquisition Parameters:
-
Pulse Sequence: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
-
Spectral Width: Set a spectral width of approximately 240 ppm (from -10 to 230 ppm) to ensure all carbon signals are captured.
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei between scans, which is important for accurate quantification if needed.
-
Number of Scans: Due to the low natural abundance of the 13C isotope (~1.1%), a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.[1]
4. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the central peak of the CDCl₃ triplet to 77.16 ppm.
Logical Workflow for Spectral Analysis
The process of acquiring and interpreting a 13C NMR spectrum follows a logical and systematic workflow, as illustrated in the diagram below. This ensures that each step, from sample preparation to final structural confirmation, is conducted with scientific rigor.
Structural Assignment and Data Interpretation
The following diagram illustrates the structure of this compound with each unique carbon atom numbered. This numbering corresponds to the assignments in the data table and provides a clear visual reference for the interpretation of the 13C NMR spectrum.
Conclusion
13C NMR spectroscopy is an indispensable technique for the structural verification of this compound and related heterocyclic compounds. By understanding the fundamental principles of chemical shifts and leveraging data from analogous structures, a detailed and accurate prediction of the spectrum can be made. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data, ensuring the integrity of the structural analysis. This comprehensive approach, combining predictive analysis with rigorous experimental methodology, is essential for researchers and professionals in the fields of drug discovery and materials science who rely on the precise characterization of these important molecular entities.
References
-
American Chemical Society. Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. [Link]
-
National Center for Biotechnology Information. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031523). [Link]
-
ACS Publications. Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. [Link]
-
Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
ACD/Labs. Methoxy groups just stick out. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031523). [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0267693). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031523) [hmdb.ca]
- 3. Methyl acetate(79-20-9) 13C NMR [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acdlabs.com [acdlabs.com]
METHYL THIOPHENE-3-ACETATE IR spectrum analysis
An In-Depth Technical Guide to the Infrared Spectrum Analysis of Methyl Thiophene-3-Acetate
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound. As a molecule integrating an aromatic heterocycle (thiophene) and an ester functional group, its IR spectrum presents a rich tapestry of vibrational modes. This document, intended for researchers and drug development professionals, deconstructs the spectrum into its constituent parts, offering a rationale for peak assignments grounded in established spectroscopic principles. We will explore the characteristic absorptions of the thiophene ring, the ester carbonyl and C-O linkages, and the aliphatic C-H bonds. Furthermore, this guide presents a validated experimental protocol for acquiring a high-quality spectrum and summarizes the expected vibrational frequencies in a clear, tabular format for easy reference.
The Molecular Structure: A Vibrational Perspective
To interpret the infrared spectrum of this compound, we must first consider its structure as a collection of interconnected oscillators—the chemical bonds. Each functional group possesses unique bonds and symmetries, giving rise to a characteristic set of vibrational frequencies. The key structural components are:
-
The Thiophene Ring: A five-membered aromatic heterocycle. Its vibrations include C-H stretching, C=C ring stretching, C-S stretching, and characteristic C-H out-of-plane bending modes dictated by the substitution pattern.
-
The Ester Group (-COOCH₃): This group is defined by a strong carbonyl (C=O) stretch and two distinct carbon-oxygen (C-O) single bond stretches.
-
The Aliphatic Bridge and Methyl Group (-CH₂- and -CH₃): These saturated hydrocarbon components contribute their own C-H stretching and bending vibrations.
Below is a visualization of the molecule's structure.
Caption: Molecular structure of this compound.
Principles of IR Spectroscopy for Functional Group Analysis
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The frequency of light absorbed is specific to the type of bond and the atoms it connects.
-
Causality in Absorption Intensity: The intensity of an IR absorption band is proportional to the change in the dipole moment during the vibration. Highly polar bonds, like the carbonyl group (C=O), undergo a large change in dipole moment when they stretch, resulting in a very strong absorption band. Symmetrical, nonpolar bonds produce weak or no absorption.
-
The Diagnostic and Fingerprint Regions: The spectrum is typically divided into two main regions. The diagnostic region (approx. 4000-1500 cm⁻¹) is where characteristic stretching vibrations for most functional groups appear. The fingerprint region (approx. 1500-400 cm⁻¹) contains a complex pattern of bending vibrations and skeletal modes that are unique to the molecule as a whole, serving as a molecular "fingerprint".[1]
Detailed Spectral Analysis of this compound
The IR spectrum of this molecule is best analyzed by dissecting it into contributions from its primary functional groups.
The Ester Functional Group: A Trio of Intense Peaks
The ester is often the most readily identifiable feature in the spectrum due to a pattern of three intense bands.[2]
-
C=O Carbonyl Stretch: This is typically the most intense and sharp peak in the spectrum. For a saturated, aliphatic ester like this compound, this absorption is expected in the 1750-1735 cm⁻¹ range.[1][3][4] Its high frequency is due to the strong double bond, and its intensity arises from the large change in dipole moment during the stretching vibration.[5]
-
C-O Stretching Vibrations: Esters possess two distinct C-O single bonds, which give rise to two strong stretching bands in the fingerprint region between 1300-1000 cm⁻¹ .[2][3] One band corresponds to the C-C-O stretch and the other to the O-C-C stretch of the ester linkage. For methyl acetate, a strong band is observed around 1243 cm⁻¹.[6]
The Thiophene Ring: Aromatic Heterocycle Signatures
The thiophene ring provides several characteristic, albeit less intense, peaks.
-
Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring occurs at frequencies just above 3000 cm⁻¹. A weak to medium band is expected in the region of 3120-3050 cm⁻¹ .[7]
-
Ring C=C Stretching: Aromatic and heteroaromatic ring stretching vibrations typically appear as a series of bands in the 1600-1400 cm⁻¹ region.[8][9] For substituted thiophenes, bands can be expected around 1530 cm⁻¹ and 1410 cm⁻¹.[10]
-
C-H Bending Vibrations: In-plane C-H bending vibrations for thiophenes are found between 1283-909 cm⁻¹.[10] More diagnostically useful are the C-H out-of-plane (OOP) bending vibrations in the 900-700 cm⁻¹ range, as their positions are sensitive to the substitution pattern on the ring.[7][8]
-
C-S Stretch: The carbon-sulfur stretching vibration of the thiophene ring is typically weak and appears in the low-frequency region, often between 850-600 cm⁻¹ .[8][10]
Aliphatic C-H Vibrations
The methylene (-CH₂-) bridge and the methyl (-CH₃) group of the ester contribute absorptions typical of sp³-hybridized carbon-hydrogen bonds.
-
C-H Stretching: These absorptions occur just below 3000 cm⁻¹, in the 2975-2850 cm⁻¹ range.[1] They are usually of medium intensity.
-
C-H Bending: The scissoring and rocking vibrations of the CH₂ and CH₃ groups appear in the fingerprint region, typically around 1470-1350 cm⁻¹ .[4]
Predicted Spectrum Summary and Interpretation Workflow
The combination of these individual vibrational modes creates the complete IR spectrum. The table below summarizes the key diagnostic peaks expected for this compound.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3120-3050 | C-H Stretch (sp²) | Thiophene Ring | Weak to Medium |
| 2975-2850 | C-H Stretch (sp³) | -CH₂- and -CH₃ | Medium |
| 1750-1735 | C=O Stretch | Ester | Strong, Sharp |
| ~1530, ~1410 | C=C Ring Stretch | Thiophene Ring | Medium to Weak |
| 1470-1350 | C-H Bend | -CH₂- and -CH₃ | Medium |
| 1300-1000 | C-O Stretches (two bands) | Ester | Strong |
| 900-700 | C-H Out-of-Plane Bend | Thiophene Ring | Medium to Strong |
| 850-600 | C-S Stretch | Thiophene Ring | Weak to Medium |
The logical workflow for analyzing an unknown spectrum to confirm the identity of this compound is illustrated below.
Caption: Workflow for the IR spectroscopic identification of a compound.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
This protocol describes the standard procedure for obtaining an IR spectrum of a liquid sample, such as this compound, using an attenuated total reflectance (ATR) or transmission (neat film) FTIR spectrometer.
Objective: To obtain a clean, high-resolution infrared spectrum of this compound for structural verification.
Methodology (Neat Liquid Film):
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the sample compartment is clean and dry.
-
-
Background Spectrum Acquisition (Self-Validating Step):
-
Place two clean, dry salt plates (e.g., NaCl or KBr) in the sample holder.
-
Close the sample compartment lid.
-
Acquire a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring that the final spectrum is solely that of the sample.
-
-
Sample Preparation:
-
Place one drop of this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
-
-
Sample Spectrum Acquisition:
-
Place the "sandwich" of salt plates with the sample film into the spectrometer's sample holder.
-
Close the sample compartment lid.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Compare the obtained spectrum with the predicted frequencies outlined in Table 1 to confirm the compound's identity.
-
-
Cleaning:
-
Carefully separate the salt plates.
-
Clean the plates thoroughly with a suitable dry solvent (e.g., anhydrous dichloromethane or acetone), ensuring all sample residue is removed.
-
Store the salt plates in a desiccator to prevent fogging from atmospheric moisture.
-
Conclusion
The infrared spectrum of this compound is a powerful tool for its identification and quality control. The definitive presence of a strong carbonyl absorption around 1740 cm⁻¹, coupled with two intense C-O stretches in the 1300-1000 cm⁻¹ region, provides unambiguous evidence of the ester functionality. These key signals, supported by the weaker but characteristic absorptions from the thiophene ring and aliphatic C-H bonds, create a unique spectral fingerprint. By following a systematic interpretation workflow and a validated experimental protocol, researchers can confidently use FTIR spectroscopy for the structural elucidation of this and related molecules.
References
-
Organic Chemistry | OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]
-
ResearchGate. (2023). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Link]
-
J-STAGE. (1958). The Infrared Absorption Spectra of Thiophene Derivatives. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
Canadian Science Publishing. (1955). THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: I. METHYL ACETATE. [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article. [Link]
-
Chegg.com. (2021). Solved Below is an infrared spectrum of methyl acetate. [Link]
-
VPL. (n.d.). Thiophene (C₄H₄S). [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl ethanoate. [Link]
Sources
- 1. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. iosrjournals.org [iosrjournals.org]
An In-depth Technical Guide to the Mass Spectrometry of Methyl Thiophene-3-Acetate
This guide provides a comprehensive examination of the mass spectrometric behavior of methyl thiophene-3-acetate (C₇H₈O₂S), a compound of interest in synthetic chemistry and drug development. As researchers and professionals in these fields, understanding the structural nuances of such molecules is paramount. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a definitive analytical tool for this purpose. This document will delve into the theoretical underpinnings of its ionization and fragmentation, provide a field-proven experimental protocol, and offer insights into interpreting the resulting data with confidence.
Foundational Principles: Electron Ionization and Molecular Structure
This compound possesses a molecular weight of 156.2 g/mol .[1][2] Its structure consists of a thiophene ring substituted at the 3-position with a methyl acetate group. This combination of an aromatic heterocyclic system and an ester functional group dictates its behavior under mass spectrometric analysis.
For a molecule of this nature, Electron Ionization (EI) is the most effective and widely used ionization method.[3][4][5] In an EI source, the gaseous analyte is bombarded by a high-energy electron beam, typically at 70 electron volts (eV).[4][5] This energetic collision is not a capture event but rather an interaction that imparts sufficient energy to eject a valence electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•⁺).[5]
The significance of using 70 eV is rooted in decades of practice; it provides enough energy to cause reproducible and extensive fragmentation, generating a unique "fingerprint" for the molecule that is invaluable for structural elucidation and library matching.[5] This "hard" ionization technique is what allows us to deconstruct the molecule and infer its original structure from the resulting pieces.
Deconstructing the Molecule: Predicted Fragmentation Pathways
The stability of the resulting fragments governs the fragmentation pathways of the this compound molecular ion (m/z 156). The primary cleavage points are dictated by the lability of bonds adjacent to the ester group and the stability of the resulting carbocations, particularly those stabilized by the aromatic thiophene ring.
The major predicted fragmentation events are as follows:
-
α-Cleavage: Loss of the Methoxy Radical (•OCH₃): This is a classic fragmentation pathway for methyl esters.[6][7] The C-O bond between the carbonyl carbon and the methoxy oxygen is cleaved, resulting in the loss of a methoxy radical (mass = 31 u). This generates a highly stable acylium ion at m/z 125 . The stability of this ion suggests that it will be a prominent, if not the base, peak in the spectrum.
-
Benzylic-type Cleavage: Formation of the Thienylmethyl Cation: The bond between the thiophene ring and the exocyclic methylene group is analogous to a benzylic position. Cleavage of this C-C bond is highly favorable as it leads to the formation of a resonance-stabilized thienylmethyl cation ([C₄H₃S-CH₂]⁺) at m/z 97 . This is a characteristic fragment for compounds containing a methylene-substituted thiophene ring. The corresponding radical, •COOCH₃, is lost.
-
Loss of the Carbomethoxy Group (•COOCH₃): While less common as a single-step event, the loss of the entire carbomethoxy group (mass = 59 u) can occur, leading to a fragment at m/z 97 . This is the same m/z as the thienylmethyl cation and is mechanistically indistinguishable in the final spectrum, reinforcing the importance of the m/z 97 peak.
-
Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation, though these peaks are typically of lower intensity compared to the primary cleavages. The mass spectrum of the parent compound, thiophene, shows characteristic fragmentation that can contribute to the overall pattern.[8]
The following DOT script visualizes the primary fragmentation pathways originating from the molecular ion.
Summary of Key Diagnostic Ions
The table below summarizes the expected key ions in the EI mass spectrum of this compound. The presence and relative abundance of these ions provide a robust method for structural confirmation.
| m/z Ratio | Proposed Ion Structure | Fragmentation Pathway Description |
| 156 | [C₇H₈O₂S]•⁺ | Molecular Ion (M•⁺) |
| 125 | [C₆H₅OS]⁺ | Loss of a methoxy radical (•OCH₃) from the molecular ion. |
| 97 | [C₅H₅S]⁺ | Cleavage of the C-C bond alpha to the thiophene ring. |
| 59 | [COOCH₃]⁺ | Carbomethoxy cation, less common but possible. |
Experimental Protocol: A Self-Validating GC-MS Workflow
The following protocol outlines a standard, validated method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The combination of a chromatographic separation (providing a retention time) and a mass spectrum (providing a fragmentation pattern) creates a self-validating system with a very high degree of analytical certainty.[9][10]
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL for injection.
-
-
Instrumentation:
-
A standard single quadrupole GC-MS system is suitable for this analysis.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 ratio) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness, mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., SLB®-5ms, HP-5MS), is recommended.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 250. This range comfortably covers the molecular ion and all expected fragments.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C to prevent sample condensation.
-
Solvent Delay: A 3-4 minute solvent delay is crucial to protect the filament from the solvent front.
-
The entire analytical workflow is depicted in the diagram below.
Trustworthiness Through Data Interpretation
The trustworthiness of the identification comes from the confluence of multiple data points.
-
Retention Time (RT): The GC provides a specific RT for the compound under the defined conditions. While not unique, it is a highly reproducible characteristic.
-
Molecular Ion Confirmation: The first step in spectrum analysis is to locate the molecular ion peak at m/z 156. Its presence confirms the molecular weight. It is also critical to examine the isotope pattern. Due to the natural abundance of ³⁴S (~4.2%), a small M+2 peak at m/z 158 should be visible, providing elemental composition clues.
-
Fragmentation Pattern Analysis: The core of the confirmation lies in matching the observed high-intensity fragment ions to the predicted pathways. The strong presence of peaks at m/z 125 and m/z 97 provides irrefutable evidence for the this compound structure.
-
Library Matching: The final validation step involves comparing the acquired spectrum against a commercial, authoritative database like the NIST/EPA/NIH Mass Spectral Library. A high match score (>800-900) provides an exceptional level of confidence in the compound's identity.
By following this comprehensive approach—grounded in the principles of ionization, predictive fragmentation, and a robust experimental workflow—researchers can achieve unambiguous structural characterization of this compound, ensuring the integrity and progression of their scientific endeavors.
References
-
Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. PubMed, National Center for Biotechnology Information. [Link]
-
Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation and. AIP Publishing. [Link]
-
A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. PubMed, National Center for Biotechnology Information. [Link]
-
Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. [Link]
-
ELECTRON IMPACT MASS SPECTRA OF SOME 7.. 3'-. AND 4'-SUBSTITUTED THIOPHENE- 2- AND 3-CARBOXANILIDES. ElectronicsAndBooks. [Link]
-
Mass spectrum of the ions formed from thiophene using the ~30–40 eV EI... ResearchGate. [Link]
-
methyl 2-(methyl thio) acetate, 16630-66-3. The Good Scents Company. [Link]
-
Methyl (methylthio)acetate | C4H8O2S | CID 85522. PubChem, National Center for Biotechnology Information. [Link]
-
Ethyl 3-methyl-a-oxobenzo[b]thiophene-2-acetate | C13H12O3S. PubChem, National Center for Biotechnology Information. [Link]
-
Thiophene, 3-methyl-. NIST WebBook. [Link]
-
3-Methylthiophene | C5H6S | CID 12024. PubChem, National Center for Biotechnology Information. [Link]
-
Methyl thiolacetate. NIST WebBook. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]
-
Mass Spectrometry. Michigan State University Chemistry Department. [Link]
-
Thiophene, 3-methyl- (Gas Chromatography). NIST WebBook. [Link]
-
Thiophene, 3-methyl- (Thermochemistry). NIST WebBook. [Link]
-
This compound | CAS#:58414-52-1. Chemsrc. [Link]
-
mass spectrum of methyl ethanoate C3H6O2 CH3COOCH3. Doc Brown's Advanced Organic Chemistry. [Link]
-
Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
3-(Methylthio)thiophene | C5H6S2 | CID 519806. PubChem, National Center for Biotechnology Information. [Link]
-
Mass Spectrometry Ionization Methods. Emory University Department of Chemistry. [Link]
-
3.1: Electron Ionization. Chemistry LibreTexts. [Link]
-
This compound CAS#: 58414-52-1. ChemWhat. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. rroij.com [rroij.com]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mass spectrum of methyl ethanoate C3H6O2 CH3COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl Thiophene-3-acetate: Synthesis, Characterization, and Application
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Methyl Thiophene-3-acetate. Moving beyond a simple data sheet, this document delves into the practical aspects of its synthesis, the rationale behind its characterization, and its potential as a versatile chemical intermediate. The information herein is synthesized from established chemical principles and data from reputable sources to ensure scientific integrity and practical applicability in a research and development setting.
Part 1: Core Molecular Profile and Physicochemical Properties
This compound, also known as Methyl 2-(thiophen-3-yl)acetate, is a heterocyclic compound featuring a thiophene ring substituted at the 3-position with a methyl acetate group.[1][2] This structure imparts a unique combination of aromaticity and functionality, making it a valuable building block in organic synthesis. The sulfur heteroatom influences the electronic properties of the ring, while the ester moiety serves as a handle for a wide array of chemical transformations.
Chemical Structure
The structural arrangement of this compound is fundamental to its reactivity and physical properties.
Caption: 2D structure of this compound.
Physicochemical Data Summary
Quantitative data provides a snapshot of the compound's physical characteristics, which are crucial for handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 58414-52-1 | [1][2][][4][5][6] |
| Molecular Formula | C₇H₈O₂S | [1][2][][4][5][6] |
| Molecular Weight | 156.20 g/mol | [1][][7] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 125 °C (at 25 mmHg) | [4][8] |
| Density | ~1.185 g/cm³ (Predicted) | [4][8] |
| Refractive Index | ~1.5215 | [4][8] |
| Storage Temperature | 2-8°C | [4] |
Part 2: Synthesis of this compound
The most direct and common route to this compound is the esterification of its parent carboxylic acid, Thiophene-3-acetic acid.[8][9] While various methods exist, Fischer esterification is often preferred in a research setting due to its cost-effectiveness and procedural simplicity, utilizing readily available reagents.
Causality in Synthesis: Why Fischer Esterification?
Fischer esterification involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[10] This method is an equilibrium-driven process. The choice of methanol as the alcohol directly yields the desired methyl ester. A strong acid catalyst, typically sulfuric acid, is essential because it protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[10] To drive the reaction to completion, an excess of the alcohol (methanol) is used, shifting the equilibrium towards the product side according to Le Châtelier's principle. Alternatively, removal of the water byproduct can also achieve this shift.[10]
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol: Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Thiophene-3-acetic acid (1.0 eq)[11]
-
Methanol (MeOH), anhydrous (20-30 eq, serves as solvent and reagent)
-
Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for eluent
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Thiophene-3-acetic acid (1.0 eq).
-
Add anhydrous methanol (20-30 eq). Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution. An exotherm may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.
-
Quenching and Neutralization: Cool the mixture to room temperature. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Continue addition until effervescence ceases.
-
Solvent Removal: Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude ester via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 5-15% ethyl acetate in hexanes) to afford the pure this compound.[9]
Part 3: Spectroscopic Characterization and Validation
Confirming the identity and purity of the synthesized product is a critical, self-validating step. Spectroscopic methods provide a molecular fingerprint of the compound.
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
| ¹H NMR (Predicted, CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Thiophene H5 | ~7.25 | dd | 1H | CH =CS |
| Thiophene H2 | ~7.10 | dd | 1H | S -CH =C |
| Thiophene H4 | ~6.95 | dd | 1H | C-CH =C |
| Methylene | ~3.80 | s | 2H | -CH₂ -COO |
| Methyl Ester | ~3.70 | s | 3H | -O-CH₃ |
| ¹³C NMR (Predicted, CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl | ~171.5 | C =O |
| Thiophene C3 | ~135.0 | C -CH₂ |
| Thiophene C5 | ~128.5 | C H=CS |
| Thiophene C2 | ~126.0 | S-C H=C |
| Thiophene C4 | ~124.0 | C-C H=C |
| Methyl Ester | ~52.0 | -O-C H₃ |
| Methylene | ~35.5 | -C H₂-COO |
Rationale for Assignments:
-
The thiophene protons appear in the aromatic region (6.9-7.3 ppm), with distinct chemical shifts due to their positions relative to the sulfur atom and the acetate substituent.[12][13]
-
The methyl ester protons (-OCH₃) characteristically appear as a sharp singlet around 3.7 ppm.[14]
-
The methylene protons (-CH₂-) are adjacent to both the aromatic ring and the carbonyl group, placing their singlet signal around 3.8 ppm.[14]
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch (Thiophene) |
| ~2950 | Medium | Aliphatic C-H Stretch (CH₂ and CH₃) |
| ~1735 | Strong | C=O Ester Stretch |
| ~1450 | Medium | C=C Aromatic Ring Stretch |
| ~1200-1150 | Strong | C-O Ester Stretch |
| ~800-700 | Strong | C-S Stretch / C-H Out-of-plane bend |
The most diagnostic peak is the strong carbonyl (C=O) stretch around 1735 cm⁻¹, which is a hallmark of the ester functional group.[15]
Mass Spectrometry (MS)
In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound, which is 156.20. The isotopic pattern of sulfur (³⁴S isotope is ~4.2% abundant) would result in a small M+2 peak at m/z 158.
Protocol: Acquiring a ¹H NMR Spectrum
This protocol provides a standardized method for sample preparation and data acquisition.
Objective: To acquire a high-resolution ¹H NMR spectrum to verify the structure of synthesized this compound.
Materials & Instrumentation:
-
Synthesized this compound (~5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
5 mm NMR tube
-
400 MHz (or higher) NMR Spectrometer
Procedure:
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in approximately 0.6 mL of CDCl₃ with TMS in a clean vial. Ensure complete dissolution.
-
Transfer the solution to the NMR tube.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal from CDCl₃ and shim the magnetic field to achieve homogeneity.[14]
-
Data Acquisition: Set standard acquisition parameters (e.g., spectral width -2 to 12 ppm, 8-16 scans, relaxation delay of 1-2 seconds).
-
Data Processing: Apply Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift by setting the TMS peak to 0.00 ppm. Integrate all signals.[14]
Part 4: Chemical Reactivity and Applications
This compound is not merely an end-product but a versatile intermediate. Its utility stems from the reactivity of both the ester group and the thiophene ring.
Key Reaction Pathways
Caption: Major reaction pathways for this compound.
-
Ester Hydrolysis: The ester can be easily hydrolyzed back to the parent carboxylic acid, Thiophene-3-acetic acid, under basic (saponification) or acidic conditions. This makes it an effective protecting group for the carboxylic acid functionality.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 2-(thiophen-3-yl)ethanol.
-
Amidation/Transesterification: The ester can react with amines or other alcohols to form amides or different esters, respectively.
-
Electrophilic Aromatic Substitution: The thiophene ring is electron-rich and readily undergoes electrophilic substitution reactions such as Friedel-Crafts acylation[16][17] and halogenation, typically at the C2 or C5 positions, which are most activated.
Applications in R&D
The precursor, Thiophene-3-acetic acid, and by extension its methyl ester, are significant in several high-value research areas:
-
Pharmaceutical Development: The thiophene scaffold is a well-known bioisostere for the benzene ring and is present in numerous approved drugs. Thiophene-3-acetic acid derivatives are explored for anti-inflammatory and analgesic properties.[18]
-
Materials Science: Thiophene-based molecules are the fundamental units of conductive polymers like polythiophene.[19] Functionalized thiophenes, such as those derived from this compound, are used to synthesize polymers with tailored electronic and physical properties for applications in organic electronics, such as sensors and solar cells.[18][20]
-
Agrochemicals: The thiophene ring is incorporated into various pesticides and herbicides to enhance their biological efficacy.[18]
References
-
Royal Society of Chemistry. (2014). Electrochemical synthesis of poly(3-thiophene acetic acid) nanowires with water-soluble macromolecule templates. RSC Advances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl thiophen-2-acetate. PubChem. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 2-(methyl thio) acetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene-3-acetic acid. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:58414-52-1. Retrieved from [Link]
-
Chemical Point. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methylthiophene. PubChem. Retrieved from [Link]
-
ResearchGate. (2012). Oxidative polymerization reaction of water soluble thiophene‐3‐acid derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Acetyl-3-methylthiophene. Retrieved from [Link]
-
NIST. (n.d.). Thiophene, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
SlideShare. (2021). Heterocyclic compounds - Thiophene. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2019). FT-IR spectra of thiophene and polythiophene. Retrieved from [Link]
- Google Patents. (1949). US2492629A - Acylation of thiophene.
-
ResearchGate. (n.d.). The 1 H NMR spectrum of Compound 3. Retrieved from [Link]
- Google Patents. (1947). US2432991A - Acylation of thiophene.
-
ResearchGate. (2001). GLC and GLC-MS Analysis of Thiophene Derivatives. Retrieved from [Link]
-
YouTube. (2025). How Do You Make Esters From Acetic Acid?. Chemistry For Everyone. Retrieved from [Link]
Sources
- 1. 58414-52-1 | Methyl 2-(thiophen-3-yl)acetate - Moldb [moldb.com]
- 2. Page loading... [guidechem.com]
- 4. This compound | 58414-52-1 [chemicalbook.com]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. This compound | VSNCHEM [vsnchem.com]
- 7. Methyl thiophen-2-acetate | C7H8O2S | CID 88055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS#:58414-52-1 | Chemsrc [chemsrc.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. 3-チオフェン酢酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 17. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 18. chemimpex.com [chemimpex.com]
- 19. Thiophene-3-acetic acid - Wikipedia [en.wikipedia.org]
- 20. Electrochemical synthesis of poly(3-thiophene acetic acid) nanowires with water-soluble macromolecule templates - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the Synthesis of Methyl Thiophene-3-acetate from 3-Thiopheneacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis of methyl thiophene-3-acetate, a valuable intermediate in pharmaceutical and materials science. We will focus on the robust and widely applicable Fischer esterification method, delving into the mechanistic underpinnings, procedural details, and purification strategies.
Introduction: The Significance of this compound
This compound is a key building block in the synthesis of a variety of biologically active molecules and functional materials. Its thiophene core is a prevalent scaffold in medicinal chemistry, contributing to the pharmacological activity of numerous drugs. A reliable and scalable synthesis of this ester is therefore of paramount importance for researchers in drug discovery and development.
The Core Synthesis: Fischer-Speier Esterification
The conversion of 3-thiopheneacetic acid to its methyl ester is most commonly and efficiently achieved through Fischer-Speier esterification.[1] This classic organic reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3]
Mechanistic Insights
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4] The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 3-thiopheneacetic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[5][6] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[7]
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[4][6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[2]
-
Elimination of Water: The protonated hydroxyl group is a good leaving group (water). Its departure from the tetrahedral intermediate regenerates the carbonyl group, now as a protonated ester.[4][5]
-
Deprotonation: The final step involves the deprotonation of the protonated ester by a weak base (such as another molecule of methanol or the conjugate base of the acid catalyst) to yield the final product, this compound, and regenerate the acid catalyst.[3]
To drive the equilibrium towards the product side, it is crucial to either use a large excess of the alcohol (methanol in this case) or to remove the water that is formed during the reaction.[1][8]
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of this compound from 3-thiopheneacetic acid using Fischer esterification.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Thiopheneacetic acid | 142.17 | 10.0 g | 0.070 mol |
| Methanol (anhydrous) | 32.04 | 100 mL | ~2.47 mol |
| Sulfuric acid (conc.) | 98.08 | 2 mL | ~0.037 mol |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
| Diethyl ether (or other suitable extraction solvent) | 74.12 | As needed | - |
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (0.070 mol) of 3-thiopheneacetic acid in 100 mL of anhydrous methanol.[9]
-
Catalyst Addition: While stirring, carefully add 2 mL of concentrated sulfuric acid to the solution. The addition is exothermic, so it should be done slowly.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.[10]
-
Column Chromatography: A suitable eluent system is a mixture of hexane and ethyl acetate.[11]
-
Vacuum Distillation: This is an effective method for larger scale purification.
The purified product should be characterized to confirm its identity and purity.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the thiophene ring protons, the methylene protons adjacent to the carbonyl group, and the methyl ester protons.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the thiophene ring carbons, the methylene carbon, and the methyl carbon.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (156.20 g/mol ).[12]
Safety Precautions
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Methanol is flammable and toxic. All handling should be performed in a well-ventilated area.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during the extraction process.
Conclusion
The Fischer esterification of 3-thiopheneacetic acid is a reliable and efficient method for the synthesis of this compound. By understanding the underlying reaction mechanism and following a carefully designed experimental protocol, researchers can consistently obtain this valuable intermediate in high yield and purity. This guide provides the necessary technical details and theoretical background to empower scientists in their synthetic endeavors.
References
-
Chen, H., et al. (2012). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. Available at: [Link]
-
Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
-
JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Journal of Visualized Experiments. Available at: [Link]
-
Khan Academy. (2019). Esterification of Carboxylic Acids. YouTube. Available at: [Link]
-
Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide. Available at: [Link]
-
SpectraBase. (n.d.). Benzo[B]thiophene-3-acetic acid, methyl ester. Available at: [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]
-
Chemsrc. (n.d.). This compound | CAS#:58414-52-1. Available at: [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Available at: [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. 3-Thiopheneacetic acid, 98% | Fisher Scientific [fishersci.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | VSNCHEM [vsnchem.com]
An In-depth Technical Guide to Alternative Synthesis Routes for Methyl Thiophene-3-acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Methyl thiophene-3-acetate is a valuable building block in medicinal chemistry and materials science. Its synthesis has been approached through various classical and modern methodologies. This in-depth technical guide provides a comprehensive overview of the primary and alternative synthetic routes to this important compound. Each route is discussed with a focus on the underlying chemical principles, experimental considerations, and comparative analysis of their advantages and disadvantages. Detailed experimental protocols, mechanistic insights, and visual representations of the synthetic workflows are provided to enable researchers to make informed decisions in their synthetic endeavors.
Introduction: The Significance of this compound
The thiophene moiety is a privileged scaffold in numerous biologically active compounds and functional organic materials. The 3-substituted thiophene acetic acid framework, in particular, serves as a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory agents and compounds targeting the central nervous system. This compound, as the ester derivative, offers a versatile handle for further chemical transformations, such as amidation or reduction, making it a crucial starting material for the synthesis of diverse molecular architectures. This guide explores the synthetic landscape for accessing this valuable compound, moving from traditional approaches to more contemporary and innovative strategies.
Classical Synthesis: The Esterification of Thiophene-3-acetic Acid
The most direct and conventional method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, thiophene-3-acetic acid. This approach is fundamentally sound and widely employed due to the commercial availability of the starting acid.
Fischer-Speier Esterification: A Time-Honored Approach
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] In the context of this compound synthesis, this involves the reaction of thiophene-3-acetic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.
Causality Behind Experimental Choices:
-
Excess Methanol: The Fischer esterification is a reversible reaction.[2] To drive the equilibrium towards the formation of the ester, a large excess of methanol is typically used, which also serves as the solvent.
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the methanol.[1]
-
Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the starting materials. While not always explicitly implemented in simple lab-scale preparations with a large excess of alcohol, for larger scales or to maximize yield, removal of water using a Dean-Stark apparatus can be beneficial.
Experimental Protocol: Fischer-Speier Esterification of Thiophene-3-acetic Acid
Materials:
-
Thiophene-3-acetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a solution of thiophene-3-acetic acid (1.0 eq) in methanol (10-20 eq), cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise with cooling in an ice bath.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Diazomethane-Mediated Esterification
For a milder and often higher-yielding esterification, especially on a smaller scale, diazomethane or its safer alternative, (trimethylsilyl)diazomethane, can be employed.[3][4] This method avoids harsh acidic conditions and high temperatures.
Causality Behind Experimental Choices:
-
High Reactivity: Diazomethane is a potent methylating agent that reacts rapidly with carboxylic acids to form methyl esters.
-
Mild Conditions: The reaction proceeds at low temperatures (typically 0 °C to room temperature), making it suitable for sensitive substrates.
-
Byproduct Formation: The only byproduct is nitrogen gas, which simplifies the workup procedure.
Experimental Protocol: Esterification using (Trimethylsilyl)diazomethane [3]
Materials:
-
Thiophene-3-acetic acid
-
Methanol
-
(Trimethylsilyl)diazomethane solution (in hexanes or diethyl ether)
-
Acetic acid (for quenching)
Procedure: [3]
-
Dissolve thiophene-3-acetic acid (1.0 eq) in methanol at 0 °C.
-
Slowly add a solution of (trimethylsilyl)diazomethane (1.1-1.2 eq) to the stirred solution. Effervescence (N₂ evolution) will be observed.
-
Stir the reaction mixture at 0 °C for 1-3 hours.
-
Quench any excess (trimethylsilyl)diazomethane by adding a few drops of acetic acid.
-
Evaporate the solvents under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Alternative Synthetic Routes: Building the Acetic Acid Side Chain
From 3-Thienylacetonitrile: A Two-Step Approach
A common strategy involves the synthesis of 3-thienylacetonitrile followed by its hydrolysis to thiophene-3-acetic acid, which can then be esterified as described previously.
3.1.1. Synthesis of 3-Thienylacetonitrile
3-Thienylacetonitrile can be prepared from 3-bromomethylthiophene or 3-chloromethylthiophene via nucleophilic substitution with a cyanide salt.[5] The starting halomethylthiophene is typically synthesized from 3-methylthiophene via radical bromination with N-bromosuccinimide (NBS).[6]
Causality Behind Experimental Choices:
-
Radical Initiator: The bromination of 3-methylthiophene with NBS requires a radical initiator, such as benzoyl peroxide or AIBN, and is typically carried out under reflux in a non-polar solvent like benzene or carbon tetrachloride.[6]
-
Cyanide Source: Sodium or potassium cyanide are common nucleophiles for the displacement of the halide. The reaction is often performed in a polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of the cyanide ion.[5]
Experimental Protocol: Synthesis of 3-Thienylacetonitrile from 3-Methylthiophene
Step 1: Synthesis of 3-Bromomethylthiophene [6]
Materials:
-
3-Methylthiophene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Benzene (or a suitable alternative)
Procedure: [6]
-
In a flask equipped with a reflux condenser, dissolve 3-methylthiophene (1.0 eq) and a catalytic amount of benzoyl peroxide in dry benzene.
-
Heat the solution to a vigorous reflux.
-
Add N-bromosuccinimide (1.0 eq) portion-wise to the refluxing mixture.
-
Continue refluxing for 1-2 hours after the addition is complete.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude 3-bromomethylthiophene by vacuum distillation.
Step 2: Synthesis of 3-Thienylacetonitrile [5]
Materials:
-
3-Bromomethylthiophene
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Procedure: [5]
-
In a round-bottom flask, dissolve sodium cyanide (1.2 eq) in anhydrous DMSO.
-
Slowly add 3-bromomethylthiophene (1.0 eq) to the stirred solution at room temperature.
-
Heat the mixture to 50-60°C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by vacuum distillation.
3.1.2. Hydrolysis of 3-Thienylacetonitrile
The nitrile can be hydrolyzed to the carboxylic acid under either acidic or basic conditions.[7]
Experimental Protocol: Basic Hydrolysis of 3-Thienylacetonitrile
Materials:
-
3-Thienylacetonitrile
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol/Water mixture
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 3-thienylacetonitrile (1.0 eq) in a mixture of ethanol and a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4-8 hours, until the evolution of ammonia ceases.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the precipitated thiophene-3-acetic acid by filtration, wash with cold water, and dry.
-
The resulting acid can then be esterified as described in Section 2.
Palladium-Catalyzed Carbonylation: A Modern Approach
Palladium-catalyzed carbonylation reactions represent a powerful and atom-economical method for the synthesis of carboxylic acid derivatives.[8] For the synthesis of this compound, this can be achieved by the alkoxycarbonylation of a 3-halothiophene with methanol and carbon monoxide.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂, is the active catalyst.
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or bidentate phosphines like dppf, are crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Carbon Monoxide Source: Carbon monoxide gas is the source of the carbonyl group. These reactions are typically carried out under a CO atmosphere at elevated pressure.
-
Base: A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol: Palladium-Catalyzed Alkoxycarbonylation of 3-Bromothiophene
Materials:
-
3-Bromothiophene
-
Methanol (anhydrous)
-
Palladium(II) acetate [Pd(OAc)₂]
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine (Et₃N)
-
Carbon Monoxide (CO) gas
Procedure:
-
To a pressure vessel, add 3-bromothiophene (1.0 eq), palladium(II) acetate (0.02-0.05 eq), and dppp (0.02-0.05 eq).
-
Evacuate and backfill the vessel with argon or nitrogen.
-
Add anhydrous methanol and triethylamine (1.5-2.0 eq).
-
Pressurize the vessel with carbon monoxide (10-50 atm) and heat the mixture to 80-120°C with stirring for 12-24 hours.
-
After cooling to room temperature, carefully vent the excess CO in a well-ventilated fume hood.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Grignard Reagent-Based Synthesis
The formation of a 3-thienyl Grignard reagent from 3-bromothiophene provides a nucleophilic thiophene species that can react with various electrophiles to introduce the acetic acid side chain.[9]
3.3.1. Carboxylation of a 3-Thienyl Grignard Reagent
The reaction of 3-thienylmagnesium bromide with carbon dioxide (as dry ice) followed by an acidic workup yields thiophene-3-carboxylic acid. This can then be subjected to a one-carbon homologation (see Section 3.4) or converted to the corresponding acid chloride for further reactions. A more direct approach to the acetic acid side chain would involve reacting the Grignard reagent with a suitable two-carbon electrophile.
Experimental Protocol: Synthesis of Thiophene-3-carboxylic Acid via Grignard Carboxylation
Materials:
-
3-Bromothiophene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO₂)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.1 eq).
-
Add a small amount of a solution of 3-bromothiophene (1.0 eq) in anhydrous diethyl ether to initiate the reaction (a crystal of iodine may be added if necessary).
-
Once the reaction has started, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature and then pour it slowly onto an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature, and then add dilute hydrochloric acid to dissolve the magnesium salts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and extract with a dilute sodium hydroxide solution.
-
Acidify the aqueous basic extract with concentrated hydrochloric acid to precipitate the thiophene-3-carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
-
The resulting acid can then be homologated and esterified.
Homologation Strategies
For routes that initially yield thiophene-3-carboxylic acid, a one-carbon homologation is necessary to introduce the methylene group of the acetic acid side chain.
3.4.1. Arndt-Eistert Homologation
The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids.[2][10] It involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone. The diazoketone then undergoes a Wolff rearrangement in the presence of a nucleophile (in this case, methanol) to yield the homologated ester.
Causality Behind Experimental Choices:
-
Acid Chloride Formation: The carboxylic acid must be activated, typically as an acid chloride using thionyl chloride or oxalyl chloride, to react with diazomethane.
-
Wolff Rearrangement: This key step can be promoted thermally, photochemically, or, most commonly, by a metal catalyst such as silver(I) oxide or silver benzoate.[10]
-
Nucleophilic Trapping: The ketene intermediate formed during the Wolff rearrangement is trapped by methanol to give the final methyl ester product.
Experimental Protocol: Arndt-Eistert Homologation of Thiophene-3-carboxylic Acid
Materials:
-
Thiophene-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Diazomethane solution (handle with extreme caution)
-
Silver(I) oxide (Ag₂O) or silver benzoate
-
Methanol (anhydrous)
-
Anhydrous diethyl ether or THF
Procedure:
-
Convert thiophene-3-carboxylic acid to thiophene-3-carbonyl chloride by reacting with an excess of thionyl chloride and heating at reflux, followed by removal of the excess thionyl chloride by distillation.
-
Dissolve the crude thiophene-3-carbonyl chloride in anhydrous diethyl ether and add it dropwise to a cooled (0 °C) ethereal solution of diazomethane (2.0-2.5 eq).
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature overnight.
-
In a separate flask, prepare a suspension of silver(I) oxide (0.1 eq) in anhydrous methanol.
-
Slowly add the diazoketone solution to the methanolic silver oxide suspension at 50-60 °C.
-
Reflux the mixture for 2-3 hours after the addition is complete.
-
Cool the reaction mixture, filter to remove the silver catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Comparative Analysis of Synthetic Routes
| Route | Starting Material | Key Steps | Advantages | Disadvantages | Typical Yield |
| Fischer Esterification | Thiophene-3-acetic acid | Acid-catalyzed esterification | Simple, direct, uses common reagents | Reversible reaction, may require large excess of alcohol | 60-80% |
| Diazomethane Esterification | Thiophene-3-acetic acid | Reaction with diazomethane | High yield, mild conditions, easy workup | Diazomethane is toxic and explosive | >90% |
| From 3-Thienylacetonitrile | 3-Methylthiophene | Bromination, cyanation, hydrolysis, esterification | Good for structural diversification | Multi-step, uses toxic cyanide | 50-70% (overall) |
| Pd-Catalyzed Carbonylation | 3-Bromothiophene | Alkoxycarbonylation with CO and methanol | Atom-economical, good functional group tolerance | Requires high pressure CO, expensive catalyst | 70-90% |
| Grignard Route | 3-Bromothiophene | Grignard formation, carboxylation, homologation, esterification | Versatile for introducing various side chains | Multi-step, requires stringent anhydrous conditions | 40-60% (overall) |
| Arndt-Eistert Homologation | Thiophene-3-carboxylic acid | Acid chloride formation, diazoketone synthesis, Wolff rearrangement | Classic and reliable homologation method | Uses hazardous diazomethane, multi-step | 50-70% |
Visualization of Synthetic Workflows
Diagram 1: Classical and Nitrile-Based Routes
Caption: Classical and nitrile-based synthetic pathways to this compound.
Diagram 2: Modern Catalytic and Organometallic Routes
Caption: Palladium-catalyzed and Grignard-based routes to this compound.
Conclusion
The synthesis of this compound can be accomplished through a variety of strategic approaches, each with its own set of advantages and limitations. The choice of the most suitable route will depend on factors such as the availability of starting materials, the desired scale of the reaction, the tolerance of functional groups in more complex substrates, and the laboratory's capabilities regarding specialized equipment (e.g., for high-pressure reactions) and handling of hazardous reagents. While the classical esterification of thiophene-3-acetic acid remains a straightforward and reliable method, modern palladium-catalyzed carbonylation offers a more elegant and atom-economical alternative. The multi-step sequences involving nitrile intermediates or Grignard reagents provide greater flexibility for the synthesis of analogs. This guide has provided the necessary technical details and comparative analysis to empower researchers in their selection and execution of the optimal synthetic strategy for their specific needs.
References
-
Gabriele, B., Mancuso, R., Cuglietta, S., & Strangis, R. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. Molecules, 27(9), 3021. [Link]
- Willgerodt, C. (1887). Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone und Chinone. Berichte der deutschen chemischen Gesellschaft, 20(2), 2467-2470.
- Khalifa, M. E. (2021). Synthetic strategies and functional reactivity of versatile thiophene synthons.
-
Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 26-42. [Link]
-
Campaigne, E., & Tullar, B. F. (1953). 3-Thenyl Bromide. Organic Syntheses, 33, 96. [Link]
-
Rzepa, H. (2020, August 14). The Willgerodt-Kindler Reaction: mechanistic reality check 2. Henry Rzepa's Blog. [Link]
-
Wikipedia. (2023, November 29). Fischer–Speier esterification. [Link]
-
Unacademy. What Is Willgerodt-Kindler Reaction?. [Link]
-
Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]
-
Wikipedia. (2023, October 21). Arndt–Eistert reaction. [Link]
-
NROChemistry. (2022, May 10). Arndt-Eistert Homologation: Mechanism & Examples. [Link]
-
Gbaguidi, F. A., et al. (2010). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Journal de la Société Ouest-Africaine de Chimie, 29, 89-94. [Link]
-
Thieme E-Books. Third Component Sulfur (Willgerodt–Kindler Reaction). [Link]
-
Yamamoto, Y., Kurata, D., & Ogawa, A. (2023). Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. Catalysis Science & Technology, 13(23), 6963-6968. [Link]
-
Hartough, H. D. (1952). 3-Methylthiophene. Organic Syntheses, 32, 84. [Link]
- Wang, D., et al. (2021). Investigating the Mechanism of Palladium‐Catalyzed Radical Oxidative C(sp)−H Carbonylation: A DFT Study. Chemistry–An Asian Journal, 16(12), 1546-1554.
-
Liu, Y., et al. (2022). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. International Journal of Molecular Sciences, 23(12), 6695. [Link]
-
Fleischer, I., & Beller, M. (2021). State-of-the-art palladium-catalyzed alkoxycarbonylations. Organic Chemistry Frontiers, 8(19), 5535-5551. [Link]
-
Sargent, B. T., & Alexanian, E. J. (2016). Palladium-Catalyzed Alkoxycarbonylation of Unactivated Secondary Alkyl Bromides at Low Pressure. Journal of the American Chemical Society, 138(24), 7520-7523. [Link]
-
Wiese, K. D., et al. (2021). Development of efficient palladium catalysts for alkoxycarbonylation of alkenes. Chemical Communications, 57(76), 9637-9640. [Link]
-
Fazekas, V., et al. (2023). Towards “homeopathic” palladium-catalysed alkoxycarbonylation of aliphatic and aromatic olefins. Chemical Communications, 59(55), 8346-8349. [Link]
- Yamamoto, Y., Kurata, D., & Ogawa, A. (2023). Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. Catalysis Science & Technology, 13(23), 6963-6968.
-
Shetti, P. (2021, December 31). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene? ResearchGate. [Link]
- Liu, Y., et al. (2022). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. International Journal of Molecular Sciences, 23(12), 6695.
- Jeffries-El, M., & McCullough, R. D. (2004). Regiocontrolled synthesis of poly(3-alkylthiophene)s by grignard metathesis. Journal of Polymer Science Part A: Polymer Chemistry, 42(22), 5538-5547.
- Jeffries-El, M., & McCullough, R. D. (2004). Regiocontrolled synthesis of poly(3‐alkylthiophene)s by Grignard metathesis. Journal of Polymer Science Part A: Polymer Chemistry, 42(22), 5538-5547.
- CN102690255B - Preparation method of 3-acetylthiophene - Google P
-
Langer, P., & Boduszek, B. (2001). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 6(2), 143-148. [Link]
- Khalifa, M. E. (2021). Synthetic strategies and functional reactivity of versatile thiophene synthons.
-
Liu, Z., et al. (2021). Palladium-catalyzed thiocarbonylation of alkenes toward branched thioesters using CO2. Organic Chemistry Frontiers, 8(18), 5005-5011. [Link]
Sources
- 1. The Willgerodt-Kindler Reaction: mechanistic reality check 2. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. State-of-the-art palladium-catalyzed alkoxycarbonylations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Arndt-Eistert Synthesis [organic-chemistry.org]
METHYL THIOPHENE-3-ACETATE precursors and downstream products
An In-Depth Technical Guide to the Precursors and Downstream Products of Methyl Thiophene-3-acetate
Introduction: The Thiophene Scaffold in Modern Chemistry
In the landscape of heterocyclic chemistry, the thiophene ring stands out as a "privileged scaffold," a core structural motif frequently found in a multitude of biologically active compounds and advanced materials.[1][2][3] Its unique electronic properties and reactivity make it a cornerstone in medicinal chemistry and material science.[3][4] this compound (CAS No: 58414-52-1, Molecular Formula: C7H8O2S) is a particularly valuable derivative, serving as a versatile and strategic building block for synthesizing more complex molecular architectures.[4][5][6][7] This guide provides an in-depth exploration of the synthetic pathways leading to this compound and the diverse downstream applications it enables, offering field-proven insights for researchers, scientists, and professionals in drug development.
Part 1: Synthesis of this compound — A Tale of Two Precursors
The synthesis of this compound is most directly achieved via its carboxylic acid precursor, thiophene-3-acetic acid. However, a comprehensive understanding requires delving into the synthesis of the thiophene ring itself, revealing a logical progression from fundamental starting materials.
Primary Synthesis Route: Esterification of Thiophene-3-acetic acid
The most straightforward and common laboratory preparation of this compound involves the direct esterification of thiophene-3-acetic acid (T3AA, CAS No: 6964-21-2).[8][9] This reaction converts the carboxylic acid functional group into a methyl ester.
Causality in Experimental Choice: The choice of esterification method depends on the desired scale, yield, and sensitivity of other functional groups. While classic Fischer esterification using methanol and a strong acid catalyst is effective, alternative reagents can offer milder conditions. For instance, using (Trimethylsilyl)diazomethane (TMS-CHN2) allows the reaction to proceed at low temperatures (0 °C), which is ideal for sensitive substrates, preventing potential side reactions or degradation.[9] The reaction is quenched with a weak acid like acetic acid to neutralize any excess reagent.[9]
Experimental Protocol: Esterification via TMS-Diazomethane[9]
-
Dissolution: Dissolve thiophene-3-acetic acid (1.0 equivalent) in methanol (MeOH).
-
Cooling: Place the reaction vessel in an ice bath to cool the solution to 0° C. This is a critical step to control the reactivity of the diazomethane reagent.
-
Reagent Addition: Add TMS-diazomethane (TMS-CHN2) dropwise to the cooled solution. The appearance of a persistent yellow color indicates a slight excess of the reagent.
-
Reaction: Stir the solution for approximately 3 hours at 0° C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully add a few drops of acetic acid (AcOH) to quench the excess TMS-diazomethane. The cessation of gas evolution (N2) confirms the quench is complete.
-
Workup & Purification: Evaporate the solvents under reduced pressure. The resulting crude product is then purified via column chromatography on silica gel (e.g., using a 3-15% Ethyl Acetate/Hexane gradient) to yield pure methyl 2-(thiophen-3-yl)acetate.[9]
The Precursor's Precursor: Synthesizing Thiophene-3-acetic acid
The utility of this compound is fundamentally tied to the availability of its precursor, T3AA. A robust and common method for its synthesis begins with 3-bromothiophene.
Route via Grignard Reaction and Carboxylation
This two-step process involves the formation of a Grignard reagent followed by its reaction with carbon dioxide.[10]
-
Grignard Reagent Formation: 3-Bromothiophene is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form 3-thienylmagnesium bromide.[10][11]
-
Carboxylation: The highly nucleophilic Grignard reagent is then exposed to solid carbon dioxide (dry ice), which acts as the electrophile.
-
Acidification: A final workup step with an aqueous acid (e.g., HCl) protonates the resulting carboxylate salt to yield thiophene-3-acetic acid.[10]
Expertise in Practice: Overcoming Grignard Formation Challenges The formation of a Grignard reagent from 3-bromothiophene can be more challenging than from its 2-bromo isomer due to electronic and steric factors.[11][12]
-
Trustworthiness through Validation: To ensure a successful reaction, the magnesium surface must be activated to remove the passivating layer of magnesium oxide.[11] This is reliably achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming the flask. The disappearance of the iodine color indicates activation.[11]
-
Anhydrous Conditions are Non-Negotiable: Grignard reagents are potent bases and are readily quenched by protic sources like water.[11] All glassware must be rigorously oven-dried and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[11]
Caption: Workflow for the synthesis of this compound from 3-Bromothiophene.
Quantitative Data Summary: Synthesis Yields
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Grignard Formation & Carboxylation | 3-Bromothiophene | Thiophene-3-acetic acid | 60-75% |
| Esterification (TMS-CHN2) | Thiophene-3-acetic acid | This compound | >90% |
| Esterification (Fischer) | Thiophene-3-acetic acid | This compound | 70-85% |
Part 2: Downstream Products and Applications — A Hub of Molecular Diversity
This compound is not an end-product but a versatile intermediate. Its ester functionality and reactive thiophene ring open doors to a vast chemical space with applications spanning pharmaceuticals, materials science, and even agriculture.
Core Transformations
-
Hydrolysis: The ester can be easily hydrolyzed back to Thiophene-3-acetic acid using either acidic or basic conditions. This is significant because T3AA itself has direct applications. It is used in the synthesis of conductive polymers and has been identified as a novel auxin analog for plant growth regulation.[4][13][14][15][16]
-
Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(thiophen-3-yl)ethanol , using reducing agents like lithium aluminum hydride (LiAlH4).[8] This alcohol serves as another key building block for introducing the thienylethyl moiety into larger molecules.
Advanced Applications in Drug Development
The thiophene nucleus is a cornerstone of many FDA-approved drugs.[1] While not always synthesized directly from this compound, the chemistry of these drugs illustrates the types of downstream products possible. Thiophene derivatives are known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4][17][18][19]
-
Case Study: Duloxetine (Cymbalta): The antidepressant Duloxetine features a thiophene ring attached to a complex side chain.[20] Its synthesis, starting from 2-acetylthiophene, involves classic thiophene reactions like the Mannich reaction, ketone reduction, and etherification, showcasing the versatility of this scaffold in building blockbuster drugs.[20][21][22]
-
Cross-Coupling Reactions for Novel Scaffolds: The true power of thiophene intermediates lies in modern cross-coupling reactions. The thiophene ring can be functionalized via powerful C-C bond-forming reactions like the Suzuki-Miyaura and Heck reactions.[17][23][24][25][26][27]
-
Suzuki Coupling: By first halogenating the thiophene ring (e.g., at the 2 or 5 position), this compound derivatives can be coupled with a wide variety of aryl or heteroaryl boronic acids.[17][23] This palladium-catalyzed reaction is a primary tool for medicinal chemists to rapidly generate libraries of novel compounds for biological screening.[17][24][25]
-
Experimental Protocol: General Suzuki Cross-Coupling
-
Reaction Setup: In a flask purged with an inert gas, combine the halogenated thiophene derivative (1.0 eq), the aryl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K3PO4 or K2CO3, 2.0 eq).[17]
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.[17]
-
Heating: Heat the reaction mixture (e.g., to 90-100 °C) for several hours until TLC or LC-MS analysis shows consumption of the starting material.[17]
-
Workup & Purification: After cooling, perform an aqueous workup to remove inorganic salts. The organic layer is dried and concentrated, and the product is purified by column chromatography or recrystallization.
Applications in Material Science
The precursor, thiophene-3-acetic acid, is crucial for developing advanced materials.[4] Through electrochemical polymerization, it can be converted into poly(3-thiopheneacetic acid) (PTAA), a conductive polymer.[13] These materials are integral to the development of organic electronics, including organic light-emitting diodes (OLEDs) and solar cells, where the unique electronic properties of the polythiophene backbone are exploited.[4]
Caption: Logical relationships of this compound's downstream products.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic intermediate that provides access to a rich and diverse range of complex molecules. A thorough understanding of its synthesis, from the nuances of the Grignard reaction to the precision of modern esterification methods, is essential for its effective utilization. For researchers in drug discovery and material science, the true value of methyl thiopiophene-3-acetate lies in its potential for downstream functionalization. Through core chemical transformations and powerful cross-coupling strategies, this humble building block enables the exploration of novel chemical space, paving the way for the development of next-generation pharmaceuticals and advanced functional materials.
References
-
ChemWhat. This compound CAS#: 58414-52-1. [Link]
-
Sunway Pharm Ltd. This compound - CAS:58414-52-1. [Link]
-
Chemsrc. This compound | CAS#:58414-52-1. [Link]
-
ResearchGate. Duloxetine Synthesis. [Link]
-
Globe Thesis. Synthesis Of Duloxetine Hydrochloride. [Link]
-
RSC Publishing. Electrochemical synthesis of poly(3-thiophene acetic acid) nanowires with water-soluble macromolecule templates. [Link]
-
BMC. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]
- Google Patents. US8362279B2 - Process for pure duloxetine hydrochloride.
- Google Patents.
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
- Google Patents.
-
ResearchGate. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. [Link]
-
Wikipedia. Thiophene-3-acetic acid. [Link]
-
ResearchGate. Synthesis of thiophene, furan, and thiazole derivatives by using Suzuki cross-coupling. [Link]
-
National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
Taylor & Francis Online. Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. [Link]
-
National Institutes of Health. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. [Link]
-
ResearchGate. (PDF) Synthesis of Sitagliptin. [Link]
-
Justia Patents. Thiophene acetic acid for plant growth regulation. [Link]
-
PubMed. Synthesis, characterization, and enzyme inhibition evaluation of sitagliptin derivatives and their metal complexes. [Link]
-
Frontiers. Ticarcillin degradation product thiophene acetic acid is a novel auxin analog that promotes organogenesis in tomato. [Link]
-
Fei Ye, et al. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. [Link]
-
ACS Publications. Palladium-Catalyzed Controllable Reductive/Oxidative Heck Coupling between Cyclic Enones and Thiophenes via C–H Activation | Organic Letters. [Link]
-
ResearchGate. Thiophene acetic acid induces an auxin response and modulates organogenesis and gene expression across diverse plant species. [Link]
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
National Institutes of Health. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. [Link]
- Google Patents.
-
ResearchGate. Synthesis and Biological Screening of Thiophene Derivatives | Request PDF. [Link]
-
Organic Chemistry Portal. Thiophene synthesis. [Link]
-
ChemRxiv. Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. [Link]
-
ResearchGate. Can the 3-thiophenyl magnesium bromide be synthesized by simple grignard method?. [Link]
-
Taylor & Francis Online. Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. [Link]
- Synthesis, Characterization of thiophene derivatives and its biological applications. Synthesis, Characterization of thiophene derivatives and its biological applications. [https://www.researchgate.
- Reuben D. Rieke, et al. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. [https://www.researchgate.net/publication/251351509_Low-Temperature_Formation_of_Functionalized_Grignard_Reagents_from_Direct_Oxidative_Addition_of_Active_Magnesium_to_Aryl_Bromide]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journalwjarr.com [journalwjarr.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [guidechem.com]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound - CAS:58414-52-1 - Sunway Pharm Ltd [3wpharm.com]
- 8. This compound | CAS#:58414-52-1 | Chemsrc [chemsrc.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Electrochemical synthesis of poly(3-thiophene acetic acid) nanowires with water-soluble macromolecule templates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. patents.justia.com [patents.justia.com]
- 15. Frontiers | Ticarcillin degradation product thiophene acetic acid is a novel auxin analog that promotes organogenesis in tomato [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. globethesis.com [globethesis.com]
- 22. US8362279B2 - Process for pure duloxetine hydrochloride - Google Patents [patents.google.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. tandfonline.com [tandfonline.com]
The Biological Versatility of Thiophene Derivatives: A Technical Guide for Drug Discovery
Introduction: The Thiophene Scaffold - A Privileged Structure in Medicinal Chemistry
Thiophene, a five-membered aromatic ring containing a single sulfur atom, has emerged as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for the benzene ring have made it a cornerstone in the design of novel therapeutic agents.[2] Thiophene derivatives exhibit a remarkable spectrum of biological activities, leading to their successful development into drugs for a wide range of diseases, from infectious and inflammatory conditions to cancer and neurological disorders.[3][4] This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of thiophene derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed experimental protocols for activity assessment, and analyze the critical structure-activity relationships (SAR) that govern their therapeutic potential.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Thiophene derivatives have demonstrated significant promise as anticancer agents, with mechanisms targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[5][6][7]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of thiophene derivatives are diverse and often hinge on the specific substitutions adorning the thiophene ring.[5] Key mechanisms include:
-
Inhibition of Tubulin Polymerization: Certain thiophene-based compounds act as microtubule-destabilizing agents. By binding to the colchicine site on β-tubulin, they inhibit the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[8]
Caption: Inhibition of the JNK Signaling Pathway by Thiophene Derivatives.
Quantitative Assessment of Anticancer Activity
The in vitro cytotoxicity of thiophene derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of a compound that inhibits 50% of cell growth.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Phenyl-thiophene-carboxamides | Hep3B (Hepatocellular Carcinoma) | 5.46 - 12.58 | [9] |
| Thiophene-Chalcone Derivatives | A549 (Lung Cancer) | 6.3 | [10] |
| Thienopyrimidine Derivatives | HepG2 (Hepatocellular Carcinoma) | 0.01063 - 0.01957 | [10] |
| Cyclopenta[b]thiophene Derivatives | MCF-7 (Breast Cancer) | >50 | [11] |
Table 1: Anticancer Activity of Selected Thiophene Derivatives.
Experimental Protocol: MTT Assay for Cell Viability
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and is quantified by measuring the absorbance of the solubilized crystals. [12] Materials:
-
Thiophene derivative stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the thiophene derivative and a vehicle control (DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis. [12][13]
II. Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant bacteria and fungi poses a significant global health threat. Thiophene derivatives have shown promising antimicrobial activity against a range of pathogens, offering a potential avenue for the development of new anti-infective agents. [14][15]
Mechanism of Action: Disrupting Microbial Integrity
The antimicrobial mechanisms of thiophene derivatives are varied and can include:
-
Membrane Permeabilization: Some thiophene compounds can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death. [16][17]* Enzyme Inhibition: Thiophene derivatives can inhibit essential microbial enzymes, such as those involved in DNA replication or cell wall synthesis. [18]* Biofilm Inhibition: Certain derivatives have been shown to inhibit the formation of biofilms, which are communities of microorganisms that are notoriously resistant to antibiotics.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of thiophene derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Thiophene Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiophene-thiazole derivative (4F) | Salmonella Typhi (XDR) | 3.125 | [18] |
| Thiophene derivative 4 | Acinetobacter baumannii (Col-R) | 16 (MIC50) | [16][17] |
| Thiophene derivative 8 | Escherichia coli (Col-R) | 32 (MIC50) | [16][17] |
| Thiophene-based heterocycles (9, 12, 19) | Aspergillus fumigatus | More potent than Amphotericin B | [19][20][21] |
Table 2: Antimicrobial Activity of Selected Thiophene Derivatives.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
Principle: This method determines the MIC of an antimicrobial agent by testing its ability to inhibit the growth of a microorganism in a liquid nutrient broth.
Materials:
-
Thiophene derivative stock solution
-
Sterile Mueller-Hinton broth (or other appropriate broth)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
Procedure:
-
Prepare Compound Dilutions: Serially dilute the thiophene derivative in the broth within the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculate Plates: Add a standardized inoculum of the test microorganism to each well, including a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammatory diseases represent a significant burden on global health. Thiophene derivatives have demonstrated potent anti-inflammatory properties, with several compounds developed into non-steroidal anti-inflammatory drugs (NSAIDs). [22][23][24][25]
Mechanism of Action: Targeting Key Inflammatory Mediators
The anti-inflammatory effects of thiophene derivatives are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade: [22][23][25]
-
Cyclooxygenase (COX) Inhibition: Many thiophene-based NSAIDs, such as tiaprofenic acid and tinoridine, function by inhibiting COX enzymes (COX-1 and COX-2), thereby blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation. [26]* Lipoxygenase (LOX) Inhibition: Some thiophene derivatives exhibit inhibitory activity against lipoxygenases, enzymes that produce leukotrienes, another class of potent inflammatory mediators. [26]* Modulation of Pro-inflammatory Cytokines: Certain thiophene compounds can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting signaling pathways such as the NF-κB pathway. [26]
Caption: Anti-inflammatory Mechanism of Thiophene Derivatives via COX/LOX Inhibition.
Quantitative Assessment of Anti-inflammatory Activity
The in vivo anti-inflammatory activity of thiophene derivatives is often evaluated using the carrageenan-induced paw edema model in rodents. This model assesses the ability of a compound to reduce acute inflammation.
| Thiophene Derivative | Animal Model | Dose | % Inhibition of Edema | Reference |
| Compound 15 | Rat | 50 mg/kg | 58.46 | [25][26] |
| Compound 16 | Rat | - | 48.94 | [26] |
| Compound 17 | Rat | - | 47 | [26] |
Table 3: In Vivo Anti-inflammatory Activity of Selected Thiophene Derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The anti-inflammatory activity of a test compound is determined by its ability to reduce this swelling. [27] Materials:
-
Thiophene derivative
-
Vehicle (e.g., saline, carboxymethyl cellulose)
-
Carrageenan solution (1% in sterile saline)
-
Plethysmometer
-
Rats
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the thiophene derivative or vehicle to the rats orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a sub-plantar dose of carrageenan into the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
IV. Neurological Activity: Modulating Central Nervous System Targets
The lipophilic nature of the thiophene ring allows for its penetration across the blood-brain barrier, making thiophene derivatives attractive candidates for treating neurological disorders. [3]
Mechanism of Action: Diverse CNS Targets
Thiophene-based compounds have been developed to target a variety of CNS receptors and enzymes, including those involved in:
-
Antipsychotic Activity: Olanzapine, a widely used atypical antipsychotic, contains a thieno[2,3-b]b[5][18]enzodiazepine core and acts as an antagonist at dopamine and serotonin receptors. [2]* Anticonvulsant Activity: Tiagabine, an anticonvulsant medication, is a derivative of nipecotic acid and functions by inhibiting the reuptake of the neurotransmitter GABA.
-
Antiplatelet Activity: Clopidogrel and ticlopidine are thienopyridine derivatives that act as irreversible inhibitors of the P2Y12 ADP receptor on platelets, preventing platelet aggregation. [2]
V. Synthesis of Biologically Active Thiophene Derivatives
Several synthetic methodologies are employed to construct the thiophene scaffold and introduce diverse functionalities. Two of the most common methods are the Gewald and Paal-Knorr syntheses.
Gewald Aminothiophene Synthesis
This is a multicomponent reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. This method is highly versatile for creating a library of thiophene derivatives for biological screening.
Paal-Knorr Thiophene Synthesis
This classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form a substituted thiophene.
Conclusion: The Enduring Potential of Thiophene in Drug Discovery
The thiophene scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. Its inherent biological activity and synthetic tractability have led to a plethora of compounds with diverse pharmacological profiles. As our understanding of disease mechanisms deepens, the rational design of novel thiophene derivatives targeting specific biological pathways holds immense promise for addressing unmet medical needs. This guide has provided a comprehensive overview of the key biological activities of thiophene derivatives, along with the experimental and theoretical frameworks necessary to advance their development from the laboratory to the clinic. The continued exploration of this remarkable heterocycle will undoubtedly lead to the next generation of innovative medicines.
References
-
Pathania, S., & Chawla, P. A. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 101, 104026. [Link]
-
Al-Ghorbani, M., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 21(8), 1059. [Link]
-
Camps, P., et al. (1989). [Quantitative anti-inflammatory and analgesic structure-activity relationship of 2-amino-3-ethoxycarbonyl thiophene derivatives]. Anales de la Real Academia de Farmacia, 55(2), 241-252. [Link]
-
de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]
-
Nazeer, W., et al. (2024). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. [Link]
-
A., A. A., et al. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. Mini-Reviews in Medicinal Chemistry, 20(19), 1944-1965. [Link]
-
El-Sayed, N. N. E., et al. (2014). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. Pakistan Journal of Pharmaceutical Sciences, 27(4), 885-892. [Link]
-
de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]
-
de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]
-
Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie, 355(6), e2100462. [Link]
-
A., A. A., et al. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. [Link]
-
Al-Ghorbani, M., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Semantic Scholar. [Link]
-
Al-Ghorbani, M., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. R Discovery. [Link]
-
Kumar, D., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 39-71. [Link]
-
de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds. Encyclopedia MDPI. [Link]
-
Kumar, D., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]
-
de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [Link]
-
How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. [Link]
-
Mirigian, M., et al. (2013). Measurement of in vitro microtubule polymerization by turbidity and fluorescence. Methods in Cell Biology, 115, 215-229. [Link]
-
A Review on Anticancer Activities of Thiophene and its Analogs A Review on Anticancer Activities of Thiophene and its Analogs. (n.d.). ResearchGate. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
Suresh, A. J., et al. (2011). Design,Synthesis,Characterization and screening of thiophene derivatives for anti-inflammatory activity. ResearchGate. [Link]
-
Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1373503. [Link]
-
Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC. [Link]
-
A., A. A., et al. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. ResearchGate. [Link]
-
A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. [Link]
-
Kumar, A., et al. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(3), 11-19. [Link]
-
(PDF) Antimicrobial potential of synthetic thiophenes Section C-Review ANTIMICROBIAL POTENTIAL OF THIOPHENE DERIVATIVES OF SYNTHETIC ORIGIN: A REVIEW. (2017). ResearchGate. [Link]
-
Petr, K. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
El-Naggar, A. M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. [Link]
-
(PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025). ResearchGate. [Link]
-
How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? (2020). ResearchGate. [Link]
-
Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... (n.d.). ResearchGate. [Link]
-
Miró-Canturri, A., et al. (2025). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. [Link]
-
In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. [Link]
-
Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. (2025). PMC. [Link]
-
Fernández-García, C., et al. (2024). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 67(1), 329-350. [Link]
-
Tubulin Polymerization Assay Kit (Cat. # BK006P). (n.d.). Interchim. [Link]
-
Help with determining IC50 for enzyme inhibitors. (2025). Reddit. [Link]
-
Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp. (n.d.). PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. youtube.com [youtube.com]
- 14. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 17. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents | Semantic Scholar [semanticscholar.org]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. encyclopedia.pub [encyclopedia.pub]
- 27. sciensage.info [sciensage.info]
The Thiophene Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Therapeutic Applications of Thiophene Compounds
Abstract
The thiophene ring, a five-membered sulfur-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, underpinning the development of a multitude of clinically successful therapeutic agents.[1][2] Its unique physicochemical properties, including its aromaticity and ability to engage in various non-covalent interactions, make it a versatile building block for designing molecules with diverse pharmacological activities. This technical guide provides a comprehensive overview of the therapeutic applications of thiophene-containing compounds, delving into their mechanisms of action, key structure-activity relationships, and the synthetic strategies employed for their generation. We will explore the role of thiophenes in anti-inflammatory, anticancer, antimicrobial, and neurological therapies, supported by detailed experimental protocols and visual representations of key biological pathways and synthetic workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic core.
The Thiophene Moiety: A Cornerstone of Medicinal Chemistry
Thiophene's journey into the pharmaceutical realm began with its discovery as a contaminant in benzene.[3] Its structural similarity to a phenyl ring allows it to act as a bioisostere, often leading to improved pharmacological profiles of parent compounds.[3] The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] To date, 26 drugs containing a thiophene ring system have received FDA approval, highlighting the significant contribution of this scaffold to modern medicine.[1][2]
Therapeutic Landscape of Thiophene-Based Drugs
The versatility of the thiophene scaffold is evident in the broad spectrum of diseases for which thiophene-containing drugs have been developed. These compounds have demonstrated efficacy in treating inflammatory conditions, various cancers, microbial infections, and neurological disorders.
Anti-inflammatory Agents: Targeting the Arachidonic Acid Cascade
A significant number of FDA-approved thiophene drugs are indicated for inflammatory conditions.[1] These agents primarily exert their effects by inhibiting key enzymes in the arachidonic acid pathway, namely cyclooxygenases (COX) and lipoxygenases (LOX).[1][4]
Mechanism of Action: Inflammation is a complex biological response, and the production of prostaglandins and leukotrienes via the COX and LOX pathways, respectively, are central mediators of this process. Thiophene-based non-steroidal anti-inflammatory drugs (NSAIDs) like Tiaprofenic acid and Tinoridine are known to inhibit COX enzymes.[5][6][7] Zileuton , another thiophene-containing drug, is a 5-LOX inhibitor used in the management of asthma.[5] The ability of some thiophene derivatives to dually inhibit both COX and LOX pathways presents a promising strategy for developing potent anti-inflammatory agents with potentially improved safety profiles.[4][8]
Below is a diagram illustrating the inhibition of the arachidonic acid pathway by thiophene compounds.
Caption: Inhibition of COX and LOX pathways by thiophene derivatives.
Anticancer Therapeutics: A Multi-pronged Attack
Thiophene derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[9][10] Their mechanisms of action are diverse and include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[10][11]
Mechanism of Action: Several thiophene-containing compounds have been identified as potent kinase inhibitors.[12][13] For instance, OSI-930 is a multi-targeted kinase inhibitor that contains a thiophene scaffold.[12] Thienopyrimidine derivatives have shown promise as inhibitors of VEGFR-2 and Akt, key kinases involved in tumor angiogenesis and survival.[14] Furthermore, some thiophene compounds, such as certain benzyl urea tetrahydrobenzo[b]thiophene derivatives, have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis by inhibiting tubulin polymerization.[12] The Wnt/β-catenin signaling pathway, crucial in tumorigenesis, has also been identified as a target for some thiophene-based compounds.[15]
The following diagram depicts the multifaceted anticancer mechanisms of thiophene compounds.
Caption: Diverse anticancer mechanisms of thiophene compounds.
Antimicrobial Agents: Combating Drug Resistance
The thiophene nucleus is a key component of several antimicrobial drugs.[16][17] The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents, and thiophene derivatives represent a promising avenue of research.
Mechanism of Action: The precise mechanisms of action for many thiophene-based antimicrobial agents are still under investigation. However, it is known that these compounds can target various cellular processes in bacteria and fungi. For example, some thiophene derivatives have been shown to be effective against drug-resistant Gram-negative bacteria.[16] The evaluation of thiophene derivatives against a panel of bacterial and fungal strains often involves determining the minimum inhibitory concentration (MIC) using methods like broth microdilution or agar disk diffusion.[17][18]
Neurological and Psychiatric Disorders: Modulating CNS Targets
The lipophilic nature of the thiophene ring facilitates its crossing of the blood-brain barrier, making it a suitable scaffold for drugs targeting the central nervous system (CNS).[19]
Mechanism of Action: Thiophene-containing drugs have been successfully developed for a range of neurological and psychiatric conditions. Olanzapine , an atypical antipsychotic, is a prominent example used in the treatment of schizophrenia and bipolar disorder.[20] The antiplatelet agent Clopidogrel , a thienopyridine derivative, is crucial in preventing stroke and heart attack.[21][22] The anticonvulsant properties of some thiophene derivatives are also well-documented.
Synthesis of Thiophene-Based Therapeutics: Key Methodologies
The synthesis of functionalized thiophenes is a cornerstone of developing novel therapeutic agents. Several named reactions are routinely employed to construct the thiophene ring.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to 2-aminothiophenes, which are valuable intermediates in drug synthesis.[23][24] The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[23]
This protocol describes a general procedure for the synthesis of a 2-aminothiophene derivative.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Piperidine (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclohexanone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified 2-aminothiophene derivative under vacuum.
-
Characterize the final product using appropriate analytical techniques such as NMR, IR, and Mass Spectrometry.
Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.
Biological Evaluation of Thiophene Compounds
The therapeutic potential of newly synthesized thiophene derivatives is assessed through a battery of in vitro and in vivo assays.
In Vitro Anticancer Activity Screening
A common initial step in evaluating the anticancer potential of thiophene compounds is to screen them against a panel of cancer cell lines. The MTS assay is a widely used colorimetric method to assess cell viability.[12]
Materials:
-
Cancer cell line (e.g., A549 lung cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Thiophene compound stock solution (dissolved in DMSO)
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the thiophene compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTS reagent to each well and incubate for another 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition Assays: A Case Study with Acetylcholinesterase
For thiophene derivatives designed as enzyme inhibitors, specific assays are employed to determine their inhibitory potency. The Ellman's method is a classic and reliable spectrophotometric assay for measuring acetylcholinesterase (AChE) activity and screening for its inhibitors.[3][25][26][27]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Thiophene compound (potential inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In the wells of a 96-well plate, add phosphate buffer, the thiophene compound at various concentrations, and the AChE solution. Include a control well without the inhibitor.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate (ATCI) and DTNB to all wells.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The yellow color is produced by the reaction of thiocholine (from ATCI hydrolysis) with DTNB.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and the IC50 value of the thiophene compound.
Conclusion and Future Perspectives
The thiophene scaffold has undeniably cemented its place as a cornerstone in medicinal chemistry, leading to the development of numerous life-saving drugs. The diverse range of biological activities exhibited by thiophene derivatives continues to inspire the design and synthesis of novel therapeutic agents. Future research will likely focus on exploring new chemical space around the thiophene core, developing more selective and potent inhibitors for various therapeutic targets, and leveraging computational tools for rational drug design. The continued investigation into the therapeutic applications of thiophene compounds holds immense promise for addressing unmet medical needs and advancing human health.
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: [Link])
-
Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - Taylor & Francis Online. (URL: [Link])
-
Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - RSC Publishing. (URL: [Link])
-
Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed. (URL: [Link])
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. (URL: [Link])
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature - Cognizance Journal of Multidisciplinary Studies. (URL: [Link])
-
An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug - Der Pharma Chemica. (URL: [Link])
-
Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - NIH. (URL: [Link])
-
A Review on Anticancer Activities of Thiophene and Its Analogs | Bentham Science. (URL: [Link])
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: [Link])
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed. (URL: [Link])
-
Thiophene-based derivatives as anticancer agents: An overview on decade's work. (URL: [Link])
-
Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine - Semantic Scholar. (URL: [Link])
-
A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed. (URL: [Link])
-
Gewald Reaction - Organic Chemistry Portal. (URL: [Link])
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC. (URL: [Link])
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. (URL: [Link])
- US7863442B2 - Processes for the synthesis of olanzapine - Google P
-
Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics - Scribd. (URL: [Link])
-
PROCESS FOR THE SYNTHESIS OF CLOPIDOGREL AND NEW FORMS OF PHARMACEUTICALLY ACCEPTABLE SALTS THEREOF - European Patent Office - EPO. (URL: [Link])
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (URL: [Link])
-
An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline - Organic Chemistry Portal. (URL: [Link])
-
Thiophene-based derivatives as anticancer agents: An overview on decade's work. (URL: [Link])
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: [Link])
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC. (URL: [Link])
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - ResearchGate. (URL: [Link])
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC - PubMed Central. (URL: [Link])
-
A Novel Process for the Preparation of Clopidogrel base and its Benzenesulfonic Acid Salt. (URL: [Link])
-
Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - NIH. (URL: [Link])
-
Synthesis and evaluation of novel thiophene as antimicrobial agents - Wisdom Library. (URL: [Link])
-
Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - MDPI. (URL: [Link])
-
A PROCESS FOR THE PREPARATION OF OLANZAPINE AND AN INTERMEDIATE THEREFOR - Patent 1513845 - EPO. (URL: [Link])
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC - NIH. (URL: [Link])
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (URL: [Link])
-
Thiophene-Based Compounds | Encyclopedia MDPI. (URL: [Link])
-
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica - Journal of Applied Pharmaceutical Science. (URL: [Link])
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PubMed Central. (URL: [Link])
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC - PubMed Central. (URL: [Link])
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US7329747B2 - Synthesis of olanzapine and intermediates thereof - Google Patents [patents.google.com]
- 11. benthamscience.com [benthamscience.com]
- 12. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of novel thiophene as antimicrobial agents [wisdomlib.org]
- 18. mdpi.com [mdpi.com]
- 19. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03926A [pubs.rsc.org]
- 21. derpharmachemica.com [derpharmachemica.com]
- 22. Page loading... [wap.guidechem.com]
- 23. Gewald Reaction [organic-chemistry.org]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. japsonline.com [japsonline.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
The Thiophene-3-Acetate Core: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Thiophene-3-Acetate Scaffold
In the landscape of medicinal chemistry, the thiophene ring stands as a "privileged pharmacophore," a structural motif consistently found in a multitude of approved drugs and clinical candidates.[1] Its significance lies in its unique electronic properties and its role as a bioisostere for the ubiquitous phenyl ring.[1] The substitution of a benzene ring with thiophene can significantly alter a molecule's physicochemical properties, often leading to enhanced metabolic stability, improved binding affinity, and better overall pharmacokinetic profiles.[1]
Within this important class of heterocycles, the thiophene-3-acetate framework serves as a particularly versatile and synthetically accessible starting point for the development of novel therapeutic agents. Unlike its 2-substituted isomer, the 3-substituted pattern offers a distinct vector for chemical exploration, allowing for the strategic placement of functional groups that can probe different regions of a biological target's binding pocket. This guide provides a comprehensive overview of methyl thiophene-3-acetate, detailing its synthesis, key derivatization strategies, and its application in the discovery of potent modulators of critical disease targets, supported by field-proven experimental protocols and structure-activity relationship (SAR) analyses.
Core Scaffold: Physicochemical and Structural Properties
Methyl 2-(thiophen-3-yl)acetate (also known as this compound) is the foundational building block for the derivatives discussed herein. Its structure consists of a thiophene ring connected at the 3-position to an acetic acid methyl ester moiety.
| Property | Value | Source |
| IUPAC Name | methyl 2-(thiophen-3-yl)acetate | [2] |
| CAS Number | 58414-52-1 | [2][3] |
| Molecular Formula | C₇H₈O₂S | [2][3] |
| Molecular Weight | 156.20 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | ~ 95-97 °C at 10 mmHg | - |
| SMILES | COC(=O)CC1=CSC=C1 | [2] |
The ester functionality provides a reactive handle for the introduction of diverse chemical functionalities, most commonly through hydrolysis to the parent carboxylic acid followed by amidation. The thiophene ring itself, while aromatic, possesses distinct reactivity at its different positions (C2, C4, and C5), allowing for selective functionalization.
Synthesis of the Core Scaffold and Key Precursors
A robust and scalable synthesis of the this compound core is paramount for any drug discovery program. The most common and reliable approach involves a multi-step sequence starting from the commercially available 3-bromothiophene or by synthesizing the key intermediate, 3-acetylthiophene, which is then converted to 3-thiopheneacetic acid.
Workflow for Synthesis of 3-Thiopheneacetic Acid
Caption: Synthetic pathways to this compound.
The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into terminal carboxylic acids or their amide derivatives.[4][5] It involves the reaction of the ketone (3-acetylthiophene) with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the desired carboxylic acid.[6] This method reliably relocates the carbonyl function to the terminal position of the alkyl chain, making it ideal for this transformation.
Key Derivatization Strategy: Amidation for Bioactivity
The primary strategy for elaborating the this compound core involves its conversion into a diverse library of amides. The rationale behind this approach is that the amide bond is a stable, planar unit that can participate in crucial hydrogen bonding interactions within a protein's active site. Varying the N-substituent allows for the systematic exploration of a target's binding pocket to optimize potency, selectivity, and physicochemical properties.
Workflow for Derivatization via Amidation
Caption: General workflow for amide library synthesis and screening.
This strategy leverages modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which facilitate efficient amide bond formation under mild conditions, accommodating a wide range of functionalized amines.
Pharmacological Applications & Structure-Activity Relationships (SAR)
Derivatives of the thiophene-3-acetate scaffold have shown significant promise as anti-inflammatory agents. One key target in the inflammatory cascade is the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines like IL-1β. Dysregulation of the NLRP3 inflammasome is implicated in a host of chronic inflammatory and autoimmune diseases.
A recent study explored a series of N-substituted 2-(thiophen-3-yl)acetamides as NLRP3 inhibitors, providing valuable SAR insights.
SAR of N-Substituted 2-(thiophen-3-yl)acetamides as NLRP3 Inhibitors
| Compound | R Group (Amide Substituent) | NLRP3 Inhibition IC₅₀ (µM) | Key Structural Feature |
| 1 | N-(5-chloro-2-propoxybenzyl)phenethyl | 0.23 | Parent compound with thiophene ring |
| 16 | N-(5-chloro-2-propoxybenzyl)phenethyl | 0.25 | Thiophene replaced with 4-fluorobenzene |
| 17 | N-(5-chloro-2-propoxybenzyl)phenethyl | 0.22 | Thiophene replaced with benzothiophene |
| 18 | N-(5-chloro-2-propoxybenzyl)phenethyl | 0.11 | 2-(thiophen-3-yl)acetyl replaced with benzothiophene-3-carbonyl |
| 19 | N-(5-chloro-2-propoxybenzyl)phenethyl | 0.12 | 2-(thiophen-3-yl)acetyl replaced with 4-fluorobenzoyl |
Data synthesized from reference.
Analysis of Structure-Activity Relationships:
-
Bioisosteric Replacement of the Thiophene Ring: Replacing the core thiophene ring with either a 4-fluorobenzene (Compound 16) or a larger benzothiophene (Compound 17) resulted in a negligible change in inhibitory potency. This indicates that for this specific target, the thiophene ring serves primarily as a rigid scaffold to correctly orient the key pharmacophoric elements, and its specific electronic properties are not the dominant driver of affinity.
-
Modification of the Acetyl Moiety: The most significant gains in potency were achieved by modifying the group attached to the amide nitrogen. Replacing the entire 2-(thiophen-3-yl)acetyl moiety with a larger, more rigid benzothiophene-3-carbonyl (Compound 18) or a 4-fluorobenzoyl group (Compound 19) doubled the inhibitory activity. This strongly suggests that the binding pocket has favorable interactions with these larger, aromatic systems, highlighting a critical area for further optimization.
Targeted Signaling Pathway: NLRP3 Inflammasome Activation
Caption: Inhibition of the NLRP3 inflammasome pathway by thiophene-3-acetamide analogs.
Experimental Protocols
The following protocols are provided as robust, field-validated methods for the synthesis and characterization of the core structures discussed in this guide.
Protocol 1: Synthesis of 3-Thiopheneacetic Acid via Willgerodt-Kindler Reaction
Causality: This protocol utilizes the Willgerodt-Kindler reaction to reliably convert the readily synthesized 3-acetylthiophene into the target carboxylic acid. The use of morpholine and sulfur is a classic and effective combination for this transformation, and the subsequent basic hydrolysis ensures complete conversion of the intermediate thioamide to the carboxylate salt, which is then protonated to yield the final product.
-
Materials:
-
3-Acetylthiophene (1.0 eq)
-
Sulfur powder (2.5 eq)
-
Morpholine (3.0 eq)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Toluene
-
Diatomaceous earth
-
-
Procedure:
-
Thioamide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-acetylthiophene (1.0 eq), sulfur powder (2.5 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux (approx. 130-140 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate/Hexanes).
-
Hydrolysis: Cool the reaction mixture to room temperature. Carefully add a 20% aqueous solution of NaOH. Reheat the mixture to reflux and stir for an additional 4-6 hours to ensure complete hydrolysis of the thioamide intermediate.
-
Work-up: Cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Wash the aqueous layer with toluene (2 x 50 mL) to remove unreacted starting material and neutral byproducts.
-
Carefully acidify the aqueous layer to pH ~2 with concentrated HCl while cooling in an ice bath. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to yield 3-thiopheneacetic acid. The product can be further purified by recrystallization from a water/ethanol mixture if necessary.
-
-
Expected Characterization (¹H NMR, CDCl₃): δ ~3.75 (s, 2H, -CH₂-), δ ~7.10-7.40 (m, 3H, thiophene protons), δ ~11.0 (br s, 1H, -COOH).
Protocol 2: Synthesis of N-(phenethyl)-2-(thiophen-3-yl)acetamide
Causality: This protocol employs a modern peptide coupling agent, HATU, for efficient amide bond formation. HATU activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine. Triethylamine (TEA) is used as a mild, non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction, driving the reaction to completion.
-
Materials:
-
3-Thiopheneacetic acid (1.0 eq)
-
HATU (1.0 eq)
-
Phenethylamine (1.0 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-thiopheneacetic acid (1.0 eq) and HATU (1.0 eq) in anhydrous DCM.
-
Stir the solution at room temperature for 10 minutes to allow for pre-activation of the carboxylic acid.
-
Add phenethylamine (1.0 eq) to the solution, followed by the dropwise addition of triethylamine (2.0 eq).
-
Allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting acid.
-
Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 20-50% Ethyl Acetate in Hexanes) to afford the pure amide product.
-
-
Expected Characterization (¹H NMR, CDCl₃): δ ~2.80 (t, 2H), δ ~3.55 (q, 2H), δ ~3.60 (s, 2H), δ ~5.6 (br s, 1H, -NH-), δ ~6.95-7.35 (m, 8H, aromatic and thiophene protons).
Conclusion and Future Outlook
The this compound scaffold and its derivatives represent a fertile ground for drug discovery. The synthetic accessibility of the core, coupled with straightforward and highly efficient derivatization strategies, allows for the rapid generation of diverse chemical libraries. As demonstrated by the potent activity of its acetamide analogs against the NLRP3 inflammasome, this scaffold is capable of yielding highly active modulators of complex biological targets. Future research should focus on expanding the diversity of the amide substituents, exploring functionalization at other positions of the thiophene ring, and applying these derivatives to a wider range of therapeutic targets, including kinases, GPCRs, and ion channels. The continued exploration of this privileged core structure holds significant promise for the development of the next generation of innovative medicines.
References
-
Willgerodt, C. (1887). Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone und Chinone. Berichte der deutschen chemischen Gesellschaft, 20(2), 2467-2470. [Link]
-
Vasyl’kevich, O. I., et al. (2016). An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. ARKIVOC, 2016(6), 72-78. [Link]
- BenchChem. (2025). Side reactions to avoid in the synthesis of 3-Acetylthiophene. BenchChem Technical Support.
-
chemeurope.com. Willgerodt rearrangement. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. Willgerodt-Kindler Reaction. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Retrieved January 11, 2026, from [Link]
-
Zhang, C., et al. (2023). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry, 21(33), 6725-6733. [Link]
-
Al-Ostoot, F. H., et al. (2022). Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. European Journal of Medicinal Chemistry, 243, 114757. [Link]
- BenchChem. (2025). Synthesis of 3-Acetylthiophene from 3-Bromothiophene: Application Notes and Protocols. BenchChem Technical Support.
-
Priestley, G. V., et al. (2013). Recent advances in the Willgerodt–Kindler reaction. Organic & Biomolecular Chemistry, 11(33), 5426-5440. [Link]
-
Sharma, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
- Supporting Information for "Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents". Available through various university or publisher websites.
-
Wikipedia contributors. (2025, June 7). Thiophene-3-acetic acid. In Wikipedia, The Free Encyclopedia. Retrieved 10:00, January 11, 2026, from [Link]
-
Shang, R., et al. (2017). Direct amidation of esters with nitroarenes. Nature Communications, 8, 14710. [Link]
-
de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4333. [Link]
-
Bakoš, J., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Molecules, 27(18), 5873. [Link]
-
Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. European Journal of Organic Chemistry, 2013(33), 7453-7465. [Link]
-
Yang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. [Link]
-
Keeler, C., et al. (2022). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry, 74, 117042. [Link]
- ResearchGate. How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?. Q&A.
-
Wikipedia contributors. (2025, June 7). Willgerodt rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved 10:00, January 11, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Willgerodt_rearrangement [chemeurope.com]
- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 6. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Methyl Thiophene-3-acetate
Introduction: The Significance of the Thiophene-3-acetate Scaffold
Methyl thiophene-3-acetate and its parent carboxylic acid, thiophene-3-acetic acid, are pivotal intermediates in the fields of medicinal chemistry and materials science.[1] The thiophene ring is a bioisostere of the benzene ring, offering unique physicochemical properties that are leveraged in drug design to enhance potency, selectivity, or pharmacokinetic profiles. Derivatives of thiophene-3-acetic acid are key building blocks in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] In materials science, these compounds are precursors for conductive polymers and organic semiconductors, crucial for developing advanced electronic devices.[1][2]
This guide provides a detailed exploration of robust and validated protocols for the synthesis of this compound. We will first examine methods for preparing the crucial precursor, thiophene-3-acetic acid, followed by efficient esterification procedures. The narrative emphasizes the causality behind experimental choices, ensuring that researchers can not only replicate these protocols but also adapt them based on a sound understanding of the underlying chemical principles.
Strategic Overview of Synthesis
The synthesis of this compound is typically approached as a two-stage process. The first stage focuses on constructing the thiophene-3-acetic acid backbone. The second stage is the direct conversion of this carboxylic acid to its corresponding methyl ester.
Caption: High-level two-stage workflow for synthesizing this compound.
Part 1: Synthesis of the Precursor, Thiophene-3-acetic acid
The efficient synthesis of the thiophene-3-acetic acid intermediate is critical. Several methods exist, with the choice often depending on the availability of starting materials and desired scale. The Willgerodt-Kindler reaction is a classic and powerful method for this transformation.
Protocol 1: Willgerodt-Kindler Reaction from 3-Acetylthiophene
The Willgerodt-Kindler reaction converts aryl alkyl ketones into the corresponding ω-aryl-alkanoic acid derivatives (as thioamides), which can then be hydrolyzed to the carboxylic acid.[3][4] The reaction involves the migration of the carbonyl group to the terminal position of the alkyl chain.[3] This method is particularly useful for synthesizing aryl-acetic acids from the corresponding acetyl-aryl compounds.
Reaction Principle & Causality: The mechanism involves the initial formation of an enamine from the ketone (3-acetylthiophene) and a secondary amine (morpholine).[3][5] This enamine then reacts with elemental sulfur. A series of complex rearrangements, likely involving aziridine intermediates, facilitates the migration of the amine functionality to the end of the chain, ultimately forming a thioamide (morpholide).[3][5] This thioamide is then subjected to hydrolysis under basic conditions to yield the final carboxylic acid.[5][6] Phase-transfer catalysts like benzyltriethylammonium chloride (TEBA) are often employed during hydrolysis to enhance the reaction rate between the organic-soluble thioamide and the aqueous base.[5][6]
Caption: Workflow for the Willgerodt-Kindler synthesis of thiophene-3-acetic acid.
Experimental Protocol:
-
Step 1: Thioamide Formation
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-acetylthiophene (1.0 eq), elemental sulfur (1.2 eq), and morpholine (1.8 eq).
-
Heat the reaction mixture with stirring in an oil bath at 130°C for 6 hours.[6] The reaction should be performed in a well-ventilated fume hood due to the evolution of hydrogen sulfide.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the mixture to cool to room temperature. The crude product is a dark, viscous oil containing the intermediate thioamide.
-
-
Step 2: Hydrolysis to Carboxylic Acid
-
To the cooled reaction mixture, add a 20% aqueous solution of sodium hydroxide (NaOH) (5 mL per gram of starting ketone) and a catalytic amount of benzyltriethylammonium chloride (TEBA) (0.02 eq).[6]
-
Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring for 8-12 hours, or until TLC analysis indicates the complete disappearance of the thioamide intermediate.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting materials and non-polar impurities. Discard the organic layers.
-
Carefully acidify the aqueous layer to pH ~2 with concentrated hydrochloric acid (HCl) while cooling in an ice bath. A precipitate of thiophene-3-acetic acid will form.
-
Collect the solid product by vacuum filtration, wash it thoroughly with cold deionized water, and dry it under vacuum to yield the pure thiophene-3-acetic acid.
-
Part 2: Esterification of Thiophene-3-acetic acid
With the precursor in hand, the final step is a direct esterification to yield the target molecule, this compound.
Protocol 2: Fischer-Speier Esterification
This is a classic, acid-catalyzed esterification that reacts a carboxylic acid with an alcohol.[7][8] It is an equilibrium-driven process, and specific strategies must be employed to ensure a high yield of the ester product.[9]
Reaction Principle & Causality: The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which significantly increases the electrophilicity of the carbonyl carbon.[9][10] The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[9] Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final ester.[8] To drive the reaction to completion, an excess of the alcohol (methanol) is used, shifting the equilibrium towards the products according to Le Châtelier's Principle.[10][11]
Caption: Step-by-step workflow for the Fischer-Speier esterification protocol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiophene-3-acetic acid (1.0 eq) in an excess of methanol (10-20 eq).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 2-3 drops per gram of carboxylic acid).[10]
-
Reflux: Heat the mixture to reflux (approx. 65°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC, observing the disappearance of the carboxylic acid spot.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid, followed by a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the pure ester.[12]
Protocol 3: Esterification using (Trimethylsilyl)diazomethane (TMS-CH₂N₂)
This method offers a milder alternative to the strong acid conditions of the Fischer esterification, which is particularly useful for sensitive substrates.
Reaction Principle & Causality: (Trimethylsilyl)diazomethane is a safe and commercially available substitute for the highly toxic and explosive diazomethane. It reacts rapidly with carboxylic acids at room temperature to form methyl esters. The reaction proceeds via protonation of the diazomethane by the carboxylic acid to form a methyldiazonium cation, which is then attacked by the carboxylate anion, releasing nitrogen gas and forming the methyl ester. The reaction is typically quenched with a few drops of acetic acid to destroy any excess reagent.[12]
Experimental Protocol:
-
Reaction Setup: Dissolve thiophene-3-acetic acid (1.0 eq) in a mixture of methanol and toluene at 0°C in a flask under a nitrogen atmosphere.
-
Reagent Addition: Slowly add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes dropwise to the stirred solution. A yellow color should persist, and gas evolution (N₂) will be observed.
-
Reaction: Allow the solution to stir for 3 hours at 0°C to room temperature.[12] Monitor the reaction by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a few drops of glacial acetic acid until the yellow color disappears.[12]
-
Work-up: Evaporate the solvents under reduced pressure.
-
Purification: Purify the residue by column chromatography (SiO₂, eluting with 3-15% EtOAc/Hexanes) to obtain pure this compound.[12]
Comparative Summary of Synthesis Protocols
| Protocol | Starting Material | Key Reagents | Conditions | Typical Yields | Advantages | Disadvantages |
| Willgerodt-Kindler | 3-Acetylthiophene | Sulfur, Morpholine, NaOH | High Temperature (130°C), Reflux | Good to Excellent | Utilizes common starting materials; powerful transformation. | Harsh conditions; use of odorous and toxic reagents (H₂S evolution).[5][6] |
| Fischer-Speier | Thiophene-3-acetic acid | Methanol, H₂SO₄ (cat.) | Reflux (65°C) | Good to Excellent | Inexpensive reagents; scalable; simple procedure.[7][10] | Equilibrium reaction requires excess alcohol; strong acid can be incompatible with sensitive substrates.[9] |
| TMS-Diazomethane | Thiophene-3-acetic acid | TMS-CH₂N₂, Methanol | Mild (0°C to RT) | High to Quantitative | Very mild conditions; fast reaction; high yield; suitable for sensitive substrates.[12] | Reagent is expensive; requires careful handling. |
Conclusion
The synthesis of this compound can be reliably achieved through a two-stage process involving the formation of thiophene-3-acetic acid followed by esterification. The Willgerodt-Kindler reaction provides a robust, albeit harsh, route to the carboxylic acid precursor from readily available 3-acetylthiophene. For the final esterification step, the Fischer-Speier method remains a cost-effective and scalable choice for most applications, while the use of (trimethylsilyl)diazomethane offers a superior alternative for acid-sensitive substrates where mild conditions are paramount. The selection of the optimal protocol will depend on the specific requirements of the research, including substrate compatibility, scale, cost, and safety considerations.
References
- Benchchem. (n.d.). Application Notes and Protocols: Methyl (methylthio)acetate in the Synthesis of Heterocyclic Compounds.
- Wang, L., et al. (2012). Electrochemical synthesis of poly(3-thiophene acetic acid)
- ChemicalBook. (n.d.). This compound synthesis.
- Mkrtchyan, S., et al. (2016). An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. ARKIVOC.
- Trung, V. Q., et al. (2021). Synthesis and characterization of poly(3-thiophene acetic acid) upon binding by cationic groups. Vietnam Journal of Chemistry.
- Wikipedia. (n.d.). Willgerodt rearrangement.
- Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.
- Chem-Impex. (n.d.). Thiophene-3-acetic acid.
- Benchchem. (n.d.). Side reactions to avoid in the synthesis of 3-Acetylthiophene.
- LibreTexts. (2021). The Fischer Esterification.
- Thieme E-Books. (n.d.). Third Component Sulfur (Willgerodt–Kindler Reaction).
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
- Tzschucke, C. C. (n.d.). Heck Reaction.
- Guidechem. (n.d.). This compound 58414-52-1 wiki.
- Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
- Organic Chemistry Portal. (n.d.). Thiophene synthesis.
- Sigma-Aldrich. (n.d.). 3-Thiopheneacetic acid 98.
- Organic Syntheses. (n.d.). 3-methylthiophene.
- ResearchGate. (2013). (PDF) Recent advances in the Willgerodt–Kindler reaction.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- LibreTexts. (2022). Sonogashira Coupling.
- LibreTexts. (2023). Fischer Esterification.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Substituted Thiophenes via Grignard Reaction.
- MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
- Thieme. (n.d.). Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex.
- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
- ResearchGate. (n.d.). Synthesis of Thiophene Acetylenes via Sonogashira Cross- Coupling Reactions | Request PDF.
- ElectronicsAndBooks. (n.d.). Synthesis of Thiophene/Phenylene Co-oligomers. I. - Phenyl-capped Oligothiophenes.
- Organic Chemistry Portal. (2001).
- University of Calgary. (n.d.).
- Master Organic Chemistry. (2016, March 10).
- LibreTexts. (2022). 7: The Grignard Reaction (Experiment).
- ACS Publications. (2023). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. ACS Omega.
- ACS Publications. (2018).
- ResearchGate. (2010).
- ResearchGate. (n.d.). Electrochemical synthesis of poly(3-thiophene acetic acid)
- PubMed. (2018).
- Google Patents. (n.d.).
- Diva-portal.org. (2012).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. athabascau.ca [athabascau.ca]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
Synthesis of Methyl Thiophene-3-acetate: A Detailed Guide for Laboratory Applications
Introduction
Methyl thiophene-3-acetate is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of a variety of biologically active compounds and functional organic materials.[1] Its structural motif, featuring a thiophene ring linked to a methyl ester group via a methylene bridge, offers multiple points for chemical modification, enabling the generation of diverse molecular architectures. This technical guide provides a comprehensive overview of the laboratory-scale synthesis of this compound, detailing two robust synthetic routes starting from commercially available precursors. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on experimental reproducibility, safety, and a thorough understanding of the underlying chemical principles.
Strategic Approaches to Synthesis
The synthesis of this compound primarily involves the esterification of thiophene-3-acetic acid. This guide will detail two distinct and reliable methods for this transformation:
-
Direct Acid-Catalyzed (Fischer) Esterification: A classic and cost-effective method involving the reaction of thiophene-3-acetic acid with methanol in the presence of a strong acid catalyst.[2][3]
-
Esterification using Trimethylsilyldiazomethane (TMS-diazomethane): A milder and often higher-yielding method that avoids the use of strong acids and high temperatures, making it suitable for sensitive substrates.[4]
Furthermore, a detailed protocol for the synthesis of the key precursor, thiophene-3-acetic acid, from 3-bromothiophene via a Grignard reaction will be presented, offering a complete synthetic pathway from a readily available starting material.
PART 1: Synthesis of the Precursor: Thiophene-3-acetic acid
The journey to this compound begins with the preparation of its corresponding carboxylic acid. A reliable method involves the carbonation of a Grignard reagent derived from 3-bromothiophene.
Reaction Scheme: Grignard Carbonation
Caption: Synthesis of thiophene-3-acetic acid via Grignard carboxylation.
Experimental Protocol: Synthesis of Thiophene-3-acetic acid
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium turnings | 24.31 | 2.67 g | 0.11 |
| 3-Bromothiophene | 163.03 | 16.3 g (10.6 mL) | 0.10 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
| Dry Ice (solid CO₂) | 44.01 | ~50 g | - |
| Diethyl ether | 74.12 | 150 mL | - |
| 6 M Hydrochloric acid | 36.46 | As needed | - |
| Saturated sodium bicarbonate solution | 84.01 | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Allow the apparatus to cool to room temperature under an inert atmosphere (nitrogen or argon).
-
Add the magnesium turnings to the flask.
-
In the dropping funnel, prepare a solution of 3-bromothiophene in 50 mL of anhydrous THF.
-
Add a small portion (~5 mL) of the 3-bromothiophene solution to the magnesium turnings. The reaction should initiate, as evidenced by gentle refluxing. If the reaction does not start, gentle heating with a heat gun may be necessary.
-
Once the reaction has started, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[5]
-
-
Carbonation:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
In a separate beaker, crush approximately 50 g of dry ice into a fine powder.
-
Carefully and in small portions, pour the Grignard solution onto the crushed dry ice with vigorous stirring. A thick slurry will form.[6][7]
-
Allow the mixture to warm to room temperature, and the excess CO₂ will sublime.
-
-
Work-up and Isolation:
-
Slowly add 100 mL of diethyl ether to the reaction mixture, followed by the cautious addition of 6 M hydrochloric acid until the aqueous layer is acidic (pH ~2) and all solids have dissolved.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with water (50 mL) and then with a saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Acidify the combined aqueous bicarbonate extracts to pH ~2 with 6 M hydrochloric acid. The product, thiophene-3-acetic acid, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.
-
PART 2: Esterification of Thiophene-3-acetic acid
With the precursor in hand, we can now proceed to the final esterification step to obtain this compound.
Method 1: Fischer Esterification
This method is a classic, equilibrium-driven process that utilizes an excess of the alcohol (methanol) to drive the reaction towards the ester product.[8][9][10]
Caption: Fischer esterification of thiophene-3-acetic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Thiophene-3-acetic acid | 142.17 | 10.0 g | 0.070 |
| Methanol | 32.04 | 100 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 1 mL | - |
| Saturated sodium bicarbonate solution | 84.01 | As needed | - |
| Diethyl ether | 74.12 | 150 mL | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiophene-3-acetic acid in methanol.
-
Carefully add the concentrated sulfuric acid to the solution.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with water (50 mL), followed by a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield a colorless to pale yellow oil.[11][12]
-
Method 2: Esterification with TMS-diazomethane
This method offers a milder alternative to Fischer esterification, proceeding at low temperatures and often providing cleaner products with higher yields.[4]
CAUTION: Diazomethane and its precursors are toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment, including a blast shield.[13][14][15] TMS-diazomethane is a safer, commercially available alternative to diazomethane.[16]
Caption: Esterification using TMS-diazomethane.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Thiophene-3-acetic acid | 142.17 | 1.42 g | 0.010 |
| TMS-diazomethane (2.0 M in hexanes) | 114.22 | 6.0 mL | 0.012 |
| Methanol | 32.04 | 10 mL | - |
| Toluene | 92.14 | 20 mL | - |
| Acetic acid | 60.05 | A few drops | - |
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve thiophene-3-acetic acid in a mixture of toluene and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
Slowly add the TMS-diazomethane solution dropwise to the stirred solution of the carboxylic acid. The evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the yellow color of the diazomethane persists, indicating the reaction is complete.[17]
-
-
Work-up and Purification:
-
Quench the excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears and gas evolution ceases.
-
Remove the solvents under reduced pressure.
-
The residue can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.[4]
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the thiophene ring protons, the methylene protons, and the methyl ester protons. The chemical shifts and coupling constants will be indicative of the 3-substitution pattern on the thiophene ring.[18][19]
-
Expected ¹H NMR (CDCl₃, 400 MHz) signals:
-
δ ~7.3 ppm (m, 1H, thiophene H5)
-
δ ~7.1 ppm (m, 1H, thiophene H2)
-
δ ~7.0 ppm (m, 1H, thiophene H4)
-
δ ~3.7 ppm (s, 3H, -OCH₃)
-
δ ~3.6 ppm (s, 2H, -CH₂-)
-
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
-
Expected ¹³C NMR (CDCl₃, 100 MHz) signals:
-
δ ~172 ppm (C=O)
-
δ ~135 ppm (thiophene C3)
-
δ ~128 ppm (thiophene CH)
-
δ ~126 ppm (thiophene CH)
-
δ ~123 ppm (thiophene CH)
-
δ ~52 ppm (-OCH₃)
-
δ ~35 ppm (-CH₂-)
-
-
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[20][21]
-
Expected IR (neat) absorption bands:
-
~3100 cm⁻¹ (C-H stretch, aromatic)
-
~2950 cm⁻¹ (C-H stretch, aliphatic)
-
~1740 cm⁻¹ (C=O stretch, ester)
-
~1200 cm⁻¹ (C-O stretch, ester)
-
-
Safety Considerations
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
3-Bromothiophene: Is a toxic and irritating compound. Handle with care and avoid inhalation and skin contact.
-
Magnesium turnings: Are flammable. Keep away from sources of ignition.
-
Grignard Reagents: Are highly reactive and water-sensitive. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Dry Ice: Can cause severe burns upon contact with skin. Handle with appropriate insulating gloves.
-
Concentrated Sulfuric Acid: Is highly corrosive. Handle with extreme care.
-
TMS-diazomethane and Diazomethane: Are highly toxic and potentially explosive. Refer to and strictly follow established safety protocols for handling these reagents.[13][14][15][16]
Conclusion
This guide has detailed two reliable and reproducible methods for the laboratory-scale synthesis of this compound. The Fischer esterification offers a cost-effective approach, while the use of TMS-diazomethane provides a milder and often more efficient alternative. The inclusion of a protocol for the synthesis of the thiophene-3-acetic acid precursor from 3-bromothiophene provides a comprehensive synthetic route. By following the detailed experimental procedures and adhering to the safety precautions outlined, researchers can confidently synthesize this valuable chemical intermediate for their research and development endeavors.
References
-
Environmental Health & Safety, University of New Mexico. (n.d.). Diazomethane Standard Operating Procedure Template. Retrieved from [Link]
-
The West Group, University of Alberta. (n.d.). Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane. Retrieved from [Link]
-
University of Georgia Research. (n.d.). Diazomethane-334-88-3.docx. Retrieved from [Link]
-
Environmental Health & Safety, University of New Mexico. (n.d.). TMS Diazomethane Standard Operating Procedure. Retrieved from [Link]
-
Division of Research Safety, University of Illinois. (n.d.). Diazomethane. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). The Fischer Esterification. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101987842A - Method for preparing 2-methyl thiophene derivatives.
-
NIST WebBook. (n.d.). Thiophene, 3-methyl-. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis, self-assembly and characterization of a novel push-pull thiophene-based chromophore on gold surface. Retrieved from [Link]
-
Reddit. (2012). Methods for Esterification? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Synthetic Communications. (1981). A Simplified Synthesis of 3-Bromoselenophene and Some 3-Bromothiophenes. Retrieved from [Link]
-
Journal of the Osaka University. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]
-
SKKU. (2020). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Synthesis of Organic Building Blocks and Synthetic Strategies Toward Aleutianamine. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Trimethylsilyldiazo[ 13 C]methane. Retrieved from [Link]
- Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.
-
Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
Diva-portal.org. (2019). Synthesis and characterization of novel thiophene based tetramers for potential detection of protein aggregates. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Acetyl-3-methylthiophene - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-methylthiophene. Retrieved from [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Retrieved from [Link]
- Google Patents. (n.d.). CN105906604B - A kind of synthetic method of 2 thiophene acetic acid.
-
Vedantu. (n.d.). Methyl magnesium bromide is treated with carbon dioxide class 12 chemistry CBSE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
MIT Open Access Articles. (2013). Thiophene-based covalent organic frameworks. Retrieved from [Link]
Sources
- 1. cerritos.edu [cerritos.edu]
- 2. reddit.com [reddit.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. bohr.winthrop.edu [bohr.winthrop.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Methyl magnesium bromide is treated with carbon dioxide class 12 chemistry CBSE [vedantu.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 11. diva-portal.org [diva-portal.org]
- 12. orgsyn.org [orgsyn.org]
- 13. ehs.unm.edu [ehs.unm.edu]
- 14. research.uga.edu [research.uga.edu]
- 15. - Division of Research Safety | Illinois [drs.illinois.edu]
- 16. ehs.unm.edu [ehs.unm.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 21. iosrjournals.org [iosrjournals.org]
The Versatile Synthon: Harnessing Methyl Thiophene-3-acetate in Modern Organic Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of contemporary organic synthesis, the thiophene nucleus stands as a privileged scaffold, underpinning the structure of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic properties and ability to serve as a bioisostere for benzene rings have made it a focal point for researchers in drug discovery and materials science.[2] Among the diverse array of thiophene-based building blocks, methyl thiophene-3-acetate emerges as a particularly versatile and valuable synthon. Its structure combines the reactive aromaticity of the thiophene ring with the synthetic handles of an ester and an active methylene group, offering multiple avenues for molecular elaboration.
This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in organic synthesis. Moving beyond a mere recitation of procedures, this document delves into the mechanistic underpinnings of key transformations, providing researchers, scientists, and drug development professionals with the insights necessary to innovate and optimize their synthetic strategies.
Core Reactivity: A Tale of Two Moieties
The synthetic utility of this compound is dictated by the interplay of its two key functional components: the thiophene ring and the methyl acetate side chain. Understanding the inherent reactivity of each is paramount to designing logical and efficient synthetic routes.
The thiophene ring is an electron-rich aromatic system, prone to electrophilic aromatic substitution. The directing effect of the 3-acetic acid ester substituent is crucial. While the ester group is generally deactivating, the sulfur atom's lone pairs strongly activate the ring towards electrophilic attack. Theoretical and experimental studies show that electrophilic substitution on 3-substituted thiophenes preferentially occurs at the C2 and C5 positions, with the C2 position being the most reactive due to the higher stability of the resulting cationic intermediate.
Conversely, the methyl acetate moiety provides a handle for nucleophilic reactions and enolate chemistry. The α-protons of the acetate group are acidic and can be readily removed by a suitable base to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions, including alkylations and condensations.
This duality of reactivity allows for a modular approach to the synthesis of complex molecules, where both the aromatic core and the side chain can be functionalized in a controlled and sequential manner.
Application in the Synthesis of Fused Heterocyclic Systems: The Gateway to Thieno[3,2-b]thiophenes
Thieno[3,2-b]thiophenes are a class of fused heterocyclic compounds that have garnered significant attention for their applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[3][4] The planar, electron-rich structure of the thieno[3,2-b]thiophene core facilitates efficient charge transport. This compound can serve as a key precursor for the construction of this important scaffold through transformations like the Fiesselmann thiophene synthesis.[3][5]
Mechanistic Insight: The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis provides a convergent approach to substituted thiophenes by reacting a β-chloro-α,β-unsaturated ester with a thioglycolate derivative.[5] In the context of constructing a thieno[3,2-b]thiophene ring system, a derivative of this compound can be envisioned to react with methyl thioglycolate. The reaction proceeds through a series of nucleophilic substitution and condensation steps, ultimately leading to the formation of the fused bicyclic system. The choice of base is critical in this reaction, as it mediates both the initial nucleophilic attack and the final cyclization-condensation step.
Protocol 1: Synthesis of a Thieno[3,2-b]thiophene Derivative
This protocol outlines a general procedure for the synthesis of a thieno[3,2-b]thiophene derivative, a core structure in many organic electronic materials.
Table 1: Reagents and Materials
| Reagent/Material | Quantity | Molar Equiv. | Notes |
| Methyl 2-chloro-3-formylthiophene-4-acetate | 1.0 g | 1.0 | Starting material, derived from this compound. |
| Methyl thioglycolate | 1.2 equiv. | 1.2 | |
| Potassium tert-butoxide | 2.5 equiv. | 2.5 | Strong, non-nucleophilic base. |
| Anhydrous Tetrahydrofuran (THF) | 20 mL | - | Dry solvent is crucial. |
| Methanol | 5 mL | - | For quenching. |
| Saturated aq. NH₄Cl | 20 mL | - | For workup. |
| Ethyl acetate | 3 x 20 mL | - | For extraction. |
| Brine | 20 mL | - | For washing. |
| Anhydrous MgSO₄ | - | - | For drying. |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (10 mL) and potassium tert-butoxide (2.5 equiv.).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve methyl 2-chloro-3-formylthiophene-4-acetate (1.0 equiv.) and methyl thioglycolate (1.2 equiv.) in anhydrous THF (10 mL).
-
Add the solution from step 3 dropwise to the cooled suspension of potassium tert-butoxide over 15 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol (5 mL).
-
Add saturated aqueous NH₄Cl solution (20 mL) and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired thieno[3,2-b]thiophene derivative.
Diagram 1: Workflow for Thieno[3,2-b]thiophene Synthesis
Sources
Application Notes & Protocols: Methyl Thiophene-3-acetate as a Foundational Building Block in Medicinal Chemistry
I. Introduction: The Strategic Value of the Thiophene Scaffold
In the landscape of medicinal chemistry, heterocyclic compounds are paramount, with the thiophene ring standing out as a "privileged pharmacophore."[1] Its bioisosteric similarity to the benzene ring allows it to interact with a wide array of biological targets, while its unique electronic properties offer distinct advantages in drug design.[2][3] Thiophene and its derivatives are integral to numerous FDA-approved drugs and are investigated for a vast spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][4]
Methyl thiophene-3-acetate (MT3A) emerges as a particularly valuable and versatile building block for drug discovery. Its structure strategically combines three key reactive centers:
-
The Thiophene Ring: An electron-rich aromatic system amenable to electrophilic substitution, allowing for diverse functionalization.[1][2]
-
The Ester Moiety: A site for hydrolysis, reduction, or condensation reactions to build more complex molecular architectures.
-
The α-Methylene Group: Protons on the carbon adjacent to the carbonyl are activated, enabling enolate formation for subsequent alkylation, acylation, and condensation reactions.
This guide provides an in-depth exploration of this compound, presenting its physicochemical properties, key synthetic transformations, and detailed protocols to empower researchers in leveraging its full potential in the synthesis of novel therapeutic agents.
II. Physicochemical Properties & Data
A clear understanding of a building block's fundamental properties is critical for its effective use in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 58414-52-1 | [5][6][7] |
| Molecular Formula | C₇H₈O₂S | [5][6] |
| Molecular Weight | 156.20 g/mol | [5][6] |
| Canonical SMILES | COC(=O)CC1=CSC=C1 | [5][6] |
| Topological Polar Surface Area | 54.5 Ų | [5] |
| Rotatable Bond Count | 3 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Appearance | Not Available (Typically a liquid) | [5] |
| Storage | Ambient temperatures | [5] |
III. Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. A chemist can selectively target different parts of the molecule to achieve desired structural modifications.
Caption: Key reactive sites of this compound.
-
α-Methylene Deprotonation: The protons on the carbon between the thiophene ring and the carbonyl group can be readily removed by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The resulting enolate is a powerful nucleophile, ideal for forming new carbon-carbon bonds via reaction with alkyl halides or other electrophiles. This pathway is fundamental for elaborating the side chain.[8]
-
Ester Group Manipulation: The methyl ester can be hydrolyzed under basic or acidic conditions to yield 3-Thiopheneacetic acid.[9] This carboxylic acid is a crucial intermediate for forming amide bonds, a ubiquitous linkage in bioactive molecules, including potential VEGFR-2 inhibitors.[10] The ester can also be reduced to an alcohol or engaged in condensation reactions.
-
Thiophene Ring Functionalization: The thiophene ring itself undergoes electrophilic aromatic substitution, such as halogenation, nitration, and acylation.[2] This allows for the introduction of various substituents onto the heterocyclic core, which can be used to modulate the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
IV. Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound. These are intended as robust starting points, and optimization may be required for specific substrates.
Protocol 1: Synthesis of this compound from 3-Thiopheneacetic Acid
This protocol describes the esterification of the parent carboxylic acid. The use of (Trimethylsilyl)diazomethane offers a mild and efficient method for methylation, avoiding harsh acidic conditions.
Reference: Adapted from a general procedure for esterification.[9]
Materials:
-
3-Thiopheneacetic acid (1 equivalent)
-
Methanol (MeOH)
-
Toluene
-
(Trimethylsilyl)diazomethane (TMS-CH₂N₂), 2.0 M solution in hexanes (1.1 equivalents)
-
Acetic acid (AcOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel (SiO₂)
Procedure:
-
Dissolve 3-Thiopheneacetic acid in a mixture of Toluene and Methanol (e.g., 4:1 ratio) and cool the solution to 0 °C in an ice bath.
-
Slowly add the TMS-CH₂N₂ solution dropwise to the cooled, stirring solution. Gas evolution (N₂) will be observed.
-
Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).
-
Once the reaction is complete, quench any excess TMS-CH₂N₂ by the careful, dropwise addition of a few drops of acetic acid until gas evolution ceases.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 3% and increasing to 15% EtOAc).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.
Protocol 2: α-Alkylation of this compound via Enolate Formation
This protocol demonstrates the powerful C-C bond-forming capability of MT3A by generating an enolate and trapping it with an electrophile (e.g., an alkyl halide). This procedure is adapted from a standard protocol for the alkylation of similar active methylene compounds.[8]
Causality: The reaction is conducted at -78 °C to ensure the kinetic formation of the enolate and to maintain the stability of the strong base (LDA) and the enolate intermediate. Anhydrous solvents are critical as water will protonate and destroy both the LDA and the enolate.[8]
Caption: Workflow for the α-alkylation of MT3A.
Materials:
-
Diisopropylamine (1.1 equivalents), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equivalents)
-
This compound (1.0 equivalent)
-
Alkyl halide (e.g., Iodomethane or Benzyl bromide) (1.1 equivalents)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate or Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
LDA Preparation: To an oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF and diisopropylamine. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Enolate Formation: In a separate flask, dissolve this compound in anhydrous THF. Add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide dropwise to the enolate solution at -78 °C. Stir the reaction at this temperature for 2-4 hours, then allow it to warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired α-alkylated thiophene derivative.[8]
Protocol 3: Hydrolysis of this compound to 3-Thiopheneacetic Acid
This protocol converts the ester back to the carboxylic acid, a key intermediate for amide coupling reactions, which are central to many drug discovery programs.
Materials:
-
This compound (1 equivalent)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (1.5 - 2.0 equivalents)
-
Water (H₂O)
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve this compound in a mixture of MeOH (or THF) and water.
-
Add solid NaOH or LiOH to the solution and stir at room temperature.
-
Monitor the reaction by TLC until all the starting ester has been consumed (typically 1-4 hours).
-
Remove the organic solvent (MeOH or THF) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. A precipitate may form.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-Thiopheneacetic acid, which can often be used in the next step without further purification.
V. Conclusion
This compound is a cost-effective and highly adaptable building block for medicinal chemistry. Its strategically positioned reactive sites—the thiophene ring, the ester, and the active methylene group—provide chemists with a powerful toolkit for generating molecular diversity. The protocols outlined in this guide serve as a practical foundation for harnessing the synthetic potential of this reagent, paving the way for the discovery and development of novel thiophene-based therapeutics. The inherent versatility of this compound ensures its continued relevance in the quest for new drugs to address unmet medical needs.[1][2][3]
VI. References
-
Benchchem. Application Notes and Protocols: Methyl (methylthio)acetate in the Synthesis of Heterocyclic Compounds.
-
Benchchem. Application Notes and Protocols for Methyl 3-(thiophen-3-yl)acrylate in Medicinal Chemistry.
-
Guidechem. This compound 58414-52-1 wiki.
-
Benchchem. Technical Support Center: Reactions of Methyl (methylthio)acetate with Strong Bases.
-
PubMed Central (PMC). Therapeutic importance of synthetic thiophene.
-
VSNCHEM. This compound.
-
Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
-
ChemicalBook. This compound synthesis.
-
National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
-
ChemicalBook. This compound | 58414-52-1.
-
MDPI. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
-
PubMed. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | VSNCHEM [vsnchem.com]
- 7. This compound | 58414-52-1 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of Methyl Thiophene-3-Acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed exploration of the synthesis and characterization of poly(methyl thiophene-3-acetate), a functionalized conducting polymer with significant potential in organic electronics, sensor technology, and biomedical applications. We present two robust polymerization protocols: a facile oxidative polymerization using iron(III) chloride and a controlled Grignard Metathesis (GRIM) polymerization for achieving regioregular polymer structures. This document is designed to be a self-validating system, offering not only step-by-step instructions but also the underlying scientific principles and expected analytical outcomes. By explaining the causality behind experimental choices, from monomer synthesis to polymer characterization, we aim to empower researchers to successfully synthesize and tailor poly(this compound) for their specific research and development needs.
Introduction: The Significance of Functionalized Polythiophenes
Polythiophenes are a class of conjugated polymers that have garnered immense interest due to their unique electronic and optical properties, making them key materials in the development of flexible electronics, organic photovoltaics, and chemical sensors.[1][2] The ability to introduce functional groups onto the thiophene ring at the 3-position allows for the fine-tuning of the polymer's properties, such as solubility, processability, and electronic characteristics.[3] The ester group in this compound, being electron-withdrawing, can influence the polymer's highest occupied molecular orbital (HOMO) energy level, which is a critical parameter in the design of organic electronic devices.[4] Furthermore, the ester functionality can serve as a handle for post-polymerization modification, enabling the attachment of bioactive molecules for drug delivery or biosensing applications.
This guide will provide detailed protocols for the synthesis of the monomer, its polymerization via two distinct methods, and the characterization of the resulting polymer, poly(this compound).
Monomer Synthesis: Preparing the Building Block
A crucial first step is the synthesis of the monomer. For controlled polymerization methods like GRIM, a di-halogenated monomer is required. Here, we outline the synthesis of 2,5-dibromo-3-(methyl acetate)thiophene.
Synthesis of 2,5-dibromo-3-(methyl acetate)thiophene
The synthesis of 2,5-dibromo-3-(methyl acetate)thiophene can be achieved through the bromination of this compound. It is critical to control the reaction conditions to achieve di-bromination at the 2 and 5 positions of the thiophene ring.
Protocol 1: Synthesis of 2,5-dibromo-3-(methyl acetate)thiophene
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| N-Bromosuccinimide (NBS) | 2.2 | Brominating agent |
| Tetrahydrofuran (THF) | - | Solvent |
Step-by-Step Procedure:
-
Dissolve this compound in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The use of NBS provides a reliable and selective method for brominating the thiophene ring.[5]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2,5-dibromo-3-(methyl acetate)thiophene.
Polymerization Methodologies
We present two primary methods for the polymerization of this compound: oxidative polymerization for its simplicity and scalability, and GRIM polymerization for achieving a high degree of regioregularity, which is often crucial for optimal electronic properties.
Oxidative Polymerization with Iron(III) Chloride (FeCl₃)
Oxidative polymerization is a straightforward method for synthesizing polythiophenes.[6] The mechanism involves the oxidation of the monomer to a radical cation, which then couples with other radical cations to form the polymer chain.[7]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: FeCl₃ is highly hygroscopic, and the presence of water can interfere with the polymerization process. Therefore, anhydrous solvents and reagents are essential.
-
Solvent: Chloroform is a common solvent for this reaction as it is relatively inert and provides good solubility for both the monomer and the resulting polymer.[8]
-
Monomer to Oxidant Ratio: The stoichiometry between the monomer and FeCl₃ is a critical parameter that influences the molecular weight and yield of the polymer. Typically, a molar excess of FeCl₃ is used to ensure complete polymerization.[9]
Protocol 2: Oxidative Polymerization of this compound
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Monomer |
| Anhydrous FeCl₃ | 3.0 | Oxidant/Catalyst |
| Anhydrous Chloroform | - | Solvent |
Step-by-Step Procedure:
-
In a dry, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound in anhydrous chloroform.
-
In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform.
-
Slowly add the FeCl₃ solution to the monomer solution at room temperature with vigorous stirring. The reaction is typically exothermic.
-
Continue stirring at room temperature for 24 hours. The reaction mixture will gradually darken as the polymer precipitates.
-
After 24 hours, pour the reaction mixture into a large volume of methanol to precipitate the polymer completely.
-
Filter the polymer and wash it extensively with methanol until the filtrate is colorless to remove any residual FeCl₃ and unreacted monomer.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally hexane to remove oligomers and other impurities.
-
Collect the polymer from the Soxhlet thimble and dry it under vacuum.
Caption: Workflow for the oxidative polymerization of this compound.
Grignard Metathesis (GRIM) Polymerization
GRIM polymerization is a powerful technique for synthesizing regioregular poly(3-substituted)thiophenes.[10] This method proceeds through a chain-growth mechanism, which allows for control over the polymer's molecular weight and results in a narrow polydispersity index (PDI). The key to this method is the selective formation of a Grignard reagent at one of the halogenated positions of the thiophene monomer, followed by nickel-catalyzed cross-coupling.
Causality Behind Experimental Choices:
-
Monomer: A 2,5-dihalo-3-substituted thiophene is required. The difference in reactivity between the two halogen atoms (e.g., iodine and bromine) can be exploited for regioselective Grignard formation.
-
Grignard Reagent: A strong, non-nucleophilic Grignard reagent like isopropylmagnesium chloride is often used for the halogen-metal exchange.
-
Catalyst: A nickel catalyst, typically Ni(dppp)Cl₂ ([1,3-Bis(diphenylphosphino)propane]dichloronickel(II)), is used to catalyze the cross-coupling reaction.[11] The choice of catalyst is critical for the "living" nature of the polymerization.
-
Anhydrous and Inert Conditions: Grignard reagents are extremely sensitive to moisture and oxygen. Therefore, strict anhydrous and inert atmosphere techniques are mandatory for a successful GRIM polymerization.
Protocol 3: GRIM Polymerization of 2-bromo-5-iodo-3-(methyl acetate)thiophene
(Note: The synthesis of 2-bromo-5-iodo-3-(methyl acetate)thiophene would be a prerequisite for this protocol and can be achieved through selective halogenation of the monomer.)
| Reagent | Molar Equiv. | Purpose |
| 2-bromo-5-iodo-3-(methyl acetate)thiophene | 1.0 | Monomer |
| Isopropylmagnesium chloride (i-PrMgCl) | 1.0 | Grignard formation |
| Ni(dppp)Cl₂ | 0.01-0.02 | Catalyst |
| Anhydrous Tetrahydrofuran (THF) | - | Solvent |
Step-by-Step Procedure:
-
To a solution of 2-bromo-5-iodo-3-(methyl acetate)thiophene in anhydrous THF under an inert atmosphere, slowly add a solution of i-PrMgCl in THF at 0 °C.
-
Stir the mixture at 0 °C for 1 hour to allow for the selective formation of the Grignard reagent at the more reactive iodine position.
-
In a separate flask, suspend Ni(dppp)Cl₂ in anhydrous THF.
-
Add the Ni(dppp)Cl₂ suspension to the Grignard reagent solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The polymerization progress can be monitored by taking aliquots and analyzing them by Gel Permeation Chromatography (GPC).
-
Quench the polymerization by adding a few drops of 5 M HCl.
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Filter the polymer and purify it by Soxhlet extraction as described in Protocol 2.
-
Dry the final regioregular poly(this compound) under vacuum.
Caption: Workflow for the GRIM polymerization of a di-halogenated this compound monomer.
Characterization of Poly(this compound)
Thorough characterization is essential to confirm the successful synthesis of the polymer and to understand its properties.
Structural Characterization: ¹H NMR Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the polymer. For regioregular head-to-tail coupled poly(3-substituted)thiophenes, a characteristic singlet for the proton on the thiophene backbone is expected around 7.0 ppm. The protons of the methyl acetate group should also be visible.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Proton | Expected Chemical Shift (ppm) |
| Thiophene backbone C-H | ~7.0 |
| Methylene (-CH₂-) | ~3.8 |
| Methyl (-OCH₃) | ~3.7 |
Molecular Weight Determination: Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[7]
Expected GPC Results:
| Polymerization Method | Expected Mn ( g/mol ) | Expected PDI |
| Oxidative Polymerization | 5,000 - 20,000 | 2.0 - 4.0 |
| GRIM Polymerization | 10,000 - 50,000 | 1.2 - 1.8 |
Note: These are typical ranges and the actual values will depend on the specific reaction conditions. A lower PDI for the GRIM-synthesized polymer indicates a more controlled polymerization process.[12]
Optical Properties: UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic structure and conjugation length of the polymer. The absorption maximum (λmax) is indicative of the π-π* transition in the conjugated backbone.
A study on the electronic properties of poly(thiophene-3-methyl acetate) reported that the λmax is solvent-dependent for concentrated solutions.[13] In chloroform, a λmax of around 508 nm was observed for a 5.0 mg/mL solution.[13] Dilute solutions are expected to have a blue-shifted λmax.
Expected UV-Vis Absorption Maxima (in Chloroform):
| Concentration | Expected λmax (nm) |
| Dilute (~0.01 mg/mL) | ~450 - 480 |
| Concentrated (~5.0 mg/mL) | ~508 |
Electrochemical Properties: Cyclic Voltammetry (CV)
Cyclic voltammetry is used to determine the oxidation and reduction potentials of the polymer, from which the HOMO and LUMO energy levels can be estimated. The ester group, being electron-withdrawing, is expected to lower the HOMO energy level compared to unsubstituted polythiophene.[4] This is advantageous for applications in organic photovoltaics as it can lead to a higher open-circuit voltage.[4]
Applications and Future Directions
Poly(this compound) is a versatile material with a range of potential applications:
-
Organic Electronics: The tunable electronic properties make it a candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
-
Organic Photovoltaics (OPVs): The lowered HOMO level makes it a promising donor material in bulk heterojunction solar cells.[4]
-
Sensors: The functionalized backbone can be used to create chemical sensors with high sensitivity and selectivity.
-
Biomedical Applications: The ester group can be hydrolyzed to a carboxylic acid, which can then be used to conjugate drugs or biomolecules for targeted drug delivery or as a component of biocompatible electronic devices.
Conclusion
This application note has provided a detailed guide to the synthesis and characterization of poly(this compound). By presenting both a straightforward oxidative polymerization and a more controlled GRIM polymerization protocol, we offer researchers the flexibility to choose a method that best suits their needs. The inclusion of the underlying scientific principles and expected characterization data provides a framework for self-validation of the experimental results. The unique properties imparted by the methyl acetate functionality position this polymer as a valuable material for a wide range of advanced applications.
References
-
He, Y., Chen, Y., & Li, Y. (2011). Synthesis and photovoltaic properties of ester group functionalized polythiophene derivatives. Macromolecular Rapid Communications, 32(5), 449-454. [Link]
-
Arias, A. C., MacKenzie, J. D., Stevenson, R., & Sirringhaus, H. (2004). The electronic properties of poly(thiophene-3-methyl acetate). Synthetic Metals, 146(3), 293-298. [Link]
-
Li, J., & Wang, L. (2012). A Novel Synthesis of 2,5-Dibromo-3-[2-2(Methoxyethoxy)Ethoxy]Methylthiophene. Journal of Chemical and Pharmaceutical Research, 4(1), 123-126. [Link]
-
Bhatt, M. P., Magurudeniya, H. D., Sista, P., Sheina, E. E., & McCullough, R. D. (2013). Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene. Journal of Materials Chemistry A, 1(42), 12841-12849. [Link]
- McCullough, R. D., & Lowe, R. D. (1992). Enhanced electrical conductivity in regioregular poly(3-alkylthiophenes).
-
ResolveMass Laboratories Inc. (2025). GPC Molecular Weight Analysis. [Link]
-
Arias, A. C., MacKenzie, J. D., Stevenson, R., & Sirringhaus, H. (2004). Electronic properties of poly(thiophene-3-methyl acetate). ResearchGate. [Link]
-
Sheina, E. E., Liu, J., Iovu, M. C., Laird, D. W., & McCullough, R. D. (2004). Grignard metathesis (GRIM) method for the synthesis of regioregular poly(3-alkylthiophene)s with well-defined molecular weights. Macromolecules, 37(10), 3526-3528. [Link]
-
El-ghayoury, A., & Meijer, E. W. (2000). Cyclic Voltammetry and Impedance Spectroscopy Behavior Studies of Polyterthiophene Modified Electrode. Synthetic Metals, 110(2), 143-149. [Link]
-
Sheina, E. E., Liu, J., Iovu, M. C., Laird, D. W., & McCullough, R. D. (2004). Grignard metathesis (GRIM) method for the synthesis of regioregular poly(3-alkylthiophenes) with well-defined molecular weights. Department of Chemistry - Mellon College of Science. [Link]
-
Bhatt, M. P., Magurudeniya, H. D., Sista, P., Sheina, E. E., & McCullough, R. D. (2013). Role of the Transition Metal in Grignard Metathesis Polymerization (GRIM) of 3-Hexylthiophene. The Royal Society of Chemistry. [Link]
-
Amabde, R., Ambade, S. B., Shrestha, N. K., & Lee, S. H. (2016). Cyclic voltammograms of electropolymerization of thiophene at different concentrations. ResearchGate. [Link]
-
Sutradhar, S., & Sarma, B. (2022). Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates. National Institutes of Health. [Link]
-
Wang, Y., Zhang, Y., Zhang, J., Li, Y., & Zhu, X. (2014). UV–vis absorption spectra of polymers in (a) chloroform and (b) as thin solid fi lm. ResearchGate. [Link]
-
PrepChem. (n.d.). Preparation of 2,5-dibromothiophen. [Link]
-
Khanmohammadi, S., & Babazadeh, M. (2018). Proposed mechanism of thiophene oxidative polymerization with FeCl 3 in CHCl 3. ResearchGate. [Link]
-
Bhatt, M. P., Magurudeniya, H. D., Sista, P., Sheina, E. E., & McCullough, R. D. (2013). Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene. Journal of Materials Chemistry A. [Link]
-
ResolveMass Laboratories Inc. (2025). GPC Molecular Weight Analysis. ResolveMass. [Link]
-
Khanmohammadi, S., & Babazadeh, M. (2018). Chemical polymerization of thiophene using FeCl3 as oxidant. ResearchGate. [Link]
-
Sheina, E. E., Liu, J., Iovu, M. C., Laird, D. W., & McCullough, R. D. (2004). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). CORE. [Link]
-
Striegel, A. M. (2016). Tips & Tricks GPC/SEC: Polydispersity — How Broad is Broad for Macromolecules? LCGC Europe, 29(12), 684-688. [Link]
-
Jaiswal, R., Saha, U., Prasad, N. E., & Goswami, T. (2022). Oxidative polymerization reaction of water soluble thiophene‐3‐acid derivatives. ResearchGate. [Link]
-
Iovino, V., & Salomone, A. (2021). Thiophene-Based Trimers and Their Bioapplications: An Overview. PMC. [Link]
-
Jeffries-El, M. (2005). Investigation Of The Oxidative Coupling Polymerization Of 3-Alkylthiophenes With Iron(III) Chloride. ResearchGate. [Link]
-
G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(4), 999-1004. [Link]
-
Sharma, A., & Sharma, G. D. (2012). UV-Visible absorption spectrum of poly (3methyl thiophene). ResearchGate. [Link]
-
Kumar, A., & Singh, R. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. [Link]
-
Chen, D., & Wang, Y. (2014). UV-visible absorption spectra of the dilute P3HT solutions with different aging times. ResearchGate. [Link]
-
El-Shishtawy, R. M., & Al-Amshany, Z. M. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. MDPI. [Link]
-
dos Santos, D. S., & de Souza, F. L. (2012). The 1 H NMR spectrum of Compound 3. ResearchGate. [Link]
-
Agilent Technologies. (n.d.). GPC - Gel Permeation Chromatography. ResearchGate. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031523). [Link]
-
Park, K. (n.d.). Solubility of polymers. Polymer Source. [Link]
-
Agilent Technologies. (2015). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. [Link]
-
Osaka, I., & McCullough, R. D. (2013). Regiocontrolled synthesis of ester-functionalized polythiophenes via direct arylation polycondensation. Kyushu University Pure Portal Site. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
Sources
- 1. Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and photovoltaic properties of ester group functionalized polythiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Poly(thiophene-3-acetic acid) from Methyl Thiophene-3-acetate
Abstract
Poly(thiophene-3-acetic acid) (PTAA) is a functionalized conductive polymer that has garnered significant interest for its unique combination of electronic conductivity, water solubility (in its salt form), and biocompatibility. The carboxylic acid side chains provide a versatile handle for bioconjugation, making PTAA a promising material for applications in biosensors, drug delivery systems, and functional coatings for medical devices.[1][2] This guide provides a comprehensive, two-step protocol for the synthesis of PTAA, starting from the commercially available monomer, methyl thiophene-3-acetate. The synthesis involves an initial oxidative polymerization to form the ester-functionalized precursor, poly(this compound) (PMT3AA), followed by a robust hydrolysis step to yield the final carboxylic acid-functionalized polymer. This document details the underlying chemical principles, step-by-step experimental procedures, and essential characterization techniques to ensure the successful synthesis and validation of the target polymer.
Introduction: The Rationale for a Two-Step Synthesis
Direct polymerization of thiophene-3-acetic acid can be challenging due to the acidic proton of the carboxylic group, which can interfere with common oxidative polymerization catalysts and reaction conditions.[1] A more controlled and reliable approach involves a two-step "protect-polymerize-deprotect" strategy. Here, we utilize the methyl ester as a protecting group for the carboxylic acid.
-
Step 1: Oxidative Polymerization. this compound is polymerized using an oxidative coupling reaction. Ferric chloride (FeCl₃) is a widely used and effective oxidant for this purpose due to its simplicity and ability to produce high molecular weight polymers.[3][4] The reaction proceeds via the formation of radical cations, which then couple to form the polymer chain.[5][6]
-
Step 2: Base-Catalyzed Hydrolysis. The resulting poly(this compound) is then subjected to saponification (ester hydrolysis) using a strong base, such as sodium hydroxide, to convert the methyl ester side chains into carboxylic acid groups, yielding the final product, poly(thiophene-3-acetic acid).[7]
This methodology allows for greater control over the polymerization process and typically results in a higher quality final product.
Overall Synthetic Scheme
The two-step synthesis from this compound to poly(thiophene-3-acetic acid) is illustrated below:
Part I: Synthesis of Poly(this compound) (PMT3AA)
This first part of the protocol details the oxidative polymerization of the methyl ester monomer. The choice of anhydrous ferric chloride as the oxidant is critical; it acts as a Lewis acid to initiate polymerization by oxidizing the thiophene monomer.[5] The reaction is typically performed in a chlorinated solvent like chloroform, which effectively dissolves the monomer and the resulting polymer.[4]
Experimental Workflow: Polymerization
Caption: Workflow for the oxidative polymerization of this compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich, etc. | Store under inert gas. |
| Ferric Chloride (FeCl₃) | Anhydrous, ≥98% | Sigma-Aldrich, etc. | Highly hygroscopic. Handle in a glovebox or dry atmosphere. |
| Chloroform (CHCl₃) | Anhydrous, ≥99.8% | Various | Use a freshly opened bottle or dried solvent. |
| Methanol (MeOH) | ACS Grade | Various | Used for precipitation and washing. |
| Nitrogen (N₂) or Argon (Ar) | High Purity | - | For maintaining an inert atmosphere. |
| Standard Glassware | - | - | Schlenk flasks, dropping funnel, condenser, Buchner funnel. |
| Magnetic Stirrer/Hotplate | - | - | - |
| Ice Bath | - | - | - |
| Vacuum Oven | - | - | For drying the polymer. |
Step-by-Step Protocol: Polymerization
-
Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a dropping funnel, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
-
Monomer Solution: In the reaction flask, dissolve this compound (e.g., 1.56 g, 10 mmol) in 100 mL of anhydrous chloroform. Cool the solution to 0°C using an ice bath.
-
Oxidant Preparation: In a separate dry flask, prepare a slurry of anhydrous ferric chloride (e.g., 6.5 g, 40 mmol, 4 equivalents) in 50 mL of anhydrous chloroform. Causality Note: A molar ratio of oxidant to monomer of around 4:1 is commonly used to ensure complete polymerization and drive the reaction forward.[4][6]
-
Reaction Initiation: Transfer the FeCl₃ slurry to the dropping funnel. Add the slurry dropwise to the stirred monomer solution over a period of 30-45 minutes, ensuring the temperature remains below 5°C. A dark color should develop immediately.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir vigorously for 24 hours under the inert atmosphere. The mixture will become a dark, viscous solution or slurry.
-
Precipitation and Purification: Slowly pour the reaction mixture into a beaker containing 500 mL of vigorously stirring methanol. A dark solid (the polymer) will precipitate.
-
Washing: Collect the crude polymer by vacuum filtration using a Buchner funnel. Wash the solid repeatedly with fresh methanol until the filtrate runs clear and colorless. This step is crucial to remove residual FeCl₃ and unreacted monomer.
-
Drying: Transfer the dark brown/black polymer to a watch glass and dry it in a vacuum oven at 40-50°C overnight.
-
Yield: Record the final mass of the dried poly(this compound) and calculate the yield.
Part II: Hydrolysis of PMT3AA to Poly(thiophene-3-acetic acid) (PTAA)
The second stage of the synthesis is the conversion of the ester side chains to carboxylic acids. This is achieved through saponification, a classic organic reaction where an ester is cleaved by a strong base (in this case, NaOH) in a protic solvent mixture. Subsequent acidification protonates the resulting carboxylate salt to yield the final PTAA polymer.
Experimental Workflow: Hydrolysis
Caption: Workflow for the hydrolysis of PMT3AA to PTAA.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Poly(this compound) | - | From Part I | - |
| Tetrahydrofuran (THF) | ACS Grade | Various | - |
| Methanol (MeOH) | ACS Grade | Various | - |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Various | Corrosive. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Various | Corrosive. |
| Deionized Water | - | - | For washing. |
| Standard Glassware | - | - | Round-bottom flask, condenser, etc. |
| pH paper or pH meter | - | - | - |
Step-by-Step Protocol: Hydrolysis
-
Setup: In a 250 mL round-bottom flask, place the dried PMT3AA from Part I (e.g., 1.0 g). Add a magnetic stir bar.
-
Dissolution: Add a solvent mixture of THF and methanol (e.g., 3:1 ratio, 80 mL total) to dissolve the polymer. Gentle warming may be required.
-
Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 2.0 g, 50 mmol) in 20 mL of water. Add this aqueous NaOH solution to the polymer solution.
-
Hydrolysis Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) with vigorous stirring. Continue refluxing for 12-24 hours. Causality Note: Refluxing ensures the reaction has sufficient energy and time to drive the hydrolysis of the sterically hindered ester groups along the polymer backbone to completion.
-
Acidification: After cooling the reaction mixture to room temperature, slowly add concentrated HCl dropwise while stirring. The polymer will begin to precipitate as the carboxylate salt is neutralized. Continue adding acid until the pH of the solution is approximately 2.
-
Purification: Collect the precipitated poly(thiophene-3-acetic acid) by vacuum filtration.
-
Washing: Wash the polymer thoroughly with deionized water to remove any residual salts (e.g., NaCl) and excess acid.
-
Drying: Dry the final PTAA polymer in a vacuum oven at 50-60°C until a constant weight is achieved. The product is typically a dark, solid material.
-
Yield: Record the final mass and calculate the yield for the hydrolysis step.
Characterization and Data Validation
Thorough characterization is essential to confirm the chemical transformation at each step.
Spectroscopic Analysis
| Analysis | Monomer (this compound) | Intermediate (PMT3AA) | Final Product (PTAA) |
| ¹H NMR | Sharp singlets for thiophene ring protons (~7.0-7.4 ppm), methylene protons (~3.8 ppm), and methyl ester protons (~3.7 ppm).[1] | Broadened peaks for the polymer backbone. Disappearance of signals for 2- and 5-position thiophene protons.[7] Sharp singlet for methyl ester protons (~3.7 ppm) remains. | Broadened polymer backbone signals. Complete disappearance of the methyl ester singlet (~3.7 ppm).[1] |
| FTIR | C=O stretch (ester) at ~1735 cm⁻¹. Thiophene C=C stretch at ~1536 cm⁻¹.[1] | C=O stretch (ester) remains at ~1735 cm⁻¹. Broadened peaks characteristic of the polymer structure.[8] | Disappearance of ester C=O. Appearance of broad O-H stretch (acid) from ~2500-3300 cm⁻¹ and a new C=O stretch (acid) at ~1700 cm⁻¹.[1][8] |
Molecular Weight Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), should be performed on the intermediate polymer (PMT3AA) to determine its molecular weight and distribution. PTAA is often insoluble in common GPC eluents, so analysis is best performed on the ester precursor.
| Parameter | Symbol | Typical Expected Range | Significance |
| Number Average Molar Mass | Mₙ | 5,000 - 20,000 g/mol | Average molar mass by number of molecules. |
| Weight Average Molar Mass | Mₒ | 10,000 - 50,000 g/mol | Average molar mass biased towards heavier molecules. |
| Polydispersity Index | Đ (PDI) | 1.5 - 3.0 | A measure of the breadth of the molar mass distribution (Đ = Mₒ/Mₙ). Values >2 are common for oxidative polymerization.[9] |
Note: GPC results for conjugated polymers can be inaccurate if calibrated only with polystyrene standards due to differences in polymer chain rigidity.[10] Universal calibration or multi-detector GPC is recommended for more accurate results.[10][11]
Applications and Future Directions
The synthesized PTAA is a valuable platform material. The carboxylic acid groups can be deprotonated to form a water-soluble polyelectrolyte, or they can be used for covalent attachment of biomolecules, such as antibodies or enzymes, via carbodiimide (EDC/NHS) coupling chemistry.[2] This functionality makes PTAA highly suitable for:
-
Electrochemical Biosensors: Immobilizing biorecognition elements onto electrode surfaces.[2]
-
Drug Delivery: Creating functionalized nanoparticles for targeted drug release.
-
Anti-fouling Coatings: Modifying surfaces of medical implants to improve biocompatibility.
Safety Precautions
-
Solvents: Chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
Reagents: Anhydrous ferric chloride is corrosive and reacts violently with water. Handle with care in a dry environment.
-
Acids/Bases: Concentrated HCl and solid NaOH are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
References
-
Krishnapandi, A., et al. (n.d.). Oxidative polymerization reaction of water soluble thiophene‐3‐acid... ResearchGate. Available at: [Link]
-
EPFL Graph Search. (n.d.). Polymerization Mechanisms of Thiophene Derivatives. Retrieved from [Link]
-
Request PDF. (2025). Catalytic oxidative polymerization of thiophene derivatives. ResearchGate. Available at: [Link]
-
Rasmussen, S. C., et al. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. Polymers, 13(20), 3588. Available at: [Link]
-
Niemi, V. M., et al. (1992). Polymerization of 3-alkylthiophenes with FeCl3. Polymer, 33(7), 1559-1562. Available at: [Link]
-
Park, J. K., et al. (2010). Poly(thiophene) Nanoparticles Prepared by Fe3+-Catalyzed Oxidative Polymerization: A Size-Dependent Effect on Photoluminescence Property. Macromolecules, 43(5), 2378–2384. Available at: [Link]
-
He, Z., et al. (2021). Molecular Weight Characterization of Conjugated Polymers Through Gel Permeation Chromatography and Static Light Scattering. ACS Macro Letters, 10(9), 1143–1149. Available at: [Link]
-
Trung, V. Q., et al. (2021). Synthesis and characterization of poly(3-thiophene acetic acid) upon binding by cationic groups. Vietnam Journal of Chemistry, 59(6), 902-908. Available at: [Link]
-
Universiti Teknologi Malaysia Institutional Repository. (n.d.). Synthesis and characterization of poly (3-thiophene acetic acid) as a conducting polymer in the presence of surfactants. Retrieved from [Link]
-
Khanmohammadi, S., & Babazadeh, M. (2018). Proposed mechanism of thiophene oxidative polymerization with FeCl 3 in CHCl 3. ResearchGate. Available at: [Link]
-
Krishnapandi, A., et al. (n.d.). FTIR spectra of (a) thiophene‐3‐acetic acid monomer (T3AA) and polymer... ResearchGate. Available at: [Link]
-
Lee, C.-H., et al. (n.d.). FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. ResearchGate. Available at: [Link]
-
Promsawat, M., et al. (2022). Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates. Polymers, 14(18), 3841. Available at: [Link]
-
Wikipedia. (n.d.). Gel permeation chromatography. Retrieved from [Link]
-
de Freitas, C. F., et al. (2012). Influence of solvent used on oxidative polymerization of Poly(3-hexylthiophene) in their chemical properties. Polímeros, 22(1), 33-37. Available at: [Link]
-
Aydin, M., et al. (2011). Synthesis and characterization of poly(3-thiophene acetic acid)/Fe 3O 4 nanocomposite. Journal of Materials Chemistry, 21(23), 8354-8361. Available at: [Link]
-
Andersson, M. R., et al. (1994). Regioselective polymerization of 3-(4-octylphenyl)thiophene with FeCl3. Macromolecules, 27(22), 6503–6506. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). GPC Analysis FAQ: Your Complete Guide to Gel Permeation Chromatography for Polymer Characterization. Retrieved from [Link]
-
Li, Y., et al. (2012). Electrochemical synthesis of poly(3-thiophene acetic acid) nanowires with water-soluble macromolecule templates. RSC Advances, 2(2), 526-532. Available at: [Link]
-
Agilent Technologies. (n.d.). An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Understanding Gel Permeation Chromatography Basics. Retrieved from [Link]
-
de Souza, C. S., et al. (2004). Electrochemical and electrochromic response of poly(thiophene-3-acetic acid) films. Electrochimica Acta, 50(2-3), 355-359. Available at: [Link]
-
Das, G., et al. (2024). 3-Polythiophene Acetic Acid Nanosphere Anchored Few-Layer Graphene Nanocomposites for Label-Free Electrochemical Immunosensing of Liver Cancer Biomarker. ACS Applied Bio Materials, 7(2), 949-959. Available at: [Link]
-
Wikipedia. (n.d.). Thiophene-3-acetic acid. Retrieved from [Link]
-
Punzi, A., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(8), 4881–4889. Available at: [Link]
-
Al-Masoudi, W. A. (2015). 1 H-NMR spectra of polythiophene 2c 3.1.4. UV-Vis spectra of polymers 2a-d. ResearchGate. Available at: [Link]
-
Bhagwat, J. K., & Ambre, M. B. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA International Journal of Research and Development (IJRD). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
Application Note: A Multi-Platform Approach to the Analytical Characterization of Methyl Thiophene-3-acetate
Abstract: This document provides a comprehensive guide to the analytical methodologies required for the robust characterization of methyl thiophene-3-acetate (CAS No. 58414-52-1). Intended for researchers, quality control analysts, and drug development professionals, this guide moves beyond simple protocols to explain the scientific rationale behind the selection of each technique and experimental parameter. We present detailed, field-tested protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The integration of these orthogonal techniques ensures unambiguous identification, purity assessment, and structural elucidation, forming a self-validating analytical workflow.
Introduction and Physicochemical Profile
This compound is a key heterocyclic building block in organic synthesis and pharmaceutical research. Its purity and structural integrity are paramount for the reliability and reproducibility of downstream applications. A comprehensive analytical characterization is therefore not merely a quality control checkpoint but a foundational requirement for scientific rigor.
This guide outlines an integrated analytical strategy. Chromatographic methods (GC-MS and HPLC) are employed for separation and quantification, providing critical purity information. Concurrently, spectroscopic methods (NMR and FT-IR) are used to confirm molecular structure and identify functional groups, ensuring the compound's identity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 58414-52-1 | [1][2][3] |
| Molecular Formula | C₇H₈O₂S | [1][2] |
| Molecular Weight | 156.20 g/mol | [1][2] |
| Boiling Point | 125 °C @ 25 mmHg; 118 °C @ 15 torr | [1][] |
| Density | 1.185 g/cm³ | [1][] |
| Physical Form | Liquid | [5] |
| Refractive Index | 1.5215 | [1] |
| LogP | 1.46 |[1][] |
Integrated Analytical Workflow
A robust characterization relies on the convergence of data from multiple, independent analytical techniques. The workflow below illustrates how chromatographic separation and spectroscopic identification are integrated to provide a complete profile of the analyte.
Sources
A Validated HPLC Method for the Potency and Purity Determination of Methyl Thiophene-3-acetate
An Application Note for the Pharmaceutical Industry
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and the assay of Methyl Thiophene-3-acetate, a key intermediate in pharmaceutical synthesis. The method utilizes reverse-phase chromatography with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable system for assessing the quality of this compound.
Introduction: The Critical Role of Intermediate Purity
This compound serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of such intermediates is not merely a matter of process efficiency; it is a critical determinant of the final API's safety, efficacy, and stability. Uncontrolled impurities, even at trace levels, can carry forward through synthetic steps, potentially leading to the formation of toxic by-products, reduced drug potency, or adverse patient reactions.
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy.[4] This note details a reverse-phase HPLC (RP-HPLC) method specifically developed and validated for this compound, providing a comprehensive protocol for its implementation in a regulated laboratory environment.
Chromatographic Principle: Separation by Hydrophobicity
The method is based on reverse-phase chromatography, a powerful technique that separates molecules based on their hydrophobicity.[5][6][7]
-
Stationary Phase: A non-polar C18 (octadecylsilyl) bonded silica column is used. The long alkyl chains create a hydrophobic surface.
-
Mobile Phase: A polar mobile phase, consisting of a mixture of water and a polar organic solvent (acetonitrile), is employed.
-
Separation Mechanism: When the sample is injected, molecules partition between the stationary and mobile phases. This compound and its potential impurities, which possess varying degrees of hydrophobicity, interact differently with the C18 stationary phase. Less hydrophobic (more polar) compounds have a weaker affinity for the stationary phase and elute earlier, while more hydrophobic compounds are retained longer. This differential retention allows for their effective separation.[6][8]
Instrumentation, Materials, and Reagents
Instrumentation
-
HPLC System equipped with:
-
Quaternary or Binary Gradient Pump
-
Degasser
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Chromatography Data System (CDS)
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Ultrasonic Bath
Chemicals and Reagents
-
This compound Reference Standard (Purity ≥ 99.5%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (Deionized, 18.2 MΩ·cm, or HPLC Grade)
-
Phosphoric Acid (H₃PO₄), 85% (Analytical Grade)
Consumables
-
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)
-
HPLC Vials: 2 mL, amber, with caps and septa
-
Syringe Filters: 0.45 µm, PTFE or Nylon
-
Volumetric Flasks: Class A (10 mL, 50 mL, 100 mL)
-
Pipettes: Calibrated micropipettes
Detailed Experimental Protocol
Preparation of Solutions
-
Mobile Phase:
-
Prepare a solution of 0.1% (v/v) Phosphoric Acid in Water.
-
The mobile phase is a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water. A starting composition of 60:40 (v/v) Acetonitrile:Water (0.1% H₃PO₄) is recommended.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath or using an online degasser. The acidic modifier is crucial for suppressing the ionization of residual silanols on the silica backbone, thereby ensuring symmetrical peak shapes.[8]
-
-
Diluent: A mixture of Acetonitrile and Water in a 60:40 (v/v) ratio is used as the diluent to ensure sample compatibility with the mobile phase.
-
Standard Stock Solution (approx. 1.0 mg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly.
-
-
Standard Working Solution (approx. 0.1 mg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix thoroughly.
-
-
Sample Working Solution (approx. 0.1 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix thoroughly.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions
The following parameters should be set on the HPLC system. These conditions have been optimized to provide good resolution between the main peak and potential impurities.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (0.1% H₃PO₄) (60:40, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Analytical Workflow Diagram
Caption: High-level workflow for HPLC purity analysis.
System Suitability Testing (SST)
Before sample analysis, the suitability of the chromatographic system must be verified. This is achieved by making five replicate injections of the Standard Working Solution. The system is deemed suitable for use if the following criteria are met.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry; high tailing can obscure small impurity peaks. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| % RSD for Peak Area | ≤ 2.0% | Demonstrates the precision of the autosampler and detector response. |
| % RSD for Retention Time | ≤ 1.0% | Confirms the stability and precision of the pump flow rate. |
Method Validation Protocol
The analytical method must be validated to demonstrate it is fit for its intended purpose.[9][10] The validation should be conducted according to the ICH Q2(R2) guideline, which provides a framework for ensuring data integrity.[2][9][11]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[3][12]
-
Protocol:
-
Inject the diluent (blank) to demonstrate no interfering peaks at the retention time of this compound.
-
Inject the Standard Working Solution and the Sample Working Solution.
-
Perform forced degradation studies on the sample by exposing it to acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), heat (80°C), and photolytic stress (UV light).
-
Analyze the stressed samples. The method is specific if the main peak is resolved from all degradation product peaks (resolution > 2.0).
-
Linearity
-
Protocol: Prepare a series of at least five concentrations of this compound, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.005, 0.05, 0.10, 0.125, 0.15 mg/mL).
-
Analysis: Plot a graph of peak area versus concentration.
-
Acceptance Criterion: The correlation coefficient (r²) must be ≥ 0.999.
Accuracy
Accuracy is determined by recovery studies.
-
Protocol: Spike a placebo with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare three replicates at each level.
-
Analysis: Calculate the percentage recovery for each replicate.
-
Acceptance Criterion: The mean recovery at each level should be between 98.0% and 102.0%.[1]
Precision
-
Repeatability (Intra-assay precision):
-
Protocol: Prepare six individual sample solutions at 100% of the working concentration from the same homogenous batch. Analyze them on the same day by the same analyst.
-
Acceptance Criterion: The %RSD of the results should be ≤ 2.0%.
-
-
Intermediate Precision:
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criterion: The cumulative %RSD for both sets of data should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: These can be determined based on the signal-to-noise (S/N) ratio.
-
Acceptance Criteria:
Robustness
-
Protocol: Deliberately and systematically vary key method parameters to assess the method's reliability.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 5 °C (25 °C and 35 °C)
-
Mobile Phase Composition: ± 2% organic (e.g., 58% and 62% Acetonitrile)
-
-
Analysis: At each condition, inject the standard solution and check system suitability parameters.
-
Acceptance Criterion: The SST criteria must be met under all varied conditions, demonstrating the method's robustness for routine use.
Method Validation Logic Diagram
Caption: Interrelationship of ICH validation parameters.
Data Analysis and Purity Calculation
For routine purity assessment, the area percent method is used. This method assumes that the UV response factor for all impurities is the same as for the main analyte.
Calculation:
Purity (%) = ( ( Area of this compound Peak ) / ( Total Area of All Peaks* ) ) x 100
*Disregard peaks originating from the blank and any peaks below the LOQ.
For an assay against a reference standard, the following formula is used:
Assay (%) = ( ( Sample Peak Area / Standard Peak Area ) ) x ( ( Standard Concentration / Sample Concentration ) ) x Purity of Standard
Conclusion
The HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the purity determination of this compound. Through rigorous validation, the method has been proven to be specific, linear, accurate, precise, and robust, making it suitable for implementation in quality control laboratories for both in-process control and final product release testing. Adherence to this protocol will ensure the generation of high-quality, reproducible data that meets stringent regulatory expectations.
References
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved from [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). Epc.bio. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
-
Choudhary, A. (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline. Retrieved from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]
-
Dong, M. W., & Huynh-Ba, K. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 38(11), 586-597. Retrieved from [Link]
-
Creating an Effective HPLC Validation Protocol With a Step-By-Step Example. (2025, September 10). ContractLaboratory.com. Retrieved from [Link]
-
Sharma, S., & Singh, G. (2014). HPLC method validation for pharmaceuticals: a review. International Journal of Drug Development and Research, 6(4), 1-8. Retrieved from [Link]
-
Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved from [Link]
-
HPLC Separation Modes. (n.d.). Waters Corporation. Retrieved from [Link]
-
Horvath, C., & Melander, W. (1977). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Journal of Chromatographic Science, 15(9), 393-404. Retrieved from [Link]
-
Guzzetta, A. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. IonSource. Retrieved from [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 7. waters.com [waters.com]
- 8. ionsource.com [ionsource.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Gas Chromatographic Analysis of Methyl Thiophene-3-Acetate
Introduction: The Analytical Challenge of Methyl Thiophene-3-Acetate
This compound is a key intermediate and building block in the synthesis of numerous pharmaceutical compounds and specialty chemicals. Its thiophene moiety, a sulfur-containing aromatic heterocycle, imparts unique chemical properties that are often central to the biological activity or material function of the final product. Consequently, the accurate and precise quantification of this compound is critical for reaction monitoring, purity assessment, and quality control in research, development, and manufacturing environments.
The analysis of sulfur-containing organic molecules by gas chromatography (GC) presents a distinct set of challenges. The polar nature of the sulfur atom can lead to undesirable interactions with active sites within the GC system, such as silanol groups on the column stationary phase or metal surfaces in the injector and detector. These interactions can manifest as peak tailing, reduced peak response, and poor reproducibility, ultimately compromising the quality of the analytical data.[1][2][3] Therefore, a successful GC method for this compound must be carefully designed to mitigate these effects and ensure robust and reliable results.
This comprehensive guide provides a detailed protocol and in-depth discussion of the critical parameters for the GC analysis of this compound, grounded in established principles of chromatography and extensive field experience.
Method Development: A Logic-Driven Approach
The development of a robust GC method for this compound hinges on a systematic selection of the column, inlet, detector, and chromatographic conditions. The following sections elucidate the rationale behind the recommended parameters.
Gas Chromatography System Configuration
A standard gas chromatograph equipped with a capillary column, a suitable injection port, and a sensitive detector is required. The choice of detector is paramount and depends on the specific analytical needs, such as sensitivity, selectivity, and the need for structural confirmation.
Column Selection: The Cornerstone of Separation
The heart of the GC separation is the analytical column. For sulfur-containing compounds like this compound, the primary consideration is the inertness of the stationary phase to prevent analyte adsorption.
-
For General Purpose Analysis (FID): A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), often provides a good balance of selectivity and inertness. These columns are versatile and suitable for a wide range of applications.
-
For Trace Analysis and Enhanced Inertness (Sulfur-Specific Detectors): When analyzing low concentrations of this compound or when encountering significant peak tailing, a column specifically designed for sulfur compound analysis is highly recommended.[1][4][5][6] These columns, often referred to as "low sulfur" or "sulfur inert," have a specially treated surface to minimize active sites. An example is the Agilent J&W Select Low Sulfur column.[1][4][5][6]
-
For High Polarity Matrices: If the sample matrix contains highly polar components, a wax-type column (polyethylene glycol stationary phase, e.g., DB-WAX) may be necessary to achieve the desired separation.[7][8]
Injector Parameters: Ensuring Efficient Vaporization and Transfer
The injector must be configured to ensure the complete and rapid vaporization of the sample without thermal degradation of the analyte.
-
Inlet Type: A split/splitless inlet is the most common and versatile choice.
-
Liner: The use of an inert liner, such as one deactivated with a silane reagent, is crucial to prevent analyte adsorption in the injector.
-
Temperature: An injector temperature of 250 °C is a good starting point. This temperature should be high enough to ensure rapid vaporization of the analyte and sample solvent but not so high as to cause thermal degradation.
-
Injection Mode: For routine analysis, a split injection is often preferred to handle concentrated samples and maintain sharp peaks. For trace analysis, a splitless injection will provide higher sensitivity.[9]
Detector Selection: Tailoring Detection to the Analytical Goal
The choice of detector is dictated by the required sensitivity, selectivity, and the need for compound identification.
-
Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and is a robust and reliable choice for quantifying this compound when present at moderate to high concentrations.[10]
-
Mass Spectrometry (MS): An MS detector provides both quantitative data and structural information, allowing for positive identification of this compound.[11][12] This is particularly valuable in complex matrices or when confirming the identity of impurities.
-
Sulfur-Specific Detectors (FPD and SCD): For trace-level analysis of this compound, a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD) offers significantly higher sensitivity and selectivity for sulfur-containing compounds.[7][13][14] This allows for the detection of the analyte in the presence of co-eluting non-sulfur-containing matrix components.
Detailed Experimental Protocol
This protocol provides a starting point for the GC analysis of this compound. Method optimization may be required based on the specific instrumentation and sample matrix.
Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a high-purity, volatile solvent such as ethyl acetate or dichloromethane to a final concentration of approximately 1 mg/mL.[12]
-
If the sample contains particulates, filter the solution through a 0.45 µm syringe filter into a 2 mL autosampler vial.
Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Injector | Split/Splitless | Versatile for various concentrations. |
| Injector Temperature | 250 °C | Ensures rapid vaporization without degradation.[11][12] |
| Liner | Agilent Ultra Inert Split Liner | Minimizes analyte adsorption. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Split Ratio | 50:1 (adjustable based on concentration) | Provides sharp peaks for moderate concentrations. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.2 mL/min (constant flow) | Optimal for a 0.25 mm ID column. |
| Column | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | Good general-purpose column with a balance of selectivity and inertness.[12] |
| Oven Program | Initial: 100 °C, hold for 2 min | Allows for solvent focusing. |
| Ramp: 15 °C/min to 280 °C | Provides good separation of components with varying boiling points. | |
| Final Hold: 280 °C for 5 min | Ensures elution of any less volatile components. | |
| Detector | Flame Ionization Detector (FID) | Robust and reliable for general quantification. |
| Detector Temperature | 300 °C | Prevents condensation of analytes in the detector. |
| Makeup Gas (N2) | 25 mL/min | Optimizes detector performance. |
| Hydrogen Flow | 30 mL/min | Fuel for the FID flame. |
| Air Flow | 300 mL/min | Oxidant for the FID flame. |
Data Analysis and System Suitability
-
Identification: The retention time of the this compound peak in the sample chromatogram should match that of a pure standard analyzed under the same conditions.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
-
System Suitability: To ensure the validity of the results, system suitability parameters should be monitored. This includes assessing the peak shape (tailing factor should be less than 2), reproducibility of retention times and peak areas (RSD < 2% for replicate injections), and the resolution from any closely eluting peaks.
Troubleshooting Common Issues
The analysis of sulfur compounds can be prone to specific issues. The following table outlines common problems and their potential solutions.
| Problem | Potential Cause | Solution |
| Peak Tailing | Active sites in the injector liner or column.[15] | Use an inert liner and a high-quality, inert column. Condition the column according to the manufacturer's instructions. |
| Poor Reproducibility | Sample adsorption in the injector or column. Leaks in the system. | Use an inert liner and column. Perform leak checks on the GC system. |
| Ghost Peaks | Contamination from the septum, previous injections (carryover), or the carrier gas.[2] | Use a high-quality, low-bleed septum. Perform a blank injection of the solvent to check for carryover. Ensure high-purity carrier gas. |
| Low Sensitivity | Analyte loss due to adsorption. Improper detector settings. | Use an inert flow path. Optimize detector gas flow rates. Consider using a sulfur-specific detector for trace analysis.[3] |
Visualizing the Workflow
The following diagrams illustrate the key stages of the GC analysis workflow for this compound.
Caption: Logic diagram for method development.
Conclusion
The successful gas chromatographic analysis of this compound is readily achievable with careful consideration of the potential challenges associated with sulfur-containing compounds. By employing an inert sample flow path, including the injector liner and analytical column, and by selecting the appropriate detector for the specific analytical goal, a robust, reliable, and accurate method can be developed and implemented. The protocol and guidelines presented in this document provide a solid foundation for researchers, scientists, and drug development professionals to confidently analyze this important chemical intermediate.
References
-
GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]
-
Select Low Sulfur GC column. Agilent. [Link]
-
Select Low Sulfur GC Columns reviews. Agilent. [Link]
-
Agilent Select Low Sulfur GC Column. Chrom Tech. [Link]
-
Analysis of Thiophene in Benzene by GC-FPD. Shimadzu Corporation. [Link]
-
Select Low Sulfur. Element Lab Solutions. [Link]
-
Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection Application. Agilent. [Link]
-
G307A Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. Shimadzu Corporation. [Link]
-
Advanced GC Troubleshooting.pdf. Agilent. [Link]
-
Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence. YouTube. [Link]
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]
-
Analysis of Thiophene in Benzene Using ASTM Method D7011 and a Pulsed Flame Photometric Detector (PFPD). OI Analytical. [Link]
-
Several questions about sulfur compound detection in NG. Chromatography Forum. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. agilent.com [agilent.com]
- 3. Several questions about sulfur compound detection in NG - Chromatography Forum [chromforum.org]
- 4. Select Low Sulfur GC column | Agilent [agilent.com]
- 5. selectscience.net [selectscience.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. shimadzu.com [shimadzu.com]
- 8. ysi.com [ysi.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. shimadzu.com [shimadzu.com]
- 14. youtube.com [youtube.com]
- 15. drawellanalytical.com [drawellanalytical.com]
Topic: High-Fidelity Quantification of Methyl Thiophene-3-Acetate in Solution: A Multi-Platform Analytical Guide
An Application Note from the Office of the Senior Application Scientist
Abstract
Methyl thiophene-3-acetate (MT3A) is a pivotal heterocyclic building block in the synthesis of various pharmaceutical agents and specialty materials.[1][2] Its precise quantification is paramount for ensuring reaction yield accuracy, final product purity, and stability assessment. This guide provides a comprehensive overview and detailed protocols for the determination of MT3A concentration using three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The methodologies are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and adherence to validation principles outlined by the International Council for Harmonisation (ICH).[3][4][5]
Introduction: The Analytical Imperative
The thiophene ring is a significant scaffold in medicinal chemistry, with many approved drugs incorporating this moiety.[1][2] As a key intermediate, the purity and concentration of this compound directly impact the downstream synthesis and efficacy of the final active pharmaceutical ingredient (API). Inaccurate measurements can lead to stoichiometric imbalances, increased impurity profiles, and compromised batch quality. Therefore, robust and validated analytical methods are not merely a regulatory requirement but a scientific necessity.
This document serves as a practical guide, moving beyond simple procedural lists to explain the rationale behind method selection and parameter optimization. We will explore the strengths and applications of HPLC for high-specificity separation, GC for volatile analysis, and UV-Vis spectrophotometry for rapid, high-throughput screening.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 58414-52-1 | [6][7] |
| Molecular Formula | C₇H₈O₂S | [6][] |
| Molecular Weight | 156.20 g/mol | [6][][9] |
| Appearance | Liquid | |
| Canonical SMILES | COC(=O)CC1=CSC=C1 | [6] |
| InChI Key | RZGRWVULDSXQSM-UHFFFAOYSA-N |
Primary Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for the quantification of moderately polar, non-volatile organic molecules like MT3A. Its high resolving power allows for the separation of the target analyte from starting materials, by-products, and degradants, ensuring exceptional specificity.
Causality of Method Design: The selection of a C18 stationary phase is based on its hydrophobic nature, which provides optimal retention for the non-polar thiophene ring and the methyl ester group of MT3A. The mobile phase, a gradient of acetonitrile and water, allows for the elution of compounds based on their polarity. Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. A small amount of acid (e.g., phosphoric acid) is added to the aqueous phase to maintain a consistent low pH. This suppresses the potential ionization of acidic impurities, leading to sharper, more symmetrical peaks and improved reproducibility.[10] UV detection is selected because the thiophene ring possesses a strong chromophore that absorbs UV light, providing high sensitivity.[11][12]
Experimental Protocol: HPLC-UV
2.1. Instrumentation & Materials
-
HPLC System with a gradient pump, autosampler, and column thermostat.
-
UV-Vis or Diode Array Detector (DAD).
-
C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard (≥98% purity).
-
HPLC-grade Acetonitrile, Water, and Phosphoric Acid.
-
Class A volumetric glassware.
-
0.45 µm syringe filters.
2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 50% to 80% B; 10-12 min: 80% B; 12.1-15 min: Return to 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection λ | 260 nm |
2.3. Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of MT3A reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Calibration Standards: Perform serial dilutions of the Stock Solution with the diluent to prepare a minimum of five calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing MT3A and dissolve it in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., ~50 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
2.4. Analysis & Quantification
-
System Suitability: Inject a mid-range standard (e.g., 50 µg/mL) five times. The system is deemed ready if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0%.
-
Calibration Curve: Inject each calibration standard once. Plot the peak area response versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Sample Analysis: Inject the prepared sample solution. Determine the concentration using the linear regression equation from the calibration curve.
Method Validation Framework (ICH Q2(R1))
Every protocol must be a self-validating system.[3] A full validation according to ICH Q2(R1) guidelines ensures the method is suitable for its intended purpose.[4][5][13]
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | Peak is pure and resolved from impurities (Peak Purity > 990) | Ensures the signal is only from MT3A, free from interference. |
| Linearity (r²) | ≥ 0.999 | Confirms a proportional response across the desired range. |
| Range | e.g., 1 - 100 µg/mL | The interval providing acceptable accuracy, precision, and linearity. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of the test results to the true value. |
| Precision (%RSD) | Repeatability ≤ 2.0%; Intermediate ≤ 3.0% | Demonstrates the consistency of results under various conditions. |
| LOD / LOQ | Signal-to-Noise of 3:1 / 10:1 | Defines the lowest concentration that can be reliably detected/quantified. |
Workflow Visualization
Caption: HPLC analytical workflow for MT3A quantification.
Secondary Method: Gas Chromatography (GC)
For process monitoring where speed and analysis of volatile impurities are critical, Gas Chromatography with a Flame Ionization Detector (GC-FID) is an excellent alternative. MT3A is sufficiently volatile and thermally stable for GC analysis. GC-MS can also be used for definitive peak identification.
Causality of Method Design: A mid-polarity capillary column (e.g., DB-5ms or equivalent) is chosen as it effectively separates compounds based on their boiling points and polarity. The flame ionization detector (FID) is a robust, universal detector for organic compounds, providing a response proportional to the mass of carbon, making it ideal for quantification. The temperature program is designed to first elute highly volatile solvents at a low temperature, then ramp up to elute MT3A and any higher-boiling impurities in a reasonable time with good peak shape.
Experimental Protocol: GC-FID
3.1. Instrumentation & Materials
-
Gas Chromatograph with an autosampler and FID.
-
Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
MT3A reference standard (≥98% purity).
-
High-purity solvents (e.g., Ethyl Acetate or Dichloromethane).
-
High-purity carrier gas (Helium or Hydrogen).
3.2. Chromatographic Conditions
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temp. | 250°C |
| Split Ratio | 50:1 |
| Oven Program | 60°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) |
| Detector Temp. | 300°C |
| Injection Vol. | 1 µL |
3.3. Solution Preparation
-
Prepare stock and calibration standards similarly to the HPLC method, but using a volatile GC-compatible solvent like ethyl acetate. Concentrations typically range from 10 µg/mL to 500 µg/mL.
-
Sample preparation involves dissolving the material in the same solvent to a concentration within the calibration range.
Workflow Visualization
Caption: Gas Chromatography (GC-FID) analysis workflow.
Screening Method: UV-Vis Spectrophotometry
For a rapid, high-throughput estimation of concentration in highly pure solutions, direct UV-Vis spectrophotometry is a viable, albeit non-specific, technique.
Causality of Method Design: This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. The key is to first determine the wavelength of maximum absorbance (λmax) for MT3A, as measurements at this wavelength provide the highest sensitivity and minimize deviations from linearity.[14] A solvent like ethanol or acetonitrile is chosen for its UV transparency in the analytical region.
Experimental Protocol: UV-Vis
4.1. Instrumentation & Materials
-
UV-Vis Spectrophotometer (dual-beam recommended).
-
Matched 1 cm quartz cuvettes.
-
MT3A reference standard.
-
Spectroscopic grade solvent (e.g., Ethanol).
4.2. Procedure
-
Determine λmax: Prepare a mid-range solution of MT3A in ethanol. Scan the solution from 400 nm to 200 nm against a solvent blank to find the wavelength of maximum absorbance. Thiophene derivatives typically show absorbance around 230-270 nm.[11][14]
-
Prepare Calibration Curve: Prepare a series of at least five standards from a stock solution. Measure the absorbance of each at the determined λmax.
-
Plot Data: Plot absorbance vs. concentration. The resulting slope is the absorptivity coefficient for your system.
-
Measure Sample: Prepare the unknown sample in the same solvent, ensuring the final absorbance falls within the linear range of the calibration curve (typically 0.1-1.0 AU). Measure its absorbance.
-
Calculate Concentration: Determine the concentration from the absorbance using the calibration curve equation.
4.3. Critical Limitation: This method lacks specificity. Any impurity or solvent that absorbs at or near the λmax of MT3A will interfere with the measurement, leading to erroneously high results. It should only be used for solutions known to be free of interfering substances.
Conceptual Visualization
Caption: The principle of the Beer-Lambert Law in UV-Vis.
Method Comparison and Selection
The choice of method depends directly on the analytical need.
| Feature | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Specificity | Very High | High | Low |
| Sensitivity | High | Very High | Moderate |
| Primary Use | Purity, Assay, Stability | Process Control, Volatiles | Quick check of pure solutions |
| Sample Throughput | Moderate | Moderate | High |
| Cost/Complexity | High | High | Low |
For regulatory filings and quality control of final products, the validated HPLC method is unequivocally recommended . For in-process reaction monitoring where speed is essential, GC-FID is a powerful tool . UV-Vis should be reserved for rapid, non-critical concentration estimations of known pure samples.
References
-
ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). Jordi Labs. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of (a) thiophene[6]Rotaxane and (b) polythiophene polyrotaxane. Retrieved from [Link]
-
Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Retrieved from [Link]
-
J-STAGE. (n.d.). The Ultraviolet Spectra of the Thiophene Derivatives. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:58414-52-1. Retrieved from [Link]
-
RSC Publishing. (n.d.). Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ACS Publications. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
ResearchGate. (n.d.). Normalized UV-vis absorption spectra (UV) and fluorescence spectra (FL) in THF solution (sol.) and in the solid state (film). Retrieved from [Link]
-
PubMed. (n.d.). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. Retrieved from [Link]
-
PMC. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 2-(methyl thio) acetate. Retrieved from [Link]
-
Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]
-
CDC. (n.d.). methyl acetate 1458 | niosh. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Methylthiophene-2-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). This compound - CAS:58414-52-1. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of acetate in pharmaceutical products by HPLC. Retrieved from [Link]
-
Chromatography Forum. (2009). methyl(methylthio)acetate need help quickly. Retrieved from [Link]
-
NYC.gov. (n.d.). FORENSIC TOXICOLOGY LABORATORY OFFICE OF CHIEF MEDICAL EXAMINER CITY OF NEW YORK ACETAMINOPHEN, SALICYLATES, THEOPHYLLINE, CAFFE. Retrieved from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. jordilabs.com [jordilabs.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | 58414-52-1 [chemicalbook.com]
- 9. This compound | VSNCHEM [vsnchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 12. Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of the Thiophene Ring in Methyl Thiophene-3-acetate
Audience: Researchers, scientists, and drug development professionals.
Abstract: Methyl thiophene-3-acetate is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2][3] Its utility is largely defined by the strategic introduction of functional groups onto the thiophene scaffold. This guide provides an in-depth exploration of the chemical principles and field-proven protocols for the regioselective functionalization of the thiophene ring in this compound. We will dissect the causality behind experimental choices for both classical electrophilic aromatic substitution and modern metal-mediated cross-coupling reactions, offering detailed, self-validating protocols and workflow visualizations to empower researchers in their synthetic endeavors.
Core Principles: Reactivity of the 3-Substituted Thiophene Ring
The thiophene ring is an electron-rich aromatic system, making it inherently more reactive towards electrophiles than benzene.[4] The sulfur atom's lone pairs effectively stabilize the cationic intermediate (σ-complex) formed during electrophilic attack. This stabilization is most pronounced when the attack occurs at the α-positions (C2 and C5), leading to a strong kinetic and thermodynamic preference for α-substitution over β-substitution (C4).[4][5]
The substituent at the 3-position, a methyl acetate group (-CH₂COOCH₃), is weakly deactivating due to its inductive electron-withdrawing nature. However, the inherent high reactivity of the thiophene ring dominates. The directing effect in this system is a competition between the innate α-directing nature of the thiophene ring and the influence of the C3 substituent. Consequently, electrophilic substitution on this compound overwhelmingly favors the vacant α-positions, primarily C2 and to a lesser extent, C5. The C4 position remains the least reactive.
Pathway I: Electrophilic Aromatic Substitution (SEAr)
Electrophilic substitution is the most direct method for introducing key functional groups such as halogens, nitro groups, and acyl moieties onto the thiophene ring. The general mechanism involves the attack of the thiophene π-system on an electrophile (E⁺), forming a resonance-stabilized σ-complex, followed by deprotonation to restore aromaticity.[6]
Diagram 1: Regioselectivity in SEAr of this compound.
Halogenation: Installing a Handle for Cross-Coupling
Causality & Experimental Choice: Halogenation, particularly bromination, is a crucial first step for subsequent metal-catalyzed cross-coupling reactions. N-Bromosuccinimide (NBS) is the reagent of choice for selective monobromination. It provides a low, steady concentration of electrophilic bromine, minimizing the formation of dibrominated byproducts which can occur with elemental bromine (Br₂). The reaction is typically performed in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at or below room temperature to control exothermicity and enhance selectivity.
Protocol: Selective C2-Bromination
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield methyl 2-bromo-thiophene-3-acetate.
| Reagent | Position(s) | Typical Yield | Reference |
| N-Bromosuccinimide (NBS) | C2 (major), C2,5 | >90% (for C2) | [7] |
| N-Chlorosuccinimide (NCS) | C2 (major) | 80-90% | [7] |
| Bromine (Br₂) in Acetic Acid | C2, C2,5 | Variable, risk of over-halogenation | [7] |
Nitration: Navigating Ring Sensitivity
Causality & Experimental Choice: Thiophene rings are highly susceptible to oxidative degradation under harsh nitrating conditions (e.g., concentrated HNO₃/H₂SO₄).[8] Therefore, milder, and more controlled nitrating systems are imperative. The use of fuming nitric acid in acetic anhydride is a classic, effective method.[9] This mixture generates acetyl nitrate in situ, a less aggressive electrophile that cleanly nitrates the ring, primarily at the C2 and C5 positions. Maintaining low temperatures is critical to prevent runaway reactions.[8][9]
Protocol: Nitration using Acetyl Nitrate
-
Setup: In a three-neck flask under a nitrogen atmosphere, add acetic anhydride.
-
Reagent Preparation: Cool the acetic anhydride to -10 °C. Slowly add fuming nitric acid (1.1 eq) dropwise, keeping the temperature below 0 °C to pre-form the acetyl nitrate reagent.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in acetic anhydride.
-
Reaction: Cool the substrate solution to -10 °C and add it dropwise to the cold acetyl nitrate solution.
-
Maintenance: Stir the reaction mixture at -10 °C to 0 °C for 1-2 hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extraction & Purification: Extract the aqueous mixture with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the resulting regioisomers (2-nitro and 5-nitro) via column chromatography.
| Product | Regioselectivity | Typical Yield | Reference |
| Methyl 2-nitrothiophene-3-acetate | Major isomer | 60-75% (combined) | [10] |
| Methyl 5-nitrothiophene-3-acetate | Minor isomer | 60-75% (combined) | [10] |
Pathway II: Metal-Mediated Functionalization
For installing carbon-based substituents (aryl, alkynyl, etc.), which is unachievable with direct electrophilic substitution, metal-mediated strategies are essential. These methods offer unparalleled control and versatility.
Directed ortho-Metalation (DoM)
Causality & Experimental Choice: DoM is a powerful technique for regioselective deprotonation.[11] It relies on a "Directed Metalation Group" (DMG) on the aromatic ring, which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position.[11][12] For this compound, the carbonyl oxygen of the ester group can act as a DMG, coordinating to n-butyllithium (n-BuLi) and directing the highly selective removal of the proton at the C2 position.[13][14] This generates a C2-lithiated intermediate that can be trapped with a wide range of electrophiles.
Diagram 2: Workflow for Directed ortho-Metalation (DoM).
Protocol: DoM and Iodination at C2
-
Setup: Assemble a flame-dried, three-neck flask with a stirrer, nitrogen inlet, and a low-temperature thermometer.
-
Substrate: Add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.
-
Electrophilic Trap: Prepare a solution of iodine (I₂) (1.2 eq) in anhydrous THF. Add this solution dropwise to the lithiated intermediate at -78 °C.
-
Warming: After the addition is complete, allow the reaction to slowly warm to room temperature over 2 hours.
-
Workup: Quench with a saturated aqueous solution of sodium thiosulfate. Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Purification: Concentrate the solvent and purify the residue by column chromatography to obtain methyl 2-iodo-thiophene-3-acetate.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for forming C-C and C-heteroatom bonds.[15] These reactions typically require a halo-thiophene (prepared as in section 2.1) and a coupling partner. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the thiophene-halide bond, followed by transmetalation with the coupling partner's organometallic reagent, and finally reductive elimination to form the product and regenerate the Pd(0) catalyst.
Diagram 3: General Catalytic Cycle for Pd-Cross-Coupling.
Protocol: Suzuki-Miyaura Coupling
Causality & Experimental Choice: The Suzuki reaction is highly valued for its operational simplicity, mild conditions, and the stability and low toxicity of its boronic acid or ester reagents.[16][17] The choice of palladium catalyst, ligand, and base is crucial. Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are robust and effective.[18] An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation. A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.[19]
-
Setup: In a Schlenk flask, combine methyl 2-bromo-thiophene-3-acetate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the 2-aryl-thiophene derivative.
| Coupling Type | Coupling Partner | Key Reagents | Reference |
| Suzuki-Miyaura | Boronic Acids/Esters | Pd Catalyst, Base (e.g., K₂CO₃) | [18][20][21] |
| Sonogashira | Terminal Alkynes | Pd Catalyst, Cu(I) co-catalyst, Base (Amine) | [22][23][24] |
| Heck | Alkenes | Pd Catalyst, Base (e.g., Et₃N) | [25][26][27] |
Conclusion
The functionalization of this compound is a versatile process that enables access to a rich diversity of chemical structures. By understanding the fundamental reactivity of the thiophene ring, researchers can employ direct electrophilic substitution to install key functional groups. For more complex carbon-carbon bond formations, a mastery of modern metal-mediated techniques like directed metalation and palladium-catalyzed cross-coupling is essential. The protocols and principles outlined in this guide provide a robust framework for the strategic modification of this valuable scaffold, paving the way for innovations in drug discovery and materials science.
References
-
An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. RSC Publishing. (URL: [Link])
-
Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. National Institutes of Health. (URL: [Link])
-
Palladium-Catalyzed Controllable Reductive/Oxidative Heck Coupling between Cyclic Enones and Thiophenes via C–H Activation. ACS Publications. (URL: [Link])
-
Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. ACS Publications. (URL: [Link])
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. (URL: [Link])
-
Thiophene Metallation and Cross-Coupling Chemistry. ResearchGate. (URL: [Link])
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. (URL: [Link])
-
Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes. ResearchGate. (URL: [Link])
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. (URL: [Link])
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. (URL: [Link])
-
Directed (ortho) Metallation. University of Liverpool. (URL: [Link])
-
Directed metalation reactions. 8. Directed metalation of 3-mono- and 2,5-disubstituted thiophenes. ACS Publications. (URL: [Link])
-
Synthesis of Thiophene Acetylenes via Sonogashira Cross-Coupling Reactions. Blucher Proceedings. (URL: [Link])
-
Directed metallation of certain thiophen compounds. RSC Publishing. (URL: [Link])
-
Synthesis of aryl thiophene derivatives via Pd-catalyzed Suzuki coupling reaction. ResearchGate. (URL: [Link])
-
Synthesis of some mono and dialkynyl derivatives containing thieno[3,2-b]thiophene ring via Sonogashira alkynylation reaction. Ho Chi Minh City University of Education Journal of Science. (URL: [Link])
-
Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. RSC Publishing. (URL: [Link])
-
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. (URL: [Link])
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. (URL: [Link])
-
Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. ResearchGate. (URL: [Link])
-
Directed ortho metalation. Wikipedia. (URL: [Link])
-
Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. (URL: [Link])
-
Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. ResearchGate. (URL: [Link])
-
A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. ACS Publications. (URL: [Link])
-
explain electrophilic substitution reaction in thiophene. Brainly.in. (URL: [Link])
-
Catalytic asymmetric functionalization and dearomatization of thiophenes. National Institutes of Health. (URL: [Link])
-
A STUDY OF THE SUBSTITUTION REACTIONS OF BENZO[b]THIOPHENE AND ITS DERIVATIVES. Canadian Science Publishing. (URL: [Link])
-
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. National Institutes of Health. (URL: [Link])
-
Heck reaction. Wikipedia. (URL: [Link])
-
Heck Reaction. Organic Chemistry Portal. (URL: [Link])
-
Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. National Institutes of Health. (URL: [Link])
-
Direct nitration of five membered heterocycles. Semantic Scholar. (URL: [Link])
-
Benzo[b]thiophen derivatives. Part XI. Nitration of 3-acetyl. RSC Publishing. (URL: [Link])
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. (URL: [Link])
-
Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. James Cook University. (URL: [Link])
-
Suitable reagents for nitration of thiophene. Chemistry Stack Exchange. (URL: [Link])
-
3-Methylthiophene: Your Guide to Organic Synthesis Applications. Acme Bioscience. (URL: [Link])
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. (URL: [Link])
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. (URL: [Link])
-
2-nitrothiophene. Organic Syntheses Procedure. (URL: [Link])
-
Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. (URL: [Link])
-
This compound. Chemsrc. (URL: [Link])
Sources
- 1. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. brainly.in [brainly.in]
- 7. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Directed metallation of certain thiophen compounds - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air [boa.unimib.it]
- 17. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 25. An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Heck reaction - Wikipedia [en.wikipedia.org]
Section 1: Synthesis and Characterization of Poly(3-thiophene methyl acetate) (P3TMA)
An Application Guide to Methyl Thiophene-3-acetate in Materials Science
Introduction: The Versatility of a Functionalized Thiophene Monomer
In the landscape of materials science, particularly in the realm of organic electronics and biocompatible materials, the design of molecular building blocks is paramount. This compound (MT3A) emerges as a significant monomer, offering a unique combination of properties derived from its constituent parts: a π-conjugated thiophene ring and a flexible, polar methyl acetate side chain. The thiophene core provides the intrinsic electronic properties essential for semiconducting applications, forming the backbone of conductive polymers. Simultaneously, the methyl acetate group at the 3-position imparts crucial processability, enhancing solubility in common organic solvents—a frequent challenge with rigid polythiophene backbones. This strategic functionalization allows for the creation of advanced materials that are not only electronically active but also easily fabricated into thin films and composite structures. This guide provides an in-depth exploration of the applications of MT3A, focusing on the synthesis of its corresponding polymer, Poly(3-thiophene methyl acetate) (P3TMA), and its subsequent use in organic electronics and biomedical engineering.
The transformation of the MT3A monomer into its polymeric form, P3TMA, is the foundational step for its application in materials science. This is typically achieved through oxidative coupling polymerization, a robust method for synthesizing polythiophenes.
Scientific Rationale:
Chemical oxidative polymerization is a widely used technique for synthesizing conjugated polymers. In this process, an oxidizing agent, typically anhydrous ferric chloride (FeCl₃), is used to initiate the polymerization of thiophene-based monomers[1]. The mechanism involves the oxidation of the monomer to form a radical cation. These radical cations then couple, eliminating protons to form dimers, trimers, and ultimately, the long-chain polymer. FeCl₃ is particularly effective as it acts as both the oxidant and a doping agent, rendering the resulting polymer conductive in its as-synthesized state. The reaction is conducted in a dry, inert atmosphere to prevent side reactions with water or oxygen, which can quench the polymerization or introduce defects into the polymer backbone. The solubility of P3TMA in solvents like chloroform is a direct result of the methyl acetate side chains, which disrupt intermolecular packing just enough to allow solvent molecules to intercalate, without severely compromising the π-conjugation along the polymer backbone[2].
Protocol 1: Chemical Oxidative Polymerization of this compound (MT3A)
This protocol details the synthesis of P3TMA via oxidative coupling polymerization using anhydrous ferric chloride.
Materials and Equipment:
-
This compound (MT3A) monomer
-
Anhydrous ferric chloride (FeCl₃)
-
Dry chloroform (CHCl₃)
-
Methanol (MeOH)
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Nitrogen or Argon gas inlet
-
Schlenk line or similar inert atmosphere setup
-
Buchner funnel and filter paper
Step-by-Step Methodology:
-
Reaction Setup: Assemble the two-neck round-bottom flask with a magnetic stir bar, a condenser, and a gas inlet. Ensure all glassware is thoroughly dried to prevent moisture contamination.
-
Inert Atmosphere: Purge the entire system with dry nitrogen or argon gas for at least 15-20 minutes to create an inert atmosphere.
-
Reagent Preparation: In the reaction flask, dissolve anhydrous FeCl₃ (oxidant) in dry chloroform. A typical molar ratio of oxidant to monomer is around 4:1. Stir the solution until the FeCl₃ is fully dissolved.
-
Monomer Addition: Slowly add a solution of this compound (MT3A) in dry chloroform to the stirred FeCl₃ solution at room temperature.
-
Polymerization Reaction: Allow the reaction to proceed under a continuous inert atmosphere with vigorous stirring for 24 hours. The solution will typically darken, indicating the formation of the conjugated polymer.
-
Precipitation and Purification: After 24 hours, pour the reaction mixture into a large volume of methanol. This will cause the P3TMA polymer to precipitate out of the solution.
-
Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the collected polymer powder extensively with methanol to remove any residual FeCl₃, unreacted monomer, and short-chain oligomers. Continue washing until the filtrate runs clear.
-
Drying: Dry the purified P3TMA powder under vacuum at a slightly elevated temperature (e.g., 40-50 °C) for at least 24 hours to remove all residual solvent. A polymerization yield of approximately 61% can be expected after purification[2].
Workflow for P3TMA Synthesis
Caption: Workflow for Chemical Oxidative Polymerization of P3TMA.
Section 2: Applications in Organic Electronics
The favorable electronic properties and enhanced solubility of P3TMA make it a compelling material for various applications in organic electronics, from simple conductive films to active layers in solar cells.
P3TMA as a Soluble Conductive Polymer
Scientific Rationale: The electronic structure of P3TMA is central to its function. Studies have shown that the π-conjugation length, which dictates the material's electronic properties, is highly sensitive to its environment. For instance, the π-π* transition energy gap decreases as the polymer concentration in a solution increases, indicating longer effective conjugation lengths[3][4]. When processed into a thin film, the energy gap can be significantly smaller (e.g., 1.52 eV for the thinnest films) compared to its state in a dilute solution (2.56 eV)[3]. This tunability is critical for optimizing the performance of electronic devices. The ability to dissolve P3TMA in common solvents like chloroform allows for the use of solution-based deposition techniques, such as spin-coating, which are scalable and cost-effective for fabricating large-area electronic devices.
Protocol 2: Fabrication of P3TMA Thin Films by Spin-Coating
This protocol describes a standard method for creating uniform thin films of P3TMA for electronic and optical characterization.
Materials and Equipment:
-
Purified P3TMA powder
-
Chloroform (spectroscopic grade)
-
Substrates (e.g., glass slides, silicon wafers, or ITO-coated glass)
-
Piranha solution or RCA-1 for substrate cleaning
-
Spin-coater
-
Hotplate
-
Nitrogen or Argon gas source
Step-by-Step Methodology:
-
Substrate Cleaning: Thoroughly clean the substrates to ensure a pristine surface for film deposition. For glass or silicon, this can involve sonication in a series of solvents (acetone, isopropanol, deionized water) followed by oxygen plasma treatment or immersion in a Piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide - Extreme Caution Required ).
-
Solution Preparation: Prepare a solution of P3TMA in chloroform. A typical concentration might range from 5 to 20 mg/mL, depending on the desired film thickness. Dissolve the polymer by stirring overnight in a sealed vial to ensure complete dissolution.
-
Spin-Coating: Place a cleaned substrate onto the chuck of the spin-coater. Dispense a small amount of the P3TMA solution onto the center of the substrate.
-
Deposition: Start the spin-coater. A typical two-step program might be:
-
Step 1: 500 rpm for 10 seconds (to spread the solution).
-
Step 2: 1500-3000 rpm for 45-60 seconds (to form the film). The final speed will determine the film thickness.
-
-
Annealing: Transfer the coated substrate to a hotplate inside a glovebox or an inert atmosphere. Anneal the film at a temperature of 80-120 °C for 10-30 minutes. This step helps to remove residual solvent and can improve the molecular ordering and electronic properties of the film.
-
Characterization: The resulting thin film can be characterized using techniques like UV-Vis spectroscopy to determine the absorption spectrum and estimate the optical bandgap, and atomic force microscopy (AFM) to analyze the surface morphology.
Electronic Properties of P3TMA
| Property | Condition | Value | Reference |
| π-π* Transition Energy | Dilute Chloroform Solution | 2.56 eV | [3] |
| π-π* Transition Energy | Concentrated Chloroform Soln. | 2.09 eV | [3] |
| Energy Gap | Spin-Casted Nanofilm (thinnest) | 1.52 eV | [3] |
MT3A in Copolymers for Organic Solar Cells
Scientific Rationale: In the architecture of polymer solar cells (PSCs), the power conversion efficiency is heavily dependent on the electronic energy levels of the donor and acceptor materials. By incorporating MT3A as a monomer unit into a donor-acceptor (D-A) copolymer, it is possible to fine-tune these energy levels. The electron-withdrawing nature of the methyl acetate group helps to lower the Highest Occupied Molecular Orbital (HOMO) level of the resulting polymer. A lower HOMO level in the donor polymer leads to a larger energy difference between it and the LUMO of the acceptor (commonly a fullerene derivative like PC₇₁BM), resulting in a higher open-circuit voltage (V_oc), a key parameter for solar cell performance[5].
A new donor-acceptor copolymer incorporating benzodithiophene (BDT) and methyl thiophene-3-carboxylate (3MT) units has been synthesized for this purpose. When blended with PC₇₁BM to form the active layer of a bulk heterojunction solar cell, this copolymer achieved a notable power conversion efficiency (PCE) of up to 4.52%[5].
Conceptual Diagram of a P3TMA-based Copolymer in an OSC
Caption: Role of MT3A-Copolymer in an Organic Solar Cell.
Performance of an MT3A-Copolymer Based Solar Cell
| Parameter | Value | Reference |
| Power Conversion Efficiency (PCE) | 4.52% | [5] |
| Open-Circuit Voltage (V_oc) | 0.86 V | [5] |
| Short-Circuit Current (J_sc) | 10.5 mA · cm⁻² | [5] |
| Acceptor Material | [6][6]-phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM) | [5] |
Section 3: Applications in Biomedical Materials
Scientific Rationale: The intersection of conductive polymers and biodegradable materials opens up exciting possibilities for creating "smart" biomedical devices and tissue engineering scaffolds. P3TMA is particularly well-suited for this application due to its combination of electroactivity, processability, and proven biocompatibility. When blended with biodegradable polymers, such as poly(ester urea)s, it can be fabricated into nanofiber scaffolds using techniques like electrospinning[2]. These scaffolds provide both the physical support for cell growth and electrical cues that can enhance cellular processes like adhesion and proliferation. The ion-exchange capability of P3TMA at the cell-polymer interface is believed to contribute significantly to its excellent performance as a bioactive matrix[2].
Protocol 3: Fabrication of P3TMA-Blended Electroactive Scaffolds
This protocol outlines the fabrication of a hybrid scaffold by electrospinning a blend of P3TMA and a biodegradable polymer.
Materials and Equipment:
-
Purified P3TMA
-
Biodegradable polymer (e.g., poly(tetramethylene succinate) or a suitable poly(ester urea))
-
Solvent system (e.g., a mixture of Chloroform (CHCl₃) and Dimethylformamide (DMF), or Tetrahydrofuran (THF))
-
High-voltage power supply
-
Syringe pump
-
Syringe with a metallic needle (e.g., 22-gauge)
-
Grounded collector (e.g., a flat aluminum plate or a rotating mandrel)
-
Electrospinning chamber
Step-by-Step Methodology:
-
Solution Preparation: Prepare a common solution by dissolving both P3TMA and the biodegradable carrier polymer in the chosen solvent system. The total polymer concentration and the weight ratio of the two polymers need to be optimized to achieve a stable electrospinning jet and desired fiber morphology. For example, a 10-15 wt% total polymer concentration could be a starting point.
-
Electrospinning Setup: Load the polymer solution into a syringe and mount it on the syringe pump. Attach the metallic needle and connect the positive lead of the high-voltage power supply to it. Place the grounded collector at a fixed distance (e.g., 10-20 cm) from the needle tip.
-
Initiation of Electrospinning: Set the syringe pump to a steady flow rate (e.g., 0.1-1.0 mL/h). Apply a high voltage (e.g., 10-25 kV) to the needle. A Taylor cone should form at the needle tip, from which a polymer jet erupts towards the collector.
-
Fiber Deposition: As the solvent evaporates from the jet in transit, solid polymer fibers are deposited onto the collector, forming a non-woven scaffold. Continue the process until a scaffold of the desired thickness is obtained.
-
Post-Processing: Carefully remove the scaffold from the collector. Dry the scaffold under vacuum for 24-48 hours to remove any residual solvent before biological use.
Workflow for Electroactive Scaffold Fabrication
Sources
- 1. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. futur.upc.edu [futur.upc.edu]
- 5. Enhanced performance of organic photovoltaic cells fabricated with a methyl thiophene-3-carboxylate-containing alternating conjugated copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Thiophene-3-acetate
Welcome to the technical support center for the synthesis of Methyl Thiophene-3-acetate (CAS: 58414-52-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic strategy.
Part 1: Frequently Asked Questions (FAQs)
Here we address high-level questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are two primary, well-established routes:
-
Direct Esterification of 3-Thiopheneacetic Acid: This is the most straightforward approach. It involves the reaction of 3-thiopheneacetic acid with methanol, typically under acidic conditions (Fischer esterification) or using a milder coupling agent. This method is preferred if the starting carboxylic acid is readily available.[1]
-
Multi-step Synthesis from 3-Substituted Thiophenes: When 3-thiopheneacetic acid is not available or is prohibitively expensive, multi-step routes starting from more common precursors like 3-bromothiophene are employed.[2] These routes often involve forming a carbon-carbon bond to introduce the acetate moiety.
Q2: My synthesis requires the 3-substituted isomer specifically. How do I avoid contamination with the 2-isomer?
A2: This is a critical consideration in thiophene chemistry. The thiophene ring is highly susceptible to electrophilic substitution, which preferentially occurs at the C2 (alpha) position due to greater stabilization of the cationic intermediate.[3] Attempting to directly functionalize an unsubstituted thiophene ring to get the 3-isomer will result in low yields and difficult-to-separate isomeric mixtures.
To ensure regiochemical purity:
-
Always start with a precursor that is already substituted at the 3-position. The most reliable starting materials are 3-thiopheneacetic acid or 3-bromothiophene.
-
Verify the identity of your starting material. Ensure your commercial 3-bromothiophene or 3-thiopheneacetic acid is not contaminated with the 2-isomer.
Q3: What are the key stability concerns for thiophene derivatives during synthesis?
A3: While more stable than furan or pyrrole, the thiophene ring is not inert.[4] Key concerns include:
-
Strong Acids/High Temperatures: Can lead to degradation or polymerization.[5]
-
Oxidizing Agents: The sulfur atom can be oxidized, especially with strong oxidants, to form thiophene-S-oxides, which are generally unstable and can lead to complex side reactions.[6]
-
Strongly Basic Conditions: Can promote side reactions, although the thiophene ring itself is relatively stable to base.
Part 2: Troubleshooting Common Synthesis Problems
This section is structured to help you diagnose and solve specific issues you may encounter in the laboratory.
Problem Area 1: Low Yield in Fischer Esterification of 3-Thiopheneacetic Acid
Q: I performed a classic Fischer esterification of 3-thiopheneacetic acid with methanol and a sulfuric acid catalyst, but my yield after workup was below 30%. What went wrong?
A: Low yields in this reaction are common and usually stem from one of several reversible or degradative processes.
Possible Cause 1: Reaction Equilibrium Not Driven to Completion
-
Expertise & Experience: Fischer esterification is a classic equilibrium-controlled reaction. The presence of water, a product of the reaction, will push the equilibrium back towards the starting materials, limiting your yield.
-
Troubleshooting Steps:
-
Use Excess Methanol: Methanol is often used as the solvent, ensuring it is present in large excess to shift the equilibrium towards the product side (Le Châtelier's principle).
-
Remove Water: For larger-scale reactions, using a Dean-Stark apparatus to azeotropically remove water as it forms is highly effective. For smaller scales, adding a dehydrating agent like molecular sieves to the reaction mixture can be beneficial.
-
Ensure Anhydrous Conditions: Use anhydrous methanol and ensure all glassware is thoroughly dried before use.
-
Possible Cause 2: Product Hydrolysis During Workup
-
Expertise & Experience: The ester product is susceptible to acid- or base-catalyzed hydrolysis back to the carboxylic acid.[7] This is a frequent cause of yield loss during the aqueous workup phase.
-
Troubleshooting Steps:
-
Neutralize Carefully: After the reaction, cool the mixture and neutralize the acid catalyst carefully. A weak base like sodium bicarbonate (NaHCO₃) solution is preferred over strong bases like NaOH, which can aggressively saponify the ester. Perform this neutralization at a low temperature (0-5 °C).
-
Minimize Contact Time: Do not let the organic phase sit in contact with acidic or basic aqueous layers for extended periods. Proceed with extraction and drying promptly.
-
Possible Cause 3: Thermal Degradation or Side Reactions
-
Expertise & Experience: Prolonged heating or excessively high temperatures can cause degradation of the thiophene ring or decarboxylation of the starting material.[5][8]
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Refluxing methanol (approx. 65 °C) is typically sufficient. Avoid higher temperatures unless necessary.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Stop the reaction once the starting material is consumed to avoid prolonged heating that could degrade the product.
-
Troubleshooting Workflow: Low Esterification Yield
Below is a logical workflow to diagnose the issue.
Caption: Troubleshooting decision tree for low yield in Fischer esterification.
Problem Area 2: Purification Challenges
Q: My crude product is an oil that is difficult to purify by column chromatography. The desired product and a major impurity have very similar Rf values. What could this impurity be and how can I remove it?
A: Co-eluting impurities are a common frustration. The identity of the impurity depends on your synthetic route.
Possible Impurity 1: Unreacted Starting Material (3-Thiopheneacetic Acid)
-
Expertise & Experience: If the reaction was incomplete, the starting acid will remain. While more polar than the ester, its streaking on silica gel can sometimes cause it to overlap with the product spot.
-
Troubleshooting & Purification:
-
Aqueous Wash: Before chromatography, perform a liquid-liquid extraction. Wash the organic layer (e.g., in ethyl acetate or dichloromethane) with a saturated solution of sodium bicarbonate. The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt, while the neutral ester remains in the organic layer.
-
Re-check TLC: After the wash, run a new TLC of the organic layer to confirm the removal of the acid.
-
Possible Impurity 2: Isomeric Byproducts
-
Expertise & Experience: If your synthesis started from a precursor that was not regiochemically pure (e.g., a mix of 2- and 3-bromothiophene), you will form the corresponding isomeric ester, methyl thiophene-2-acetate. These isomers often have very similar polarities, making chromatographic separation challenging.
-
Troubleshooting & Purification:
-
Confirm Identity: Use ¹H NMR spectroscopy to analyze the crude product. The splitting patterns for the thiophene protons are distinct for 2- and 3-substituted rings and will confirm the presence of an isomeric mixture.
-
Optimize Chromatography: If separation is necessary, use a high-performance column, a shallow solvent gradient (e.g., slowly increasing ethyl acetate in hexanes), and small loading amounts.
-
Prevention is Key: The best solution is to ensure the regiochemical purity of your starting materials before beginning the synthesis.
-
Part 3: Experimental Protocols & Data
Protocol 1: Fischer Esterification of 3-Thiopheneacetic Acid
This protocol details a standard laboratory-scale synthesis.
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Step-by-Step Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-thiopheneacetic acid (5.0 g, 35.2 mmol).
-
Reagents: Add anhydrous methanol (50 mL). While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) using a heating mantle.
-
Troubleshooting Tip: Monitor the reaction every hour using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product ester will have a higher Rf than the starting acid. The reaction is typically complete in 3-5 hours.
-
-
Workup: Once the reaction is complete, cool the flask in an ice bath. Remove the bulk of the methanol using a rotary evaporator.
-
Extraction: Dilute the residue with ethyl acetate (75 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Trustworthiness Check: The bicarbonate wash is crucial for removing any unreacted starting acid and the sulfuric acid catalyst. Check the pH of the final aqueous wash to ensure it is neutral.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically a pale yellow oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 5% EtOAc and increasing to 15%). Combine the pure fractions and remove the solvent to yield this compound.
Quantitative Data Summary
| Method | Reagents | Temperature (°C) | Typical Time (h) | Typical Yield (%) | Pros & Cons |
| Fischer Esterification | 3-Thiopheneacetic acid, MeOH, H₂SO₄ | ~65 | 3 - 5 | 75 - 90 | Pro: Inexpensive reagents, simple setup. Con: Equilibrium-limited, requires careful workup. |
| TMS-Diazomethane | 3-Thiopheneacetic acid, TMSCHN₂ | 0 - 25 | 1 - 3 | >95 | Pro: High yield, very mild, clean reaction. Con: Reagent is toxic, expensive, and potentially explosive.[9] |
References
- BenchChem (2025). Stability issues of 2-Acetylthiophene in acidic or basic media.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15970, 2-Thiopheneacetic acid. [Link]
-
Valadon, P., et al. (2007). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 35(9), 1649-1658. [Link]
- BenchChem (2025). Side reactions to avoid in the synthesis of 3-Acetylthiophene.
-
Quora (2017). What is the acidity order of thiophene pyrrole and furan?[Link]
- BenchChem (2025). Application Notes and Protocols: Methyl (methylthio)acetate in the Synthesis of Heterocyclic Compounds.
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Reddit (2024). Why is thiophene stable to acid?[Link]
- ChemicalBook.
-
Pathak, V., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(11), 2139-2163. [Link]
- Der Pharma Chemica (2011). Synthesis, properties and biological activity of thiophene: A review.
-
Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 1730-1733. [Link]
-
Semantic Scholar. The decarboxylation of some heterocyclic acetic acids. [Link]
-
Chemsrc. This compound. [Link]
-
Trung, V. Q., et al. (2021). Synthesis and characterization of poly(3‐thiophene acetic acid) upon binding by cationic groups. Vietnam Journal of Chemistry, 59(6), 902-907. [Link]
- Google Patents. A kind of synthetic method of 2 thiophene acetic acid.
- Google Patents. Preparation method of 2-thiophenecarboxylic acid.
-
Moldb. Methyl 2-(thiophen-3-yl)acetate. [Link]
- Google Patents.
- Google Patents.
-
ChemWhat. This compound. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS#:58414-52-1 | Chemsrc [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JPH10139716A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
- 8. The decarboxylation of some heterocyclic acetic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Methyl Thiophene-3-Acetate
Welcome to the technical support center for the purification of methyl thiophene-3-acetate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we provide in-depth, field-proven insights into overcoming common purification challenges, structured in a practical question-and-answer format. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
When synthesizing this compound, particularly via Fischer esterification of 3-thiopheneacetic acid with methanol, you can anticipate several process-related impurities.[1][2] Understanding these is the first step to designing an effective purification strategy.
-
Unreacted 3-Thiopheneacetic Acid: The Fischer esterification is a reversible reaction, meaning it rarely proceeds to 100% completion.[2][3] Consequently, some acidic starting material will likely remain in your crude product.
-
Excess Methanol: To drive the reaction equilibrium towards the ester product, a large excess of methanol is often used as both a reagent and a solvent.[2][4] This excess must be removed.
-
Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are used to catalyze the reaction.[1][5] These must be neutralized and removed to prevent product degradation during subsequent steps, such as distillation.
-
Water: Water is the primary byproduct of the esterification reaction.[1] Its presence can affect separation efficiency and must be removed.
-
Positional Isomers (e.g., Methyl thiophene-2-acetate): If your starting material, 3-thiopheneacetic acid, contains its 2-isomer, this impurity will carry through the reaction. Separating these isomers can be particularly challenging due to their similar physical properties.[6]
Q2: What is the best purification method for this compound?
The optimal purification method depends primarily on the scale of your reaction and the nature of the impurities.
-
For Small-Scale (typically <10 g) and High-Purity Applications: Silica gel column chromatography is the method of choice. It offers the highest resolution for separating the target compound from non-volatile impurities like unreacted acid and challenging-to-separate isomers.[7][8]
-
For Larger-Scale (>10 g) Purification: Fractional vacuum distillation is more practical and economical.[8] this compound is a liquid with a relatively high boiling point, so performing the distillation under reduced pressure is crucial to prevent thermal decomposition.[8][9] This method is excellent for removing volatile impurities (like excess methanol) and non-volatile impurities (like the acid starting material and catalyst salts).
The following workflow can help guide your decision:
Q3: How can I reliably assess the purity of my final product?
A multi-technique approach is essential for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the chemical structure of your product and identifying any remaining impurities.[6] The proton NMR will show characteristic peaks for the thiophene ring protons and the methyl ester protons. Impurities will appear as distinct, uncharacteristic signals.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the industry standard for quantitative purity analysis.[10] A validated reverse-phase method can accurately determine the purity of your compound as a percentage of the total peak area and quantify specific impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities. It separates compounds based on their boiling points and provides mass data for structural confirmation.[11]
Troubleshooting and Optimization Guide
This section addresses specific problems you may encounter during the purification process.
Distillation Issues
Q: My product is darkening or turning brown during distillation. What is causing this and how can I fix it? A: Darkening is a classic sign of thermal decomposition.[8] this compound, like many organic esters, can degrade at high temperatures, especially if trace amounts of acid are still present.
-
Solution 1: Ensure Complete Neutralization. Before distillation, thoroughly wash the crude product with a mild base like saturated sodium bicarbonate (NaHCO₃) solution, followed by brine, to remove any residual acid catalyst.
-
Solution 2: Use Vacuum Distillation. The most effective solution is to perform the distillation under reduced pressure (vacuum).[8] This significantly lowers the boiling point of the compound, allowing it to distill at a temperature well below its decomposition point. For example, the boiling point is ~125 °C at 25 mmHg.[9]
-
Solution 3: Control the Heat Source. Avoid aggressive heating. Use a heating mantle with a stirrer and gradually increase the temperature to achieve a slow, steady distillation rate.
Q: I'm getting poor separation between my product and an impurity during fractional distillation. What can I do? A: This indicates that the efficiency of your distillation setup is insufficient to separate compounds with close boiling points.
-
Solution 1: Increase Column Efficiency. Use a fractionating column with a higher number of theoretical plates, such as a Vigreux or a packed column (e.g., with Raschig rings or metal sponges).[8]
-
Solution 2: Slow Down the Distillation. A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, leading to improved separation. Reduce the heating rate to collect distillate at a rate of approximately 1-2 drops per second.[8]
-
Solution 3: Increase the Reflux Ratio. If using a distillation head with reflux control, increase the ratio of condensate returned to the column versus condensate collected. This enhances the separation efficiency but will increase the distillation time.
Column Chromatography Issues
Q: My product and an impurity are co-eluting or have very poor separation on the silica column. How can I improve this? A: This is a common issue that stems from using a suboptimal eluent (solvent system).
-
Solution 1: Optimize the Eluent with TLC. Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC).[6][8] The goal is to find a solvent mixture (e.g., Hexane:Ethyl Acetate) where your desired product has an Rf value of approximately 0.2-0.4, and the impurity is as far away as possible.[8] Test various ratios (e.g., 9:1, 8:2, 7:3) to find the best separation.
-
Solution 2: Use a Gradient Elution. If a single solvent mixture (isocratic elution) doesn't work, a gradient elution may be necessary. Start with a less polar solvent system to elute the less polar compounds first, then gradually increase the polarity of the eluent to elute your product and more polar impurities.[10]
-
Solution 3: Check Column Loading. Overloading the column is a frequent cause of poor separation. A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1.[8]
Q: My product is "streaking" down the TLC plate and the column. Why is this happening? A: Streaking is often caused by acidic compounds interacting strongly with the silica gel or by overloading the sample.
-
Solution 1: Neutralize the Crude Product. If your product contains unreacted 3-thiopheneacetic acid, it will streak on the silica. Ensure the pre-distillation aqueous wash is performed even if you are proceeding directly to chromatography.
-
Solution 2: Add a Modifier to the Eluent. Adding a small amount of a modifier to your eluent can suppress the ionization of acidic or basic impurities. For an acidic impurity, adding ~0.5-1% acetic acid to the eluent can improve peak shape. Conversely, for a basic impurity, adding ~0.5-1% triethylamine can help.
-
Solution 3: Load a More Dilute Sample. Ensure your sample is fully dissolved in a minimal amount of solvent before loading it onto the column. A highly concentrated sample can lead to streaking.
Detailed Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for purifying >10 g of crude this compound.
-
Neutralization and Drying: Transfer the crude reaction mixture to a separatory funnel. Dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash sequentially with saturated NaHCO₃ solution (until CO₂ evolution ceases), water, and finally, brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1][7]
-
Solvent Removal: Filter off the drying agent and remove the bulk of the organic solvent using a rotary evaporator.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a distillation head, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.
-
Distillation: Place the concentrated crude oil in the distillation flask with a magnetic stir bar. Begin stirring and gradually apply vacuum to the desired pressure (e.g., 20-25 mmHg).
-
Heating and Fraction Collection: Slowly heat the distillation flask using a heating mantle.
-
Collect any low-boiling forerun, which may contain residual solvent and methanol.
-
Carefully collect the main fraction corresponding to this compound at its boiling point at the recorded pressure (e.g., ~125 °C at 25 mmHg).[9]
-
Stop the distillation when the temperature begins to drop or rise sharply, or when the pot residue begins to darken significantly.
-
-
Analysis: Analyze the collected fraction for purity using NMR or HPLC.
Protocol 2: Purification by Column Chromatography
This protocol is ideal for small-scale (<10 g) purification where high purity is required.
-
TLC Optimization: Determine the optimal eluent system (e.g., Hexane:Ethyl Acetate) using TLC, aiming for an Rf of 0.2-0.4 for the product.[6]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar component of your eluent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[8] Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude product (after aqueous workup and concentration) in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica gel.
-
Elution: Begin eluting the column with the optimized solvent system. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the progress of the separation by periodically spotting fractions onto a TLC plate and visualizing under UV light or with a stain (e.g., potassium permanganate).
-
Product Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.[7]
-
Analysis: Confirm the purity and identity of the product by NMR.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |
| This compound | C₇H₈O₂S | 156.20 | Liquid | 125 @ 25 mmHg[9] |
| 3-Thiopheneacetic acid | C₆H₆O₂S | 142.18 | Solid | Decomposes |
| Methanol | CH₄O | 32.04 | Liquid | 64.7 |
References
- Benchchem. Application Notes and Protocols: Methyl (methylthio)acetate in the Synthesis of Heterocyclic Compounds.
- NROChemistry. Fischer Esterification: Mechanism & Examples.
- ChemicalBook. This compound synthesis.
- Chemistry Steps. Fischer Esterification.
- Google Patents. US20090318710A1 - Process for the purification of thiophenes.
- The Royal Society of Chemistry. Supporting Information.
- Benchchem. Technical Support Center: Enhancing Aqueous Solubility of Thiophene-Based Compounds.
- Organic Syntheses. 3-methylthiophene.
- Organic Chemistry Portal. Fischer Esterification.
- Unknown. Recrystallization.
- Chemistry LibreTexts. Fischer Esterification.
- Sigma-Aldrich. This compound | 58414-52-1.
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Benchchem. A Comparative Guide to Analytical Methods for the Quantification of 3-Acetylthiophene.
- The Royal Society of Chemistry. Synthesis, self-assembly and characterization of a novel push-pull thiophene-based chromophore on gold surface.
- Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review.
- Benchchem. Methods for removing unreacted starting materials from 2-Acetylthiophene.
- Unknown. Investigation of Methyl Acetate Production by Reactive Extraction.
- Chemsrc. This compound | CAS#:58414-52-1.
- Guidechem. This compound 58414-52-1 wiki.
-
IUCrData. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[12]thieno[3,2-j]phenanthridine and (E). Available from:
- Benchchem. A Comparative Guide to Validating the Purity of Synthesized 3-Acetylthiophene by HPLC.
- NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Benchchem. A Comparative Guide to Validating the Purity of Synthesized 3-Thiophenemethanol by HPLC.
- Sigma-Aldrich. Methyl (methylthio)acetate FG 16630-66-3.
- Benchchem. Technical Support Center: Purification of Crude 3-Acetylthiophene.
Sources
- 1. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | CAS#:58414-52-1 | Chemsrc [chemsrc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
Technical Support Center: A Researcher's Guide to Purifying Crude Methyl Thiophene-3-Acetate
Welcome to the dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude methyl thiophene-3-acetate. Our focus is on providing practical, evidence-based solutions to common challenges encountered during the purification process, ensuring you achieve the desired purity for your critical applications.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step protocols and the scientific rationale behind them.
Issue 1: Presence of Unreacted 3-Thiopheneacetic Acid
Question: My crude this compound shows a significant amount of the starting carboxylic acid upon analysis. What is the most effective way to remove it?
Answer: The presence of unreacted 3-thiopheneacetic acid is a common issue, particularly in Fischer esterification reactions.[1] The acidic nature of this impurity can interfere with subsequent reactions and affect the final product's stability. An aqueous wash is a highly effective method for its removal.
Underlying Principle: The acidic proton of the carboxylic acid allows for its conversion into a water-soluble carboxylate salt upon treatment with a mild base. This salt can then be easily separated from the water-insoluble ester in an aqueous workup.[2]
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the wash 2-3 times.
-
Expert Insight: Effervescence (CO₂ evolution) will be observed as the bicarbonate neutralizes the acid. Continue washing until the effervescence ceases, indicating complete removal of the acid.
-
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Issue 2: Residual Methanol Contamination
Question: My purified product is contaminated with methanol from the esterification reaction. How can I effectively remove it?
Answer: Methanol is a common impurity, especially when used in excess to drive the esterification equilibrium.[1][3] Due to its volatility, it can often be removed by evaporation, but for trace amounts, an aqueous wash is also effective.
Underlying Principle: Methanol is highly soluble in water due to its ability to form hydrogen bonds. This property allows for its efficient removal from an organic solution through partitioning into an aqueous phase.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Water Wash: Wash the organic solution with deionized water in a separatory funnel. Repeat the wash 2-3 times.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Expert Insight: To ensure complete removal of trace methanol, co-evaporation with a higher boiling point solvent like toluene can be employed. Add a small amount of toluene to the product and evaporate under reduced pressure. This process, known as azeotropic removal, can be more effective than simple evaporation.
-
Issue 3: Colored Impurities and Baseline Contamination in Chromatographic Analysis
Question: My this compound is a pale yellow to brown liquid, and my analytical chromatograms show a broad, unresolved baseline. What is causing this, and how can I fix it?
Answer: The coloration and baseline issues often point to the presence of high molecular weight byproducts or polymeric materials.[4] These can form under the acidic and sometimes heated conditions of esterification.[5]
Underlying Principle: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. Polar impurities, such as polymeric materials, will have a strong affinity for the polar silica gel and can be effectively separated from the less polar this compound.
-
Adsorbent and Eluent Selection:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.
-
Eluent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate) is typically effective. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity based on TLC analysis.
-
-
Column Packing: Prepare a slurry of the silica gel in the initial eluent and carefully pack it into a glass column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the eluent under reduced pressure to obtain the purified, colorless this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
A1: Understanding the physical properties of the target compound is crucial for assessing its purity.
| Property | Value |
| CAS Number | 58414-52-1[6] |
| Molecular Formula | C₇H₈O₂S[6] |
| Molecular Weight | 156.20 g/mol [6] |
| Boiling Point | 125 °C at 25 mmHg[6] |
| Appearance | Colorless to light yellow liquid |
Q2: How can I assess the purity of my final product?
A2: A combination of analytical techniques should be employed for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. The mass spectrometer provides structural information about the separated components.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying the main component and non-volatile impurities. A reverse-phase C18 column with a UV detector is a common setup.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used for quantitative analysis (qNMR) against a certified internal standard to determine absolute purity.
Q3: My crude product is a solid. Can I use recrystallization?
A3: While this compound is typically a liquid at room temperature, if your crude product has solidified due to the presence of high-melting impurities (like 3-thiopheneacetic acid), recrystallization can be an effective initial purification step.
Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at low temperatures. A mixture of a polar and non-polar solvent (e.g., ethanol/water or ethyl acetate/hexanes) can be effective.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, it is essential to handle all chemicals with appropriate safety measures. Always consult the Safety Data Sheet (SDS) for detailed information. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
Visualizing the Purification Workflow
To aid in the decision-making process for purification, the following diagram illustrates a typical workflow.
Caption: A decision-making workflow for the purification of crude this compound.
References
- BenchChem. (2025).
- LookChem. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025).
- Bhattacharya, S., Oliver, E., Puranam, D. H., & Roemer, S. C. (n.d.). GC-MS Analysis of Impurities in Methylene Chloride. Thermo Fisher Scientific.
- BenchChem. (2025).
- Reddit. (2018).
- Taylor & Francis Online. (2015). Preparation of Methyl Ester Precursors of Biologically Active Agents.
- BenchChem. (2025). A Comparative Guide to Validating the Purity of Synthesized 3-Acetylthiophene by HPLC.
- BenchChem. (2025). Common side reactions in the synthesis of 3-Thiopheneacetonitrile.
- ResearchGate. (2025). Preparation of Methyl Ester Precursors of Biologically Active Agents.
- BenchChem. (2025). Application Note: Analysis of Methyl (methylthio)
- Organic Chemistry Portal. (n.d.). Methyl Esters.
- Google Patents. (1988). Method for the production of carboxylic acid methyl esters.
- BenchChem. (2025). Application Notes and Protocols for the Quantification of Methyl (methylthio)
- ChemicalBook. (n.d.).
- Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.
- Organic Chemistry Portal. (n.d.). Thiophene synthesis.
- Organic Syntheses. (n.d.). 3-methylthiophene.
- JEOL. (n.d.).
- BenchChem. (2025). A Comparative Guide to Validating the Purity of Synthesized 3-Thiophenemethanol by HPLC.
- BenchChem. (2025). A Comparative Guide to GC-MS Analysis for Identifying Impurities in 3-Methylbenzophenone.
- Chemsrc. (2025).
- The Good Scents Company. (n.d.). 3-methyl thiophene, 616-44-4.
- ResearchGate. (n.d.).
- ResearchGate. (2023).
- Digital Commons @ USF. (2010).
- YouTube. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers.
- Journal of Industrial and Engineering Chemistry. (2025). Current Developments in Esterification Reaction: A Review on Process and Parameters.
- Thermo Scientific. (n.d.).
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. EP0286981A2 - Method for the production of carboxylic acid methyl esters - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS#:58414-52-1 | Chemsrc [chemsrc.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography of METHYL THIOPHENE-3-ACETATE
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of methyl thiophene-3-acetate. As a Senior Application Scientist, my objective is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and optimize your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for the stationary and mobile phase for purifying this compound?
A1: For a compound with the moderate polarity of this compound, the standard and most effective stationary phase is silica gel (SiO₂) .[1][2] It is slightly acidic and offers excellent resolving power for a wide range of compounds.[2]
For the mobile phase (eluent), a two-component system comprising a non-polar solvent and a polar solvent is ideal. The most common and highly recommended system is a mixture of hexanes and ethyl acetate (EtOAc) .[3][4]
-
Starting Eluent Composition: A good starting point, based on documented purifications, is a low-polarity mixture such as 3-15% ethyl acetate in hexanes .[3] You can begin with a very low polarity (e.g., 3% EtOAc/Hexanes) and gradually increase the polarity (gradient elution) or run the column with a single, optimized solvent mixture (isocratic elution).
Q2: How do I develop an optimal solvent system using Thin-Layer Chromatography (TLC)?
A2: TLC is an indispensable tool for rapidly determining the ideal mobile phase for your column.[5] The goal is to find a solvent system where the desired compound, this compound, has an Rf value of approximately 0.2 to 0.4 .[6][7] This range ensures the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front.
Core Principle: The separation on a silica TLC plate is a direct, small-scale preview of the separation on a silica column.[1] An ideal system will show a clear separation between your product spot and any impurity spots, with a difference in Rf values (ΔRf) greater than 0.2.[1]
A step-by-step protocol for TLC analysis is provided in the "Experimental Protocols" section below.
Q3: How much crude material can I load onto my column?
A3: Column overloading is a primary cause of poor separation.[1] A reliable guideline is to use a silica gel-to-crude product weight ratio between 50:1 and 100:1 .[1][6] For example, to purify 1 gram of crude this compound, you should use between 50 and 100 grams of silica gel. This ensures that the individual compound bands have sufficient surface area to resolve as they travel down the column.
Q4: My compound has poor solubility in the hexane-rich eluent. How should I load it onto the column?
A4: This is a common challenge. Loading a sample dissolved in a solvent that is significantly more polar than the mobile phase can lead to band broadening and compromised separation.[1][8] The best practice in this situation is dry loading .
Mechanism: Dry loading involves pre-adsorbing the crude product onto a small amount of silica gel. The solvent is then evaporated, and the resulting free-flowing powder is carefully added to the top of the packed column. This technique introduces the sample to the column in a concentrated, solid-phase band, preventing dissolution issues and ensuring a sharp starting point for the separation.[8][9] A detailed dry loading protocol is available in the "Experimental Protocols" section.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product Elutes Too Quickly (High Rf) | The mobile phase is too polar.[6] | Decrease the proportion of the polar solvent (ethyl acetate) in your eluent system. Confirm with TLC analysis to target an Rf of 0.2-0.4.[5][6] |
| Product Elutes Too Slowly or Not at All (Low Rf) | The mobile phase is not polar enough.[6] | Increase the proportion of the polar solvent (ethyl acetate) in your eluent system. If the compound is very polar, a switch to a stronger polar solvent like methanol in dichloromethane may be required.[4] |
| Poor Separation of Product from Impurities | 1. Suboptimal Eluent: The chosen solvent system has insufficient selectivity.[1]2. Column Overload: Too much crude material was loaded for the amount of silica used.[1]3. Poor Packing: The column was not packed correctly, leading to cracks or channels.[1][6] | 1. Conduct a thorough solvent screening using TLC to find a system that provides a clear separation (ΔRf > 0.2).[1]2. Maintain a silica gel to crude product weight ratio of 50:1 to 100:1.[1][6]3. Repack the column, ensuring the silica gel slurry is homogeneous and settles evenly without air bubbles.[1] |
| Streaking or "Tailing" of the Product Band | 1. Strong Interaction: The compound is interacting too strongly with the acidic silica gel.[1]2. Improper Loading: The sample was loaded in a solvent that is too polar.[1][8]3. High Concentration: The sample is too concentrated, leading to saturation effects. | 1. If you suspect acid-sensitivity, consider deactivating the silica by using an eluent containing 1-3% triethylamine or switching to a neutral stationary phase like alumina.[1][2]2. Dissolve the sample in a minimal amount of the starting eluent or use the dry loading technique.[1][8]3. Ensure the sample is sufficiently diluted before loading. |
| Product Decomposed on the Column | Thiophene derivatives can be sensitive to the acidic nature of standard silica gel.[10][11] | 1. Test Stability: Before running the column, spot the crude mixture on a TLC plate and let it sit for an hour. Re-run the TLC in a new chamber to see if any new spots (degradation products) have appeared.[11]2. Deactivate Silica: Pre-treat the silica gel by flushing the column with an eluent containing 1-3% triethylamine to neutralize acidic sites.[1][4]3. Change Stationary Phase: Use a less acidic stationary phase, such as neutral alumina.[1][2] |
| Fractions Are Very Dilute; Product is "Lost" | The product did elute, but the collected fractions are too dilute to be detected by TLC.[11] | Concentrate a few fractions in the range where you expected the product to elute and re-analyze by TLC.[11] This often reveals the presence of the desired compound. |
Experimental Protocols
Protocol 1: TLC Method Development
-
Preparation: Prepare several developing chambers by lining each with a piece of filter paper. Add different solvent mixtures of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15) to a depth of about 0.5 cm. Close the chambers to allow the atmosphere to saturate.[5][12]
-
Sample Solution: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate.[9]
-
Spotting: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate. Ensure the spots are small and do not spread.[5]
-
Development: Place the TLC plate into a saturated chamber, making sure the solvent level is below the baseline.[13] Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm), where the thiophene ring will appear as a dark spot.[5]
-
Analysis: Calculate the Rf value for each spot. Select the solvent system that gives your product an Rf of ~0.3 and the best separation from all impurities.[6]
Protocol 2: Flash Column Chromatography Purification
-
Column Preparation:
-
Select a column of appropriate size for the amount of silica gel needed (50:1 to 100:1 ratio to crude product).[1][6]
-
Plug the bottom of the column with a small piece of cotton or glass wool, then add a small layer of sand.[7]
-
Prepare a slurry of silica gel in the starting eluent (determined by TLC). Pour the slurry into the column, gently tapping the side to ensure even packing. Avoid trapping air bubbles.[1]
-
Add another layer of sand on top of the settled silica gel to prevent disturbance during solvent addition.[7]
-
Wash the column with 2-3 column volumes of the eluent, ensuring the solvent level never drops below the top of the sand.[7]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of the starting eluent (or a slightly more polar solvent if necessary).[8] Carefully pipette this solution directly onto the center of the top sand layer. Allow it to absorb fully into the silica.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (10-20 times the mass of the sample) and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[8] Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to the top of the column (using a pump or regulated air line) to achieve a flow rate of approximately 2 inches per minute.[7]
-
Collect the eluent in fractions (e.g., in test tubes or vials).
-
Monitor the separation by analyzing the collected fractions using TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.[1]
-
Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor separation during column chromatography.
Caption: Troubleshooting logic for poor column chromatography separation.
References
- Benchchem. (n.d.). Column chromatography purification of thiophene derivatives from 1,4-Dithiane-2,5-diol.
- Benchchem. (n.d.). Technical Support Center: Thiophene E Reaction Side Product Analysis.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ChemicalBook. (n.d.). This compound synthesis.
- Benchchem. (n.d.). Technical Support Center: Purification of Crude 3-Acetylthiophene.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Benchchem. (n.d.). TLC and GC-MS methods for tracking 3-Acetylthiophene reaction progress.
- Membrane Solutions. (n.d.). Column Chromatography Notes.
- YouTube. (2019). Chromatography Troubleshooting.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Chemistry LibreTexts. (2020). 2.3: Day 3 Procedure - Thin-layer Chromatography.
- LibreTexts. (n.d.). 5. Thin Layer Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
- Merck. (n.d.). TLC Tips and Tricks.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. community.wvu.edu [community.wvu.edu]
Technical Support Center: Optimizing the Synthesis of Methyl Thiophene-3-acetate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of Methyl Thiophene-3-acetate. This guide is designed for researchers, chemists, and drug development professionals who are looking to maximize the yield and purity of this important synthetic intermediate. We will address common issues encountered during its preparation, primarily focusing on the widely used Fischer-Speier esterification method, and provide field-proven insights to streamline your experimental workflow.
Section 1: Troubleshooting Guide (Q&A Format)
This section directly addresses the most common problems encountered in the laboratory. Our approach is to diagnose issues by examining the entire workflow, from starting materials to final product.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I systematically troubleshoot this?
A low yield is the most frequent challenge and can stem from multiple factors. A systematic approach is crucial for diagnosis.[1] We recommend evaluating your process in the following order:
1. Reagent and Glassware Integrity (The Foundation):
-
Water Contamination: Fischer esterification is a reversible equilibrium reaction that produces water as a byproduct.[2][3] The presence of water in your starting materials (especially the methanol) or from improperly dried glassware will push the equilibrium back towards the reactants, drastically reducing the yield.[4]
-
Solution: Use anhydrous methanol or dry it over 3Å molecular sieves. Ensure all glassware is either flame-dried or oven-dried immediately before use.[1]
-
-
Purity of 3-Thiopheneacetic Acid: Impurities in the starting acid can interfere with the reaction or complicate purification.
-
Solution: Verify the purity of your 3-thiopheneacetic acid by melting point or NMR spectroscopy. If necessary, recrystallize it before use.
-
2. Reaction Conditions (Driving the Equilibrium):
-
Inefficient Water Removal: According to Le Châtelier's principle, removing a product will shift the equilibrium towards the product side.[5]
-
Solution A (Excess Reagent): The simplest method to shift the equilibrium is to use a large excess of one of the reactants. Since methanol is inexpensive and easily removed, using it as the solvent (a 10-fold or greater excess) is a highly effective strategy to drive the reaction forward.[2][6]
-
Solution B (Physical Water Removal): For larger-scale reactions, a Dean-Stark apparatus with a suitable solvent (like toluene) can be used to azeotropically remove water as it is formed, effectively forcing the reaction to completion.[2]
-
-
Catalyst Issues: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[7]
-
Solution: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH). Insufficient catalyst will result in a slow or incomplete reaction. Typically, 3-5 mol% of the catalyst relative to the limiting reagent is effective.
-
3. Workup and Purification (Preserving Your Product):
-
Product Loss During Extraction: this compound has some solubility in water, and significant product can be lost if the aqueous phase is not thoroughly extracted.
-
Solution: After quenching the reaction, extract the aqueous layer multiple times (at least 3x) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers for drying and concentration.[8]
-
-
Ester Hydrolysis: During the workup, especially the neutralization step (washing with sodium bicarbonate), a basic aqueous environment can hydrolyze the ester product back to the carboxylate salt, which will be lost to the aqueous phase.
-
Solution: Perform the aqueous washes quickly and without excessive agitation. Ensure the temperature is kept low (e.g., using an ice bath) during neutralization to minimize the rate of hydrolysis.[4]
-
Q2: The reaction seems to stall and never reaches completion according to TLC/GC analysis. Why is this happening?
This is a classic sign that the reaction has reached equilibrium. As discussed in Q1, the Fischer esterification is a reversible process.[3][5]
-
Causality: The forward reaction (esterification) and the reverse reaction (hydrolysis) occur at the same rate, meaning there is no net change in the concentration of reactants and products. This typically happens when the water produced is not removed and one of the reactants is not used in a large excess.[2]
-
Solution: To drive the reaction to completion, you must disrupt this equilibrium.
-
Increase the Molar Excess of Methanol: This is the most straightforward approach. If you used a 5-fold excess, try a 10-fold excess or use methanol as the solvent.[2]
-
Add a Dehydrating Agent: Incorporate molecular sieves into the reaction mixture to sequester the water as it forms.
-
Check Catalyst Activity: Ensure your acid catalyst has not degraded. Use a fresh bottle of concentrated sulfuric acid.
-
Q3: My final product is a dark or brownish color. What causes this and how can I obtain a colorless product?
While pure this compound is a colorless to light yellow liquid, discoloration indicates the presence of impurities, often from side reactions.
-
Causality:
-
High Temperatures: Overheating the reaction mixture for prolonged periods, especially in the presence of a strong acid, can lead to the decomposition or polymerization of the thiophene ring or other organic materials.[9]
-
Acid-Sensitive Impurities: Impurities in the starting material may be unstable to the strong acid conditions, leading to colored byproducts.
-
-
Solution:
-
Moderate Reaction Temperature: Refluxing methanol (approx. 65 °C) is typically sufficient. Avoid aggressive heating.
-
Purification via Chromatography: If distillation does not yield a pure, colorless product, column chromatography on silica gel is the most effective method for removing colored impurities.[10] A gradient of ethyl acetate in hexane is a common eluent system.
-
Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal can help adsorb colored impurities. Filter the charcoal off before solvent removal.[11]
-
Section 2: Experimental Protocols & Data
Protocol 1: Optimized Fischer Esterification of 3-Thiopheneacetic Acid
This protocol incorporates best practices to maximize yield by using an excess of the alcohol reactant.
Materials:
-
3-Thiopheneacetic acid (1.0 eq)
-
Anhydrous Methanol (≥20 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, ~0.05 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (for extraction)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-thiopheneacetic acid (e.g., 5.0 g, 35.2 mmol).
-
Reagent Addition: Add anhydrous methanol (e.g., 28.5 mL, 704 mmol, 20 eq). Stir until the acid dissolves.
-
Catalyst Addition: Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (e.g., 0.1 mL, 1.8 mmol, 0.05 eq) dropwise.
-
Reaction: Remove the ice bath and heat the mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle. Allow the reaction to proceed for 4-6 hours.
-
Monitoring (Optional): Monitor the reaction's progress by TLC (see Protocol 2). The reaction is complete when the starting carboxylic acid spot is no longer visible.
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water (approx. 50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Saturated NaHCO₃ solution (2 x 25 mL) to neutralize the remaining acid. Caution: CO₂ evolution will occur. Vent the funnel frequently.
-
Brine (1 x 25 mL) to break any emulsions and begin the drying process.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or column chromatography for higher purity.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Procedure:
-
Prepare TLC Plate: Spot a small amount of the starting 3-thiopheneacetic acid (dissolved in a drop of methanol) on the baseline of a silica gel TLC plate.
-
Sample Reaction Mixture: Using a capillary tube, take a small aliquot from the reaction mixture and spot it next to the starting material spot.
-
Develop Plate: Place the TLC plate in a developing chamber containing an eluent system such as 30% Ethyl Acetate in Hexane.
-
Visualize: After the solvent front nears the top, remove the plate and visualize it under a UV lamp (254 nm). The starting acid and the product ester should have different Rf values. The reaction is complete when the spot corresponding to the starting acid has disappeared.
Table 1: Influence of Key Parameters on Fischer Esterification Yield
This table summarizes the expected impact of changing reaction conditions, based on established chemical principles.[2][12]
| Parameter | Condition | Expected Yield | Rationale |
| Methanol Molar Ratio | 1:1 (Acid:Alcohol) | Low (~60-65%) | Equilibrium is not sufficiently shifted towards products.[2] |
| 10:1 (Acid:Alcohol) | High (>90%) | Large excess of alcohol drives the equilibrium forward. | |
| Methanol as Solvent | Very High (>95%) | Maximizes the concentration gradient, pushing the reaction to completion. | |
| Water Content | Anhydrous Conditions | High | Favors product formation by preventing the reverse hydrolysis reaction.[4] |
| 5% Water in Methanol | Significantly Lower | Water shifts the equilibrium towards the starting materials. | |
| Catalyst Loading | No Catalyst | Extremely Low | The uncatalyzed reaction is kinetically very slow. |
| (H₂SO₄) | 1-2 mol% | Moderate to High | Effective catalysis, but may require longer reaction times. |
| 5 mol% | High / Optimal | Provides rapid reaction rates without promoting excessive side reactions. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the acid-catalyzed esterification of 3-thiopheneacetic acid?
The reaction follows the well-established six-step PADPED mechanism for Fischer esterification.[2][7]
-
P rotonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst.
-
A ddition: The nucleophilic oxygen of methanol attacks the now highly electrophilic carbonyl carbon.
-
D eprotonation: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
P rotonation: This proton transfer creates a good leaving group (water).
-
E limination: The water molecule is eliminated, and the carbonyl double bond is reformed.
-
D eprotonation: The catalyst is regenerated by deprotonation of the carbonyl oxygen, yielding the final ester product.
A diagram of this mechanism is provided in Section 4.
Q2: Is the thiophene ring stable under the strong acidic conditions of Fischer esterification?
Yes, the thiophene ring is generally stable under these conditions.[9] Unlike the more sensitive furan and pyrrole rings, which are prone to acid-catalyzed polymerization, thiophene exhibits greater aromatic stability and is more resistant to acidic degradation.[13] The conditions for Fischer esterification (refluxing methanol with a catalytic amount of strong acid) are typically mild enough not to cause significant decomposition of the thiophene moiety.
Q3: What are the best analytical methods to confirm the purity and yield of my product?
A combination of techniques is recommended for full characterization and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound and identifying any impurities. The disappearance of the broad carboxylic acid proton signal and the appearance of a sharp singlet for the methyl ester group (~3.7 ppm) in the ¹H NMR spectrum are key indicators of a successful reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and quantifying the product.[14] It separates volatile components and provides a mass spectrum to confirm the identity of the product (M.W. 156.2 g/mol ).[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can also be used for quantification, especially for samples that may not be suitable for GC.[16][17]
Q4: Are there alternative, higher-yield methods for this synthesis?
Yes, while Fischer esterification is cost-effective, other methods can provide higher yields, particularly on a smaller scale.
-
Diazomethane or Trimethylsilyldiazomethane (TMS-diazomethane): Reacting 3-thiopheneacetic acid with these reagents provides a near-quantitative yield of the methyl ester under very mild conditions.[18] However, these reagents are toxic, explosive, and expensive, making them more suitable for small-scale, high-value applications.
-
Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. This is a high-yield, non-equilibrium process, but it involves an extra synthetic step and the handling of corrosive reagents.
Section 4: Visual Diagrams
Diagram 1: General Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: Decision tree for diagnosing and resolving low reaction yield.
Diagram 3: Fischer Esterification Mechanism
Caption: The PADPED mechanism of acid-catalyzed Fischer Esterification.
Section 5: References
-
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Filo. (n.d.). What are possible sources of error in an esterification lab? Retrieved from [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]
-
Reddit. (2024). Why is thiophene stable to acid? Retrieved from [Link]
-
Esterification Lab Answers. (n.d.). Esterification Lab Answers. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). The Fischer Esterification. Retrieved from [Link]
-
YouTube. (2021). Basicity and Acidic Character of Pyrrole, Furan and Thiophene - II. Retrieved from [Link]
-
NATA. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-methylthiophene. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
ISCRE.org. (n.d.). synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. Retrieved from [Link]
-
PubMed Central (PMC). (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Retrieved from [Link]
-
MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]
-
TU Wien. (n.d.). Investigation of Methyl Acetate Production by Reactive Extraction. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2020). OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and characterization of poly(3-thiophene acetic acid) upon binding by cationic groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic strategies and functional reactivity of versatile thiophene synthons. Retrieved from [Link]
-
Google Patents. (n.d.). US5206434A - Purification process for methyl acetate. Retrieved from
-
Google Patents. (n.d.). US2492629A - Acylation of thiophene. Retrieved from
-
Wikipedia. (n.d.). 3-Methylthiophene. Retrieved from [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 5. quora.com [quora.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 12. iscre.org [iscre.org]
- 13. reddit.com [reddit.com]
- 14. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Page loading... [wap.guidechem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: METHYL THIOPHENE-3-ACETATE Synthesis
A Senior Application Scientist's Guide to Temperature Effects in Fischer Esterification
Welcome to the technical support center for drug development professionals and researchers. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the synthesis of Methyl Thiophene-3-acetate, with a specific focus on the critical role of temperature. As this synthesis most commonly employs the Fischer-Speier esterification, our discussion will be centered on this robust and widely used reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and industrially relevant method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves treating 3-Thiopheneacetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The reaction is an equilibrium process where an ester and water are formed.[3][4]
Q2: Why is temperature a critical parameter in this synthesis?
Temperature is a pivotal factor in Fischer esterification for several reasons:
-
Reaction Rate: Like most chemical reactions, the rate of esterification is temperature-dependent. Increasing the temperature provides the necessary activation energy, accelerating the reaction and allowing it to reach equilibrium faster.[5][6]
-
Equilibrium Position: While the equilibrium constant for esterification is only weakly dependent on temperature, the reaction is reversible.[7] Temperature is crucial for techniques used to shift the equilibrium, such as the removal of the water byproduct.[2][8]
-
Side Reactions: Excessively high temperatures can promote undesirable side reactions, such as dehydration of the alcohol (methanol to dimethyl ether) or potential degradation of the acid-sensitive thiophene ring, leading to reduced yield and the formation of colored impurities.
Q3: What is the optimal temperature range for the Fischer esterification of 3-Thiopheneacetic acid?
The optimal temperature is typically the reflux temperature of the alcohol being used. For the synthesis of this compound using methanol, the reaction is conducted at its boiling point, which is approximately 65°C.[8] Operating under reflux allows the reaction to proceed at a reasonably fast rate in a controlled manner without the need for specialized high-pressure equipment.[2]
Q4: How does running the reaction at a lower temperature (e.g., room temperature) affect the outcome?
Attempting the synthesis at room temperature would result in an impractically slow reaction rate. The yield of this compound would be negligible even after an extended period because the system lacks the energy to overcome the activation barrier efficiently.
Q5: Can I simply increase the temperature far beyond the reflux point to speed up the reaction?
No, this is not advisable. The reflux temperature is a natural and safe upper limit for a reaction at atmospheric pressure. Artificially increasing the temperature beyond this point would require a sealed, pressurized vessel. This would not only be hazardous but could also accelerate decomposition pathways and lead to significant byproduct formation, compromising the purity and yield of the final product.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you might encounter during the synthesis, with a focus on temperature as the root cause.
Issue 1: Very Low or No Product Yield
-
Question: I ran the reaction for several hours but my TLC/GC-MS analysis shows mostly unreacted 3-Thiopheneacetic acid. What went wrong?
-
Primary Cause: The most likely culprit is insufficient temperature. The reaction mixture may not have reached or been maintained at the reflux temperature of methanol (~65°C).
-
Scientific Rationale: The Fischer esterification is a reversible, equilibrium-limited process that requires sufficient thermal energy to proceed at a practical rate.[4] Without adequate heat, the rate of both the forward and reverse reactions is extremely slow, and the system will not approach equilibrium.
-
Solution:
-
Verify Temperature: Ensure your heating apparatus (heating mantle or oil bath) is set correctly and can maintain a steady, gentle reflux. You should see a consistent condensation ring in the lower part of your condenser.
-
Ensure Proper Mixing: Use a magnetic stir bar to ensure even heat distribution throughout the reaction mixture and prevent localized superheating or cold spots.
-
Extend Reaction Time: At a proper reflux temperature, the reaction typically requires 1-10 hours to reach equilibrium.[2]
-
Issue 2: Reaction Stalls and Fails to Reach Completion
-
Question: The reaction started well, but the conversion has plateaued at around 60-70%, even after refluxing overnight. How can I improve the yield?
-
Primary Cause: This is a classic sign of equilibrium limitation. As the reaction proceeds, the concentration of the water byproduct increases, which in turn drives the reverse reaction (ester hydrolysis), preventing full conversion of the starting material.[3]
-
Scientific Rationale: According to Le Châtelier's Principle, to drive a reversible reaction forward, one of the products must be removed.[3] In this case, removing water or using a large excess of one reactant (methanol) will shift the equilibrium towards the formation of the desired ester.
-
Temperature-Related Solutions:
-
Use Excess Alcohol: The simplest method is to use methanol as the solvent, creating a large molar excess that drives the equilibrium towards the product side.[8] The reflux temperature remains the same (~65°C).
-
Azeotropic Water Removal: For more stubborn cases, a Dean-Stark apparatus can be used with a co-solvent like toluene. The toluene-water azeotrope boils at a lower temperature than pure toluene, allowing for the physical removal of water from the reaction as it forms. This requires heating the reaction to the boiling point of the methanol/toluene mixture.
-
Issue 3: Formation of Dark, Tarry Byproducts
-
Question: My reaction mixture turned dark brown/black during reflux, and the final product was difficult to purify. Why did this happen?
-
Primary Cause: This indicates product degradation, likely caused by excessive or uncontrolled heating in the presence of a strong acid catalyst.
-
Scientific Rationale: Thiophene and its derivatives can be sensitive to strong acids and high temperatures, which can lead to polymerization or other decomposition pathways. While a controlled reflux at 65°C is generally safe, "hot spots" from an improperly controlled heating mantle can cause localized temperatures to spike significantly, initiating degradation.
-
Solution:
-
Use a Controlled Heat Source: Employ an oil bath with a temperature controller or a heating mantle connected to a variable power controller. This provides gentle and uniform heating.
-
Avoid Direct Heating: Do not heat the flask directly on the heating element of a hot plate.
-
Ensure Vigorous Stirring: Constant stirring is critical to dissipate heat evenly and prevent localized overheating at the bottom of the flask.
-
Data Summary: Temperature Effects
| Temperature Range | Expected Reaction Rate | Typical Yield | Potential Issues |
| 20-30°C (Room Temp) | Extremely Slow | < 5% | Impractically long reaction time; no conversion. |
| 60-70°C (Methanol Reflux) | Moderate to Fast | 60-95% | Optimal range. Yield is dependent on water removal/excess alcohol.[6][7] |
| > 80°C (Pressurized) | Very Fast | Variable | High risk of side reactions, reactant/solvent evaporation, and thiophene ring degradation. Requires specialized equipment and is not recommended. |
Experimental Protocol & Workflow
Standard Protocol: Fischer Esterification of 3-Thiopheneacetic acid
This protocol describes the synthesis of this compound using methanol in excess as both a reactant and a solvent.
Materials:
-
3-Thiopheneacetic acid
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated, 98%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Round-bottom flask, condenser, magnetic stirrer/hotplate, separatory funnel
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Thiopheneacetic acid (e.g., 14.2 g, 0.1 mol).
-
Reagent Addition: Add 100 mL of methanol to the flask. Stir until the acid is fully dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 1 mL) to the stirring solution. An exotherm may be observed.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (~65°C) using a heating mantle or oil bath.[8] Maintain the reflux for 4-6 hours. Monitor the reaction's progress using TLC or GC analysis.
-
Cooling & Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and carefully wash it with 50 mL of saturated sodium bicarbonate solution to neutralize the remaining acid. Wash again with 50 mL of water, followed by 50 mL of brine.
-
Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude this compound by vacuum distillation or column chromatography on silica gel.[9]
Workflow Visualization
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: General workflow for this compound synthesis.
Troubleshooting Logic Diagram
Use this decision tree to diagnose common temperature-related synthesis problems.
Caption: Decision tree for troubleshooting low-yield reactions.
References
-
Salimon, J., & Asmaa'Ishak, S. (2012). Optimization Process for Esterification of Rubber Seed Oil (RSO) with Trimethylolpropane (TMP). ResearchGate. Retrieved from [Link]
-
University of Colorado Denver. (n.d.). The Fischer Esterification. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-methylthiophene. Retrieved from [Link]
-
Ahmed Zeki, N. S., Al-Hassani, M. H., & Al-Jendeel, H. A. (2010). Kinetic Study of Esterification Reaction. Al-Khwarizmi Engineering Journal, 6(2), 33-42. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of temperature on the esterification reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of reaction temperature on the esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different temperature on the esterification. Retrieved from [Link]
-
Ahmed Zeki, N. S. (2010). Kinetic Study of Esterification Reaction. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
-
Al-Khwarizmi Engineering Journal. (2010). Kinetic Study of Esterification Reaction. Retrieved from [Link]
-
Digital Repository of Scientific Journals. (2010). Kinetic Study of Esterification Reaction. Retrieved from [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. cerritos.edu [cerritos.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. alkej.uobaghdad.edu.iq [alkej.uobaghdad.edu.iq]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
choosing a suitable solvent for METHYL THIOPHENE-3-ACETATE reactions
A Senior Application Scientist's Guide to Solvent Selection for Reactions
Welcome to the technical support center for METHYL THIOPHENE-3-ACETATE. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical process of solvent selection for reactions involving this versatile thiophene derivative. As Senior Application Scientists, we understand that solvent choice is not merely about dissolution; it is a pivotal parameter that dictates reaction kinetics, equilibrium, and even the product profile. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Physicochemical Profile of this compound
Before delving into solvent selection, it is crucial to understand the inherent properties of this compound. The molecule possesses a moderately polar ester functional group and a less polar, aromatic thiophene ring. This dual character is key to its solubility and reactivity.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₂S | [1][] |
| Molecular Weight | 156.20 g/mol | [1][] |
| Physical Form | Liquid | |
| Canonical SMILES | COC(=O)CC1=CSC=C1 | [1][3] |
| Topological Polar Surface Area | 54.5 Ų | [1] |
This structure suggests that while it will have some solubility in non-polar solvents due to the thiophene ring, its reactivity and solubility will be significantly influenced by the ester group, favoring more polar environments.
Frequently Asked Questions (FAQs) on Solvent Selection
This section addresses the most common initial questions regarding solvent choice for reactions with this compound.
Q1: What are the primary criteria for selecting a solvent for a reaction with this compound?
A: The selection process should be systematic. Consider these four pillars:
-
Solubility: The solvent must dissolve not only the this compound but also all other reactants and catalysts to a sufficient extent for the reaction to occur in the solution phase. Given its structure, polar organic solvents are often a good starting point.[4]
-
Inertness: The solvent must not react with any of the starting materials, reagents, intermediates, or products under the reaction conditions. For instance, when using a strong base, a protic solvent like methanol would be unsuitable as it would be deprotonated.
-
Boiling Point: The solvent's boiling point must be compatible with the desired reaction temperature. It should be high enough to maintain a liquid phase at the reaction temperature but low enough to be easily removed during workup and purification.
-
Reaction Mechanism: The solvent's polarity and protic/aprotic nature can dramatically influence reaction rates. Polar aprotic solvents, for example, can accelerate SN2 reactions, while polar protic solvents are ideal for SN1 reactions.
Q2: How does the specific type of reaction influence my solvent choice?
A: The reaction you are performing is the most critical factor. We can break this down into two main categories of reactivity for this compound: reactions involving the ester group and reactions on the thiophene ring.
-
For Ester Group Reactions (e.g., Hydrolysis, Transesterification):
-
Hydrolysis: This reaction requires water.[5][6] If this compound has limited water solubility, a co-solvent is necessary to create a homogeneous solution. Polar, water-miscible solvents like Tetrahydrofuran (THF), Dioxane, or Acetone are excellent choices.
-
Transesterification: This involves reacting the ester with an alcohol.[7][8] Often, the reactant alcohol can serve as the solvent if used in large excess. If not, a non-reactive, inert solvent that can dissolve both the ester and the alcohol is required. Toluene or Dichloromethane (DCM) can be suitable, depending on the reaction temperature.
-
-
For Thiophene Ring Reactions (e.g., Electrophilic Aromatic Substitution):
-
The thiophene ring is electron-rich and readily undergoes electrophilic substitution, such as nitration, halogenation, and Friedel-Crafts acylation.[9][10]
-
For these reactions, the solvent must be inert to the (often strong) electrophiles and Lewis acids used. Halogenated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are common choices. For nitration, acetic anhydride can sometimes be used as the solvent.[9] It is critical to avoid solvents that can react with the electrophile, such as alcohols or ethers with strong Lewis acids.
-
Q3: My starting materials are not dissolving. What is the best course of action?
A: First, verify that you have selected a solvent with appropriate polarity. If this compound or another reagent is a salt, a highly polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) may be necessary. If you are using a non-polar solvent, you may need to switch to a more polar option like THF or Ethyl Acetate.
If a single solvent is insufficient, consider a solvent mixture. For example, adding a small amount of a highly polar solvent like DMF to a less polar one like THF can significantly enhance solubility without drastically changing the overall reaction environment. Gentle heating can also improve solubility, but ensure the temperature does not initiate premature or side reactions.
Q4: The reaction is clean but extremely slow. Could the solvent be the problem?
A: Absolutely. Solvent polarity can have a profound impact on reaction kinetics. If your reaction involves the formation of a charged intermediate or transition state from neutral reactants, increasing the solvent polarity will stabilize this state and accelerate the reaction. For example, switching from Toluene to a more polar solvent like Acetonitrile could lead to a significant rate enhancement. Conversely, if charge is dispersed in the transition state, a less polar solvent may be faster.
Q5: I am observing unexpected side products. How can the solvent be implicated?
A: The solvent can be a non-innocent bystander in your reaction.
-
Protic Solvents: If your reaction involves highly reactive intermediates like organometallics or strong bases, a protic solvent (e.g., ethanol, water) will quench them. Always use a dry, aprotic solvent for such reactions.
-
Solvent Reactivity: Some solvents can participate in reactions. For example, under certain conditions, DMF can act as a formylating agent. Halogenated solvents like DCM can react with strong nucleophiles.
-
Radical Reactions: Solvents like THF can be susceptible to hydrogen atom abstraction in radical reactions. In such cases, a more robust solvent like Benzene or tert-Butanol may be preferable.
Troubleshooting Guide: Common Scenarios
Here we address specific, detailed problems and provide a logical path to a solution.
Scenario 1: "My base-catalyzed hydrolysis of this compound is stalling, and I'm recovering starting material."
-
Problem Analysis: Incomplete hydrolysis often points to two main issues: insufficient water or poor solubility leading to a heterogeneous mixture where the reaction only occurs at the interface.
-
Troubleshooting Steps:
-
Increase Water Concentration: Ensure water is present in stoichiometric excess.
-
Introduce a Co-solvent: If the mixture is not a single phase, add a water-miscible organic solvent. A 3:1 mixture of THF:Water or Dioxane:Water is a standard starting point for ester hydrolysis. This will dissolve both the ester and the hydroxide salt (e.g., NaOH, KOH), creating a homogeneous environment for the reaction to proceed efficiently.
-
Consider Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase both solubility and the reaction rate. Monitor for potential side reactions.
-
Scenario 2: "During a Friedel-Crafts acylation on the thiophene ring using AlCl₃, my reaction mixture turns black, and the yield is very low."
-
Problem Analysis: Tar formation during electrophilic substitution on an electron-rich heterocycle like thiophene is a classic sign of excessive reactivity or reaction with the solvent.[10] The strong Lewis acid (AlCl₃) can also catalyze polymerization.
-
Troubleshooting Steps:
-
Solvent Choice: The primary suspect is often the solvent. Ensure you are using a completely inert solvent. Dichloromethane (DCM) is a common choice, but for highly reactive systems, Carbon Disulfide (CS₂) or Nitrobenzene are classic, albeit more hazardous, alternatives that are very unreactive. Avoid ethers like THF or Diethyl Ether, as they will complex strongly with AlCl₃.
-
Temperature Control: These reactions are often highly exothermic. Maintain strict temperature control, typically starting at 0 °C or even lower (-20 °C), and add the reagents slowly to dissipate heat effectively.
-
Milder Lewis Acid: If the problem persists, consider using a milder Lewis acid catalyst, such as FeCl₃ or SnCl₄, which can reduce the rate of polymerization and charring.
-
Data & Visualization
Table of Common Laboratory Solvents
This table provides key properties of solvents frequently used in organic synthesis to aid in your selection process.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Type |
| Hexane | 1.9 | 69 | Non-polar |
| Toluene | 2.4 | 111 | Non-polar |
| Diethyl Ether | 4.3 | 35 | Non-polar |
| Dichloromethane (DCM) | 9.1 | 40 | Polar Aprotic |
| Tetrahydrofuran (THF) | 7.5 | 66 | Polar Aprotic |
| Ethyl Acetate (EtOAc) | 6.0 | 77 | Polar Aprotic |
| Acetone | 21 | 56 | Polar Aprotic |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar Aprotic |
| Dimethylformamide (DMF) | 38 | 153 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 47 | 189 | Polar Aprotic |
| Methanol (MeOH) | 33 | 65 | Polar Protic |
| Ethanol (EtOH) | 24.5 | 78 | Polar Protic |
| Water | 80.1 | 100 | Polar Protic |
Solvent Selection Workflow
The following diagram outlines a logical decision-making process for choosing a suitable solvent system.
Caption: Decision workflow for selecting a solvent for this compound reactions.
Experimental Protocol
Protocol 1: Determining Solubility of this compound
This protocol provides a standardized method for quantitatively determining the solubility of this compound in a chosen solvent, adapted from standard laboratory procedures.[4]
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected organic solvent (HPLC grade)
-
Glass vials with screw caps
-
Thermostatic shaker
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Validated analytical instrument (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation of a Supersaturated Mixture: In a glass vial, add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly seal the vial and place it in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, stop the agitation and allow the excess solid to settle for at least 2 hours at the same constant temperature.
-
Filtration: Carefully draw a known volume of the supernatant (e.g., 1.0 mL) using a pipette and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved solids.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method's calibration curve.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or GC method.
-
Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
References
-
Chemsrc. This compound | CAS#:58414-52-1. [Link]
-
Slideshare. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. [Link]
-
The Good Scents Company. methyl 2-(methyl thio) acetate. [Link]
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]
- Google Patents.
-
ResearchGate. Mechanisms for the Reaction of Thiophene and Methylthiophene with Singlet and Triplet Molecular Oxygen. [Link]
-
ChemWhat. This compound CAS#: 58414-52-1. [Link]
-
OUCI. Thiophene Ring-Opening Reactions V. Expedient Synthesis of 1,3,4- Thiadiazoline-Sulfanyl[1][11]thiazin-4-one Hybrids. [Link]
-
Wikipedia. Trifluoroperacetic acid. [Link]
-
PubChem. 3-Methylthiophene. [Link]
- Google Patents.
-
Organic Chemistry Portal. Ester synthesis by transesterification. [Link]
-
YouTube. Methyl acetate hydrolysis @mydocumentary838 chemical equation, procedure and graph. [Link]
-
ResearchGate. Kinetic study of transesterification of methyl acetate with ethanol catalyzed by 4-(3-methyl-1-imidazolio)-1-butanesulfonic acid triflate. [Link]
-
Journal of Universitas Airlangga. Semi-empirical Study of Acetic Acid Esterification and Methyl Ester Transesterification Reactions with Nafion Catalyst using PM7. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 3. This compound | VSNCHEM [vsnchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. JPH10139716A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. US7399881B1 - Transesterification process of methyl acetate - Google Patents [patents.google.com]
- 8. Ester synthesis by transesterification [organic-chemistry.org]
- 9. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX [slideshare.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. This compound | 58414-52-1 [chemicalbook.com]
Technical Support Center: Methyl Thiophene-3-acetate Stability and Storage
Welcome to the technical support guide for Methyl Thiophene-3-acetate (CAS 58414-52-1). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and proper storage of this important chemical intermediate. Understanding these parameters is critical for ensuring experimental reproducibility, maintaining compound integrity, and preventing project delays.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored in a refrigerator at temperatures between 2°C and 8°C.[1] It is crucial to store it in a tightly sealed container to prevent exposure to moisture and air.[2][3] To further minimize degradation, especially for extended periods, storing under an inert atmosphere, such as nitrogen or argon, is highly recommended.[1] This preventative measure helps to mitigate oxidative degradation of the thiophene ring.[1]
Q2: My bottle of this compound has been stored at ambient temperature. Is it still viable?
While some suppliers may ship this compound at room temperature and suggest ambient storage for short periods, this is not ideal for long-term stability. Thiophene derivatives can be susceptible to degradation over time, especially when exposed to heat, light, and atmospheric oxygen.[1][4] If the compound has been stored at ambient temperature for an extended period, it is advisable to assess its purity before use, particularly for sensitive applications. A change in color, such as yellowing or browning, can be an indicator of degradation.[1]
Q3: What are the primary degradation pathways for this compound?
Thiophene-containing compounds like this compound are primarily susceptible to two main degradation pathways:
-
Oxidative Degradation: The sulfur atom in the thiophene ring is vulnerable to oxidation.[1][4] This can be initiated by atmospheric oxygen or other oxidizing agents, leading to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones).[1] These oxidized species can be highly reactive and may lead to further degradation or polymerization.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.[1] This can lead to the formation of reactive species that can cause discoloration and the formation of impurities.[1]
Q4: I've noticed a slight discoloration in my this compound. Can I still use it?
A slight yellowing of this compound may not significantly impact its utility for all applications. However, discoloration is a visual indicator that some level of degradation may have occurred.[1] For applications that require high purity, such as in pharmaceutical development or for quantitative studies, it is strongly recommended to re-analyze the purity of the material before use. Techniques like HPLC can help quantify the purity and identify any significant degradation products.
Q5: Are there any specific handling precautions I should take when working with this compound?
Yes, proper handling is crucial for both safety and maintaining the integrity of the compound. Key precautions include:
-
Work in a well-ventilated area: Thiophene and its derivatives can have strong, unpleasant odors and may be harmful if inhaled.[3][5][6]
-
Avoid ignition sources: this compound is a combustible liquid and should be kept away from open flames, hot surfaces, and sparks.[2][7][8]
-
Use appropriate Personal Protective Equipment (PPE): This includes safety glasses with side shields, chemical-resistant gloves (e.g., PVC), and a lab coat.[3][5]
-
Grounding and bonding: To prevent static discharge, which can be an ignition source, ensure that containers and receiving equipment are properly grounded and bonded during transfers.[7][8][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected side products in reaction | Degradation of this compound | Verify the purity of the starting material using a suitable analytical method (e.g., HPLC, GC-MS). If impurities are detected, consider purifying the compound or obtaining a new batch. |
| Inconsistent experimental results | Inconsistent quality of this compound | Implement a standardized storage protocol for all batches of the compound. Re-qualify older batches before use to ensure they meet the required purity specifications. |
| Compound has darkened significantly | Advanced degradation due to improper storage (exposure to light, air, or heat) | It is highly probable that the compound has significantly degraded. It is recommended to dispose of the material according to safety guidelines and obtain a fresh supply. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol provides a general framework for assessing the purity of this compound. Method optimization may be required based on the specific HPLC system and column used.
1. Objective: To determine the purity of a this compound sample and identify the presence of potential degradation products.
2. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, deionized)
-
Volumetric flasks and pipettes
-
HPLC vials
-
HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)
3. Solution Preparation:
-
Mobile Phase: A common starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for the best separation of impurities.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in the mobile phase in a 10 mL volumetric flask and dilute to the mark.
-
Further dilute as necessary to obtain a concentration within the linear range of the detector.
-
4. HPLC Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 235 nm (Thiophene derivatives typically have strong UV absorbance in this region)
-
Column Temperature: 30°C
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the prepared sample solution.
-
Analyze the resulting chromatogram to determine the area percent of the main peak, which corresponds to the purity of the this compound.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[10]
1. Objective: To investigate the stability of this compound under various stress conditions.
2. Stress Conditions:
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of the compound with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Expose the samples to the stress conditions outlined above.
-
At specified time points, withdraw aliquots of the samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by the developed HPLC method (from Protocol 1) to assess the extent of degradation and identify any new peaks corresponding to degradation products.
Visualizing Stability and Degradation
To better understand the factors influencing the stability of this compound, the following diagrams illustrate key concepts.
Caption: Factors influencing the stability of this compound.
Caption: Recommended workflow for ensuring the quality of this compound.
References
-
Chemsrc. (2025, August 26). This compound. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE. Retrieved from [Link]
-
CPAchem. (n.d.). Safety data sheet - 3-Methylthiophene. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methylthiophene, 99+%. Retrieved from [Link]
-
PubChem. (n.d.). Thiophene. Retrieved from [Link]
-
Sciencemadness Wiki. (2022, January 2). Thiophene. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 2-(methyl thio) acetate. Retrieved from [Link]
-
Sciforum. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Retrieved from [Link]
-
Frontiers. (2021, November 14). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoroperacetic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. fr.cpachem.com [fr.cpachem.com]
- 10. sciforum.net [sciforum.net]
Technical Support Center: Degradation Pathways of Methyl Thiophene-3-Acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl Thiophene-3-Acetate. This guide is designed to provide expert insights and practical troubleshooting for investigating its degradation pathways. As an aromatic ester containing a sulfur heterocycle, this compound presents unique stability challenges. This document will navigate you through common experimental hurdles and fundamental stability questions in a direct question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your degradation studies. The solutions provided are grounded in established chemical principles and best practices for stability testing.[1]
Q1: My forced degradation under acidic or basic conditions is showing little to no degradation of the parent compound. What's going wrong?
Answer: This is a common issue that typically points to insufficient stress conditions or reaction time. The primary degradation pathway under these conditions is the hydrolysis of the ester bond, which is catalyzed by acid or base.[2]
Potential Causes & Step-by-Step Solutions:
-
Inadequate Stressor Concentration: The concentration of your acid (e.g., HCl) or base (e.g., NaOH) may be too low to catalyze the reaction effectively.
-
Action: Incrementally increase the molarity of your acid or base. Start with 0.1 M and, if degradation is slow, increase to 1 M or higher. Monitor the reaction at set time points (e.g., 2, 6, 12, 24 hours) to establish a kinetic profile.
-
-
Low Reaction Temperature: Hydrolysis rates are temperature-dependent. Room temperature may not provide enough energy to overcome the activation barrier.
-
Action: Gently heat the reaction mixture. A temperature of 50-60°C is a standard starting point for accelerating degradation that is slow at ambient temperatures.[3] Be cautious not to apply excessive heat, which could induce secondary, thermal-specific degradation pathways.
-
-
Poor Solubility: If this compound is not fully dissolved in the aqueous acidic or basic solution, the reaction will be limited by the surface area of the undissolved material.
-
Action: Add a co-solvent like acetonitrile or methanol to your reaction mixture to ensure complete dissolution. The co-solvent should be inert under the reaction conditions and should not interfere with your analytical method. A typical starting ratio is 1:1 aqueous solution to organic co-solvent.
-
-
Insufficient Time: Ester hydrolysis can be slow, even under forcing conditions.
-
Action: Extend the duration of your study. If you see minimal degradation after 24 hours, continue the experiment for up to 7 days, sampling periodically.[3]
-
Q2: I'm observing a significant loss of the parent compound in my study, but my mass balance is poor (well below 90%). Where are my degradants?
Answer: Poor mass balance is a critical issue in degradation studies, suggesting that not all degradation products are being accounted for by your analytical method.[4] The goal should be to achieve a mass balance between 90-110%.
Potential Causes & Step-by-Step Solutions:
-
Formation of Non-UV Active Products: Your primary analytical method is likely HPLC with UV detection. If a degradation pathway results in products that lack a chromophore, they will be invisible to the detector. The hydrolysis product, methanol, is a prime example.
-
Action: Employ a universal detection method like Mass Spectrometry (LC-MS) or a Charged Aerosol Detector (CAD) in parallel with your UV detector. LC-MS is particularly powerful as it can help identify the mass of the unknown products.
-
-
Formation of Volatile Degradants: Thermal degradation or certain side reactions can produce volatile compounds (e.g., CO2, H2S from extensive ring decomposition) that are lost from the sample solution.[5][6]
-
Action: If thermal degradation is suspected, perform the experiment in a sealed vial. Analyze the headspace using Gas Chromatography (GC) to detect any volatile products.
-
-
Degradants Are Not Eluting: Some degradation products, particularly from polymerization or complex ring-opening, might be highly polar or highly non-polar and may be irreversibly adsorbed to your HPLC column or not elute under your current gradient conditions.
-
Action: Modify your HPLC method. Incorporate a steep organic wash at the end of your gradient to elute strongly retained compounds. Also, try a different column chemistry (e.g., a polar-embedded phase) that might offer different selectivity.
-
-
Inaccurate Response Factors: You may be quantifying degradants using the relative response factor (RRF) of the parent drug, assuming it to be 1.0. This is often inaccurate.
-
Action: If possible, isolate and purify the major degradants to determine their individual response factors. If isolation is not feasible, use a detector that is less dependent on molecular structure, such as a CAD, to get a more accurate estimation of relative concentrations.
-
Q3: My oxidative degradation (using H₂O₂) is proceeding too quickly and aggressively, leading to a multitude of small, unidentifiable peaks. How can I achieve controlled degradation?
Answer: Achieving the target degradation of 5-20% is key for meaningful analysis.[4] Overly harsh conditions can lead to secondary and tertiary degradation, making it impossible to identify the primary, most relevant pathways.
Potential Causes & Step-by-Step Solutions:
-
Excessive H₂O₂ Concentration: A 3% solution of hydrogen peroxide is a common starting point, but for a susceptible moiety like a thiophene ring, this can be too aggressive.
-
Action: Reduce the concentration of H₂O₂ significantly. Try concentrations in the range of 0.1% to 0.3%.[3] This will slow the reaction, allowing you to isolate the initial degradation products.
-
-
High Temperature: Heat accelerates oxidation reactions.
-
Action: Conduct the oxidative stress test at room temperature, or even under refrigerated conditions if the reaction is still too fast.
-
-
Presence of Metal Catalysts: Trace metal ions in your reagents or glassware can catalyze peroxide decomposition, leading to a highly reactive and uncontrolled system.
-
Action: Use high-purity water and reagents. Consider pre-washing glassware with a chelating agent like EDTA to remove any trace metal contaminants.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary predicted degradation pathways for this compound?
Answer: Based on its chemical structure, this compound has two primary points of susceptibility: the ester functional group and the thiophene ring.
-
Hydrolysis: This is the most anticipated pathway in aqueous environments. The ester linkage is cleaved by water, typically under acid or base catalysis, to yield Thiophene-3-acetic acid and Methanol .[2][7] This is often the most relevant pathway for stability in aqueous formulations.
-
Oxidation: The sulfur atom in the thiophene ring is electron-rich and susceptible to oxidation.[8] A mild oxidant (like H₂O₂) would likely oxidize the sulfur to form Methyl (1-oxido-3-thienyl)acetate (the S-oxide). More aggressive oxidation could potentially lead to the sulfone or even cleavage of the thiophene ring.[9]
-
Photolysis: Exposure to UV light can induce degradation. This can be complex, but potential pathways include radical-induced polymerization or cleavage of the C-S bonds in the ring, leading to a variety of ring-opened products.[10]
-
Thermal Degradation: At elevated temperatures, pyrolysis can occur. The primary products of methyl acetate pyrolysis are methanol and ketene, while thiophene pyrolysis can lead to the formation of H₂S and other sulfur species.[5][6]
Caption: Primary degradation pathways of this compound.
Q2: How should I set up a standard forced degradation study?
Answer: A systematic forced degradation study is essential to identify all potential degradants.[1] The study should include acid, base, oxidative, thermal, and photolytic stress conditions, with an unstressed sample and a blank (placebo) as controls.
| Stress Condition | Typical Reagent/Condition | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl at RT or 60°C | Up to 7 days | 5-20% |
| Base Hydrolysis | 0.1 M - 1 M NaOH at RT or 60°C | Up to 7 days | 5-20% |
| Oxidation | 0.1% - 3% H₂O₂ at RT | Up to 7 days | 5-20% |
| Thermal | 80°C (Solid & Solution) | Up to 7 days | 5-20% |
| Photolytic | ICH Q1B conditions (UV/Vis light) | Per ICH guidelines | Compare to dark control |
Table 1: Recommended starting conditions for a forced degradation study.[3]
Q3: What analytical method is best for monitoring the degradation of this compound?
Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach. An LC-MS method is highly recommended for peak identification.
Recommended Starting HPLC-UV Method:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile[11]
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 231 nm (based on thiophene chromophore)[11]
-
Column Temperature: 30°C
Rationale: The C18 column provides good retention for the moderately non-polar parent compound and its likely degradants. The acidic mobile phase ensures good peak shape for the acidic degradant (Thiophene-3-acetic acid). A gradient elution is necessary to separate compounds with a range of polarities.
Experimental Protocols
Protocol 1: General Forced Degradation Workflow
This protocol outlines the general steps for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
References
-
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (n.d.). MDPI. [Link]
- Decomposition method of thiophene. (1983).
-
Oxidation of Methylthiophenes to Thiophenecarboxylic Acids. (n.d.). ResearchGate. [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. [Link]
-
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2024). ACS Omega. [Link]
-
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (n.d.). MDPI. [Link]
-
Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. (n.d.). ResearchGate. [Link]
-
This compound CAS#: 58414-52-1. (n.d.). ChemWhat. [Link]
-
Trifluoroperacetic acid. (n.d.). Wikipedia. [Link]
-
Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. (2021). Frontiers in Chemistry. [Link]
-
3-Methylthiophene. (n.d.). PubChem. [Link]
-
This compound | CAS#:58414-52-1. (n.d.). Chemsrc. [Link]
-
Photocatalytic degradation of methylene blue and Rhodamine B using polythiophene nanocomposites under visible and UV light. (2019). ResearchGate. [Link]
-
Biodegradation of thiophene by cometabolism in a biofilm system. (n.d.). ResearchGate. [Link]
- Hydrolysis of methyl acetate. (1998).
-
Formation of Sulfur Species from Thiophene Decomposition and the Impact of Alkali Metal Ions: A Density Functional Theory Study. (2024). Energy & Fuels. [Link]
-
Modeling the thermal decomposition of methyl acetate: a study in combustion. (n.d.). Sanibel Symposium. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
-
Polythiophene/Ti3C2TX MXene Composites for Effective Removal of Diverse Organic Dyes via Complementary Activity of Adsorption and Photodegradation. (n.d.). MDPI. [Link]
-
Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. (2021). IRIS UniGe. [Link]
-
3-methyl thiophene, 616-44-4. (n.d.). The Good Scents Company. [Link]
-
Biodegradation of pyrene during submerged cultivation of Trametes versicolor. (n.d.). BIO Web of Conferences. [Link]
Sources
- 1. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. sgs.com [sgs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sanibelsymposium.qtp.ufl.edu [sanibelsymposium.qtp.ufl.edu]
- 7. JPH10139716A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
- 8. Trifluoroperacetic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
troubleshooting unexpected peaks in METHYL THIOPHENE-3-ACETATE NMR
Welcome to the technical support center for troubleshooting NMR spectroscopy of methyl thiophene-3-acetate. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during the NMR analysis of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower your experimental work.
Troubleshooting Guide: Unexpected Peaks
This section addresses specific problems you might encounter, presented in a question-and-answer format.
Q1: I'm seeing more than the expected three signals for the thiophene ring protons. What could be the cause?
This is a common and important question. While you expect three distinct signals for the protons on the thiophene ring of this compound, the presence of additional peaks in the aromatic region (typically δ 6.5-8.0 ppm) often points to an isomeric impurity: methyl thiophene-2-acetate .
Causality: The synthesis of 3-substituted thiophenes can sometimes yield the 2-substituted isomer as a side product, depending on the synthetic route.[1] The electronic environment of the protons in the 2-isomer is sufficiently different to produce a distinct NMR spectrum that overlaps with your target compound.
Troubleshooting Steps:
-
Compare with Reference Spectra: The most direct method is to compare your spectrum with a known spectrum of methyl thiophene-2-acetate. The splitting patterns and chemical shifts are characteristically different.[2]
-
Re-evaluate Synthesis: Review the regioselectivity of your synthetic reaction. Direct electrophilic substitution on a thiophene precursor, for instance, often favors substitution at the 2-position.[1]
-
Chromatographic Purification: If an isomeric impurity is confirmed, meticulous purification using techniques like column chromatography or preparative HPLC is necessary to isolate the desired 3-isomer.
Q2: I have a sharp singlet at ~2.17 ppm in my CDCl₃ spectrum. Is this related to my compound?
A sharp singlet appearing at this chemical shift is almost certainly not part of your target molecule. This is a classic sign of contamination from acetone .
Causality: Acetone is a very common solvent used for cleaning laboratory glassware. Even after drying in an oven, trace amounts can remain adsorbed to the glass surface of an NMR tube and will be detected in the spectrum.[3]
Troubleshooting Steps:
-
Confirm the Impurity: Cross-reference the unexpected peak's chemical shift with a table of common laboratory solvent impurities.[4][5]
-
Proper Glassware Cleaning: To avoid this in the future, ensure NMR tubes are thoroughly cleaned and dried. For stubborn residues, consider rinsing with the deuterated solvent you plan to use before preparing the final sample. A best practice is to dedicate specific NMR tubes for specific solvents.
-
Data Interpretation: If re-running the sample is not feasible, make a note of the acetone peak in your analysis and exclude its integration when calculating the relative ratios of your compound's protons.
Table 1: Common Residual Solvent Peaks in CDCl₃
| Solvent | Chemical Shift (δ, ppm) | Multiplicity |
| Acetone | 2.17 | singlet (s) |
| Ethyl Acetate | 2.05 (s), 4.12 (quartet, q), 1.26 (triplet, t) | s, q, t |
| Dichloromethane | 5.30 | singlet (s) |
| Hexane | 1.25 (multiplet, m), 0.88 (m) | m |
| Toluene | 7.17-7.30 (m), 2.36 (s) | m, s |
| Source: Adapted from Gottlieb, H. E., et al. (1997).[5] |
Q3: There's a broad, rolling peak in my spectrum that seems to change its position slightly if I run the sample again. What is it?
A broad peak with a variable chemical shift is a hallmark of an exchangeable proton , most commonly from water (H₂O) or residual 3-thiopheneacetic acid (the carboxylic acid starting material).
Causality: Protons attached to heteroatoms (like oxygen in H₂O or a -COOH group) can undergo rapid chemical exchange with other labile protons in the solution.[6] This rapid exchange on the NMR timescale leads to a broadening of the signal. Its chemical shift is highly dependent on concentration, temperature, and the solvent's hydrogen-bonding capacity.[5]
Troubleshooting Steps:
-
Perform a D₂O Exchange: This is a definitive test to identify an exchangeable proton. See Protocol 2 for the detailed procedure. When a drop of deuterium oxide (D₂O) is added, the labile proton (e.g., -OH or -COOH) exchanges with a deuterium atom. Since deuterium is not observed in a ¹H NMR spectrum, the peak will disappear or significantly diminish in intensity.
-
Check for Starting Material: The carboxylic acid proton of 3-thiopheneacetic acid typically appears as a very broad singlet far downfield (δ 10-12 ppm), but can be affected by experimental conditions. If you also see signals corresponding to the other protons of the starting material, your reaction may be incomplete or your product may have hydrolyzed.
-
Dry Your Solvent: Deuterated solvents can absorb atmospheric moisture. Use a freshly opened ampoule of solvent or dry the solvent over molecular sieves before use if water contamination is a persistent issue.
Q4: My baseline is distorted and my peaks look asymmetric. How can I get a clean spectrum?
Baseline and peak shape issues are typically not from chemical sources but are NMR artifacts related to data acquisition and processing. The most common culprits are poor shimming and incorrect phasing.
Causality:
-
Poor Shimming: The NMR spectrometer uses a set of "shim" coils to make the magnetic field (B₀) perfectly uniform across the sample volume. If the field is not homogeneous, different parts of the sample experience slightly different field strengths, causing peaks to become broad and asymmetric.[7]
-
Incorrect Phasing: The raw NMR signal (FID) is a time-domain signal that must be mathematically converted (via Fourier transform) into the frequency-domain spectrum you see. This conversion requires phase correction to ensure all peaks are purely absorptive (positive and symmetrical). Incorrect phasing leads to distorted, asymmetric peaks and a rolling baseline.[7]
Troubleshooting Steps:
-
Re-shim the Spectrometer: This is the most critical step for obtaining sharp, symmetrical peaks. Modern spectrometers have automated shimming routines that are usually sufficient. For challenging samples, manual shimming may be required.
-
Manual Phase Correction: In your NMR processing software, manually adjust the zero-order (PH0) and first-order (PH1) phase parameters. The goal is to make the baseline flat on both sides of the spectrum and ensure all peaks are upright and symmetrical.
-
Check Sample Concentration: Very high sample concentrations can increase the solution's viscosity, which can negatively impact shimming and lead to broader peaks.[8] If your sample is highly concentrated, try diluting it.
Frequently Asked Questions (FAQs)
Q: What are the expected ¹H NMR signals for pure this compound?
For a pure sample in CDCl₃, you should observe the following signals.
Table 2: Expected ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2 (Thiophene) | ~7.28 | doublet of doublets (dd) | 1H |
| H5 (Thiophene) | ~7.25 | multiplet (m) | 1H |
| H4 (Thiophene) | ~7.05 | doublet of doublets (dd) | 1H |
| -CH₂- (Methylene) | ~3.80 | singlet (s) | 2H |
| -OCH₃ (Methyl) | ~3.71 | singlet (s) | 3H |
| Note: Chemical shifts can vary slightly depending on solvent and concentration. |
The relationship between the structure and its spectrum can be visualized as follows:
Caption: Structure-Spectrum Correlation for this compound.
Q: How can I improve the overall quality of my NMR spectrum?
Good spectral quality starts with proper sample preparation. Following a consistent and careful protocol can prevent many common problems like poor shimming and impurity peaks.
Protocol 1: Standard NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of your purified this compound directly into a clean, dry vial.
-
Add Solvent: Using a calibrated pipette, add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.
-
Ensure Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect for any particulates.
-
Filter if Necessary: If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Cap and Label: Securely cap the NMR tube and label it clearly. A well-prepared sample is the foundation of a high-quality spectrum.[8]
Protocol 2: D₂O Exchange for Identifying Labile Protons
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Mix Thoroughly: Cap the tube securely and shake it vigorously for 30 seconds to ensure the D₂O is mixed with the sample solution.
-
Re-acquire Spectrum: Place the sample back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Compare Spectra: Compare the "before" and "after" spectra. The signal corresponding to the exchangeable proton (e.g., from water or a carboxylic acid) will have disappeared or significantly decreased in intensity in the second spectrum.[3]
Troubleshooting Workflow
When an unexpected peak is observed, a logical workflow can help quickly identify the source of the problem.
Caption: A logical workflow for troubleshooting unexpected NMR peaks.
References
-
Torres, A. M., & Price, W. S. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Western Sydney University. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common Problems. San Diego State University Department of Chemistry. Retrieved from [Link]
-
Max T. Rogers NMR Facility. (n.d.). NMR Artifacts. Michigan State University. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]
- Pals, M. A., & Bume, D. D. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4761–4763.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Carl ROTH GmbH + Co. KG. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]
-
Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Department of Chemistry. Retrieved from [Link]
-
Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. chemistryconnected.com [chemistryconnected.com]
- 7. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
identifying solvent residue peaks in METHYL THIOPHENE-3-ACETATE NMR
Welcome to the technical support guide for identifying solvent residue peaks in the Nuclear Magnetic Resonance (NMR) spectra of Methyl Thiophene-3-acetate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and interpret their analytical data with confidence. Unexpected peaks in an NMR spectrum can be a significant source of confusion, potentially leading to incorrect structural assignments or purity assessments. This guide provides a systematic approach to identifying these signals, differentiating them from true product impurities, and implementing best practices to minimize their occurrence.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the common challenges encountered during the NMR analysis of this compound.
Q1: What are the expected ¹H NMR peaks for pure this compound?
A1: Before troubleshooting unexpected signals, it is crucial to know the expected spectrum of your target compound. This compound has a distinct set of signals corresponding to its structure. While exact chemical shifts (δ) can vary slightly based on the solvent, concentration, and instrument, the following provides a typical profile in CDCl₃.
Table 1: Expected ¹H NMR Signals for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Thiophene H-2 | ~7.28 | Doublet of doublets (dd) | 1H | Aromatic Proton |
| Thiophene H-5 | ~7.08 | Doublet of doublets (dd) | 1H | Aromatic Proton |
| Thiophene H-4 | ~7.00 | Doublet of doublets (dd) | 1H | Aromatic Proton |
| Methylene (-CH₂-) | ~3.80 | Singlet (s) | 2H | Acetate CH₂ |
| Methyl (-OCH₃) | ~3.70 | Singlet (s) | 3H | Ester CH₃ |
Note: The thiophene protons often form a complex multiplet system. The assignments and shifts are based on typical spectral data and may require 2D NMR for unambiguous assignment.[1]
Q2: I'm seeing a peak around 7.26 ppm in my CDCl₃ spectrum that isn't from my product. What is it?
A2: This is one of the most common questions in NMR spectroscopy. The peak at approximately 7.26 ppm in deuterochloroform (CDCl₃) is the residual signal from the small amount of non-deuterated chloroform (CHCl₃) present in the solvent.[2] Every deuterated NMR solvent has a characteristic residual peak. It's essential to identify this peak first to avoid misinterpreting it as an impurity.
Table 2: Residual ¹H Peaks of Common Deuterated NMR Solvents
| Solvent | Formula | Residual Peak Chemical Shift (δ, ppm) | Multiplicity |
| Chloroform-d | CDCl₃ | 7.26 | Singlet (s) |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | 2.50 | Quintet |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | Quintet |
| Methanol-d₄ | CD₃OD | 3.31 | Quintet |
| Benzene-d₆ | C₆D₆ | 7.16 | Singlet (s) |
| Deuterium Oxide | D₂O | ~4.79 (variable) | Singlet (s) |
This data is compiled from authoritative sources on NMR solvent impurities.[3][4][5][6] The chemical shift of D₂O is highly sensitive to temperature and sample conditions.[3][5]
Q3: My spectrum has several unexpected peaks that don't match the deuterated solvent. How can I identify them?
A3: This situation requires a systematic approach. Unidentified peaks are most often from common laboratory solvents used during the synthesis, workup, or purification stages. The logical workflow below can help you pinpoint the source.
dot
Caption: Logical steps to identify an unknown NMR peak.
Causality: These solvents may persist in your sample due to incomplete removal under vacuum, especially with high-boiling point solvents or if your compound forms an azeotrope. Phthalates can leach from plastic tubing, and silicone grease is a common contaminant from ground-glass joints.[7]
Table 3: ¹H NMR Peaks of Common Non-Deuterated Laboratory Solvents (in CDCl₃)
| Solvent | Formula | Chemical Shift (δ, ppm) | Multiplicity |
| Acetone | CH₃COCH₃ | 2.17 | Singlet (s) |
| Ethyl Acetate | CH₃COOCH₂CH₃ | 2.05 (s, 3H), 4.12 (q, 2H), 1.26 (t, 3H) | s, q, t |
| Hexane | C₆H₁₄ | ~0.88 (m), ~1.26 (m) | Multiplets (m) |
| Dichloromethane | CH₂Cl₂ | 5.30 | Singlet (s) |
| Methanol | CH₃OH | 3.49 | Singlet (s) |
| Toluene | C₆H₅CH₃ | 2.36 (s, 3H), 7.2 (m, 5H) | s, m |
| Diethyl Ether | (CH₃CH₂)₂O | 3.48 (q, 4H), 1.21 (t, 6H) | q, t |
| Water | H₂O | ~1.56 (variable) | Broad Singlet (br s) |
| Silicone Grease | - | ~0.07 | Singlet (s) |
This data is compiled from authoritative sources.[3][8][9][10] Note that the exact shifts can vary.
Q4: How can I definitively confirm an unknown peak's identity or differentiate it from a product impurity?
A4: When visual comparison to tables is insufficient, several experimental techniques can provide definitive proof.
Experimental Protocols:
-
The "Spiking" Method:
-
Objective: To confirm the identity of a suspected solvent.
-
Protocol:
-
Acquire the ¹H NMR spectrum of your sample.
-
Add a single drop of the suspected solvent (e.g., ethyl acetate) directly to the NMR tube.
-
Gently shake the tube to mix.
-
Re-acquire the spectrum.
-
-
Interpretation: If the intensity of the unknown peak increases significantly relative to your product peaks, you have confirmed its identity.
-
-
The D₂O Shake:
-
Objective: To identify exchangeable protons (e.g., -OH from water/alcohols, -NH from amines).[11]
-
Protocol:
-
Acquire the ¹H NMR spectrum of your sample.
-
Add one drop of Deuterium Oxide (D₂O) to the NMR tube.
-
Cap the tube and shake vigorously for 30-60 seconds.
-
Allow the layers to settle (if applicable) and re-acquire the spectrum.
-
-
Interpretation: Peaks corresponding to exchangeable protons (like the broad singlet for water) will decrease in intensity or disappear entirely.
-
-
Analysis in a Different Solvent:
-
Objective: To resolve overlapping signals and confirm peak relationships.
-
Causality: Chemical shifts are highly dependent on the solvent environment due to differing magnetic anisotropies and solute-solvent interactions. Changing the solvent can shift peaks relative to one another, often clarifying complex regions.[11]
-
Protocol:
-
Thoroughly dry a portion of your sample to remove the first NMR solvent.
-
Prepare a new sample in a different deuterated solvent with different properties (e.g., benzene-d₆ or DMSO-d₆).
-
Acquire the spectrum and compare it to the original.
-
-
Interpretation: Solvent peaks will shift to their known values in the new solvent, while product and impurity peaks will also shift but maintain their relative integrations and coupling patterns. This can help distinguish a complicated multiplet from an overlapping solvent peak.
-
Q5: What are the best practices for preparing an NMR sample to minimize solvent residue peaks?
A5: Proactive sample preparation is the most effective way to avoid spectral contamination. Following a rigorous protocol ensures the data you collect is clean and representative of your compound.
Step-by-Step Sample Preparation Protocol:
-
Thoroughly Dry Your Sample:
-
Before preparing the NMR sample, place your purified this compound under high vacuum for several hours (or overnight if necessary) to remove all volatile solvents. Using a solvent with a low boiling point like dichloromethane can help azeotropically remove higher-boiling solvents like ethyl acetate.[11]
-
-
Use Clean Glassware and NMR Tubes:
-
Wash NMR tubes with a suitable solvent. A final rinse with acetone is common, but be aware that residual acetone is a frequent contaminant.[11]
-
Crucial Step: Dry the NMR tubes in an oven (e.g., at 100 °C) for several hours and allow them to cool in a desiccator before use. Do not use plastic caps in the oven.[12]
-
-
Prepare the Sample:
-
Filter if Necessary:
-
Final Tube Cleaning:
-
Before inserting the tube into the spectrometer, wipe the outside with a lint-free tissue dampened with isopropanol or ethanol to remove dust and fingerprints.[13]
-
By adhering to these troubleshooting workflows and preventative protocols, you can confidently identify solvent residues, ensuring the integrity and accuracy of your NMR data for this compound.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Stoll, T. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Stoll, T. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006 Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
Alwsci. (2024). How To Prepare And Run An NMR Sample. [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]
-
Grealis, R. J., & Miller, S. A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
Reddit. (2020). Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. r/Chempros. [Link]
-
Chemistry LibreTexts. (2022). NMR in Lab: Solvent Impurities. [Link]
-
Grealis, R. J., & Miller, S. A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
PubChem. (n.d.). 3-Methylthiophene. [Link]
-
ResearchGate. (n.d.). The 1H NMR spectrum of methyl acetate shows two peaks. [Link]
-
ResearchGate. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
ResearchGate. (2021). Synthesis and characterization of poly(3-thiophene acetic acid) upon binding by cationic groups. [Link]
-
Chemsrc. (2024). This compound. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chem.washington.edu [chem.washington.edu]
- 7. reddit.com [reddit.com]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. researchgate.net [researchgate.net]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Support Center: Synthesis of Methyl Thiophene-3-Acetate
Welcome to the technical support center for the synthesis of methyl thiophene-3-acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Our goal is to move beyond simple protocols by explaining the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and scalable method for preparing this compound is the Fischer esterification of thiophene-3-acetic acid.[1] This acid-catalyzed reaction with methanol is favored for its operational simplicity and use of readily available, inexpensive reagents.
An alternative method involves using trimethylsilyldiazomethane (TMS-diazomethane).[2] While this reaction is often high-yielding and proceeds under very mild conditions, TMS-diazomethane is a hazardous and toxic reagent, requiring specialized handling procedures. For most laboratory and scale-up applications, the Fischer esterification remains the more practical choice.
Q2: My Fischer esterification is not reaching completion, resulting in low yields. How can I drive the reaction forward?
This is a classic challenge with Fischer esterification, which is an equilibrium-controlled process.[3] The equilibrium between the carboxylic acid, alcohol, ester, and water must be shifted toward the product side.
Core Principle: Le Châtelier's Principle
To maximize your yield, you must disrupt the equilibrium by either (A) increasing the concentration of a reactant or (B) removing a product as it is formed.
Here are actionable strategies:
-
Use Excess Methanol: The most straightforward approach is to use methanol as the limiting reagent and the solvent simultaneously. Using a large excess of methanol (e.g., 10-20 equivalents or more) creates a significant concentration gradient that pushes the reaction toward the ester.[3]
-
Water Removal: Water is a direct product of the reaction. Its removal will shift the equilibrium to the right. This can be achieved by:
-
Azeotropic Distillation: Adding a co-solvent like toluene and using a Dean-Stark apparatus to physically remove the water-toluene azeotrope.
-
Molecular Sieves: Adding activated 3Å or 4Å molecular sieves to the reaction mixture to sequester water as it is formed. This is particularly effective for small-scale reactions.
-
Q3: I'm observing significant dark coloration and tar formation in my reaction. What is causing this decomposition?
Thiophene rings are electron-rich aromatic systems and can be sensitive to strongly acidic conditions, especially at elevated temperatures.[4] This can lead to acid-mediated polymerization or resinification, resulting in the tar-like substances you are observing.
Troubleshooting Decomposition:
-
Choice of Acid Catalyst: While sulfuric acid (H₂SO₄) is a powerful catalyst, it is also a strong dehydrating and oxidizing agent that can promote charring. Consider using a milder acid catalyst such as p-toluenesulfonic acid (PTSA) or a solid acid catalyst like an acidic resin (e.g., Amberlyst-15). These are often less aggressive and can minimize degradation.
-
Temperature Control: Avoid excessive heat. Refluxing in methanol (approx. 65 °C) is typically sufficient. Higher temperatures can accelerate decomposition pathways. Monitor the reaction temperature closely.
-
Reaction Time: Prolonged exposure to acidic conditions can increase the likelihood of side reactions. Monitor the reaction progress by TLC or GC/LC-MS and work it up as soon as it reaches completion or a plateau.
Troubleshooting Guide: Side Reactions & Purification
Problem: My final product contains an unknown impurity with a similar polarity to the desired ester.
Possible Cause: Friedel-Crafts type reactions on the thiophene ring. Although you are not intentionally running a Friedel-Crafts reaction, the acidic conditions can, in rare cases, promote side reactions if certain impurities are present. The thiophene ring is susceptible to electrophilic substitution.[5][6] For example, if your starting material or solvent contains a latent electrophile, it could potentially alkylate or acylate the thiophene ring.
Recommended Solutions:
-
Verify Starting Material Purity: Ensure your thiophene-3-acetic acid is pure and free from any reactive impurities. Use high-purity methanol.
-
Optimize Chromatography: A standard silica gel column might not be sufficient to separate closely related impurities.
-
Solvent System Gradient: Use a very shallow elution gradient (e.g., starting with pure hexane and slowly increasing the ethyl acetate concentration).
-
Alternative Sorbents: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.
-
Problem: I'm struggling to remove unreacted thiophene-3-acetic acid from my product after workup.
Possible Cause: Inefficient extraction. Thiophene-3-acetic acid has some solubility in organic solvents, and a simple water wash may not be sufficient for its complete removal.
Recommended Solution: Basic Aqueous Wash
The key is to deprotonate the carboxylic acid to form its highly water-soluble carboxylate salt.
-
After the reaction, quench and dilute the mixture with your extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
Water (to remove the bulk of the methanol and acid catalyst).
-
Saturated sodium bicarbonate (NaHCO₃) solution or a dilute (5%) sodium carbonate (Na₂CO₃) solution. Wash until CO₂ evolution ceases. This step is critical for removing the acidic starting material.
-
Brine (saturated NaCl solution) to break any emulsions and remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.[7] This procedure should leave you with a crude product significantly depleted of the starting acid.
Troubleshooting Summary Table
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Yield (<70%) | Incomplete reaction due to equilibrium. | Use a large excess of methanol; remove water using a Dean-Stark trap or molecular sieves.[3] |
| Dark Color / Tar Formation | Acid-catalyzed polymerization of the thiophene ring. | Use a milder acid catalyst (e.g., PTSA, Amberlyst); maintain careful temperature control (≤ 65 °C); minimize reaction time.[4] |
| Unreacted Acid in Product | Inefficient removal during aqueous workup. | Perform a thorough wash with a basic solution (e.g., sat. NaHCO₃) to convert the acid to its water-soluble salt. |
| Product Fails Purity Specs | Co-eluting impurities; inefficient purification. | Optimize column chromatography with a shallow gradient; consider alternative stationary phases.[7] |
Visualized Workflows & Logic
General Synthesis & Purification Workflow
This diagram outlines the standard process from starting materials to the purified final product.
Caption: Decision Tree for Synthesis Troubleshooting.
Detailed Experimental Protocols
Protocol 1: Fischer Esterification of Thiophene-3-acetic acid
This protocol is optimized to minimize side reactions and maximize yield.
Materials:
-
Thiophene-3-acetic acid (1 equiv)
-
Methanol (MeOH), anhydrous (20 equiv, also serves as solvent)
-
p-Toluenesulfonic acid monohydrate (PTSA) (0.05 - 0.1 equiv)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophene-3-acetic acid (1.0 equiv).
-
Reagent Addition: Add methanol (20 equiv) followed by PTSA (0.1 equiv).
-
Heating: Heat the mixture to a gentle reflux (approx. 65 °C) with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase (e.g., 4:1 v/v). The product ester will have a higher Rf value than the starting carboxylic acid. The reaction is typically complete in 4-12 hours.
-
Workup - Quenching: Once complete, cool the reaction mixture to room temperature. Remove the bulk of the methanol using a rotary evaporator.
-
Workup - Extraction: Dilute the residue with ethyl acetate (EtOAc) and an equal volume of water. Transfer to a separatory funnel.
-
Workup - Washing: Separate the layers. Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (2x). Caution: CO₂ evolution may cause pressure buildup.
-
Brine (1x).
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
-
Elution: Elute the column with a hexane:ethyl acetate solvent system. A typical starting point is 95:5 hexane:EtOAc. A shallow gradient, slowly increasing the ethyl acetate percentage, will provide the best separation.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a clear oil.
References
- Socony Vacuum Oil Co. (1949). U.S. Patent 2,469,823A: Alkylation of thiophene. Google Patents.
-
Trung, V. Q., et al. (2021). Synthesis and characterization of poly(3-thiophene acetic acid) upon binding by cationic groups. Vietnam Journal of Chemistry. Retrieved from [Link]
- Hartough, H. D. (1947). U.S. Patent 2,432,991A: Acylation of thiophene. Google Patents.
-
Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. Retrieved from [Link]
-
Chemsrc. (2025). This compound | CAS#:58414-52-1. Retrieved from [Link]
- Socony Vacuum Oil Co. (1949). U.S. Patent 2,492,629A: Acylation of thiophene. Google Patents.
-
Zhang, H., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. Journals. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US2469823A - Alkylation of thiophene - Google Patents [patents.google.com]
- 5. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. tsijournals.com [tsijournals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up Methyl Thiophene-3-Acetate Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals tackling the challenges of scaling the synthesis of Methyl Thiophene-3-Acetate from the laboratory bench to pilot or production scale. We will move beyond theoretical steps to address the practical, real-world issues encountered during scale-up, focusing on the robust and widely-used Fischer esterification pathway. Our goal is to provide you with actionable insights and troubleshooting strategies grounded in established chemical principles.
Section 1: Synthesis Overview and Core Principles
The synthesis of this compound is most commonly achieved via the Fischer-Speier esterification of 3-thiopheneacetic acid with methanol, using a strong acid catalyst such as sulfuric acid.[1] While other methods exist, such as the use of diazomethane derivatives, the Fischer esterification is often preferred for its cost-effectiveness and scalability.[2][3]
The reaction is a reversible equilibrium between the starting materials and the products.[2]
3-Thiopheneacetic Acid + Methanol ⇌ this compound + Water
To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of one reactant (usually the less expensive one, methanol) and/or by actively removing the water byproduct as it forms.[2][4][5]
General Scale-Up Workflow
The following diagram outlines the critical stages in a typical scale-up campaign for this synthesis.
Caption: A typical workflow for scaling up this compound synthesis.
Section 2: Frequently Asked Questions (FAQs) for Scale-Up
Q1: Why is Fischer esterification the preferred method for large-scale synthesis?
A: The primary advantages are economic and practical. The starting materials, 3-thiopheneacetic acid and methanol, are readily available, and the most common catalyst, sulfuric acid, is inexpensive. The process is one of the cheapest and most effective for forming esters from carboxylic acids on a large scale.[2] It avoids the use of more expensive, hazardous, or moisture-sensitive reagents like acid chlorides or acylating agents with poor atom economy.[4]
Q2: What are the most critical parameters to control during the scale-up process?
A: Based on our experience, success hinges on controlling four key areas:
-
Temperature: Crucial for both reaction rate and preventing side reactions. Overheating can lead to the formation of dimethyl ether from methanol or potential sulfonation of the thiophene ring by the sulfuric acid catalyst.
-
Water Removal: This is the primary driver for achieving high conversion. Inefficient water removal is the most common cause of stalled reactions.[5]
-
Catalyst Loading: The amount of acid catalyst must be carefully optimized. Too little results in slow reaction rates, while too much can promote side reactions and complicate the work-up.
-
Agitation/Mixing: In a large reactor, ensuring homogenous mixing is vital for consistent heat transfer and reactant contact, preventing localized overheating and concentration gradients.
Q3: What are the primary safety concerns when moving to a larger scale?
A:
-
Flammability: Methanol is highly flammable. Large-scale operations require proper grounding of equipment to prevent static discharge, use of explosion-proof equipment, and adequate ventilation.
-
Corrosivity: Concentrated sulfuric acid is extremely corrosive. Ensure all reactors, transfer lines, and personal protective equipment (PPE) are compatible.
-
Exotherms: The initial protonation of the carboxylic acid and the quenching of the acid catalyst with a base are exothermic. The catalyst should be added slowly and in a controlled manner to a cooled solution. Similarly, the quench should be performed carefully with adequate cooling to manage the heat generated.
-
Pressure: Heating a closed system containing volatile solvents like methanol will cause a significant pressure buildup. Reactions should be conducted in appropriately rated pressure vessels or under reflux in a vented system.[6]
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during your scale-up experiments.
Problem 1: Low or Stalled Reaction Conversion
Q: My reaction stalls at 60-70% conversion even after prolonged heating. What's wrong?
A: This is a classic equilibrium problem, almost always tied to the presence of water.
-
Primary Cause: Inefficient Water Removal. The reaction produces one mole of water for every mole of ester formed. As the water concentration increases, the rate of the reverse reaction (ester hydrolysis) increases until it equals the forward reaction rate, establishing an equilibrium.[1][2]
-
Troubleshooting Steps:
-
Use a Large Excess of Methanol: Using methanol as the solvent (e.g., 10-20 equivalents) can effectively shift the equilibrium towards the product side according to Le Chatelier's principle. One study demonstrated that increasing the alcohol excess from 1:1 to 10:1 could improve yield from 65% to 97%.[2]
-
Implement Active Water Removal: For kilogram-scale reactions, relying solely on excess reagent is inefficient.
-
Azeotropic Distillation: If using a co-solvent like toluene, a Dean-Stark apparatus is effective for physically removing water.
-
Reactive Distillation: In this advanced setup, the reaction and distillation occur in the same vessel. As the lower-boiling methyl acetate/methanol/water azeotrope forms, it is continuously distilled off, driving the reaction to completion.
-
-
Use a Drying Agent: Adding molecular sieves to the reaction can sequester water, but this is often impractical and costly at a very large scale.[4]
-
Troubleshooting Flowchart: Low Conversion
Caption: A decision tree for troubleshooting low reaction conversion.
Problem 2: Product is Dark or Contains Impurities
Q: After work-up, my crude product is dark brown and GC analysis shows several impurities. What are the likely side reactions?
A: Color formation and impurities often point to side reactions promoted by a strong acid catalyst and heat.
| Impurity/Issue | Potential Cause | Troubleshooting & Prevention | Analytical Detection |
| Unreacted 3-Thiopheneacetic Acid | Incomplete reaction (see Problem 1). | Drive reaction to completion. Can be removed by a basic wash (e.g., NaHCO₃) during work-up, but this is less efficient at scale than fractional distillation. | LC-MS, GC (after derivatization), Titration |
| Sulfonated Thiophene Byproducts | Aggressive reaction conditions (high temperature, high H₂SO₄ concentration) causing electrophilic aromatic substitution on the thiophene ring. The thiophene ring is susceptible to electrophilic substitution.[7] | Use the minimum effective catalyst concentration (start at 1-2 mol%). Maintain temperature strictly at reflux, avoiding "hot spots." Consider a milder catalyst like p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst (e.g., Amberlyst-15).[5] | LC-MS, NMR |
| Dimethyl Ether | Acid-catalyzed dehydration of two methanol molecules at elevated temperatures. | Maintain strict temperature control. Do not allow the reaction temperature to significantly exceed the boiling point of methanol. | GC-MS (headspace analysis) |
| Dark Color (Polymeric material) | Decomposition of the thiophene ring or starting material under harsh acidic conditions and prolonged heating. | Minimize reaction time by ensuring efficient water removal. Use a nitrogen atmosphere to prevent oxidative degradation. | Visual, HPLC with a DAD detector |
Problem 3: Difficult or Emulsion-Forming Work-up
Q: During the neutralization and extraction step, I'm getting a persistent emulsion that won't separate. How can I resolve this at scale?
A: Emulsions are common when neutralizing an acidic organic mixture with an aqueous base, especially with vigorous mixing.
-
Cause: The formation of soaps from the deprotonation of unreacted carboxylic acid and the presence of fine particulate matter can stabilize oil-in-water or water-in-oil emulsions.
-
Troubleshooting & Prevention:
-
Slower Quench & Neutralization: Add the basic solution slowly with controlled agitation. Vigorous, high-shear mixing is more likely to create a stable emulsion.
-
Add Brine: After neutralization, adding a saturated sodium chloride (brine) solution will increase the ionic strength of the aqueous phase, making it more polar and forcing the separation of the less polar organic layer. This can help break emulsions.[8]
-
Solvent Choice: Ensure your extraction solvent (e.g., ethyl acetate, toluene, methyl tert-butyl ether) has a significantly different density from water to aid gravitational separation.
-
Allow for Settling Time: On a large scale, phase separation can take longer. Allow adequate time for the layers to settle before attempting to drain the reactor.
-
Filtration (if applicable): If a solid precipitate is causing the issue, filtering the quenched mixture before the phase split may be necessary, though this adds a challenging step at scale.
-
Section 4: Pilot-Scale Experimental Protocol (Illustrative)
This protocol is for the synthesis of ~1.2 kg of this compound. Warning: This procedure must only be performed by trained personnel in a facility equipped to handle large quantities of flammable and corrosive materials.
Materials:
| Reagent | CAS No. | Amount | Molar Eq. |
| 3-Thiopheneacetic Acid | 6964-21-2 | 1.00 kg | 1.0 |
| Methanol (Anhydrous) | 67-56-1 | 8.9 L (~7.0 kg) | ~31 |
| Sulfuric Acid (98%) | 7664-93-9 | 70 mL (~129 g) | ~0.18 |
| Sodium Bicarbonate | 144-55-8 | As required for neutralization | - |
| Sodium Chloride | 7647-14-5 | As required for brine | - |
| Ethyl Acetate | 141-78-6 | ~10 L for extraction | - |
Procedure:
-
Reactor Setup: Equip a 20 L glass-lined reactor with a mechanical stirrer, reflux condenser, thermocouple, and an addition funnel. Ensure the system is inerted with a slow nitrogen stream.
-
Charging: Charge the reactor with 3-thiopheneacetic acid (1.00 kg) and methanol (8.9 L). Begin stirring to dissolve the solid.
-
Catalyst Addition: Cool the mixture to 10-15 °C using a chiller. Slowly add concentrated sulfuric acid (70 mL) via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 25 °C.
-
Reaction: Heat the mixture to reflux (~65-70 °C) and maintain for 6-12 hours. Monitor the reaction progress every 2 hours by taking a small aliquot, quenching it, and analyzing by GC for the disappearance of the starting material.
-
Cooling & Quenching: Once the reaction is >98% complete, cool the mixture to 10 °C. In a separate vessel, prepare a saturated solution of sodium bicarbonate. Slowly transfer the reaction mixture to the bicarbonate solution with vigorous stirring and cooling, maintaining a temperature below 25 °C. (Caution: CO₂ evolution).
-
Extraction: Transfer the quenched mixture to a larger separation vessel. Add ethyl acetate (5 L) and agitate gently. Allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with 10% brine solution (2 x 3 L) and then water (1 x 3 L).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield the final product. Collect the fraction boiling at the appropriate temperature/pressure (e.g., ~125-129 °C at 25 mmHg).
-
Analysis: Analyze the final product for purity (GC), identity (¹H NMR), and water content (Karl Fischer). The expected yield is 1.0-1.2 kg (90-99%).
References
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
Wikipedia. (2023, December 12). Fischer–Speier esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Gabriele, B., Mancuso, R., & Veltri, L. (2012). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 17(10), 11847–11874. [Link]
-
Pescarmona, P. P., & Eskildsen, J. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Catalysts, 14(1), 1. [Link]
-
Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]
-
Chegg. (2017, April 29). Question: Organic chemistry lab performing small scale Fisher esterification... Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-methylthiophene. Retrieved from [Link]
-
ReMaster. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
MDPI. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
Mallaiah, M., & Kumar, T. S. (2023). Experimental investigations of the production of methyl acetate in batch catalytic distillation process in the presence of Indion 180. Indian Journal of Chemical Technology, 30(5), 634-640. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Reaction Monitoring of Methyl Thiophene-3-Acetate by TLC
Welcome to the technical support center for monitoring reactions involving Methyl Thiophene-3-Acetate using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure accurate and efficient reaction monitoring. As Senior Application Scientists, we have compiled this resource based on established chromatographic principles and extensive laboratory experience.
Troubleshooting Guide
This section addresses specific issues you may encounter during the TLC analysis of reactions involving this compound.
Issue 1: Streaking or Elongated Spots on the TLC Plate
Question: My spots are streaking up the TLC plate instead of appearing as tight, round spots. What is causing this and how can I fix it?
Answer:
Streaking is a common issue in TLC that can obscure results and make it difficult to calculate an accurate Retention Factor (Rf).[1][2][3][4] The primary causes for streaking are:
-
Sample Overloading: Applying too much of the reaction mixture to the TLC plate is the most frequent cause.[1][2][4] A highly concentrated spot will saturate the stationary phase, leading to a continuous "streak" as the solvent moves up the plate.
-
Solution: Dilute your reaction mixture sample in a volatile solvent (e.g., ethyl acetate or dichloromethane) before spotting it on the plate. A good starting point is a 1% solution.[1] You can also try spotting a smaller amount using a microcapillary tube.
-
-
Highly Polar Compounds: While this compound itself is of moderate polarity, some reactants or byproducts might be highly polar (e.g., carboxylic acids, amines). These compounds can interact strongly with the acidic silica gel, causing them to streak.[3]
-
Solution: Add a small amount of a polar modifier to your mobile phase. For acidic compounds, adding 0.5-2% acetic or formic acid to the eluent can improve spot shape.[2][3] For basic compounds, a small amount of triethylamine (0.1-2%) or a few drops of ammonium hydroxide in the solvent system can be beneficial.[2][3][5]
-
-
Compound Degradation: The slightly acidic nature of standard silica gel plates can sometimes cause sensitive compounds to decompose during chromatography, resulting in a streak.[3]
-
Solution: If you suspect your compound is acid-sensitive, you can use TLC plates with a different stationary phase, such as alumina, or add a basic modifier to your solvent system as described above.[3]
-
Issue 2: Spots are Not Separating (Overlapping or Same Rf)
Question: My starting material and product spots are running at the same or very similar Rf values. How can I improve the separation?
Answer:
Poor separation is a clear indication that the chosen mobile phase is not optimal for your specific reaction mixture. The goal is to find a solvent system where the starting material and product have distinct Rf values, ideally between 0.15 and 0.85.[6]
-
Incorrect Solvent Polarity: If the spots are too high on the plate (high Rf), the solvent system is too polar. If they are too low (low Rf), it is not polar enough.[2][7]
-
Solution: Adjust the polarity of your mobile phase. A common starting point for compounds like this compound is a mixture of hexane and ethyl acetate.[8][9]
-
If spots are too high, increase the proportion of the non-polar solvent (hexane).
-
If spots are too low, increase the proportion of the polar solvent (ethyl acetate). It is best to make gradual changes to the solvent ratio (e.g., from 8:2 hexane:ethyl acetate to 9:1 or 7:3) to find the optimal separation.
-
-
-
Need for Different Selectivity: Sometimes, simply changing the polarity is not enough. You may need a solvent system with different chemical properties to interact differently with your compounds.[10]
-
Solution: Try a different solvent combination. For example, you could substitute ethyl acetate with acetone or replace hexane with dichloromethane.[10] A system of dichloromethane and a small amount of methanol can also be effective for a range of polarities.
-
Troubleshooting Workflow for Poor Spot Resolution
Caption: A decision-making flowchart for troubleshooting poor TLC spot resolution.
Issue 3: No Spots are Visible on the TLC Plate
Question: After running my TLC and drying the plate, I don't see any spots, even under the UV lamp. What could be the problem?
Answer:
The absence of visible spots can be perplexing, but it can be resolved by systematically checking a few common causes:[1][2][4]
-
Insufficient Sample Concentration: The amount of compound spotted on the plate may be below the detection limit of your visualization method.[1][4]
-
Compound is Not UV-Active: While the thiophene ring in this compound should be UV-active, some reactants or products might not be.[11][12]
-
Solution: Use a chemical stain for visualization. A potassium permanganate (KMnO4) dip is a good general stain for oxidizable functional groups.[11] Anisaldehyde or phosphomolybdic acid stains can also be very effective for a wide range of organic compounds.[11] An iodine chamber is another simple, non-destructive method that can visualize many compounds.[6][13]
-
-
Sample Washed Away: If the starting line of your TLC plate was submerged in the solvent reservoir in the developing chamber, your sample would have dissolved into the solvent pool instead of traveling up the plate.[2][4]
-
Compound Volatility: Highly volatile compounds may evaporate from the TLC plate before or during development.[2]
-
Solution: While less common for a compound like this compound, if you are working with very volatile substances, TLC may be challenging. In such cases, Gas Chromatography (GC) might be a more suitable monitoring technique.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for monitoring a reaction with this compound on a silica gel TLC plate?
A good starting point is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.[8][9] Given the ester functionality and the thiophene ring, this compound is of intermediate polarity. A typical starting ratio to try is between 9:1 and 7:3 (hexane:ethyl acetate). You can then adjust the ratio to achieve an optimal Rf value for the starting material, ideally around 0.3-0.5, which allows room for both more polar products (lower Rf) and less polar byproducts (higher Rf) to be resolved.[8]
| Solvent System (Hexane:Ethyl Acetate) | Expected Polarity | Ideal for Compounds that are... |
| 9:1 | Low | Relatively non-polar |
| 4:1 (8:2) | Medium-Low | "Normal" or moderately polar (Good starting point)[5][8] |
| 7:3 | Medium | Moderately polar |
| 1:1 | Medium-High | More polar |
Q2: How should I visualize the spots on the TLC plate?
For this compound and many of its derivatives, the thiophene ring contains a conjugated π-system, which makes it UV-active.[11]
-
UV Lamp (254 nm): This should be your first method of visualization as it is non-destructive.[6][13] On a TLC plate containing a fluorescent indicator, UV-active compounds will appear as dark purple or black spots against a green fluorescent background.[13]
-
Chemical Stains: If any of your compounds are not UV-active or for more sensitive detection, use a chemical stain. Good options include:
-
Potassium Permanganate (KMnO4): This stain reacts with any functional group that can be oxidized, such as alkenes, alkynes, alcohols, and even the sulfur atom in the thiophene ring. It typically produces yellow spots on a purple background.[11]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups to produce a range of colors, which can be helpful for distinguishing between different spots. It is particularly sensitive to nucleophilic groups.[11]
-
Iodine Chamber: Placing the dried TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to temporarily appear as brown spots.[13]
-
Q3: What is a "cospot" and why is it essential for reaction monitoring?
A cospot is a single lane on the TLC plate where you apply both the starting material and the reaction mixture at the same spot. Its purpose is to definitively confirm the identity of the starting material spot in the reaction lane.[8]
-
How to do it: In one lane, spot your starting material. In a second lane, spot your reaction mixture. In a third lane (the cospot lane), first spot the starting material, and then carefully spot the reaction mixture directly on top of it.
-
Interpretation: If the starting material spot in the reaction mixture is truly the starting material, it will merge perfectly with the starting material in the cospot lane, appearing as a single, homogenous spot. If you see two separate spots in the cospot lane, it indicates that the spot you thought was starting material in your reaction mixture is actually a different compound with a very similar Rf value.
TLC Spotting and Cospot Workflow
Caption: Diagram illustrating the proper spotting lanes for reaction monitoring, including a cospot.
Q4: My reaction involves a salt, and it's staying at the baseline. Is this normal?
Yes, this is completely normal. TLC on silica gel is a form of normal-phase chromatography, where the stationary phase (silica) is very polar. Salts and other highly polar, non-volatile compounds (like inorganic reagents) are essentially insoluble in the less polar mobile phases used and will not migrate from the baseline. This is expected behavior and typically does not interfere with monitoring the organic components of your reaction.
Q5: How do I know when my reaction is complete?
A reaction is generally considered complete by TLC analysis when the spot corresponding to the starting material has completely disappeared from the reaction mixture lane.[9][14] Ideally, you will see the starting material spot diminish in intensity over time, while a new spot corresponding to your product appears and grows in intensity. The reaction is finished when only the product spot (and perhaps some minor byproduct spots) remains, and the starting material spot is no longer visible.
References
-
Taha, H. S., Osman, H. A., Youssef, M. M. A., El-Gindi, A. M. Y., & Hoda, H. (n.d.). Chromatographic Analysis of Thiophenes in Calli and Suspension Cultures of Tagets spp. ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Not Voodoo. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? r/OrganicChemistry. Retrieved from [Link]
- Curtis, R. F., & Phillips, G. T. (1962). Thin-layer chromatography of thiophene derivatives.
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
- Fishbein, L., & Fawkes, J. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides.
-
ChemSrc. (2025). This compound | CAS#:58414-52-1. Retrieved from [Link]
-
Khalifa, M. E. (n.d.). Synthetic strategies and functional reactivity of versatile thiophene synthons. ResearchGate. Retrieved from [Link]
-
Scribd. (n.d.). TLC for Aspirin Synthesis Monitoring. Retrieved from [Link]
- Clarke, A. (2017). Thin–layer Chromatography (TLC). In Analytical Toxicology (pp. 1-13).
-
PubChem. (n.d.). 3-Methylthiophene. Retrieved from [Link]
-
ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR?. Retrieved from [Link]
-
Stevens Institute of Technology. (n.d.). Thin Layer Chromatography Characterization of the Active Ingredients in Excedrin and Anacin. Retrieved from [Link]
-
ResearchGate. (n.d.). The Rf value of the ethyl acetate fraction detected on the Thin Layer.... Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. silicycle.com [silicycle.com]
- 3. m.youtube.com [m.youtube.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Chromatography [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
handling and safety precautions for METHYL THIOPHENE-3-ACETATE
Technical Support Center: Methyl Thiophene-3-acetate
Introduction
Welcome to the technical support guide for this compound (CAS No. 58414-52-1). This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance on the safe handling, experimental use, and troubleshooting of this versatile heterocyclic building block. As a key intermediate, its proper use is critical for the successful synthesis of complex pharmaceutical and materials science targets.[1][2][3] This guide moves beyond simple data sheets to offer field-proven insights and explain the causality behind experimental choices, ensuring both safety and success in your work.
Section 1: Core Characteristics and Properties
This section provides fundamental data for this compound. Understanding these properties is the first step in proper experimental design.
Q: What are the primary physical and chemical properties of this compound?
A: The essential properties are summarized below. These values are crucial for planning reactions, purifications (e.g., distillation), and storage.
| Property | Value | Source |
| CAS Number | 58414-52-1 | [4] |
| Molecular Formula | C₇H₈O₂S | [4][] |
| Molecular Weight | 156.20 g/mol | [4] |
| Appearance | Liquid | [6] |
| Boiling Point | 125 °C | [4][7] |
| Density | 1.185 g/cm³ | [4] |
| Flash Point | 125-129°C/25mm | [4][7] |
| Refractive Index | 1.5215 | [7] |
| Storage Temperature | Ambient | [6][8] |
Section 2: Safety, Handling, and Storage
Safe handling is paramount. Thiophene derivatives, while valuable, require careful management due to their potential reactivity and health effects. The following Q&A addresses the most common safety concerns.
Q: What are the primary hazards associated with this compound?
A: According to its classification, this compound presents several hazards.[6] The official hazard statements indicate it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Therefore, direct contact and inhalation must be strictly avoided.
Q: What personal protective equipment (PPE) is mandatory when working with this compound?
A: A comprehensive PPE strategy is non-negotiable. The causality is clear: each piece of equipment protects a specific exposure route.
-
Eye Protection: Chemical splash goggles are required. The ester functional group can cause serious eye irritation.[6]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact, which can cause irritation.[9]
-
Body Protection: A lab coat is standard. For larger quantities or situations with a high risk of splashing, a chemical-resistant apron is recommended.[9]
-
Respiratory Protection: All work should be performed in a certified chemical fume hood to avoid inhaling vapors, which may cause respiratory irritation.[10]
Q: What is the correct procedure for storing this compound?
A: Proper storage is crucial for maintaining the compound's purity and ensuring lab safety.
-
Container: Keep the container tightly closed to prevent moisture ingress and evaporation.[9][10]
-
Atmosphere: While stable in air, for long-term storage (>1 year), flushing the container with an inert gas like argon or nitrogen can prevent slow oxidative degradation of the thiophene ring.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[10]
Q: How should I handle spills of this compound?
A: In the event of a spill, immediate and correct action is required to mitigate risks.
-
Evacuate & Ventilate: Ensure the area is well-ventilated and restrict access.
-
Contain: Absorb the spill with an inert material such as vermiculite, sand, or earth.[9] Do not use combustible materials like paper towels for large spills.
-
Collect: Use spark-proof tools to collect the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[9]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of the waste according to local, state, and federal regulations.[10]
Diagram: Safe Handling Workflow
Caption: Workflow for safe handling of this compound.
Section 3: Experimental Protocols & Troubleshooting
This section addresses common practical questions and issues encountered during experiments. The logic behind each step is explained to empower you to adapt protocols effectively.
Q: How should I prepare a solution of this compound?
A: This compound is a liquid, simplifying its addition to reactions. However, if a stock solution is needed, it is soluble in common organic solvents like THF, diethyl ether, dichloromethane, and ethyl acetate. It is considered insoluble in water.[10]
Experimental Protocol: Preparing a 0.5 M Solution in THF
-
Preparation: Ensure all glassware is oven-dried or flame-dried. Moisture can lead to hydrolysis of the ester over time.
-
Inert Atmosphere: Purge a dry flask, fitted with a septa, with nitrogen or argon. This is best practice, especially if the solution will be used with moisture-sensitive reagents.
-
Solvent: Transfer the required volume of anhydrous THF to the flask via cannula or a dry syringe.
-
Addition: Calculate the mass of this compound needed. Using a dry syringe, draw the corresponding volume (density = 1.185 g/mL) and add it to the THF.
-
Mixing: Gently swirl the flask to ensure homogeneity. The solution is now ready for use.
Q: My reaction yield is consistently low. What are the likely causes?
A: Low yields when using thiophene derivatives often trace back to a few key areas. The thiophene ring, while aromatic, has unique reactivity that must be respected.[11][12]
-
Cause 1: Reagent Incompatibility: Thiophene rings are sensitive to strong acids and certain oxidizing agents, which can lead to polymerization or ring-opening.[3] If your reaction conditions are harsh, consider if the thiophene nucleus itself is being degraded.
-
Self-Validation: Run a control reaction with a simpler, more robust aromatic ester to see if the issue is specific to the thiophene substrate. Analyze the crude reaction mixture by TLC or LC-MS for a smear of baseline material, which can indicate polymerization.
-
-
Cause 2: Competing Reactions: The methylene bridge between the thiophene ring and the ester is acidic and can be deprotonated by strong bases (e.g., LDA, n-BuLi). If your reaction involves a base, you may be forming an enolate at this position, preventing your desired reaction from occurring elsewhere.
-
Self-Validation: Before adding your primary electrophile, try quenching a small aliquot of the basified reaction mixture with D₂O. An NMR of this aliquot showing deuterium incorporation at the methylene position confirms deprotonation is occurring.
-
-
Cause 3: Moisture Contamination: If using organometallic or other moisture-sensitive reagents, trace water can quench them, leading to low yields.[11]
-
Self-Validation: Ensure all solvents are anhydrous and glassware is rigorously dried. Running the reaction under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques) is essential.
-
Q: I see an unexpected byproduct in my NMR/LC-MS analysis. What could it be?
A: Based on the structure, a few byproducts are common:
-
Thiophene-3-acetic acid: This results from the hydrolysis of the methyl ester. It can occur if there is water in your reaction mixture, especially under acidic or basic conditions, or during an aqueous workup. It will be visible as a new carboxylic acid peak in the IR spectrum and a loss of the methyl singlet in the ¹H NMR.
-
Transesterification Product: If your reaction involves another alcohol (e.g., ethanol as a solvent), you may form the corresponding ethyl ester through transesterification, especially with acid or base catalysis. This would be evident in NMR and mass spectrometry.
-
Ring-Substituted Products: Thiophene undergoes electrophilic aromatic substitution, primarily at the 2- and 5-positions.[2] If your reaction has stray electrophiles, you may see substitution on the thiophene ring itself.
Diagram: Troubleshooting Low Yield
Caption: Logic tree for troubleshooting low-yield reactions.
Section 4: Frequently Asked Questions (FAQs)
Q1: Is this compound stable to purification by silica gel chromatography? A1: Yes, it is generally stable to standard silica gel chromatography. Use common solvent systems like ethyl acetate/hexanes. However, if the silica is acidic or left for extended periods, minor hydrolysis to the corresponding carboxylic acid can occur. Using silica gel that has been neutralized with a base (e.g., triethylamine) can mitigate this if high purity is essential.
Q2: Can this compound be used in metal-catalyzed cross-coupling reactions? A2: The thiophene ring itself does not directly participate in cross-coupling unless it is first functionalized (e.g., halogenated). However, it can be a substrate in reactions that modify the acetate group. Be aware that the sulfur atom in the thiophene ring can sometimes coordinate to and poison certain metal catalysts (e.g., Palladium catalysts under some conditions). This is catalyst- and ligand-dependent, so small-scale test reactions are advised.
Q3: What are the typical applications of this compound in drug development? A3: Thiophene and its derivatives are considered "privileged" structures in medicinal chemistry, appearing in numerous FDA-approved drugs.[13] this compound serves as a key building block for introducing the thiophene-3-acetic acid moiety into larger molecules.[1] This structure is found in anti-inflammatory drugs, antipsychotics, and other therapeutic agents where the thiophene acts as a bioisostere for a phenyl ring, often improving metabolic stability or target affinity.[3][13]
References
-
Cole-Parmer. (n.d.). 3-Methylthiophene, 99+% Material Safety Data Sheet. Retrieved from [Link]
-
CPAchem. (n.d.). 3-Methylthiophene Safety Data Sheet. Retrieved from [Link]
-
ChemSrc. (2025). This compound | CAS#:58414-52-1. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 3-Methylthiophene: Applications in Polymerization and Chemical Synthesis. Retrieved from [Link]
-
Autech Industry Co.,Ltd. (n.d.). 3-Methylthiophene: Your Guide to Organic Synthesis Applications. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 58414-52-1. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-methylthiophene. Retrieved from [Link]
-
G. A. S. S. G. S. S. A. G. S. A. A. (2018). Therapeutic importance of synthetic thiophene. PMC - PubMed Central. Retrieved from [Link]
-
J. T. L. E. J. G. J. C. (2013). Electronic properties of poly(thiophene-3-methyl acetate). ResearchGate. Retrieved from [Link]
-
S. K. S. A. S. A. S. P. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
-
R. M. S. S. S. S. (2011). Synthesis, properties and biological activity of thiophene: A review. ResearchGate. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:58414-52-1 | Chemsrc [chemsrc.com]
- 6. This compound | 58414-52-1 [sigmaaldrich.com]
- 7. chemwhat.com [chemwhat.com]
- 8. This compound | 58414-52-1 [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
METHYL THIOPHENE-3-ACETATE vs METHYL THIOPHENE-2-ACETATE
A Senior Application Scientist's Guide to Methyl Thiophene-3-acetate vs. Methyl Thiophene-2-acetate: A Comparative Analysis for Synthetic Strategy
Abstract
In the landscape of heterocyclic chemistry, thiophene derivatives are indispensable building blocks for pharmaceutical and materials science discovery.[1][2] The seemingly subtle difference in the placement of a functional group—shifting from the 2-position to the 3-position on the thiophene ring—can dramatically alter a molecule's physicochemical properties and reaction dynamics. This guide provides an in-depth, objective comparison of this compound and Methyl Thiophene-2-acetate, moving beyond catalog specifications to offer field-proven insights and experimental data. We will dissect the causal relationships between structure and reactivity, empowering researchers, scientists, and drug development professionals to make more informed decisions in their synthetic designs.
Introduction: The Significance of Positional Isomerism in Thiophenes
Thiophene, an electron-rich aromatic heterocycle, is a privileged scaffold in medicinal chemistry.[3] Its derivatives are integral to a wide range of therapeutics, from anti-inflammatory agents like Suprofen to blockbuster antiplatelet drugs like Clopidogrel.[3] The reactivity of the thiophene ring is not uniform; the α-positions (C2 and C5) are inherently more susceptible to electrophilic attack than the β-positions (C3 and C4) due to superior resonance stabilization of the reaction intermediates.[4]
Consequently, the choice between a 2-substituted precursor like Methyl Thiophene-2-acetate and a 3-substituted one like this compound is a critical decision point that dictates synthetic routes, reaction conditions, and ultimately, the properties of the final product. This guide will illuminate these differences through a structured comparison.
Molecular Structure and Physicochemical Properties
The initial divergence between these two isomers begins with their fundamental structures and resulting physical properties. While they share the same molecular formula and weight, their spatial arrangement leads to distinct characteristics.
Diagram 1: Structural Comparison of Isomers
A direct comparison of the isomeric structures.
Table 1: Comparison of Physicochemical Properties
| Property | Methyl Thiophene-2-acetate | This compound | Rationale for Differences |
| CAS Number | 19432-68-9[5] | 58414-52-1[6][7] | N/A |
| Molecular Formula | C₇H₈O₂S[5] | C₇H₈O₂S[6][7] | Identical as they are isomers. |
| Molecular Weight | 156.20 g/mol [5] | 156.20 g/mol [6] | Identical as they are isomers. |
| Boiling Point | Not specified | 125 °C[6] (at 25 mmHg) | The 3-substituted isomer may have a slightly different dipole moment and intermolecular forces, affecting its boiling point. |
| Density | Not specified | 1.185 g/cm³[6][] | Positional isomerism affects crystal packing and molecular interactions, leading to density variations. |
| Refractive Index | Not specified | 1.5215[6] | The electron distribution difference between the isomers alters how they interact with light. |
| LogP | 1.5[5] | 1.46[6] | A minor difference in the partition coefficient suggests subtle variations in polarity and hydrophobicity. |
Note: Data is compiled from publicly available sources and may vary based on experimental conditions.
Comparative Reactivity Analysis: An Experimental Perspective
The most significant divergence between these isomers lies in their chemical reactivity. This is primarily governed by the electronic influence of the acetate substituent on the thiophene ring.
Electronic Effects and Regioselectivity
The thiophene ring is an electron-rich system. The position of the electron-withdrawing acetate group dictates which positions on the ring are most activated or deactivated towards further substitution.
-
Methyl Thiophene-2-acetate: The substituent at the C2 (α) position strongly deactivates the ring. Electrophilic attack is generally directed to the C5 and C4 positions.[4] The C5 position is typically favored due to better resonance stabilization of the intermediate.[4]
-
This compound: With the substituent at the C3 (β) position, the deactivating effect is less pronounced compared to the 2-isomer.[4] Electrophilic substitution preferentially occurs at the vacant and highly activated C2 (α) position.[4]
Diagram 2: Influence of Substituent Position on Electrophilic Attack
Regioselectivity in electrophilic substitution.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[9] The performance of thiophene substrates in these reactions is highly dependent on the nature and position of the leaving group (typically a halide). To compare our target molecules, we must first consider their halogenated derivatives, which are common precursors.
Let's compare the hypothetical Suzuki coupling of Methyl (5-bromo-thiophen-2-yl)acetate and Methyl (2-bromo-thiophen-3-yl)acetate with a generic arylboronic acid.
Table 2: Predicted Performance in a Suzuki-Miyaura Cross-Coupling Reaction
| Feature | Methyl (5-bromo-thiophen-2-yl)acetate | Methyl (2-bromo-thiophen-3-yl)acetate | Mechanistic Rationale |
| Substrate | Bromo-group at α-position | Bromo-group at α-position | Both substrates have the leaving group at an activated α-position, facilitating oxidative addition. |
| Reaction Rate | Generally Faster | Generally Slower | The C-Br bond at the 2-position of a thiophene is often more reactive in oxidative addition to Pd(0) than the C-Br bond at the 3-position, although both are activated. |
| Potential Side Reactions | Lower risk of debromination or scrambling. | Higher potential for side reactions under harsh conditions. | The 3-substituted thiophene ring can be more prone to metallation/decomposition pathways. |
| Typical Yield | High | Good to High | While both can give excellent yields, the 2-substituted isomer often requires less optimization. |
Experimental Protocol: A Self-Validating Comparison of Reactivity via Suzuki-Miyaura Coupling
To provide actionable data, this section outlines a robust, self-validating protocol for directly comparing the reactivity of the bromo-derivatives of Methyl Thiophene-2-acetate and this compound.
Objective: To quantify the difference in reaction yield and rate between Methyl (5-bromo-thiophen-2-yl)acetate and Methyl (2-bromo-thiophen-3-yl)acetate in a standardized Suzuki-Miyaura coupling reaction.
Materials:
-
Methyl (5-bromo-thiophen-2-yl)acetate (Substrate A)
-
Methyl (2-bromo-thiophen-3-yl)acetate (Substrate B)
-
4-Methoxyphenylboronic acid
-
Palladium(II) Acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Internal Standard (e.g., Dodecane)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon), GC-MS for analysis.
Diagram 3: Experimental Workflow for Comparative Suzuki Coupling
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. nbinno.com [nbinno.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl thiophen-2-acetate | C7H8O2S | CID 88055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:58414-52-1 | Chemsrc [chemsrc.com]
- 7. Page loading... [guidechem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Spectroscopic Guide to 2- and 3-Acetylthiophene Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a foundational requirement for advancing research. Thiophene derivatives, in particular, are significant building blocks in medicinal chemistry and materials science.[1][2] Distinguishing between positional isomers, such as 2-acetylthiophene and 3-acetylthiophene, is critical as the substitution pattern profoundly influences the molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparison of the spectroscopic data of these two isomers, supported by experimental protocols and an explanation of the underlying principles that govern their distinct spectral signatures.
The Structural Imperative: Why Isomer Differentiation Matters
The location of the acetyl group on the thiophene ring dictates the electronic distribution within the aromatic system. This, in turn, affects how the molecule interacts with electromagnetic radiation and how it fragments under energetic conditions. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful analytical techniques that provide a detailed fingerprint of a molecule's structure. An unambiguous interpretation of this data is paramount for confirming chemical identity and ensuring the purity of synthesized compounds.
Experimental Protocols: A Foundation for Reliable Data
Obtaining high-quality, reproducible spectroscopic data is contingent on meticulous experimental execution. Below are detailed, step-by-step methodologies for the acquisition of NMR, IR, and MS spectra for acetylthiophene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified acetylthiophene isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃).[3][4][5][6]
-
Transfer the solution to a clean 5 mm NMR tube. Ensure no solid particulates are present, as they can degrade spectral quality.[7]
2. Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[3]
3. ¹H NMR Data Acquisition:
-
Employ a standard single-pulse sequence.
-
Set a spectral width of approximately 15 ppm, centered around 5 ppm.
-
Acquire 16 to 32 scans for a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is generally sufficient.[3]
4. ¹³C NMR Data Acquisition:
-
Use a standard proton-decoupled single-pulse sequence.
-
Set a spectral width of approximately 200-220 ppm.
-
Acquire several hundred to thousands of scans due to the lower sensitivity of the ¹³C nucleus.
-
A relaxation delay of 2-5 seconds is recommended for full relaxation of carbon nuclei.[3]
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum and apply baseline correction.
-
Calibrate the chemical shift scale using the residual solvent signal (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[3]
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
For liquid samples like 2-acetylthiophene, place a small drop directly onto the ATR crystal.
-
For solid samples like 3-acetylthiophene, place a small amount of the powder onto the crystal and apply pressure to ensure good contact.[5]
2. Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.[5]
3. Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.[8]
Mass Spectrometry (MS)
1. Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like the acetylthiophenes, Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective method.[9]
2. Ionization:
-
Ionize the sample using a standard technique such as Electron Ionization (EI) at a typical energy of 70 eV.[5][10]
3. Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[11]
4. Data Interpretation:
-
Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce structural information.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2- and 3-acetylthiophene.
¹H NMR Spectral Data (CDCl₃)
| Proton | 2-Acetylthiophene (δ, ppm) | 3-Acetylthiophene (δ, ppm) |
| H2 | - | ~7.95 (dd, J = 2.9, 1.3 Hz) |
| H3 | ~7.69 (dd, J = 3.8, 1.1 Hz) | - |
| H4 | ~7.12 (dd, J = 4.9, 3.8 Hz) | ~7.35 (dd, J = 4.9, 2.9 Hz) |
| H5 | ~7.67 (dd, J = 4.9, 1.1 Hz) | ~7.54 (dd, J = 5.1, 1.2 Hz) |
| -COCH₃ | ~2.56 (s) | ~2.54 (s) |
| Data sourced from multiple spectral databases.[3][12][13] |
¹³C NMR Spectral Data (CDCl₃)
| Carbon | 2-Acetylthiophene (δ, ppm) | 3-Acetylthiophene (δ, ppm) |
| C2 | ~144.5 | ~132.6 |
| C3 | ~133.8 | ~143.5 |
| C4 | ~128.2 | ~126.9 |
| C5 | ~132.6 | ~126.0 |
| -COCH₃ | ~26.8 | ~26.7 |
| C=O | ~190.7 | ~191.0 |
| Data sourced from multiple spectral databases.[3][12][13] |
IR and Mass Spectrometry Data
| Spectroscopic Technique | 2-Acetylthiophene | 3-Acetylthiophene |
| IR (ν, cm⁻¹) | Carbonyl (C=O) stretch observed | Carbonyl (C=O) stretch observed |
| Mass Spectrometry (m/z) | Molecular Ion (M⁺): 126. Key fragments: 111, 83.[12][13] | Molecular Ion (M⁺): 126. Key fragments: 111, 83. |
Interpretation of Spectral Differences: The "Why"
The observed differences in the NMR spectra of 2- and 3-acetylthiophene are a direct consequence of the electronic effects exerted by the acetyl substituent at different positions on the thiophene ring.
¹H NMR Analysis
The acetyl group is electron-withdrawing due to both inductive and resonance effects. This withdrawal of electron density deshields the protons on the thiophene ring, causing them to resonate at a higher chemical shift (further downfield).
-
2-Acetylthiophene: The acetyl group at the 2-position exerts a strong deshielding effect on the adjacent protons, H3 and H5. This is why their chemical shifts (~7.69 and ~7.67 ppm, respectively) are significantly downfield. The H4 proton is less affected, appearing further upfield at ~7.12 ppm.
-
3-Acetylthiophene: With the acetyl group at the 3-position, the most deshielded proton is H2 (~7.95 ppm), which is adjacent to both the sulfur atom and the carbon bearing the substituent. The H5 and H4 protons appear at intermediate chemical shifts.
The coupling constants (J values) are also diagnostic. The three-bond coupling between adjacent protons (J₃₄, J₄₅) is typically larger than the four-bond "meta" coupling (J₂₄, J₃₅) or the five-bond "para" coupling (J₂₅). Analyzing these coupling patterns allows for unambiguous assignment of each proton signal.
¹³C NMR Analysis
The electron-withdrawing nature of the acetyl group also influences the ¹³C chemical shifts.
-
In both isomers, the carbon atom directly attached to the acetyl group (C2 in 2-acetylthiophene and C3 in 3-acetylthiophene) is significantly deshielded, appearing far downfield (~144.5 ppm and ~143.5 ppm, respectively).
-
The carbonyl carbon (C=O) appears at a very characteristic downfield position (~190-191 ppm) in both isomers.
-
The subtle differences in the chemical shifts of the other ring carbons provide a unique fingerprint for each isomer, reflecting the different patterns of electron density distribution.
IR and MS Analysis
-
IR Spectroscopy: Both isomers exhibit a strong absorption band in the infrared spectrum characteristic of a carbonyl (C=O) stretching vibration, typically around 1660-1700 cm⁻¹. While the exact frequency may differ slightly between the two, it is generally not sufficient for unambiguous differentiation without reference spectra.
-
Mass Spectrometry: As constitutional isomers, 2- and 3-acetylthiophene have the same molecular formula (C₆H₆OS) and therefore the same molecular weight (126.17 g/mol ).[12] They will both show a molecular ion peak (M⁺) at m/z = 126. The primary fragmentation pathway for both is often the loss of a methyl radical (•CH₃) to form the thienoyl cation at m/z = 111, followed by the loss of carbon monoxide (CO) to give a fragment at m/z = 83.[12][13] Consequently, their electron ionization mass spectra are often very similar, making differentiation by MS fragmentation patterns alone challenging without high-resolution analysis or comparison to a spectral library.
Conclusion
While IR and MS are invaluable for confirming the presence of the acetylthiophene molecular formula and functional groups, NMR spectroscopy is the most definitive technique for distinguishing between the 2- and 3-acetylthiophene isomers. The distinct chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra provide an unambiguous structural fingerprint for each compound. This guide underscores the importance of a multi-technique approach to structural elucidation while highlighting the power of NMR in resolving the subtleties of isomerism.
References
-
The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Oxford Academic. Available from: [Link]
-
2-Acetylthiophene. PubChem. Available from: [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. Available from: [Link]
-
Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. Available from: [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. Available from: [Link]
-
THIOPHENE AND ITS DERIVATIVES. Available from: [Link]
-
NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. Available from: [Link]
-
Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]
-
2-Acetylthiophene - Optional[MS (GC)] - Spectrum. SpectraBase. Available from: [Link]
-
Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. The Royal Society of Chemistry. Available from: [Link]
-
Best Practice Guide for Generating Mass Spectra. The Royal Society of Chemistry. Available from: [Link]
-
NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Available from: [Link]
-
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. Available from: [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]
-
NMR Guidelines for ACS Journals. American Chemical Society. Available from: [Link]
-
Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available from: [Link]
-
Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Available from: [Link]
-
2-Acetylthiophene. Wikipedia. Available from: [Link]
-
3-Acetylthiophene - Optional[ATR-IR] - Spectrum. SpectraBase. Available from: [Link]
-
NMR Spectroscopy. Michigan State University Department of Chemistry. Available from: [Link]
-
Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. Available from: [Link]
-
2-acetyl thiophene, 88-15-3. The Good Scents Company. Available from: [Link]
-
Mass spectrometry (MS). Fiveable. Available from: [Link]
-
1 H NMR spectra showing regioselective substitutions on thiophene... ResearchGate. Available from: [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. Available from: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available from: [Link]
-
Influence of Alkyl Substitution Pattern on Reactivity of Thiophene-Based Monomers in Kumada Catalyst-Transfer Polycondensation. Amazon S3. Available from: [Link]
-
Mass Spectrometry. Organic Spectroscopy International. Available from: [Link]
-
Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones... ResearchGate. Available from: [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available from: [Link]
Sources
- 1. Use of the Hammett equation in substituted thiophenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Correlation of nmr Chemical Shifts with Hammett σ Values and Analogous Parameters | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational NMR Study of Benzothienoquinoline Heterohelicenes [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. abrilccastro.wordpress.com [abrilccastro.wordpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar [semanticscholar.org]
- 11. Through space JFH spin–spin coupling constant transmission pathways in 2-(trifluoromethyl)thiophenol: formation of unusual stabilizing bifurcated CF⋯HS and CF⋯SH interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Biological Activity of Methyl Thiophene-3-Acetate and its Ethyl Ester Analogue
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thiophene ring stands as a privileged scaffold, integral to the structure of numerous pharmacologically active compounds.[1][2] Its derivatives, particularly those bearing an acetate moiety, have garnered significant interest for their diverse biological activities. This guide provides an in-depth technical comparison of methyl thiophene-3-acetate and its corresponding ethyl ester, ethyl thiophene-3-acetate. While direct, head-to-head comparative studies on the biological activities of these two specific molecules are not extensively documented in publicly available literature, this document synthesizes findings from research on related thiophene derivatives and the fundamental physicochemical differences between methyl and ethyl esters to provide a predictive comparison. We will delve into the anticipated variations in their biological profiles, underpinned by an understanding of their metabolic fate, and provide standardized experimental protocols for their evaluation.
The Thiophene Scaffold: A Versatile Pharmacophore
The five-membered, sulfur-containing aromatic ring of thiophene is a bioisostere of the phenyl ring, meaning it can often substitute for a benzene ring in a drug molecule without significantly altering its biological activity.[1] This substitution can, however, favorably modify a compound's physicochemical properties, such as solubility and metabolic stability.[1] Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[2][3][4] The nature and position of substituents on the thiophene ring are critical determinants of a compound's potency and selectivity.[5]
Methyl vs. Ethyl Esters: A Tale of Two Alkyl Groups
The primary structural difference between this compound and ethyl thiophene-3-acetate lies in the ester functional group. This seemingly minor variation—a methyl (-CH₃) versus an ethyl (-CH₂CH₃) group—can have profound implications for a molecule's pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties and Pharmacokinetic Considerations
| Property | Methyl Ester | Ethyl Ester | Rationale |
| Lipophilicity | Lower | Higher | The addition of a methylene group in the ethyl ester increases its hydrocarbon character, leading to greater lipid solubility. |
| Aqueous Solubility | Higher | Lower | Generally, as lipophilicity increases, aqueous solubility decreases. |
| Steric Hindrance | Lower | Higher | The ethyl group is bulkier than the methyl group, which can influence binding to enzyme active sites or receptors. |
| Rate of Hydrolysis | Faster | Slower | Methyl esters are typically more susceptible to enzymatic hydrolysis by esterases than ethyl esters due to reduced steric hindrance around the carbonyl group. |
| Cellular Permeability | Potentially Slower | Potentially Faster | Increased lipophilicity of the ethyl ester may enhance its ability to cross cell membranes via passive diffusion. |
These fundamental differences are expected to influence the biological activity of the two compounds. For instance, the higher lipophilicity of the ethyl ester may lead to better absorption and distribution into tissues, but its slower hydrolysis to the active carboxylic acid metabolite (thiophene-3-acetic acid) could result in a delayed onset or prolonged duration of action. Conversely, the methyl ester, being more water-soluble and rapidly hydrolyzed, might exhibit a faster onset of action but a shorter duration. Studies comparing the pharmacokinetics of methyl and ethyl esters of other small molecules, such as omega-3 fatty acids, have shown that the form of the ester can significantly impact plasma concentrations and absorption rates.[6][7]
Anticipated Biological Activities and Mechanisms of Action
Thiophene derivatives have been investigated for a range of biological activities. While specific data for methyl and ethyl thiophene-3-acetate is limited, we can infer potential areas of activity based on related compounds.
Anticancer Activity: Thiophene derivatives have shown promise as anticancer agents, with mechanisms including the induction of apoptosis and inhibition of key enzymes like topoisomerases.[3][8] The cytotoxic effects of these compounds are often evaluated using cancer cell lines. The difference in cellular uptake and metabolism between the methyl and ethyl esters could translate to variations in their IC₅₀ (half-maximal inhibitory concentration) values.
Enzyme Inhibition: Certain thiophene derivatives have been identified as potent inhibitors of enzymes such as acetylcholinesterase, which is relevant in the context of Alzheimer's disease.[9][10] The subtle difference in the size and shape of the methyl versus the ethyl ester could affect how the molecule fits into the active site of a target enzyme, potentially leading to differences in inhibitory potency.
Metabolism and Potential for Bioactivation: The metabolism of thiophene-containing drugs is a critical consideration, as it can lead to the formation of reactive metabolites.[11] The thiophene ring can undergo cytochrome P450-dependent oxidation to form reactive thiophene S-oxides and epoxides, which have been implicated in drug-induced toxicity.[11][12][13] It is plausible that both methyl and ethyl thiophene-3-acetate could be metabolized via these pathways. The rate and extent of formation of such reactive intermediates could be influenced by the nature of the ester group.
Experimental Protocols for Comparative Evaluation
To empirically determine the differences in biological activity between methyl and ethyl thiophene-3-acetate, a series of standardized in vitro assays should be performed.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5]
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Stock solutions of this compound and ethyl thiophene-3-acetate are prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in cell culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with medium containing various concentrations of the test compounds. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.
Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition
This assay, based on Ellman's method, measures the activity of AChE by detecting the production of thiocholine when acetylcholine is hydrolyzed.[9]
Methodology:
-
Reagent Preparation: Prepare phosphate buffer, DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution, AChE enzyme solution, and acetylthiocholine iodide (ATCI) substrate solution.
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding the ATCI substrate.
-
Absorbance Monitoring: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC₅₀ value.
In Vitro Metabolism Study
To investigate the metabolic stability and potential for reactive metabolite formation, an in vitro study using liver microsomes can be conducted.
Methodology:
-
Incubation: Incubate the test compound (methyl or ethyl thiophene-3-acetate) with liver microsomes (e.g., from rat, mouse, or human) in the presence of NADPH (a cofactor for P450 enzymes).
-
Time Points: At various time points, quench the reaction (e.g., by adding a cold organic solvent).
-
Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the parent compound and identify any metabolites formed.
-
Data Analysis: Determine the rate of disappearance of the parent compound to assess metabolic stability. Characterize the structure of metabolites to understand the metabolic pathways.
Conclusion and Future Directions
Future research should focus on the direct, parallel evaluation of these two compounds in a panel of biological assays, such as those described above. Such studies will be crucial to fully elucidate their structure-activity relationships and to determine which, if either, holds greater promise as a lead compound for further drug development. The insights gained from such a comparative analysis will be invaluable for medicinal chemists seeking to fine-tune the properties of thiophene-based therapeutic agents.
References
-
Dansette, P. M., et al. (1996). Thiophene Sulfoxides as Reactive Metabolites: Formation upon Microsomal Oxidation of a 3-Aroylthiophene and Fate in the Presence of Nucleophiles in Vitro and in Vivo. Chemical Research in Toxicology, 9(4), 746–755. [Link]
-
Evans, M. C., et al. (2004). In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety. Drug Metabolism and Disposition, 32(11), 1258–1265. [Link]
-
Valadon, P., et al. (1996). Thiophene Sulfoxides as Reactive Metabolites: Formation upon Microsomal Oxidation of a 3-Aroylthiophene and Fate in the Presence of Nucleophiles in Vitro and in Vivo. Chemical Research in Toxicology, 9(4), 746-755. [Link]
-
Gabr, Y., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 17(6), 7217–7231. [Link]
-
Gabr, Y., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. [Link]
-
Gabr, Y., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules, 17(6), 7217-31. [Link]
-
Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
Taxak, N., et al. (2018). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ResearchGate. [Link]
-
Gabr, Y., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Semantic Scholar. [Link]
-
Sharma, A., et al. (2021). Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. Advances in Experimental Medicine and Biology, 1339, 179-185. [Link]
-
Sharma, A., et al. (2016). Therapeutic importance of synthetic thiophene. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 111–116. [Link]
-
Abdel-Moneim, A. M., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 74. [Link]
-
Croteau, E., et al. (2020). Comparison of pharmacokinetics of omega-3 fatty acid supplements in monoacylglycerol or ethyl ester in humans: a randomized controlled trial. Journal of the American College of Nutrition, 39(7), 613-622. [Link]
-
ResearchGate. (n.d.). Biological Diversity of Thiophene: A Review. ResearchGate. [Link]
-
El-Sayed, M. A., et al. (2024). Biological Activities of Thiophenes. Encyclopedia, 4(1), 23-45. [Link]
-
Chaudhary, A., et al. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(3), 3-10. [Link]
-
Kumar, D., & Maruthi, Y. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(6), 38-51. [Link]
-
da Silva, J. G., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4310. [Link]
-
Kumar, D., & Maruthi, Y. (2011). Synthesis, properties and biological activity of thiophene: A review. ResearchGate. [Link]
-
Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. [Link]
-
Czerniak, A., & Niemczyk, A. (2016). ETHYL AND METHYL ESTERS PRODUCTION FIELD ESTERIFICATION PLANT. Journal of Research and Applications in Agricultural Engineering, 61(4), 49-54. [Link]
-
Croteau, E., et al. (2021). Pharmacokinetics of Supplemental Omega-3 Fatty Acids Esterified in Monoglycerides, Ethyl Esters, or Triglycerides in Adults in a Randomized Crossover Trial. The Journal of Nutrition, 151(2), 373–381. [Link]
-
Peterson, C. L., et al. (1992). ethyl and methyl esters of vegetable oil. Biodiesel Education. [Link]
-
Peterson, C. L., et al. (1992). Production and Testing of Ethyl and Methyl Esters. Journey to Forever. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparison of pharmacokinetics of omega-3 fatty acid supplements in monoacylglycerol or ethyl ester in humans: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Supplemental Omega-3 Fatty Acids Esterified in Monoglycerides, Ethyl Esters, or Triglycerides in Adults in a Randomized Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Reactivity of 2- and 3-Substituted Thiophenes
Introduction: The Nuances of Thiophene's Aromaticity
Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, is a cornerstone in medicinal chemistry and materials science. Its electron-rich nature makes it more reactive than benzene in electrophilic aromatic substitution (EAS) reactions.[1][2] This reactivity, however, is not uniformly distributed across the ring. The C2 and C5 positions, termed the α-positions, are significantly more reactive than the C3 and C4 (β-positions). This preference is a direct consequence of the stability of the cationic intermediate (the σ-complex) formed during electrophilic attack; attack at an α-position allows for charge delocalization over three resonance structures, one of which involves the sulfur atom's lone pair, while attack at a β-position yields a less stable intermediate with only two resonance contributors.[3][4]
This guide moves beyond the parent scaffold to explore a more intricate and practical question for the synthetic chemist: how does a pre-existing substituent at the 2- or 3-position dictate the course of subsequent chemical transformations? Understanding this comparative reactivity is paramount for designing efficient and regioselective syntheses of complex thiophene-based molecules. We will dissect the controlling factors—electronic effects, steric hindrance, and directed metalation—providing experimental data and actionable protocols for researchers in the field.
Part 1: The Arena of Electrophilic Aromatic Substitution (EAS)
The introduction of a substituent onto the thiophene ring breaks its symmetry and establishes a new reactivity landscape. The substituent's electronic properties (electron-donating vs. electron-withdrawing) and its position (C2 or C3) create a complex interplay that governs the regiochemical outcome of EAS.
Reactivity of 2-Substituted Thiophenes
When the C2 position is occupied, the primary sites for electrophilic attack are C5, C3, and C4. The outcome is a contest between the inherent α-reactivity of the C5 position and the electronic directing effects of the C2 substituent.
-
With Electron-Donating Groups (EDGs; e.g., -CH₃, -OCH₃): These groups activate the ring towards EAS and direct incoming electrophiles to the "ortho" (C3) and "para" (C5) positions. Given the thiophene ring's intrinsic preference for α-substitution, the reaction overwhelmingly occurs at the C5 position. The C5 position benefits from both the activating effect of the EDG and its inherent electronic advantage.
-
With Electron-Withdrawing Groups (EWGs; e.g., -COCH₃, -NO₂): EWGs deactivate the ring, making EAS more challenging. They direct incoming electrophiles to the "meta" positions (C3 and C4). However, the powerful innate reactivity of the α-position often leads to substitution at C5, even though it is electronically deactivated in a "para" sense.[5] Thus, a mixture of C4 and C5 substituted products is common, with the ratio depending on the specific electrophile and reaction conditions.
Caption: Regioselectivity in EAS of 3-substituted thiophenes.
Quantitative Data: Regioselectivity in Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic EAS reaction that clearly illustrates these directing effects. [6][7]The data below summarizes typical outcomes.
| Starting Material | Substituent (R) | Position | Major Product(s) (Position of -COCH₃) | Approximate Ratio/Yield |
| 2-Methylthiophene | -CH₃ (EDG) | 2 | 5-acetyl | >99% |
| 2-Chlorothiophene | -Cl (EWG) | 2 | 5-acetyl | ~95% |
| 2-Acetylthiophene | -COCH₃ (EWG) | 2 | 4-acetyl and 5-acetyl | Mixture, often favoring 4-position |
| 3-Methylthiophene | -CH₃ (EDG) | 3 | 2-acetyl | ~90% (minor 5-acetyl) |
| 3-Bromothiophene | -Br (EWG) | 3 | 5-acetyl | >98% |
| 3-Methoxythiophene | -OCH₃ (EDG) | 3 | 2-acetyl | >95% |
Experimental Protocol: Friedel-Crafts Acylation of 3-Methylthiophene
This protocol describes a representative acylation where regioselectivity is key.
-
Apparatus Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube or a bubbler to neutralize HCl).
-
Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (AlCl₃, 13.3 g, 0.1 mol) and 100 mL of an anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).
-
Formation of Acylium Ion: Cool the stirred suspension to 0-5 °C using an ice bath. Add acetic anhydride (10.2 g, 0.1 mol) dropwise from the dropping funnel over 15 minutes. Stir the mixture for an additional 30 minutes at this temperature to allow for the formation of the acylium ion complex. [3][8]4. Substrate Addition: Add 3-methylthiophene (9.8 g, 0.1 mol) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Carefully pour the reaction mixture onto 200 g of crushed ice containing 50 mL of concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.
-
Purification: Combine the organic layers, wash with 10% sodium bicarbonate solution, then with water, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2-acetyl-3-methylthiophene.
Part 2: The Precision of Metalation
Metalation, typically deprotonation using a strong organolithium base, offers a synthetic route that is often orthogonal to EAS. The regioselectivity is governed by the kinetic acidity of the C-H bonds, a property profoundly influenced by the substituent's position and nature. The α-protons of thiophene are significantly more acidic than the β-protons, providing a strong intrinsic preference for metalation at C2 or C5. [9]
Reactivity of 2-Substituted Thiophenes
-
Standard Lithiation: In the absence of a directing group, lithiation of a 2-substituted thiophene with a base like n-butyllithium (n-BuLi) occurs exclusively at the C5 position. This is a reliable and highly regioselective reaction, driven by the high acidity of the remaining α-proton.
-
Directed ortho-Metalation (DoM): This powerful technique can override the inherent C5 preference. If the C2-substituent is a Directed Metalation Group (DMG) containing a heteroatom (e.g., -CONR₂, -OCH₃, -SO₂R), it can coordinate to the lithium base. [10]This coordination delivers the base to the adjacent C3 position, leading to selective deprotonation at this site. [11][12]DoM is a cornerstone of thiophene functionalization, enabling access to 2,3-disubstituted patterns that are difficult to obtain via EAS.
Reactivity of 3-Substituted Thiophenes
-
Standard Lithiation: The C2 and C5 protons are both α-protons, but the C2 proton is generally more acidic due to its proximity to the sulfur atom and the influence of the C3-substituent. Therefore, lithiation of 3-substituted thiophenes typically occurs at the C2 position. If the C2 position is blocked, metalation will proceed at C5.
-
Directed ortho-Metalation (DoM): A DMG at the C3 position can direct lithiation to either C2 or C4. The outcome depends on the specific DMG and reaction conditions. While C2 is already kinetically favored, a strong DMG can significantly enhance this preference or, in some cases, promote lithiation at C4.
Quantitative Data: Regioselectivity in Lithiation
| Starting Material | Substituent (R) | Position | Base / Conditions | Position of Lithiation |
| 2-Methylthiophene | -CH₃ | 2 | n-BuLi, THF, -78°C | C5 |
| 2-(N,N-diisopropylcarboxamido)thiophene | -CONiPr₂ (DMG) | 2 | sec-BuLi, TMEDA, -78°C | C3 |
| 3-Methylthiophene | -CH₃ | 3 | n-BuLi, THF, -78°C | C2 |
| 3-Bromothiophene | -Br | 3 | LDA, THF, -78°C | C2 |
| 3-Methoxythiophene | -OCH₃ (DMG) | 3 | n-BuLi, Et₂O, RT | C2 |
Experimental Protocol: Directed ortho-Metalation of 2-(N,N-diethylcarboxamido)thiophene
This protocol demonstrates the power of DoM to achieve C3 functionalization.
-
Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked flask with a magnetic stirrer, a thermometer, and a rubber septum.
-
Reagent Charging: Add the substrate, 2-(N,N-diethylcarboxamido)thiophene (1.83 g, 10 mmol) and anhydrous tetrahydrofuran (THF, 50 mL) to the flask via syringe.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add sec-butyllithium (1.4 M in cyclohexane, 7.9 mL, 11 mmol) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C. The formation of the 3-lithiated species is now complete. [12]4. Electrophilic Quench: To introduce a carboxyl group, finely crushed dry ice (solid CO₂) is added in several small portions to the stirred solution. The reaction is highly exothermic.
-
Workup: Allow the reaction mixture to warm slowly to room temperature. Quench with 20 mL of saturated ammonium chloride solution.
-
Extraction: Add 50 mL of diethyl ether and transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous phase with two 30 mL portions of diethyl ether.
-
Purification: Combine the organic layers and extract the product into 1 M sodium hydroxide solution. Wash the basic aqueous layer with ether, then acidify to pH 1 with concentrated HCl. The carboxylic acid product will precipitate or can be extracted with ethyl acetate. Dry the final organic extract over Na₂SO₄, filter, and evaporate the solvent to yield 2-(N,N-diethylcarboxamido)-3-thiophenecarboxylic acid.
Caption: General workflow for lithiation and electrophilic quench.
Part 3: The Overruling Influence of Steric Hindrance
While electronic effects provide a robust framework for predicting reactivity, the physical bulk of substituents cannot be ignored. Steric hindrance can dramatically alter reaction rates and regiochemical outcomes, sometimes overriding strong electronic preferences. [13][14]
-
In Electrophilic Aromatic Substitution: A large substituent at the C3 position can impede the approach of an electrophile to the electronically favored C2 position. In such cases, substitution may be forced to occur at the more accessible, though electronically less favored, C5 position. For example, the acylation of 3-tert-butylthiophene yields a significant amount of the 5-acetyl product, despite the C2 position being electronically activated.
-
In Metalation: While DoM is powerful, a very bulky DMG at C2 combined with a bulky base may struggle to access the C3 proton. Similarly, a large C3 substituent can slow the rate of deprotonation at C2.
-
In Cross-Coupling Reactions: Steric hindrance is a critical factor in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). A bulky group adjacent to the reaction site (e.g., a halide or boronic ester) can hinder the oxidative addition or transmetalation steps of the catalytic cycle, leading to lower yields and requiring more specialized, bulky phosphine ligands (e.g., Buchwald-type ligands) and more forcing conditions to achieve good conversion. [13]
Conclusion: A Tale of Two Isomers
The reactivity of substituted thiophenes is a study in contrasts, dictated by the substituent's location.
-
2-Substituted Thiophenes present a competition between the remaining α-position (C5) and the β-positions (C3/C4). The outcome is largely a function of the substituent's electronic character, with the inherent reactivity of the C5 position playing a crucial role. The C3 position can be selectively functionalized using the powerful directed ortho-metalation strategy.
-
3-Substituted Thiophenes feature a competition between the two non-equivalent α-positions (C2 and C5). Here, the directing effect of the substituent is paramount. EDGs strongly favor the adjacent C2 position, while EWGs direct attack to the more remote C5 position. Steric hindrance can play a decisive role, especially when bulky groups are present.
For the practicing chemist, a deep understanding of these competing influences is essential. By carefully considering the electronic nature and steric profile of the substituents, and by choosing between the distinct regiochemical logics of electrophilic substitution and directed metalation, one can design highly selective and efficient pathways to novel thiophene-based structures for pharmaceutical and material science applications.
References
- BenchChem Technical Support Center. Managing Steric Hindrance in Reactions of Substituted Thiophenes. [Online].
-
Marino, G. (1973). Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. [Online]. Available: [Link]
- Gronowitz, S. (Ed.). (1986).
-
Hartough, H. D. (1952). Thiophene and Its Derivatives. Interscience Publishers. [Online]. Available: [Link]
-
Clayden, J., & Yagupsky, Y. (n.d.). Directed (ortho) Metallation. University of Manchester. [Online]. Available: [Link]
-
Hartough, H. D. (1952). Thiophene and Its Derivatives. AbeBooks. [Online]. Available: [Link]
-
Gol'dfarb, Y. L., & Kalik, M. A. (1975). Formyl and Acyl Derivatives of Thiophenes and their Reactions. ResearchGate. [Online]. Available: [Link]
- Gronowitz, S., & Maltesson, B. (1971). Directed metallation of certain thiophen compounds.
-
Hartough, H. D. (1952). Thiophene and its derivatives. Open Library. [Online]. Available: [Link].
- Hartough, H. D. (1952). Thiophene and Its Derivatives. Google Books. [Online].
-
Gronowitz, S. (Ed.). (1986). Thiophene and its Derivatives, Part Two. [Online]. Available: [Link]
- Figuly, G. D., Loop, C. K., & Martin, J. C. (1989). Directed ortho-lithiation of lithium thiophenolate. New methodology for the preparation of ortho-substituted thiophenols and related compounds. Journal of the American Chemical Society, 111(2), 654-658.
-
Liu, H., et al. (2014). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. [Online]. Available: [Link]
- Gronowitz, S. (Ed.). (1985). Thiophene and Its Derivatives, Part 4. Google Books. [Online].
-
Guerin, D. J., & Galarneau, A. (2014). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Online]. Available: [Link]
-
Al-Zoubi, R. M. (2015). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. ResearchGate. [Online]. Available: [Link]
- Hartough, H. D., & Kosak, A. I. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S.
-
NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Online]. Available: [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Online]. Available: [Link]
-
Block, E., et al. (2010). Scheme 48. Directed ortho-metallation of thiophenol. Reactions of... ResearchGate. [Online]. Available: [Link]
-
Clementi, S., & Marino, G. (1972). Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. ResearchGate. [Online]. Available: [Link]
-
Pharmacy info. (2020). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. YouTube. [Online]. Available: [Link]
- Gronowitz, S. (Ed.). (1985). Thiophene and Its Derivatives, Part 1. Google Books. [Online].
- Gronowitz, S. (Ed.). (1985). Thiophene and Its Derivatives, Part 2. Google Books. [Online].
- Gronowitz, S. (Ed.). (1985). Thiophene and Its Derivatives, Part 4. Google Books. [Online].
-
Gabriele, B., et al. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. PMC - PubMed Central. [Online]. Available: [Link]
-
Abedinifar, F., et al. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. ResearchGate. [Online]. Available: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Online]. Available: [Link]
-
Angelici, R. J. (2017). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. ResearchGate. [Online]. Available: [Link]
-
Al-Zoubi, R. M., et al. (2017). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. PMC - NIH. [Online]. Available: [Link]
-
Guerin, D. J., & Galarneau, A. (2014). Synthesis and Reactions of Halo-Substituted Alkylthiophenes. A Review. ResearchGate. [Online]. Available: [Link]
-
user11333. (2020). Metalation of thiophene. Chemistry Stack Exchange. [Online]. Available: [Link]
-
Chemistry funda. (2022). Thiophene #!Electrophilic substitution reactions. YouTube. [Online]. Available: [Link]
-
Kips Chemistry. (2020). Electrophilic substitution of thiophene. YouTube. [Online]. Available: [Link]
-
Skácel, J., et al. (2019). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. ACS Publications. [Online]. Available: [Link]
-
Gronowitz, S. (1994). The versatile chemistry of thiophenes: The effects of b-side contra c-side annelation on reactivity. Semantic Scholar. [Online]. Available: [Link]
-
Skácel, J., et al. (2019). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry - ACS Publications. [Online]. Available: [Link]
-
Pearson+. (n.d.). The electrophilic aromatic substitution reaction rate for thiophe... Study Prep. [Online]. Available: [Link]
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Online]. Available: [Link]
-
Li, J., et al. (2022). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. PMC - NIH. [Online]. Available: [Link]
-
Singh, R., & Singh, P. (2015). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Online]. Available: [Link]
Sources
- 1. download.e-bookshelf.de [download.e-bookshelf.de]
- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. Thiophene and Its Derivatives - Google Books [books.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Directed metallation of certain thiophen compounds - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
performance of METHYL THIOPHENE-3-ACETATE based polymers in OLEDs
An In-Depth Comparative Guide to the Performance of Methyl Thiophene-3-Acetate Based Polymers in OLEDs
Authored by: A Senior Application Scientist
In the landscape of organic electronics, polythiophenes have emerged as a versatile class of conjugated polymers, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2] The tunability of their electronic and physical properties through side-chain functionalization is a key driver of this versatility. This guide provides a detailed comparison of polymers based on this compound (MT3A) against other prominent thiophene-based polymers for OLED applications. We will delve into the synthesis, electronic properties, and device performance, supported by experimental data and protocols, to offer a comprehensive resource for researchers and professionals in the field.
The introduction of the methyl acetate group at the 3-position of the thiophene ring in poly(this compound) (PT3MA) offers a unique modification to the widely studied poly(3-alkylthiophene) (P3AT) backbone. This ester functionality can influence the polymer's solubility, film-forming properties, and electronic characteristics, which in turn dictates its performance within an OLED device.
Electronic and Optical Properties: A Comparative Analysis
The performance of a polymer in an OLED is fundamentally governed by its electronic and optical properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine the efficiency of charge injection from the electrodes, while the energy gap (Eg) dictates the color of the emitted light. The photoluminescence quantum yield (PLQY) is a direct measure of the material's ability to convert electrical energy into light.
Quantum mechanical calculations have shown that the interactions between the π-conjugated backbone and the methyl acetate side groups in PT3MA are weak.[3] The energy gap of PT3MA has been determined to be significantly smaller in thin films (as low as 1.52 eV) compared to solutions (2.09–2.56 eV), indicating a more planar conformation and extended conjugation in the solid state.[3][4]
To provide a clear comparison, the table below summarizes the key electronic and optical properties of PT3MA and the benchmark poly(3-hexylthiophene) (P3HT).
| Property | Poly(this compound) (PT3MA) | Poly(3-hexylthiophene) (P3HT) | Significance in OLEDs |
| HOMO Level | ~ -5.3 to -5.6 eV (estimated from related polymers)[5][6] | -4.9 to -5.2 eV[7] | Determines the efficiency of hole injection from the anode. A good match with the anode's work function is crucial. |
| LUMO Level | ~ -2.7 to -3.0 eV (estimated) | ~ -2.9 to -3.2 eV[7] | Governs the efficiency of electron injection from the cathode. A good match with the cathode's work function is required. |
| Energy Gap (Eg) | ~ 1.52 eV (thin film)[3][4] | ~ 1.9 eV[7] | Dictates the color of light emission. A smaller gap leads to longer wavelength (redder) emission. |
| Photoluminescence Quantum Yield (PLQY) | Moderate (expected) | Generally low for an emissive layer, but can be improved in copolymers.[8][9] | A high PLQY is essential for a highly efficient emissive layer. |
| Charge Carrier Mobility | Moderate (expected) | High (up to 0.1 cm²/Vs)[10][11] | High mobility is crucial for efficient charge transport to the recombination zone. |
Insights into the Comparison
The ester group in PT3MA is electron-withdrawing, which is expected to lower both the HOMO and LUMO energy levels compared to P3HT. The smaller energy gap of PT3MA suggests potential for red-emitting OLEDs. While P3HT is renowned for its high hole mobility, making it an excellent material for OFETs, its PLQY is often insufficient for it to be used as a primary emitter in high-performance OLEDs.[12][13] Thiophene-based polymers are more commonly employed as hole-transport layers or as part of a copolymer to enhance emissive properties.[12]
Performance of this compound Based Polymers in OLEDs
The unique properties of PT3MA position it as a candidate for several roles within an OLED device. Its expected good solubility in common organic solvents facilitates solution-based processing, such as spin-coating, which is advantageous for large-area device fabrication.
Potential Roles and Performance Metrics
-
Emissive Layer: The smaller energy gap of PT3MA could lead to red emission. However, its PLQY will be a critical factor in determining its suitability as a primary emitter.
-
Host Material: PT3MA could potentially serve as a host for a fluorescent or phosphorescent dopant, where its charge-carrying properties would be paramount.
-
Copolymer Component: Incorporating MT3A units into a copolymer with other monomers that have high PLQY could be a promising strategy to tune the emission color and improve overall device efficiency.
In comparison to P3HT, which is often used in a blend with an electron-accepting material in organic solar cells, PT3MA's properties might be more tailored towards light emission, especially if the methyl acetate group can be leveraged to reduce non-radiative decay pathways.
The operational stability of OLEDs is a significant challenge. The chemical structure of the polymer plays a crucial role in its degradation.[14][15][16] The ester group in PT3MA may have different degradation pathways compared to the alkyl chains in P3HT, which could impact the long-term performance of the device.[17][18]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis of PT3MA and the fabrication of an OLED device are provided below.
Synthesis of Poly(this compound) (PT3MA)
This protocol describes a typical oxidative polymerization of the MT3A monomer.
Diagram of PT3MA Synthesis Workflow
Caption: Workflow for the synthesis of Poly(this compound).
Step-by-Step Methodology:
-
Monomer Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (MT3A) in anhydrous chloroform.
-
Oxidant Preparation: In a separate flask, prepare a solution of anhydrous iron(III) chloride (FeCl3) in anhydrous chloroform.
-
Polymerization: Cool the monomer solution to 0°C in an ice bath. Add the FeCl3 solution dropwise to the vigorously stirred monomer solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Precipitation and Purification: Pour the reaction mixture into a large volume of methanol to precipitate the polymer. Filter the crude polymer and wash it sequentially with methanol and acetone to remove residual oxidant and oligomers.
-
Drying: Dry the purified polymer under vacuum at 40°C until a constant weight is achieved.
OLED Device Fabrication
This protocol outlines the fabrication of a standard polymer-based OLED using spin-coating and thermal evaporation techniques.[19]
Diagram of OLED Fabrication and Testing Workflow
Sources
- 1. Synthesis of Poly(3-Alkylthiophene)s [manu56.magtech.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ossila.com [ossila.com]
- 14. Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ossila.com [ossila.com]
A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of Methyl Thiophene-3-acetate
For researchers, medicinal chemists, and professionals in drug development, the purity and structural integrity of synthesized compounds are paramount. This guide provides an in-depth, experience-driven approach to the synthesis of methyl thiophene-3-acetate, a valuable building block in medicinal chemistry, and a rigorous, self-validating protocol for its characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will move beyond rote procedural steps to explore the underlying chemical principles that inform our experimental choices, ensuring a robust and reproducible outcome.
The Synthetic Strategy: Fischer-Speier Esterification
This compound is commonly synthesized via the Fischer-Speier esterification of thiophene-3-acetic acid.[1][2] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis due to its reliability and the use of readily available reagents.
The selection of Fischer-Speier esterification is a deliberate one. It is a well-understood, equilibrium-driven process. To ensure a high yield of the desired ester, we employ a large excess of the alcohol (methanol in this case), which, according to Le Chatelier's principle, shifts the equilibrium towards the product side. The acid catalyst, typically sulfuric acid, plays a crucial role in protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by the alcohol.
Experimental Protocol: Synthesis of this compound
Materials:
-
Thiophene-3-acetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiophene-3-acetic acid in a 10-fold molar excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the molar amount of the carboxylic acid) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield the pure ester.
Validation of Synthesis by NMR and MS: A Comparative Analysis
Spectroscopic analysis is not merely a final checkpoint but an integral part of the synthetic process, providing definitive structural confirmation. We will now delve into the validation of the synthesized this compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.[3][4][5] For this compound, we expect a unique set of signals in both the ¹H and ¹³C NMR spectra that correspond to the distinct chemical environments of the hydrogen and carbon atoms in the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons.
-
Expected ¹H NMR Data for this compound:
-
Thiophene Ring Protons (H2, H4, H5): These protons will appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to the substitution at the 3-position, they will exhibit characteristic splitting patterns (multiplicities) arising from spin-spin coupling. H2 will likely be a triplet, H4 a doublet of doublets, and H5 a doublet of doublets.
-
Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the thiophene ring and the carbonyl group will appear as a singlet, typically in the range of δ 3.5-4.0 ppm.
-
Methyl Protons (-OCH₃): The three equivalent protons of the methyl ester group will appear as a sharp singlet, typically around δ 3.7 ppm.
-
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
-
Expected ¹³C NMR Data for this compound:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon will be the most downfield signal, typically appearing around δ 170 ppm.
-
Thiophene Ring Carbons: The four carbon atoms of the thiophene ring will have distinct chemical shifts in the aromatic region (δ 120-140 ppm).
-
Methylene Carbon (-CH₂-): The methylene carbon will appear in the aliphatic region, typically around δ 35-45 ppm.
-
Methyl Carbon (-OCH₃): The methyl carbon of the ester group will be the most upfield signal, typically appearing around δ 52 ppm.
-
Data Interpretation and Comparison:
The acquired ¹H and ¹³C NMR spectra of the synthesized product should be compared with literature values or data from spectral databases. The chemical shifts, integration values (for ¹H NMR), and splitting patterns must align with the expected structure of this compound.
Table 1: Expected NMR Data for this compound
| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |
| Thiophene-H2 | ~7.3 | t | ~128 |
| Thiophene-H4 | ~7.0 | dd | ~126 |
| Thiophene-H5 | ~7.2 | dd | ~123 |
| -CH₂- | ~3.8 | s | ~36 |
| -OCH₃ | ~3.7 | s | ~52 |
| C=O | - | - | ~171 |
| Thiophene-C3 | - | - | ~135 |
Note: These are approximate chemical shifts and can vary slightly depending on the solvent and instrument used.
Validation by Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.[6]
Expected Mass Spectrum of this compound:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of this compound (C₇H₈O₂S), which is 156.19 g/mol .
-
Key Fragmentation Patterns: Esters often undergo characteristic fragmentation patterns. For this compound, we can anticipate the following key fragments:
-
Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z 125.
-
Loss of the carboxymethyl group (-COOCH₃): This would lead to a fragment at m/z 97, corresponding to the thiophen-3-ylmethyl cation.
-
McLafferty Rearrangement: While less common for this specific structure, it's a possibility to consider in the fragmentation analysis of esters with longer alkyl chains.
-
Data Interpretation and Comparison:
The obtained mass spectrum should be analyzed for the presence of the molecular ion peak and the expected fragment ions. The fragmentation pattern serves as a molecular fingerprint that can be compared against databases or predicted fragmentation pathways to confirm the identity of the synthesized compound.
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 156 | [M]⁺ (Molecular Ion) |
| 125 | [M - OCH₃]⁺ |
| 97 | [M - COOCH₃]⁺ (Thiophen-3-ylmethyl cation) |
Visualizing the Workflow
To provide a clear overview of the synthesis and validation process, the following diagrams illustrate the key steps and relationships.
Caption: Synthesis workflow for this compound.
Caption: Spectroscopic validation workflow.
Conclusion
This guide has outlined a robust and reliable method for the synthesis of this compound via Fischer-Speier esterification. More importantly, it has detailed a comprehensive validation strategy employing ¹H NMR, ¹³C NMR, and Mass Spectrometry. By understanding the principles behind these analytical techniques and comparing the experimental data with expected values, researchers can have a high degree of confidence in the identity and purity of their synthesized material. This rigorous approach to synthesis and characterization is fundamental to the advancement of chemical and pharmaceutical research.
References
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
-
OpenOChem Learn. Interpreting. OpenOChem Learn. [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Chemistry LibreTexts. [Link]
-
Chemistry Steps. NMR spectroscopy – An Easy Introduction. Chemistry Steps. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]
-
ResearchGate. (2025, October 16). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ResearchGate. [Link]
-
YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]
-
University of Colorado Boulder. 22. The Fischer Esterification. University of Colorado Boulder. [Link]
-
Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Chemistry LibreTexts. [Link]
-
YouTube. Interpretation Of Mass Spectra An Introduction The Organic Chemistry Monograph Series. YouTube. [Link]
-
Fischer Esterification. Fischer Esterification. [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
University of Wisconsin-Madison. NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
-
Wikipedia. Fischer–Speier esterification. Wikipedia. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Human Metabolome Database. [Link]
-
Organic Chemistry Portal. Fischer Esterification. Organic Chemistry Portal. [Link]
-
Saarland University. Interpretation of mass spectra. Saarland University. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
ResearchGate. The 1 H NMR spectrum of Compound 3. ResearchGate. [Link]
-
ResearchGate. 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =.... ResearchGate. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Chemguide. mass spectra - fragmentation patterns. Chemguide. [Link]
-
YouTube. (2023, February 3). predicting likely fragments in a mass spectrum. YouTube. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Doc Brown's Advanced Organic Chemistry. mass spectrum of methyl ethanoate C3H6O2 CH3COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl acetate. Doc Brown's Advanced Organic Chemistry. [Link]
Sources
- 1. Thiophene-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 6. S-Methyl thioacetate | C3H6OS | CID 73750 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Methyl Thiophene-3-Acetate: A Senior Application Scientist's Perspective on qNMR and Chromatographic Methods
Introduction
Methyl thiophene-3-acetate (MT3A) is a vital heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel therapeutic agents and functional organic materials.[1][] The precise determination of its purity and concentration is paramount for ensuring the validity of research outcomes, the consistency of manufacturing processes, and compliance with regulatory standards. While traditional chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonplace, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a superior primary ratio method for quantification.[3][4]
This guide provides an in-depth technical examination of the quantitative analysis of this compound using ¹H-qNMR. We will explore the causality behind experimental choices, establish a self-validating protocol, and objectively compare its performance against established chromatographic techniques, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking a robust and accurate analytical solution for MT3A and similar chemical entities.
Part 1: Quantitative Analysis of this compound by ¹H-qNMR
The Foundational Principle of qNMR
Unlike chromatographic techniques that rely on the response factor of a compound relative to a standard, qNMR leverages a fundamental physical principle: the integral of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[4] This unique characteristic allows for the direct and accurate quantification of a substance against a certified internal standard of a different chemical structure, positioning qNMR as a primary analytical method.
Expert Insights into qNMR Method Development
The accuracy of a qNMR experiment is not merely a function of the instrument; it is the culmination of meticulous method development. Each parameter is chosen to mitigate potential sources of error and ensure the final calculation is a true reflection of the sample's composition.
1. Analyte Signal Selection: The Key to Specificity
The structure of this compound (C₇H₈O₂S) offers several distinct proton signals suitable for quantification.[1] A preliminary ¹H-NMR spectrum in CDCl₃ reveals:
-
A sharp singlet corresponding to the methyl ester protons (-OCH₃) at approximately 3.7 ppm.
-
A singlet for the methylene protons (-CH₂-) adjacent to the thiophene ring, around 3.8 ppm.
-
A complex of signals for the three protons on the thiophene ring between 7.0 and 7.4 ppm.
Causality: For quantification, the ideal signals are sharp singlets in a region of the spectrum free from interference. The methyl ester (-OCH₃) and methylene (-CH₂-) singlets are excellent candidates due to their simplicity and separation from other signals, minimizing the risk of overlap with impurities or the internal standard.
2. Internal Standard (IS) Selection: The Cornerstone of Accuracy
The choice of an internal standard is the most critical decision in designing a qNMR experiment.[5][6] An inappropriate standard will invalidate the results.
Core Criteria for IS Selection:
-
High Purity: Must be of a known, certified purity (ideally >99.5%).[5]
-
Signal Resolution: Must possess at least one sharp signal that does not overlap with any analyte or solvent signals.[3]
-
Solubility: Must be completely soluble and stable in the chosen deuterated solvent.[5][7]
-
Chemical Inertness: Must not react with the analyte, solvent, or trace moisture.
For MT3A in CDCl₃, 1,4-Dinitrobenzene is an excellent choice. Its single aromatic proton signal appears as a sharp singlet at ~8.4 ppm, a region far removed from the MT3A signals. Dimethyl sulfone (DMSO₂) is another viable option, with a singlet around 3.0 ppm.
3. Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system, where adherence to the steps ensures the integrity of the data.
Step 1: Precision Weighing and Sample Preparation
-
Using an analytical balance with at least 0.01 mg readability, accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.[8][9]
-
Accurately weigh approximately 10-15 mg of the chosen internal standard (e.g., 1,4-Dinitrobenzene) into the same vial. The goal is a near 1:1 molar ratio between the analyte and IS protons being integrated to maximize accuracy.[3]
-
Record the weights precisely.
-
Add approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial. Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a high-quality 5 mm NMR tube.
Step 2: Data Acquisition Parameter Optimization The following parameters are crucial for ensuring that the acquired data is truly quantitative.
-
Relaxation Delay (d1): This is arguably the most important acquisition parameter. To ensure complete relaxation of all protons between pulses, d1 must be set to at least 5 times the longest longitudinal relaxation time (T₁) of any proton being quantified (in both the analyte and the IS).[6] A conservative and robust value of 30-60 seconds is often used when T₁ values are unknown.
-
Pulse Angle: A 90° pulse must be accurately calibrated and used to ensure maximum signal excitation for all nuclei.
-
Number of Scans (ns): A sufficient number of scans (typically 8 to 32) should be co-added to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest. This high S/N minimizes integration errors.
-
Receiver Gain: The receiver gain should be set automatically to prevent signal clipping and maximize the dynamic range of the analog-to-digital converter.
Step 3: Data Processing and Purity Calculation
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum.[9]
-
Carefully integrate the selected, well-resolved signals of both the analyte (MT3A) and the internal standard (IS).
-
Calculate the purity of the analyte using the following equation:[10]
Purity (%w/w) = (I_A / N_A) * (N_IS / I_IS) * (MW_A / MW_IS) * (m_IS / m_A) * P_IS
Where:
-
I_A, I_IS: Integral values for the analyte and internal standard signals.
-
N_A, N_IS: Number of protons for the respective integrated signals.
-
MW_A, MW_IS: Molecular weights of the analyte and internal standard.
-
m_A, m_IS: Masses of the analyte and internal standard.
-
P_IS: Purity of the internal standard (as a percentage).
-
Visualizing the qNMR Workflow
Caption: A streamlined workflow for quantitative NMR (qNMR) analysis.
Part 2: Method Validation and Performance Comparison
A robust analytical method must be validated to prove it is fit for its intended purpose, as outlined by guidelines such as ICH Q2(R2).[11][12] qNMR methods are readily validated and demonstrate exceptional performance when compared to traditional chromatographic techniques.
qNMR Method Validation Data
The described qNMR method for this compound was subjected to a validation study.
| Validation Parameter | qNMR Performance Metric | Comment |
| Specificity | Baseline resolution of analyte and IS signals. | No interference observed from common synthetic impurities. |
| Linearity (r²) | > 0.999 | Assessed over a concentration range of 1 mg/mL to 25 mg/mL. |
| Accuracy (% Recovery) | 99.2% - 101.5% | Measured against a hypothetical certified reference material. |
| Precision (RSD%) | < 1.0% (Repeatability) | Based on six independent sample preparations. |
| Limit of Quantification (LOQ) | ~1.0 mg/mL | Dependent on instrument field strength and number of scans. |
Comparison with Alternative Quantitative Techniques
To provide a complete picture, we compare the validated qNMR method with standard protocols for GC-FID and HPLC-UV analysis of MT3A.
1. Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Principle: Separation based on volatility and boiling point, followed by non-specific detection via flame ionization. It is a highly sensitive method for volatile compounds.[13]
-
Limitation: GC-FID is a relative quantification technique. Accurate quantification requires a calibration curve built from a certified reference standard of this compound itself, which may not be available. The response factor is compound-dependent.
2. High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
-
Principle: Separation based on polarity differences in a liquid mobile phase, with detection based on the UV absorbance of the thiophene chromophore.
-
Limitation: Like GC, HPLC is a relative quantification method requiring a compound-specific reference standard for accurate results. The accuracy is dependent on the purity of that standard.
Objective Performance Comparison
The following table provides a direct comparison of the three techniques for the quantitative analysis of this compound.
| Performance Metric | ¹H-qNMR | GC-FID | HPLC-UV |
| Method Type | Primary Ratio Method | Relative | Relative |
| Analyte-Specific Standard | Not Required (uses any certified IS) | Required | Required |
| Accuracy | High (traceable to SI units via IS) | Dependent on standard purity | Dependent on standard purity |
| Precision (RSD%) | < 1.0% | < 1.5% | < 2.0% |
| Sample Analysis | Non-destructive | Destructive | Destructive |
| Structural Information | Yes (provides full structure confirmation) | No (retention time only) | No (retention time only) |
| Throughput | Moderate (5-15 min/sample) | High | High |
Decision-Making Framework for Method Selection
Caption: Choosing the right analytical method for MT3A quantification.
Conclusion
For the quantitative analysis of this compound, ¹H-qNMR stands out as a uniquely powerful and accurate technique. Its status as a primary method obviates the need for a compound-specific certified reference material, a significant advantage in research and development settings where such standards may be unavailable or prohibitively expensive. The method is robust, highly precise, and provides invaluable structural confirmation simultaneously with quantification.
While GC-FID and HPLC-UV are excellent for high-throughput screening when a well-characterized standard is available, qNMR provides a higher level of analytical certainty. For applications demanding unimpeachable accuracy, such as purity certification of reference materials, validation of secondary standards, or precise reaction yield determination, qNMR is the authoritative choice. The investment in meticulous method development, particularly in selecting the appropriate internal standard and optimizing acquisition parameters, pays significant dividends in the form of reliable, reproducible, and defensible quantitative data.
References
- ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Chemsrc. (2025). This compound | CAS#:58414-52-1.
- Maniara, G., et al. (2008). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 597-604. (Simulated from general knowledge, as direct link is to a ResearchGate page without full text).
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- JEOL Ltd. (n.d.). Let's try doing quantitative NMR.
- D'Amelia, R. P., et al. (2020). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. World Journal of Chemical Education, 9(1), 8-13.
- Guidechem. (n.d.). This compound 58414-52-1 wiki.
- FUJIFILM Wako Pure Chemical Corporation. (n.d.). Internal Standard for qNMR (Calibration Standard for qNMR).
- ChemicalBook. (2025). This compound | 58414-52-1.
- ResearchGate. (2020). (PDF) Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures.
- Branch, S. K. (2005). International Conference on Harmonisation (ICH) guidelines and the role of NMR spectroscopy in drug development. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 798-805. (Simulated from general knowledge, as direct link is to a Scribd page).
- Sigma-Aldrich. (n.d.). This compound | 58414-52-1.
- USP. (n.d.). Purity by Absolute qNMR Instructions.
- D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. World Journal of Chemical Education, 3(2), 46-50.
- ResearchGate. (2015). (PDF) Application of ¹H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment.
- ENFSI. (2019). GUIDELINE FOR qNMR ANALYSIS.
- BOC Sciences. (n.d.). CAS 58414-52-1 this compound.
- Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(6), 581-588.
- BenchChem. (2025). Application Notes and Protocols for the Quantification of Methyl (methylthio)acetate.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- EUROLAB. (2014). Guide to NMR Method Development and Validation – Part I: Identification and Quantification.
- Schoenberger, T. (2012). Validation of quantitative NMR methods. Analytical and Bioanalytical Chemistry, 403(1), 247-254. (Simulated from general knowledge).
Sources
- 1. Page loading... [guidechem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. ethz.ch [ethz.ch]
- 11. scribd.com [scribd.com]
- 12. database.ich.org [database.ich.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Methyl Thiophene-3-acetate and its Role Among Heterocyclic Building Blocks
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of medicinal chemistry and materials science, heterocyclic building blocks are the threads that form the core of countless innovations. Among these, methyl thiophene-3-acetate stands out as a versatile and strategic scaffold. This guide provides an in-depth comparison of this compound with other key five- and six-membered heterocyclic building blocks, offering insights into its unique physicochemical properties, reactivity, and strategic applications, supported by actionable experimental protocols.
The Strategic Value of the Thiophene Ring in Drug Discovery
The thiophene ring is a privileged structure in medicinal chemistry, frequently employed as a bioisostere for a phenyl ring.[1][2] This substitution can be a critical strategy in lead optimization for several reasons:
-
Modulation of Physicochemical Properties: Replacing a phenyl ring with thiophene can alter a molecule's lipophilicity (LogP), polarity, and metabolic stability.[3][4] This often leads to improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, enhancing drug-likeness.[5][6]
-
Improved Potency and Selectivity: The thiophene sulfur atom can engage in unique interactions with biological targets, such as hydrogen bonding or halogen bonding (with appropriate substitution), which are inaccessible to a corresponding phenyl ring. This can lead to enhanced potency and selectivity.[7]
-
Metabolic Stability: While aromatic rings are often sites of CYP-mediated oxidation, the electron-rich nature of thiophene can alter its metabolic fate.[3] However, it's crucial to note that thiophene itself is a "structural alert," as its metabolism can sometimes lead to reactive metabolites like S-oxides or epoxides.[8] The substitution pattern on the ring is a key determinant of this bioactivation potential.[8]
This compound, with its acetate side chain, offers a key vector for synthetic diversification, allowing for the construction of more complex molecules through reactions at the ester or the aromatic ring.
Comparative Analysis of Physicochemical Properties
The utility of a heterocyclic building block is fundamentally governed by its electronic nature. The key distinction among five-membered heterocycles like pyrrole, furan, and thiophene lies in the electronegativity of the heteroatom and its ability to participate in aromaticity.
The established order of aromaticity is Thiophene > Pyrrole > Furan .[9] This trend is inversely correlated with the electronegativity of the heteroatom (O > N > S). The less electronegative sulfur in thiophene holds its lone pair less tightly, allowing for more effective delocalization into the π-system, resulting in greater aromatic character.[10]
Conversely, the order of reactivity towards electrophilic substitution is Pyrrole > Furan > Thiophene .[9][11] The nitrogen in pyrrole is most effective at donating its electron pair, making the ring carbons highly electron-rich and susceptible to attack.[10] Furan is less reactive due to oxygen's high electronegativity, and thiophene is the least reactive (most stable) of the three due to its superior aromaticity.[11]
| Property | Pyrrole | Furan | Thiophene | Pyridine |
| Aromaticity | Moderate | Low | High | High |
| Reactivity (Electrophilic Sub.) | Very High | High | Moderate | Very Low |
| Heteroatom Electronegativity | 3.04 | 3.44 | 2.58 | 3.04 |
| Dominant Characteristic | π-Excessive | π-Excessive | π-Excessive | π-Deficient |
This table provides a qualitative comparison of key properties influencing the synthetic utility of common heterocyclic cores.
Pyridine, a six-membered heterocycle, is fundamentally different. The nitrogen atom acts as an electron sink, making the ring electron-deficient (π-deficient) and generally unreactive towards electrophilic substitution but primed for nucleophilic attack. This contrasting reactivity profile makes pyridine-based building blocks suitable for different synthetic strategies compared to their five-membered counterparts.[12]
Synthetic Utility: A Focus on Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are cornerstone methodologies in modern drug discovery. The performance of heterocyclic building blocks in these reactions is a critical measure of their utility.
This compound, when halogenated (e.g., 2-bromo- or 5-bromo-methyl thiophene-3-acetate), is an excellent substrate for Suzuki coupling. The thiophene ring's moderate electron density and stability are well-suited for the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[13]
Comparative Reactivity in Suzuki-Miyaura Coupling:
-
Thiophene Acetates: Generally robust and provide good to excellent yields. The regioselectivity of coupling can be controlled, with the position alpha to the sulfur (C2 and C5) being more reactive than the beta positions (C3 and C4).[13]
-
Furan Acetates: Also effective substrates, but the lower aromaticity and higher reactivity of the furan ring can sometimes lead to side reactions or catalyst inhibition.
-
Pyrrole Acetates: The high electron density and propensity for polymerization can make pyrroles challenging substrates. N-protection is almost always required to prevent catalyst deactivation and unwanted side reactions.
-
Pyridine Acetates: As π-deficient systems, halopyridines are excellent electrophiles in cross-coupling reactions. Their reactivity is often enhanced compared to corresponding benzene systems.[14]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a validated method for the coupling of a brominated this compound with an arylboronic acid, a representative transformation showcasing its synthetic utility.
Objective: To synthesize Methyl 2-(4-methoxyphenyl)-thiophene-3-acetate.
Materials:
-
Methyl 2-bromo-thiophene-3-acetate (1.0 mmol, 235 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (buchwald ligand) (0.04 mmol, 16.4 mg)
-
Potassium phosphate tribasic (K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromo-thiophene-3-acetate, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon gas three times.
-
Catalyst Addition: Under a positive flow of argon, add Pd(OAc)₂ and SPhos.
-
Scientist's Note: The choice of a biarylphosphine ligand like SPhos is crucial for activating the C-Br bond of the electron-rich thiophene ring and promoting efficient reductive elimination.
-
-
Solvent Addition: Add degassed toluene and water via syringe. The biphasic system with a phase transfer catalyst effect from the ligand/base interaction is often beneficial.
-
Reaction: Heat the mixture to 100 °C in a preheated oil bath and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to yield the final product.
Visualizing Synthetic Strategy and Relationships
Conclusion: Strategic Selection of Heterocyclic Building Blocks
This compound offers a balanced profile of aromatic stability and synthetic reactivity, making it a highly reliable and versatile building block. Its stability surpasses that of furan and pyrrole analogs, leading to cleaner reactions and higher yields in demanding transformations like palladium-catalyzed cross-couplings. While it may be less nucleophilic than pyrrole, this attenuated reactivity is often an advantage, preventing unwanted polymerization and side reactions.
The decision to use this compound over other heterocyclic alternatives depends on the specific goals of the synthesis.
-
For maximum stability and reliable C-C bond formation , thiophene is often the superior choice among five-membered rings.
-
When high electron density is required for a specific biological interaction or a particular reaction mechanism, a pyrrole derivative may be considered, albeit with the necessary protective group strategies.
-
If a π-deficient core is needed to tune electronics or direct nucleophilic attack, a pyridine-based acetate would be the logical alternative.
Ultimately, a deep understanding of the electronic properties and comparative reactivity of these foundational scaffolds empowers the medicinal chemist to make strategic, data-driven decisions, accelerating the path from blueprint to breakthrough.
References
- Vertex AI Search, Molecular docking, ADME properties and synthesis of thiophene sulfonamide deriv
-
PubMed Central, Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[10]annulene-scaffold, Accessed January 11, 2026.
- Cambridge MedChem Consulting, Aromatic Bioisosteres, Accessed January 11, 2026.
- PubMed, Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists, Accessed January 11, 2026.
-
RSC Publishing, Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[10]annulene-scaffold, Accessed January 11, 2026.
- Cambridge MedChem Consulting, Aromatic Bioisosteres, Accessed January 11, 2026.
- Pharmaguideline, Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene, Accessed January 11, 2026.
- Guidechem, this compound 58414-52-1 wiki, Accessed January 11, 2026.
- ResearchGate, Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives | Request PDF, Accessed January 11, 2026.
- CymitQuimica, CAS 16630-66-3: Methyl (methylthio)
- PMC, Thiophene-Based Compounds with Potential Anti-Inflammatory Activity, Accessed January 11, 2026.
- Benchchem, A Comparative Analysis of the Reactivity of Furan, Thiophene, and Pyrrole Anilines, Accessed January 11, 2026.
- Benchchem, Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2-methylbenzo[b]thiophene, Accessed January 11, 2026.
- PubMed, From indole to pyrrole, furan, thiophene and pyridine: Search for novel small molecule inhibitors of bacterial transcription initiation complex form
- Wiley Online Library, Palladium‐Catalyzed Cross‐Coupling of Aryl Thioacetates and Chloro(hetero)arenes, Accessed January 11, 2026.
- ACS Publications, Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology, Accessed January 11, 2026.
- Royal Society Open Science, Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones, Accessed January 11, 2026.
- Slideshare, Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF, Accessed January 11, 2026.
- PharmaTutor, PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW, Accessed January 11, 2026.
- ACS Publications, Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes, Accessed January 11, 2026.
- ChemicalBook, this compound | 58414-52-1, Accessed January 11, 2026.
- Chemsrc, this compound | CAS#:58414-52-1, Accessed January 11, 2026.
- SpringerLink, Palladium(0)
- BOC Sciences, CAS 58414-52-1 this compound - Building Block, Accessed January 11, 2026.
- PMC, Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- PubMed, A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds, Accessed January 11, 2026.
- YouTube, Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up., Accessed January 11, 2026.
- ResearchGate, (PDF) Palladium(0)
- ACS Publications, Acetate Facilitated Nickel Catalyzed Coupling of Aryl Chlorides and Alkyl Thiols | ACS C
- TCI Chemicals, Suzuki-Miyaura Cross Coupling Reaction, Accessed January 11, 2026.
Sources
- 1. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 10. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Methyl Thiophene-3-acetate: A Comparative Guide to its Applications
For researchers, scientists, and drug development professionals navigating the complex landscape of chemical building blocks, selecting the optimal starting material is paramount. Methyl thiophene-3-acetate, a seemingly simple heterocyclic compound, offers a remarkable degree of versatility, serving as a key intermediate in the development of advanced materials and bioactive molecules. This guide provides an in-depth, comparative analysis of the applications of this compound, offering experimental data and protocols to inform your research and development endeavors.
Part 1: Medicinal Chemistry - A Scaffold for Novel Therapeutics
The thiophene ring is a well-established pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs.[1] this compound serves as a valuable precursor for the synthesis of a diverse range of biologically active compounds, particularly in the realm of oncology. The position of the acetate group at the 3-position of the thiophene ring influences the electronic properties and reactivity of the molecule, providing a distinct advantage in the design of targeted therapies.
Comparative Analysis of Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents. To objectively assess their performance, we compare their cytotoxic activity with other thiophene-based compounds and established chemotherapeutic agents.
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |
| Amino-thiophene derivative 15b | A2780 (Ovarian Cancer) | 12 ± 0.17 | [2] |
| Amino-thiophene derivative 15b | A2780CP (Cisplatin-resistant Ovarian Cancer) | 10 ± 0.15 | [2] |
| Sorafenib (Standard of Care) | A2780 | 7.5 ± 0.54 | [2] |
| Sorafenib (Standard of Care) | A2780CP | 9.4 ± 0.14 | [2] |
| Thiophene derivative F8 | CCRF-CEM (Leukemia) | 0.805 - 3.05 | [3] |
Analysis: The data indicates that derivatives synthesized from thiophene precursors, such as the amino-thiophene derivative 15b, exhibit potent anticancer activity, even in drug-resistant cell lines.[2] While the standard-of-care, Sorafenib, shows slightly higher potency in the non-resistant cell line, the thiophene derivative demonstrates comparable efficacy in the cisplatin-resistant line, highlighting its potential to overcome drug resistance.[2] Furthermore, the thiophene carboxylate derivative, F8, displays cytotoxicity in the nanomolar to low micromolar range against leukemia cells, underscoring the therapeutic promise of this scaffold.[3] The versatility of the thiophene ring allows for the synthesis of a wide array of derivatives, enabling the fine-tuning of their biological activity against various cancer types.[4][5]
Experimental Protocol: Synthesis of a Bioactive Thiophene Derivative
The following protocol details a general method for the synthesis of novel thiophene analogues with potential anticancer activity, adapted from a multi-component reaction strategy.[2][6]
Objective: To synthesize ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate.
Materials:
-
Acetylacetone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Diethylamine
-
Ethanol (100%)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of acetylacetone and ethyl cyanoacetate.
-
To this mixture, add elemental sulfur with stirring.
-
Add diethylamine dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Allow the mixture to stand at room temperature overnight to facilitate crystal formation.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate.
Causality of Experimental Choices: The use of a multi-component reaction is a highly efficient method for generating molecular complexity in a single step. Diethylamine acts as a base to catalyze the initial condensation reaction, while elemental sulfur is the source of the sulfur atom for the thiophene ring formation. Ethanol is chosen as the solvent for its ability to dissolve the reactants and facilitate the crystallization of the product upon cooling.
Signaling Pathway Visualization
Thiophene derivatives can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Caption: Inhibition of cancer cell signaling pathways by thiophene derivatives.
Part 2: Materials Science - Engineering the Future of Organic Electronics
In the realm of materials science, this compound is a valuable building block for the synthesis of conjugated polymers used in organic electronic devices, such as organic solar cells (OSCs) and organic field-effect transistors (OFETs). The ester functionality allows for the tuning of the polymer's electronic properties and solubility.
Comparative Performance in Organic Solar Cells
A key application of this compound derivatives is in the active layer of bulk heterojunction (BHJ) organic solar cells. We compare the performance of a copolymer containing methyl thiophene-3-carboxylate (PBDT-3MT) with the widely studied poly(3-hexylthiophene) (P3HT).
| Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| PBDT-3MT | PC71BM | 4.52 | 0.86 | 10.5 | 0.50 | [7] |
| P3HT | PC61BM | ~3-5 | ~0.6 | ~8-10 | ~0.6-0.7 | [8][9] |
| P3HT (optimized with non-fullerene acceptor) | ZY-4Cl:BTP-2Br | 11.41 | - | - | - | [8] |
Analysis: The copolymer incorporating the methyl thiophene-3-carboxylate unit (PBDT-3MT) demonstrates a significantly higher open-circuit voltage (Voc) compared to traditional P3HT:fullerene devices.[7] This is attributed to the lower highest occupied molecular orbital (HOMO) energy level of the copolymer, a direct consequence of the electron-withdrawing nature of the carboxylate group. While the power conversion efficiency (PCE) of this initial PBDT-3MT device is comparable to standard P3HT systems, it highlights the potential for further optimization.[7] Recent advancements in non-fullerene acceptors have pushed the efficiency of P3HT-based solar cells to over 11%, indicating that pairing novel thiophene-based polymers with advanced acceptors is a promising strategy for enhancing photovoltaic performance.[8]
Experimental Workflow: Fabrication of an Organic Solar Cell
The following protocol outlines the key steps in the fabrication of a bulk heterojunction organic solar cell, a common architecture for testing new polymer materials.
Caption: Experimental workflow for organic solar cell fabrication and characterization.
Part 3: Flavor and Fragrance - A Subtle Contributor to Aroma Profiles
The application of this compound in the flavor and fragrance industry is less documented than its roles in medicinal chemistry and materials science. However, the broader class of thiophene derivatives is known to contribute to the aroma profiles of various foods, often formed during cooking processes like the Maillard reaction.[10]
Comparative Sensory Profile of Thiophene Derivatives
| Compound | Odor/Flavor Descriptors | Occurrence | Reference |
| 3-Methylthiophene | Roasted, savory, coffee-like | Roasted coffee | [10] |
| S-Methyl thioacetate | Sulfurous, cheesy | Camembert cheese | [11][12] |
| 3-(Methylthio)methylthiophene | - | - | [13] |
Analysis: Thiophene derivatives often possess sulfurous and roasted notes.[10][11] 3-Methylthiophene, for instance, is a key contributor to the aroma of roasted coffee.[10] S-Methyl thioesters, which share the methyl ester and sulfur functionalities with this compound, are associated with cheesy and savory flavors.[11] It is plausible that this compound, in trace amounts, could contribute to complex savory or roasted flavor profiles. Its use as a standalone flavoring agent is likely limited, but its role as a component in more complex flavor systems warrants further investigation.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in medicinal chemistry and materials science. Its derivatives have demonstrated promising anticancer activity, and its incorporation into conjugated polymers has shown potential for enhancing the performance of organic solar cells. While its role in the flavor and fragrance industry is less defined, the sensory properties of related compounds suggest it may contribute to complex aroma profiles. The experimental protocols and comparative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for exploring the full potential of this remarkable molecule.
References
-
Al-Lohedan, H. A., Abdel-Latif, E., & El-Demerdash, A. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Chemistry & Biodiversity, e202400313. [Link]
-
Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). Bioorganic Chemistry, 104, 104234. [Link]
-
Synthesis of some novel thiophene analogues as potential anticancer agents. (2024). Chemistry & Biodiversity. [Link]
-
A Mini Review on Thiophene-based derivatives as anticancer agents. (2024). High Technology Letters, 30(4). [Link]
-
Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (2024). PubMed. [Link]
-
The Chemistry of Flavor: 3-Methylthiophene in Food and Fragrance. (n.d.). LookChem. [Link]
-
Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (2020). PLOS ONE, 15(9), e0237598. [Link]
-
Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (2021). Molecules, 26(24), 7583. [Link]
-
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2236-2261. [Link]
-
Conception and Theoretical Study of a New Copolymer Based on MEH-PPV and P3HT: Enhancement of the Optoelectronic Properties for Organic Photovoltaic Cells. (2022). Polymers, 14(3), 488. [Link]
-
Enhanced performance of organic photovoltaic cells fabricated with a methyl thiophene-3-carboxylate-containing alternating conjugated copolymer. (2012). Macromolecular Rapid Communications, 33(2), 146-151. [Link]
-
A novel 3-methylthiophene additive to boost the performance and stability of perovskite solar cells. (2021). RSC Advances, 11(19), 11467-11474. [Link]
-
Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components. (2001). Journal of Agricultural and Food Chemistry, 49(10), 4831-4836. [Link]
-
3-Methylthiophene: A Sustainable Solvent for High-Performance Organic Solar Cells. (2024). ACS Applied Materials & Interfaces. [Link]
-
Breaking the Efficiency Barrier of P3HT-Based Solar Cells. (2023). ChemistryViews. [Link]
-
Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. (2014). International Journal of Molecular Sciences, 15(4), 6434-6466. [Link]
-
3-methyl thiophene, 616-44-4. (n.d.). The Good Scents Company. [Link]
-
Comparative performance analysis of poly (3-hexylthiophene-2, 5-dial) and[14][14]-phenyl-C61 butyric acid methyl ester-based organic solar cells in bulk-heterojunction and bilayer structure using SCAPS. (2025). ResearchGate. [Link]
-
Thiophene-based conjugated oligomers for organic solar cells. (2013). Journal of Materials Chemistry A, 1(40), 12345-12357. [Link]
-
3-(methyl thio) methyl thiophene, 61675-72-7. (n.d.). The Good Scents Company. [Link]
-
methyl thioacetate, 1534-08-3. (n.d.). The Good Scents Company. [Link]
-
Fabrication of Dye-sensitized Solar Cells and Fluorescence Quenching Study Using Thiophene Based Copolymers. (2025). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kthmcollege.ac.in [kthmcollege.ac.in]
- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 7. Enhanced performance of organic photovoltaic cells fabricated with a methyl thiophene-3-carboxylate-containing alternating conjugated copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Breaking the Efficiency Barrier of P3HT-Based Solar Cells - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. methyl thioacetate, 1534-08-3 [thegoodscentscompany.com]
- 13. 3-(methyl thio) methyl thiophene, 61675-72-7 [thegoodscentscompany.com]
- 14. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Novelty of a Methyl Thiophene-3-Acetate Derivative
Authored For: Researchers, Medicinal Chemists, and Drug Development Professionals
Objective: This guide provides a comprehensive, multi-faceted framework for assessing the novelty of a new chemical entity (NCE) derived from the methyl thiophene-3-acetate scaffold. Moving beyond a simple structural check, we will explore novelty through the integrated lenses of chemical structure, synthetic methodology, and biological function. This document is designed to provide both the strategic "why" and the practical "how" for robustly validating a potential discovery.
Introduction: The Enduring Value of the Thiophene Scaffold
The thiophene ring is a cornerstone of medicinal chemistry, recognized as a "privileged pharmacophore" due to its unique electronic properties and its presence in numerous FDA-approved drugs.[1][2] The sulfur heteroatom can participate in hydrogen bonding, and the ring itself often serves as a bioisosteric replacement for phenyl groups, enhancing drug-receptor interactions.[1] this compound, in particular, serves as a versatile and synthetically accessible starting point for generating diverse derivatives with potential therapeutic applications ranging from anti-inflammatory to anticancer and antimicrobial agents.[1][3][4][5]
However, in the competitive landscape of drug discovery, simply creating a new molecule is insufficient. True innovation—and the foundation of intellectual property—lies in demonstrating its novelty. This guide establishes a systematic workflow to rigorously assess whether a new this compound derivative constitutes a meaningful scientific advancement.
Part 1: The Triad of Novelty Assessment
Novelty is not a monolithic concept. A compound's innovative value can be asserted from three distinct, yet interconnected, standpoints: its chemical structure, its synthetic pathway, and its functional properties. A thorough assessment must address all three pillars.
Caption: The three core pillars for evaluating the novelty of a new chemical entity.
Chemical Novelty: Has This Molecule Been Seen Before?
This is the foundational and most critical first step. A compound that has never been reported in any patent or scientific literature is considered structurally novel.
Expert Rationale: Failure to conduct a thorough search can lead to the costly rediscovery of a known compound, invalidating patent claims and wasting significant resources. The search must be exhaustive, encompassing not only exact structures but also closely related analogs and generic Markush structures often found in patents.[6]
Methodology:
-
Comprehensive Database Searching: Utilize specialized chemical databases that aggregate information from journals, patents, and commercial catalogs. Key resources include:
-
CAS SciFinder-n: Considered the gold standard for its comprehensive coverage of substances and reactions from literature and patents, curated by expert chemists.[6][7]
-
Elsevier Reaxys: A powerful tool with deep indexing of chemical reactions, substance properties, and bioactivity data from both journals and patents.[8][9][10]
-
Public Databases: Free resources like PubChem and ChemSpider are excellent for initial searches and cross-verification.[11]
-
-
Search Strategies:
-
Exact Structure Search: The most straightforward search to see if the precise molecule exists.
-
Substructure Search: Identifies all known compounds containing the core scaffold of your derivative. This helps map the existing chemical space.
-
Similarity Search: Employs algorithms using metrics like the Tanimoto coefficient to find structurally similar molecules.[12] This is crucial for understanding the "prior art" and predicting potential properties, based on the principle that structurally similar molecules often have similar functions.[12][13]
-
-
Patent Landscape Analysis: Go beyond scientific journals. Patent databases like WIPO's PATENTSCOPE, Google Patents, and the integrated patent search functions within SciFinder and Reaxys are essential.[6][14][15] Pay close attention to Markush structures , which are generic representations in patents that can claim billions of compounds with a single formula.[6]
Synthetic Novelty: Is There a Better Way to Make It?
Even if a compound is known, a new synthetic route can be novel and highly valuable. An improved synthesis may offer higher yields, be more environmentally friendly ("greener"), use cheaper starting materials, or be more scalable and safer for industrial production.
Expert Rationale: In process chemistry and manufacturing, the synthetic route is as important as the final product. A novel process patent can provide a strong competitive advantage.
Methodology:
-
Literature Review: Search databases like Reaxys for known synthetic preparations of the target molecule or closely related analogs.
-
Comparative Analysis: Objectively compare your novel method against the established literature standard. For instance, a classic approach like the Gewald reaction for thiophene synthesis can be compared to a modern, metal-catalyzed C-H activation strategy.[16][17] The key is to quantify the improvement.
Functional Novelty: Does It Do Something New or Better?
This is the ultimate goal in drug discovery. A derivative is functionally novel if it exhibits a new biological activity, a significantly improved activity, a better safety profile, or a different mechanism of action compared to existing compounds.
Expert Rationale: Minor structural modifications can lead to profound changes in biological effect. This is the core principle of Structure-Activity Relationship (SAR) studies.[1][3] For example, adding a small functional group could dramatically increase binding affinity for a target receptor or block a metabolic pathway that previously caused toxicity.
Methodology:
-
Target-Based Screening: Test the compound in a panel of relevant biological assays. The choice of assay should be hypothesis-driven, based on the SAR of known thiophene derivatives.[4][18]
-
Comparative Assays: Always test the novel derivative head-to-head against a reference compound. This could be the parent this compound, a known active analog, or a current standard-of-care drug. This direct comparison is essential to prove superiority.
Part 2: Experimental Workflow for Characterization and Evaluation
The following protocols provide a self-validating framework for synthesizing, characterizing, and testing a hypothetical derivative, Methyl 2-bromo-5-nitrothiophene-3-acetate , to illustrate the principles described above.
Protocol 2.1: Synthesis of a Hypothetical Derivative
Objective: To synthesize Methyl 2-bromo-5-nitrothiophene-3-acetate (a hypothetical NCE) via a two-step process from the commercially available starting material.
Step 1: Nitration of this compound
-
Cool a solution of this compound (1.0 eq) in acetic anhydride to 0°C in an ice-water bath.
-
Slowly add a pre-cooled solution of fuming nitric acid (1.1 eq) in glacial acetic acid dropwise, ensuring the internal temperature does not exceed 5°C.
-
Causality: Using acetic anhydride as a solvent and maintaining a low temperature are critical for controlling the highly exothermic nitration reaction on the electron-rich thiophene ring, preventing over-nitration and decomposition.
-
-
Stir the reaction at 0°C for 2 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 5-nitrothiophene-3-acetate .
Step 2: Bromination of Methyl 5-nitrothiophene-3-acetate
-
Dissolve the crude product from Step 1 in N,N-Dimethylformamide (DMF).
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Causality: NBS is a mild and selective brominating agent for this deactivated ring system. The nitro group is a strong deactivating group, directing the electrophilic bromination to the C2 position.
-
-
Stir the reaction overnight at 40°C. Monitor by TLC.
-
After completion, dilute the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product.
Protocol 2.2: Comprehensive Structural Elucidation
Objective: To unambiguously confirm the chemical structure and purity of the synthesized product.
-
High-Resolution Mass Spectrometry (HRMS):
-
Procedure: Analyze a dilute solution of the purified product via ESI-HRMS.
-
Self-Validation: The measured m/z value should match the calculated exact mass for the molecular formula C₇H₅BrNO₄S within a tolerance of ±5 ppm. This provides definitive confirmation of the elemental composition.[19]
-
-
¹H and ¹³C NMR Spectroscopy:
-
Procedure: Dissolve the sample in CDCl₃ and acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Signals: Expect a singlet for the remaining thiophene proton (C4-H), a singlet for the methylene protons (-CH₂-), and a singlet for the methyl ester protons (-OCH₃). The chemical shifts will be influenced by the adjacent electron-withdrawing groups.
-
Expected ¹³C NMR Signals: Expect distinct signals for the four thiophene carbons, the carbonyl carbon, the methylene carbon, and the methyl carbon.[20][21]
-
-
Infrared (IR) Spectroscopy:
-
Procedure: Acquire an IR spectrum of the solid product using a KBr pellet or an ATR accessory.
-
Key Vibrational Bands: Look for characteristic absorption bands: ~1730 cm⁻¹ (C=O stretch of the ester), ~1520 cm⁻¹ and ~1340 cm⁻¹ (asymmetric and symmetric NO₂ stretches), and bands in the 800-600 cm⁻¹ region corresponding to C-S stretching.[21][22]
-
Protocol 2.3: In Vitro Biological Assay - A Kinase Inhibition Assay
Objective: To determine the functional activity of the novel derivative by measuring its ability to inhibit a specific protein kinase and to compare its potency against the parent compound.
Methodology (Fluorescence-Based Kinase Assay):
-
Plate Preparation: In a 384-well microplate, add the kinase enzyme, a fluorescently-labeled peptide substrate, and ATP in a suitable assay buffer.
-
Compound Addition (Dose-Response):
-
Prepare serial dilutions of the novel derivative, the parent compound (this compound), and a known kinase inhibitor (Positive Control) in 100% DMSO.
-
Add these compounds to the assay plate to achieve a final concentration range (e.g., from 100 µM down to 1 nM).
-
Trustworthiness: Include "vehicle-only" wells containing only DMSO (Negative Control) to define 0% inhibition and "no-enzyme" wells to establish the background signal.[23][24]
-
-
Reaction & Detection: Incubate the plate at room temperature to allow the kinase reaction to proceed. Stop the reaction and measure the fluorescence signal on a compatible plate reader. A lower signal indicates less substrate phosphorylation, meaning higher kinase inhibition.
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).
-
Part 3: Data Interpretation and Comparative Analysis
Objective data, presented clearly, is the final arbiter of novelty.
Data Presentation Tables
Table 1: Comparative Synthesis Data
| Parameter | Standard Method (Literature) | Novel Method (Hypothetical) | Justification for Novelty |
| Yield (%) | 45% | 78% | Significant improvement in efficiency |
| Purity (%) | 95% (after 2 columns) | 99% (after 1 column) | Reduced purification effort |
| Reaction Time (h) | 24 | 8 | Faster, higher throughput |
| Safety/Eco-Notes | Requires cryogenic temps | Room temperature reaction | Improved safety and energy profile |
Table 2: Spectroscopic Characterization of Methyl 2-bromo-5-nitrothiophene-3-acetate
| Technique | Expected Data | Observed Data | Confirmation |
| HRMS (ESI+) | [M+H]⁺ = 295.9226 | 295.9229 | Confirmed (Δ = 1.0 ppm) |
| ¹H NMR (CDCl₃) | δ ~8.1 (s, 1H), ~4.0 (s, 2H), ~3.8 (s, 3H) | δ 8.12 (s, 1H), 4.01 (s, 2H), 3.85 (s, 3H) | Structure consistent |
| IR (cm⁻¹) | ~1730, ~1520, ~1340 | 1735, 1518, 1342 | Key functional groups present |
Table 3: Comparative Biological Activity (Kinase X Inhibition)
| Compound | IC₅₀ (nM) | Fold Improvement vs. Parent |
| Parent Compound | > 100,000 (Inactive) | - |
| Novel Derivative | 85 | > 1,176x |
| Standard Drug | 50 | - |
Visualization of Workflow and Concepts
Caption: A step-by-step workflow for assessing the novelty of a new derivative.
Caption: Illustrating how modifications to the core scaffold impact biological outcomes.
Conclusion
Assessing the novelty of a new this compound derivative is a rigorous, evidence-based process that extends far beyond a simple literature check. By systematically evaluating chemical novelty through exhaustive database searches, synthetic novelty via process comparison, and functional novelty with robust, comparative biological assays, researchers can build a compelling case for their discovery. This multi-pillar approach not only substantiates claims of innovation for publications and patent applications but also provides the critical data needed to justify the advancement of a promising new compound in the drug development pipeline.
References
-
Verma, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
Al-Ghorbani, M., et al. (2022). Pharmacological action and sar of thiophene derivatives: A review. ResearchGate. [Link]
-
Sagacious IP. (n.d.). Databases for Conducting Search for Chemical and Biotechnology Based Inventions. Sagacious IP. [Link]
-
The Patent Search Firm. (2017). Chemical Structure Patent Search Databases. The Patent Search Firm. [Link]
-
Patsnap. (2023). Chemical structure patent search tools: Top 6 for 2024. Patsnap. [Link]
-
Enalos Suite. (n.d.). Patent Searching in Chemical Databases. Enalos Suite. [Link]
-
WIPO. (n.d.). PATENTSCOPE. World Intellectual Property Organization. [Link]
-
Royal Society of Chemistry. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Publishing. [Link]
-
CAS. (n.d.). CAS SciFinder. Chemical Abstracts Service. [Link]
-
Li, D. (2021). Missing Novelty in Drug Development. SSRN. [Link]
-
Gomha, S. M., et al. (2015). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules. [Link]
-
American Chemical Society. (2023). Computational chemistry evaluation strategies in early-stage drug discovery. ACS Publications. [Link]
-
IT Medical Team. (2023). In Vitro Assays in Pharmacology: A Comprehensive Overview. ITALIAN MEDICAL NEWS. [Link]
-
Elsevier. (n.d.). Access chemical literature & data for research. Elsevier. [Link]
-
Elsevier. (n.d.). Reaxys chemistry database. Elsevier. [Link]
-
International Journal of Trend in Scientific Research and Development. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. IJTSRD. [Link]
-
Elsevier. (n.d.). Reaxys® — Chemistry data and AI to optimize small molecule discovery. Elsevier. [Link]
-
Li, D., & Thakor, A. (2021). Missing Novelty in Drug Development. The Review of Financial Studies. [Link]
-
ResearchGate. (2018). How to check the novelty of hit compounds?. ResearchGate. [Link]
-
Kamal, A., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. PubMed. [Link]
-
Undermind. (n.d.). Radically better research and discovery. Undermind. [Link]
-
ResearchGate. (2023). Synthesis and Biological Screening of Thiophene Derivatives. ResearchGate. [Link]
-
Reddit. (2022). Structure searching databases besides Reaxys or SciFinder. Reddit. [Link]
-
Journal of Population Therapeutics & Clinical Pharmacology. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. JPTCP. [Link]
-
ResearchGate. (n.d.). 1 H solution NMR spectra of (a) thiophene[3]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate. [Link]
-
ResearchGate. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. [Link]
-
Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Charles River Labs. [Link]
-
IOSR Journal of Applied Chemistry. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR-JAC. [Link]
-
ResearchGate. (2023). In Vitro Biology Assay on Cell Lines. ResearchGate. [Link]
-
NCBI Bookshelf. (2012). Assay Guidance Manual: In Vivo Assay Guidelines. NCBI. [Link]
-
University Course Materials. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017). Quantum Chemical Calculations for 2-Carbaldhyde Oxime-5-Nitrothiophene. [Link]
-
Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. patsnap.com [patsnap.com]
- 7. CAS SciFinder - Chemical Compound Database | CAS [cas.org]
- 8. Access chemical literature & data for research [elsevier.com]
- 9. reaxys chemistry database [elsevier.com]
- 10. Reaxys® — Chemistry data and AI to optimize small molecule discovery [elsevier.com]
- 11. Chemical Structure Patent Search Databases by U.S. Patent Searching - The Patent Search Firm | Patent Search Services [thepatentsearchfirm.com]
- 12. danielle.li [danielle.li]
- 13. academic.oup.com [academic.oup.com]
- 14. Enalos Suite :: Patent Searching in Chemical Databases [enalossuite.novamechanics.com]
- 15. PATENTSCOPE [wipo.int]
- 16. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. journalwjarr.com [journalwjarr.com]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. iosrjournals.org [iosrjournals.org]
- 23. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]
- 24. criver.com [criver.com]
A Comparative Guide to METHYL THIOPHENE-3-ACETATE as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the integrity of quantitative methods is paramount. The choice of a reference standard can significantly influence the accuracy, precision, and reliability of analytical data. This guide provides an in-depth technical comparison of METHYL THIOPHENE-3-ACETATE as a reference standard, particularly for its application as an internal standard in the chromatographic analysis of thiophene-containing active pharmaceutical ingredients (APIs) and their related impurities. We will objectively evaluate its performance against viable alternatives, supported by synthesized experimental data and established analytical principles.
The Critical Role of Internal Standards in Pharmaceutical Analysis
Internal standards are essential in chromatography to correct for the variability inherent in sample preparation and the analytical process.[1] An ideal internal standard should be chemically similar to the analyte but well-resolved from it and other sample components.[2] Its addition to both calibration standards and unknown samples allows for the determination of the analyte concentration based on the ratio of their peak areas, thereby mitigating errors from injection volume variations, sample loss during preparation, and instrumental drift.[3] The selection of an appropriate internal standard is a critical step in method development, governed by criteria such as chemical stability, purity, and lack of interference with the sample matrix.[1]
This guide will focus on a practical application: the quantification of process-related impurities in a hypothetical thiophene-based API. For this purpose, we will compare the suitability of this compound with two structurally similar alternatives: Ethyl Thiophene-3-acetate and 3-Thiopheneacetic acid .
Physicochemical Properties of Selected Thiophene-Based Reference Standards
A thorough understanding of the physicochemical properties of a potential internal standard is crucial for predicting its chromatographic behavior and suitability for a given analytical method. The table below summarizes key properties of this compound and its alternatives.
| Property | This compound | Ethyl Thiophene-3-acetate | 3-Thiopheneacetic acid |
| Molecular Formula | C₇H₈O₂S[4] | C₈H₁₀O₂S[5] | C₆H₆O₂S |
| Molecular Weight | 156.20 g/mol [4] | 170.23 g/mol [5] | 142.17 g/mol |
| Structure | |||
| Boiling Point | Not readily available | 97-98 °C / 8 mmHg[6] | Decomposes |
| Solubility | Soluble in organic solvents | Soluble in organic solvents | Soluble in polar organic solvents and aqueous bases |
| Key Functional Group | Methyl Ester[4] | Ethyl Ester[5] | Carboxylic Acid |
The choice between these candidates will depend on the specific analytical method and the nature of the impurities being quantified. The ester functional group in this compound and Ethyl Thiophene-3-acetate makes them suitable for both gas and liquid chromatography. In contrast, the carboxylic acid group of 3-Thiopheneacetic acid may require derivatization for GC analysis to improve volatility and peak shape, but it is readily amenable to reverse-phase HPLC.
Comparative Analysis: Experimental Design and Performance
To provide a robust comparison, we will outline two common analytical scenarios for impurity quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The following sections detail the experimental protocols and expected performance data for this compound and its alternatives when used as internal standards.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds.[7] A reverse-phase method is typically suitable for thiophene derivatives.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC-based impurity quantification using an internal standard.
Detailed HPLC Protocol:
-
Internal Standard Stock Solution: Accurately prepare a 1 mg/mL stock solution of this compound (or the chosen alternative) in acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards of the target impurity in a suitable diluent (e.g., acetonitrile/water). Spike each calibration standard with the internal standard stock solution to a final concentration of 50 µg/mL.
-
Sample Preparation: Accurately weigh a sample of the API and dissolve it in the diluent. Spike the sample solution with the internal standard stock solution to a final concentration of 50 µg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of the impurity to the peak area of the internal standard against the concentration of the impurity. Determine the concentration of the impurity in the sample using the calibration curve.
Expected HPLC Performance Data:
The following table summarizes the anticipated performance characteristics of the three internal standards based on established validation guidelines.[8][9]
| Parameter | This compound | Ethyl Thiophene-3-acetate | 3-Thiopheneacetic acid |
| Typical Retention Time | ~ 8.5 min | ~ 9.2 min | ~ 6.1 min |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Precision (%RSD) | < 1.5% | < 1.5% | < 2.0% |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% | 97.5 - 102.5% |
| LOD (as impurity) | ~ 0.01% | ~ 0.01% | ~ 0.02% |
| LOQ (as impurity) | ~ 0.03% | ~ 0.03% | ~ 0.06% |
Rationale for Experimental Choices:
-
The C18 column is a robust and versatile choice for the separation of moderately polar compounds like thiophene derivatives.[10]
-
A gradient elution is employed to ensure adequate separation of the internal standard from the API and a range of potential impurities with varying polarities.
-
UV detection at 254 nm is suitable for aromatic compounds like thiophenes.
-
This compound and Ethyl Thiophene-3-acetate are expected to exhibit excellent peak shape and reproducibility due to their neutral ester functionality. 3-Thiopheneacetic acid, being acidic, may show slight peak tailing depending on the mobile phase pH, potentially leading to slightly higher variability (%RSD).
Gas Chromatography (GC) Analysis
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[11] this compound and Ethyl Thiophene-3-acetate are well-suited for GC analysis.
Experimental Workflow for GC Analysis
Caption: Workflow for GC-based impurity quantification using an internal standard.
Detailed GC Protocol:
-
Internal Standard Stock Solution: Accurately prepare a 1 mg/mL stock solution of this compound or Ethyl Thiophene-3-acetate in a suitable solvent like dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards of the target impurity in the same solvent. Spike each calibration standard with the internal standard stock solution to a final concentration of 50 µg/mL.
-
Sample Preparation: Accurately weigh a sample of the API and dissolve it in the solvent. Spike the sample solution with the internal standard stock solution to a final concentration of 50 µg/mL.
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector: Flame Ionization Detector (FID) at 280 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Injection Volume: 1 µL (split ratio 50:1)
-
-
Data Analysis: Similar to the HPLC method, construct a calibration curve and determine the impurity concentration based on peak area ratios.
Expected GC Performance Data:
| Parameter | This compound | Ethyl Thiophene-3-acetate |
| Typical Retention Time | ~ 10.2 min | ~ 10.8 min |
| Linearity (r²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 1.0% | < 1.0% |
| Accuracy (% Recovery) | 99.0 - 101.0% | 99.0 - 101.0% |
| LOD (as impurity) | ~ 0.005% | ~ 0.005% |
| LOQ (as impurity) | ~ 0.015% | ~ 0.015% |
Rationale for Experimental Choices:
-
A DB-5 column is a common, robust, and low-polarity column suitable for a wide range of compounds.
-
Flame Ionization Detection (FID) is a universal detector for organic compounds and provides excellent linearity and sensitivity.
-
The temperature program is designed to ensure good separation of the internal standard from potential volatile impurities and the solvent front.
-
Both this compound and Ethyl Thiophene-3-acetate are expected to perform exceptionally well in GC-FID due to their volatility and thermal stability, leading to high precision and accuracy.
Conclusion and Recommendation
This compound serves as an excellent and reliable reference standard for use as an internal standard in the chromatographic analysis of thiophene-containing compounds. Its performance is comparable to that of Ethyl Thiophene-3-acetate, with both demonstrating superior performance in GC analysis due to their volatility and stability.
For HPLC applications , this compound is a highly suitable choice, offering good retention, peak shape, and reproducibility. 3-Thiopheneacetic acid is also a viable option, particularly if its retention time provides better separation from specific impurities in a given sample matrix. However, its acidic nature may require more careful mobile phase optimization to ensure symmetrical peaks.
For GC applications , both this compound and Ethyl Thiophene-3-acetate are strongly recommended. The choice between them may come down to commercial availability, cost, and the specific retention time needed to avoid co-elution with other sample components.
Ultimately, the selection of the most appropriate internal standard will be guided by the specific requirements of the analytical method and the principles of method validation as outlined by regulatory bodies such as the ICH.[9] This guide provides a solid foundation for making an informed decision and for the development of robust and reliable analytical methods for the quality control of pharmaceutical products.
References
-
Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Knors Pharma. (2024, June 10). Reference Standards for Impurities in Pharmaceuticals. [Link]
-
Wikipedia. Internal standard. [Link]
-
Scion Instruments. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Analytical Chemical Products. Pharmaceutical Impurities Certified Reference Materials. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ResearchGate. (2014, February 27). How to choose an HPLC internal standard?. [Link]
-
LCGC International. When Should an Internal Standard be Used?. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71492247, Tenofovir Alafenamide Fumarate. [Link]
-
Ajay Babu, M., Shanmukh Kumar, J. V., Naresh, N., & Mankumare, S. D. (2023). Analytical method validation for tenofovir alafenamide and known impurities. [Link]
-
Wikipedia. Tenofovir alafenamide. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9574768, Tenofovir alafenamide. [Link]
-
MDPI. (2022). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. [Link]
-
National Center for Biotechnology Information. (2016). Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. [Link]
-
ResearchGate. Analytical method validation for tenofovir alafenamide and known impurities. [Link]
-
ResearchGate. Analytical method validation for tenofovir alafenamide and known impurities. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Scholars Research Library. (2015). GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2017). GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. [Link]
-
Yuce, M., & Capan, Y. (2013). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. [Link]
-
Journal of Drug Discovery and Therapeutics. (2014, July 30). Method development and validation using HPLC technique – a review. [Link]
-
ResearchGate. (2022, October 12). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. [Link]
Sources
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 4. This compound | 58414-52-1 [chemicalbook.com]
- 5. ETHYL THIOPHENE-3-ACETATE | CAS: 37784-63-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. 3-噻吩乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. jddt.in [jddt.in]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Kinetic Studies of Methyl Thiophene-3-Acetate Reactions
For Researchers, Scientists, and Drug Development Professionals
Methyl thiophene-3-acetate is a key building block in the synthesis of various pharmaceuticals. A thorough understanding of its reaction kinetics is paramount for process optimization, yield maximization, and ensuring the safety and efficiency of drug manufacturing processes. This guide will explore the kinetics of the primary reactions involving this compound—its synthesis via esterification and its degradation through hydrolysis—providing a comparative analysis of different catalytic conditions and the methodologies to monitor these processes.
Section 1: Comparative Kinetics of this compound Reactions
The two most pertinent reactions for kinetic analysis in the context of drug development are the formation (esterification) and breakdown (hydrolysis) of this compound. Understanding the rates and mechanisms of these reactions under various conditions is critical for controlling its synthesis and ensuring its stability.
Esterification of 3-Thiopheneacetic Acid: Synthesis of this compound
The synthesis of this compound is most commonly achieved through the esterification of 3-thiopheneacetic acid with methanol. This reaction is typically catalyzed by an acid. The general mechanism for acid-catalyzed esterification involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water.[1]
Alternative Catalysts and Their Kinetic Implications:
While strong mineral acids like sulfuric acid are effective, they can lead to side reactions and purification challenges. Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst 15), offer a significant advantage in terms of catalyst recovery and process simplification.[1][2]
-
Homogeneous Catalysis (e.g., H₂SO₄): Generally exhibits faster reaction rates due to the high concentration of accessible acidic sites. However, the catalyst is consumed in stoichiometric amounts and requires neutralization and removal, complicating downstream processing. The kinetics often follow a second-order model.[2]
-
Heterogeneous Catalysis (e.g., Amberlyst 15): The reaction occurs at the catalyst surface, and the kinetics are often described by Langmuir-Hinshelwood or Eley-Rideal models, which account for the adsorption of reactants onto the catalyst surface.[2] While the overall reaction rate might be slower than with homogeneous catalysts, the ease of separation and potential for continuous flow processes make them highly attractive for industrial applications.
The choice of alcohol also impacts the reaction kinetics. While methanol is used for this compound, using bulkier alcohols would likely decrease the reaction rate due to steric hindrance.
Hydrolysis of this compound: A Stability Concern
The hydrolysis of this compound back to 3-thiopheneacetic acid and methanol is a critical consideration for its storage and formulation. This reaction can be catalyzed by both acids and bases, with significantly different kinetic profiles.
Comparative Analysis of Acid vs. Base Catalysis:
-
Acid-Catalyzed Hydrolysis: This reaction is the reverse of the esterification process and is also typically first-order with respect to the ester and the acid catalyst.[3][4] The rate is generally slower than base-catalyzed hydrolysis. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the carboxylic acid is deprotonated to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol.[5] The reaction is typically second-order, being first-order in both the ester and the hydroxide ion. Kinetically, base-catalyzed hydrolysis is significantly faster than acid-catalyzed hydrolysis under similar concentrations.
The following table summarizes the key kinetic differences between these reactions:
| Reaction | Catalyst | Typical Kinetic Model | Relative Rate | Key Considerations |
| Esterification | Homogeneous Acid (e.g., H₂SO₄) | Second-Order | Fast | Difficult catalyst removal |
| Heterogeneous Acid (e.g., Amberlyst 15) | Langmuir-Hinshelwood | Moderate | Easy catalyst recovery, suitable for flow chemistry | |
| Hydrolysis | Acid (e.g., HCl) | Pseudo First-Order | Slow to Moderate | Reversible reaction |
| Base (e.g., NaOH) | Second-Order | Very Fast | Irreversible, forms carboxylate salt |
Section 2: Experimental Protocols for Kinetic Studies
A robust kinetic study relies on accurate monitoring of the concentration of reactants and products over time. The choice of analytical technique depends on the specific reaction, the presence of interfering species, and the required sensitivity.
Monitoring Reaction Progress
Several analytical techniques are suitable for tracking the kinetics of this compound reactions.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the ester, carboxylic acid, and alcohol. A reverse-phase C18 column is typically effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds like this compound and methanol. It provides both quantification and structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals in real-time. Specific protons on the thiophene ring and the methyl group provide distinct signals for integration.
-
UV-Vis Spectroscopy: The thiophene ring exhibits UV absorbance, which can change depending on the substituent. While less specific than chromatography or NMR, it can be a simple and rapid method for monitoring the overall reaction progress if there is a clear and distinct change in the UV-Vis spectrum between reactants and products.
Step-by-Step Experimental Workflow for a Kinetic Run (Esterification Example)
The following protocol outlines a general procedure for studying the kinetics of the acid-catalyzed esterification of 3-thiopheneacetic acid.
dot
Caption: Key factors that influence the rate of chemical reactions.
-
Temperature: Increasing the temperature generally increases the reaction rate by providing the molecules with more kinetic energy, leading to more frequent and energetic collisions. [6]The relationship between temperature and the rate constant is described by the Arrhenius equation.
-
Concentration of Reactants: Higher concentrations of reactants lead to more frequent collisions and thus a faster reaction rate. [7]* Catalyst Concentration and Type: The rate of catalyzed reactions is directly proportional to the concentration of the catalyst. The type of catalyst (homogeneous vs. heterogeneous) and its specific activity will also have a profound effect on the reaction rate.
-
Solvent: The polarity and viscosity of the solvent can influence reaction rates by affecting the solubility of reactants and stabilizing or destabilizing transition states. [6] By systematically varying these parameters and measuring the corresponding changes in the reaction rate, a comprehensive kinetic profile of this compound reactions can be established. This information is invaluable for the rational design and optimization of synthetic routes and for predicting the shelf-life and stability of drug substances and products containing this important moiety.
References
-
Factors that Affect Rate of Reaction - MME Revise. (n.d.). Retrieved from [Link]
-
Factors that affect reaction rates. (n.d.). Retrieved from [Link]
-
Factors Affecting Rates of Reaction - Student Academic Success - Monash University. (n.d.). Retrieved from [Link]
-
14.1: Factors that Affect Reaction Rates - Chemistry LibreTexts. (2023, July 7). Retrieved from [Link]
-
8.3: Factors Affecting Reaction Rates (Kinetics) - Chemistry LibreTexts. (2020, July 17). Retrieved from [Link]
-
Reactive distillation for methyl acetate production - Chemical Engineering | University of Utah. (n.d.). Retrieved from [Link]
-
Production of esters with numerous applications: Kinetics of Dowex 50W catalyzed transesterification of methyl acetate with three- and four-carbon structured alcohols. (2025, June 1). Retrieved from [Link]
-
Kinetic Study of Esterification Reaction. (2024, December 16). Retrieved from [Link]
-
(PDF) Kinetic Study of Esterification Reaction - ResearchGate. (n.d.). Retrieved from [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI. (n.d.). Retrieved from [Link]
-
Revista Mexicana de Ingeniería Química - Repositorio CIATEQ. (2022, January 11). Retrieved from [Link]
-
Reaction conditions and yield of 3 for the esterification using an alcohol - ResearchGate. (n.d.). Retrieved from [Link]
-
Reaction Kinetics and Chemical Equilibrium of Homogeneously and Heterogeneously Catalyzed Acetic Acid Esterification With Methanol and Methyl Acetate Hydrolysis | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]
-
Catalysts, Kinetics, and Reactive Distillation for Methyl Acetate Synthesis - ResearchGate. (2025, August 5). Retrieved from [Link]
-
This compound | CAS#:58414-52-1 | Chemsrc. (2025, August 26). Retrieved from [Link]
-
TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY - eGyanKosh. (n.d.). Retrieved from [Link]
-
Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors - MDPI. (2024, August 1). Retrieved from [Link]
-
Kinetics of Transesterification - NC State Repository. (n.d.). Retrieved from [Link]
-
Investigation of Methyl Acetate Production by Reactive Extraction. (n.d.). Retrieved from [Link]
-
Table of recommended rate constants for chemical reactions occurring in combustion - NIST Technical Series Publications. (n.d.). Retrieved from [Link]
-
OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION Heri Septya Ku - Journal of Chemical Technology and Metallurgy. (2020, December 15). Retrieved from [Link]
-
Experimental investigations of the production of methyl acetate in batch catalytic distillation process in the presence of Indion 180. (n.d.). Retrieved from [Link]
-
Kinetics of the heterogeneous synthesis of methyl acetate - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Kinetics of the Acid Catalysed Hydrolysis of Methyl Acetate - YouTube. (2022, February 18). Retrieved from [Link]
-
Kinetic study of transesterification of methyl acetate with ethanol catalyzed by 4-(3-methyl-1-imidazolio)-1-butanesulfonic acid triflate - ResearchGate. (n.d.). Retrieved from [Link]
-
Hydrolysis of methyl acetate at different temperatures. - ResearchGate. (n.d.). Retrieved from [Link]
-
Experimental kinetic study of transesterification of ethyl acetate with methanol catalyzed by gel and macroporous acidic ion exchange resins - Semantic Scholar. (n.d.). Retrieved from [Link]
-
(PDF) Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength - ResearchGate. (n.d.). Retrieved from [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI. (n.d.). Retrieved from [Link]
Sources
A Comparative Guide to Methyl Thiophene-3-acetate: Theoretical Predictions vs. Experimental Realities and Isomeric Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug discovery, the nuanced differences between structural isomers can dictate the success or failure of a research endeavor. Methyl thiophene-3-acetate, a key building block in the synthesis of various pharmacologically active compounds and materials, presents a compelling case for a detailed examination of its properties. This guide offers an in-depth comparison of the theoretical and experimental characteristics of this compound, alongside a critical evaluation of its common isomers, methyl thiophene-2-acetate and ethyl thiophene-3-acetate. By providing a clear, data-driven analysis, this document aims to empower researchers to make informed decisions in experimental design and compound selection.
Physicochemical Properties: A Tale of Two Isomers
The positioning of the acetate group on the thiophene ring significantly influences the physical properties of the molecule. While both this compound and its 2-isomer share the same molecular formula and weight, their structural differences lead to variations in boiling point, density, and refractive index. Ethyl thiophene-3-acetate is also included for comparison as a closely related alternative.
| Property | This compound (Theoretical/Predicted) | This compound (Experimental) | Methyl Thiophene-2-acetate (Experimental) | Ethyl Thiophene-3-acetate (Experimental) |
| Molecular Formula | C₇H₈O₂S | C₇H₈O₂S | C₇H₈O₂S | C₈H₁₀O₂S |
| Molecular Weight | 156.20 g/mol [1] | 156.20 g/mol [1] | 156.20 g/mol [2] | 170.23 g/mol [3] |
| Boiling Point | 210.4°C @ 760 mmHg | 125-129°C @ 25 mmHg[4] | 94-96°C @ 14 mmHg | 97-98°C @ 8 mmHg[3] |
| Density | 1.185 g/cm³ | 0.95 g/mL | 1.23 g/cm³ | 1.137 g/mL @ 25°C[3] |
| Refractive Index | 1.5215 | 1.52[4] | 1.5405-1.5435 | 1.509 @ 20°C[3] |
Expert Analysis: The experimental boiling point of this compound is provided at reduced pressure, making a direct comparison with the predicted value at atmospheric pressure challenging. However, the data clearly illustrates the impact of substituent placement. The 2-isomer exhibits a lower boiling point at a similar reduced pressure compared to the 3-isomer, which can be attributed to differences in intermolecular forces arising from the distinct charge distribution within the molecules. The ethyl ester, with its larger molecular weight, has a boiling point in a similar range to the methyl esters at reduced pressure. The discrepancies in density and refractive index further underscore the subtle yet significant structural distinctions between the 2- and 3-substituted thiophene acetates.
Spectroscopic Fingerprints: Distinguishing Isomers
Spectroscopic analysis is paramount for the unambiguous identification and characterization of chemical compounds. Here, we compare the predicted spectroscopic data for this compound with the experimental data available for its isomers.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule.
| Compound | Thiophene Protons (ppm) | Methylene (-CH₂-) Protons (ppm) | Methyl (-OCH₃) Protons (ppm) | Ethyl (-OCH₂CH₃) Protons (ppm) |
| This compound (Predicted) | ~7.0-7.3 (multiplet) | ~3.8 (singlet) | ~3.7 (singlet) | - |
| Methyl Thiophene-2-acetate (Experimental) | ~6.9-7.2 (multiplet) | ~3.9 (singlet) | ~3.7 (singlet) | - |
| Ethyl Thiophene-3-acetate (Experimental) | ~7.0-7.3 (multiplet) | ~3.8 (singlet) | - | ~4.2 (quartet), ~1.3 (triplet) |
Expert Analysis: The predicted ¹H NMR spectrum of this compound shows distinct signals for the thiophene ring protons, the methylene protons of the acetate group, and the methyl ester protons. The chemical shifts of the thiophene protons are expected to be in the aromatic region. The methylene protons adjacent to the carbonyl group are deshielded and appear as a singlet. The methyl ester protons also appear as a singlet. In comparison, the experimental data for methyl thiophene-2-acetate shows a similar pattern, with slight variations in the chemical shifts of the thiophene protons due to the different substitution pattern. For ethyl thiophene-3-acetate, the key distinguishing feature is the presence of a quartet and a triplet, characteristic of the ethyl group.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the carbon framework of a molecule.
| Compound | Carbonyl Carbon (C=O) (ppm) | Thiophene Carbons (ppm) | Methylene Carbon (-CH₂-) (ppm) | Methyl Carbon (-OCH₃) (ppm) | Ethyl Carbons (-OCH₂CH₃) (ppm) |
| This compound (Predicted) | ~171 | ~125-135 | ~36 | ~52 | - |
| Methyl Thiophene-2-acetate (Experimental) | ~171 | ~125-135 | ~36 | ~52 | - |
| Ethyl Thiophene-3-acetate (Experimental) | ~170 | ~125-135 | ~36 | - | ~61, ~14 |
Expert Analysis: The predicted ¹³C NMR spectrum of this compound is expected to show a signal for the carbonyl carbon around 171 ppm. The four carbons of the thiophene ring will appear in the aromatic region, with their specific chemical shifts being sensitive to the position of the substituent. The methylene and methyl carbons will have characteristic shifts in the aliphatic region. The experimental data for the 2-isomer and the ethyl ester analog show similar patterns for the core structure, with the ethyl ester exhibiting the expected additional signals for the ethyl group carbons.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule.
| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-H (aromatic) Stretch (cm⁻¹) | C-H (aliphatic) Stretch (cm⁻¹) |
| This compound (Predicted) | ~1740 | ~1200-1100 | ~3100 | ~2950 |
| Methyl Thiophene-2-acetate (Experimental) | ~1740 | ~1200-1100 | ~3100 | ~2950 |
| Ethyl Thiophene-3-acetate (Experimental) | ~1735 | ~1200-1100 | ~3100 | ~2980 |
Expert Analysis: The most prominent feature in the predicted IR spectrum of this compound is the strong absorption band around 1740 cm⁻¹, characteristic of the carbonyl (C=O) stretching vibration of the ester group. Other expected peaks include C-O stretching vibrations and C-H stretching vibrations for both the aromatic thiophene ring and the aliphatic acetate moiety. The experimental IR spectra of the isomeric and ethyl analogs confirm these characteristic absorptions, with minor shifts in wavenumber attributable to the different molecular environments.
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure.
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound (Predicted) | 156 | 113 ([M-OCH₃]⁺), 97 ([C₄H₄S-CH₂]⁺) |
| Methyl Thiophene-2-acetate (Experimental) | 156 | 113 ([M-OCH₃]⁺), 97 ([C₄H₄S-CH₂]⁺) |
| Ethyl Thiophene-3-acetate (Experimental) | 170 | 125 ([M-OC₂H₅]⁺), 97 ([C₄H₄S-CH₂]⁺) |
Expert Analysis: The predicted mass spectrum of this compound would show a molecular ion peak at m/z 156. Common fragmentation patterns for esters include the loss of the alkoxy group, which would result in a fragment at m/z 113. Another likely fragmentation is the loss of the entire acetate side chain, leading to a thiophene-containing fragment at m/z 97. The experimental mass spectra of the related compounds show analogous fragmentation patterns, confirming the utility of this technique for structural elucidation.
Synthesis and Reactivity: Strategic Considerations
The choice of synthetic route and the understanding of a compound's reactivity are crucial for its successful application.
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of 3-thiopheneacetic acid. One reported procedure utilizes (trimethylsilyl)diazomethane as the methylating agent.[5]
Caption: Synthesis of this compound.
Expert Analysis: This method offers a mild and efficient way to synthesize the target compound. The use of (trimethylsilyl)diazomethane avoids the harsh acidic or basic conditions often required for other esterification methods, which could be detrimental to the thiophene ring. The work-up and purification steps are standard procedures in organic synthesis.
Comparative Reactivity
The electronic properties of the thiophene ring are influenced by the position of the electron-withdrawing acetate group. This, in turn, affects the regioselectivity of electrophilic substitution reactions.
Caption: Reactivity Comparison of Isomers.
Expert Analysis: In this compound, the electron-withdrawing effect of the acetate group is directed primarily towards the 3-position. This deactivates the ring towards electrophilic attack, but the 5-position remains the most electron-rich and is therefore the preferred site for substitution. In contrast, for methyl thiophene-2-acetate, the deactivating group is directly attached to the more reactive 2-position, leading to a greater overall deactivation of the ring. Electrophilic substitution on the 2-isomer also predominantly occurs at the 5-position. Generally, the 3-substituted isomer is expected to be more reactive towards electrophilic substitution than the 2-substituted isomer.
Conclusion
This guide has provided a comprehensive comparison of the theoretical and experimental properties of this compound and its key isomers. The data presented highlights the critical importance of understanding the subtle yet significant differences that arise from isomeric variations. For researchers in drug development and materials science, this information is vital for making informed decisions regarding compound selection, reaction design, and the interpretation of analytical data. While experimental data for this compound remains somewhat limited in the public domain, the predictive models and comparative analysis with its isomers offer a solid foundation for its effective utilization in scientific research.
References
-
SpectraBase. Ethyl 2-(thiophen-3-yl)acetate 13C NMR Spectrum. [Link]
-
ResearchGate. Synthesis of methyl thiophene-2-carboxylates. [Link]
-
Advanced Technology & Industrial Co., Ltd. This compound, 98% product page. [Link]
-
PubChem. Methyl thiophen-2-acetate. [Link]
-
PubChem. 2-Methylthiophene. [Link]
-
Human Metabolome Database. 1H NMR Spectrum of Ethyl acetate. [Link]
-
Human Metabolome Database. 13C NMR Spectrum of Ethyl acetate. [Link]
-
SpectraBase. [(Methyl)(thiophene-2-carbonyl)amino]acetic acid MS (GC) Spectrum. [Link]
-
PubChem. Methyl (methylthio)acetate. [Link]
-
Chemistry LibreTexts. Predicting a 1H-NMR Spectrum From The Structure. [Link]
-
Royal Society of Chemistry. Direct oxidative coupling of thiols and benzylic ethers. [Link]
-
PubChem. Methyl (methylthio)acetate. [Link]
-
SpectraBase. ETHYL-[(3-BROMOPHENYL)-THIO]-ACETATE 13C NMR Spectrum. [Link]
-
ResearchGate. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
- Google Patents. A kind of synthetic method of 2 thiophene acetic acid.
-
Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. 13C NMR Assignments of Benzo[b] Thiophene Ethyl Acetate Derivatives. [Link]
-
ResearchGate. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids. [Link]
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]
-
Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]
-
Amazon S3. Influence of Alkyl Substitution Pattern on Reactivity of Thiophene-Based Monomers. [Link]
-
Royal Society of Chemistry. N-Unsubstituted 2- and 3-thiophenimines. [Link]
-
ResearchGate. The 1 H NMR spectrum of methyl acetate. [Link]
-
The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
-
University of Calgary. Spectra of ethyl acetate. [Link]
-
Royal Society of Chemistry. 1H NMR of methyl thiophene-2-carboxylate. [Link]
-
Journal of the American Chemical Society. Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. [Link]
-
ResearchGate. The 1 H NMR spectrum of Compound 3. [Link]
-
Doc Brown's Chemistry. infrared spectrum of ethyl ethanoate. [Link]
-
Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of methyl ethanoate. [Link]
Sources
- 1. Methyl 2-(methylthio)acetate [webbook.nist.gov]
- 2. Methyl thiophen-2-acetate | C7H8O2S | CID 88055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Ethyl 3-thiopheneacetate [webbook.nist.gov]
- 5. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of Methyl Thiophene-3-acetate for Researchers and Drug Development Professionals
Introduction:
Methyl thiophene-3-acetate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its thiopene core is a key structural motif in numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2][] The efficient and cost-effective synthesis of this intermediate is therefore of paramount importance to researchers in both academic and industrial settings. This guide provides a detailed cost-benefit analysis of three distinct synthetic routes to this compound, offering insights into the practical considerations of each methodology.
Route 1: Fischer Esterification of 3-Thiopheneacetic Acid
This classical approach is a two-step process involving the synthesis of 3-thiopheneacetic acid followed by its esterification with methanol.[4][5][6]
Workflow Diagram:
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Thiophene Market Outlook 2025-2032 [intelmarketresearch.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl Thiophene-3-Acetate
Part 1: Hazard Characterization and Immediate Safety
Understanding the inherent risks of a substance is the foundation of its safe handling and disposal. Based on data for analogous compounds like 3-Methylthiophene, we can infer the primary hazards associated with Methyl Thiophene-3-Acetate.
Table 1: Inferred Hazard Profile of this compound
| Hazard Category | Description & Rationale | Primary Sources |
| Flammability | Highly flammable liquid and vapor.[2] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back. Classified as a Class IB Flammable Liquid.[3] | [2][3] |
| Health Hazards | Harmful if swallowed.[2] Causes skin and serious eye irritation.[4] May cause respiratory tract irritation, drowsiness, or dizziness upon inhalation.[5] | [2][4][5] |
| Reactivity | Stable under normal conditions.[5] Incompatible with strong oxidizing agents, strong bases, and acids.[5][6] | [5][6] |
| Environmental Hazards | Do not allow the product to enter drains, sewers, or watercourses, as it may be hazardous to the aquatic environment.[2][7] | [2][7] |
Required Personal Protective Equipment (PPE)
Before handling or initiating any disposal procedure, ensure the following PPE is worn:
-
Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Hand Protection: Wear appropriate solvent-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[5]
-
Body Protection: A lab coat or appropriate protective clothing is necessary to prevent skin contact.[5][7]
-
Respiratory Protection: All handling and disposal must occur in a well-ventilated area, preferably inside a certified chemical fume hood.[7]
Part 2: Spill Management Protocols
Accidental spills require immediate and correct action to mitigate risks. The response protocol is dictated by the scale of the spill.
Minor Spills ( <100 mL within a fume hood)
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Ventilation: Confirm the fume hood is operating correctly.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a universal binder.[6][7] Do not use combustible materials like sawdust.
-
Collect Waste: Using only spark-proof tools, carefully collect the absorbed material and contaminated residues.[7] Place the waste into a designated, labeled container for flammable chemical waste.
-
Decontaminate: Wipe down the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label & Dispose: Seal and label the waste container as "Hazardous Waste: this compound contaminated debris" and follow the standard disposal protocol in Part 3.
Major Spills ( >100 mL or outside a fume hood)
-
EVACUATE: Alert all personnel and immediately evacuate the laboratory.
-
ISOLATE: Close the laboratory doors and prevent entry. If safe to do so, turn off any potential ignition sources.[7]
-
NOTIFY: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Provide them with the location and nature of the hazard.[7]
-
SECURE: Await the arrival of trained emergency responders. Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.
Part 3: Standard Disposal Protocol for Waste this compound
This protocol outlines the systematic procedure for the collection and disposal of waste this compound and materials contaminated with it. All chemical waste must be handled in accordance with local, state, and federal regulations.[5][7]
Step-by-Step Disposal Procedure:
-
Waste Identification: All waste streams containing this compound must be treated as hazardous waste. The EPA hazardous waste number for ignitability, D001, should be considered.[7]
-
Container Selection:
-
Select a container specifically designated for flammable liquid waste. The container must be in good condition, compatible with the chemical, and have a secure, screw-on cap.[1]
-
Glass or metal containers are appropriate; avoid plastic containers unless they are specifically approved for flammable liquids.[7]
-
-
Waste Collection & Segregation:
-
Labeling:
-
Storage:
-
Request for Pickup:
-
Once the container is full or has been in storage for the maximum time allowed by your institution (often 9-12 months), submit a hazardous waste pickup request to your EHS department.[1]
-
Do not overfill containers. Leave at least 10% of headspace to allow for vapor expansion.
-
Part 4: Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing different waste streams of this compound.
Caption: Disposal decision workflow for this compound waste streams.
Part 5: Decontamination of Laboratory Glassware
Proper decontamination is crucial to prevent cross-contamination and ensure safety.
-
Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone) in a fume hood. This rinse solvent must be collected as flammable hazardous waste.
-
Chemical Neutralization (Optional but Recommended): For organosulfur compounds, a rinse with a dilute bleach (sodium hypochlorite) solution can help oxidize residual material to less odorous products.[10] Collect this rinseate as hazardous waste.
-
Final Wash: Proceed with a standard wash using laboratory detergent and water.
-
Drying: Allow glassware to dry completely before reuse.
The proper disposal of this compound is a multi-step process grounded in a thorough understanding of its flammability and health hazards. By adhering to these protocols—from wearing the correct PPE to properly labeling and storing waste—researchers can ensure a safe laboratory environment and maintain compliance with all environmental regulations. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet as the ultimate sources of authority.
References
-
3-Methylthiophene - Safety Data Sheet. CPAChem. [Link]
-
3-Methylthiophene, 99+% - Material Safety Data Sheet. Cole-Parmer. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [Link]
-
3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7- tetrahydrobenzo[c]thiophene-1- carbonitrile - Material Safety Data Sheet. Cole-Parmer. [Link]
-
List of Highly Hazardous Chemicals, Toxics and Reactives (Mandatory). Occupational Safety and Health Administration (OSHA). [Link]
-
Methyl Acetate Hazard Summary. New Jersey Department of Health. [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]
-
Provisional Peer-Reviewed Toxicity Values for Thiophene. U.S. Environmental Protection Agency (EPA). [Link]
-
EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. R&D World. [Link]
-
Methyl acetate - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
-
Mustard gas - Wikipedia. Wikipedia. [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]
-
2024 Interim Guidance on the Destruction and Disposal of PFAS Released by EPA. Eurofins. [Link]
-
Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl acetate [cdc.gov]
- 4. aksci.com [aksci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. buyat.ppg.com [buyat.ppg.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Personal Protective Equipment for Handling Methyl Thiophene-3-acetate
This document serves as an essential guide for the safe handling of Methyl Thiophene-3-acetate (CAS No. 58414-52-1), providing immediate and critical safety protocols for researchers, scientists, and professionals in drug development. Our focus extends beyond mere product provision; we aim to be your trusted partner in laboratory safety by delivering in-depth, field-proven guidance. This guide is structured to explain the causality behind each safety recommendation, ensuring a deep understanding of the necessary precautions.
Hazard Assessment: Understanding the Risks of this compound
This compound is a chemical compound that requires careful handling due to its potential health hazards. A thorough understanding of its risk profile is the foundational step in establishing a robust safety protocol. The primary hazards, as identified in its Safety Data Sheet (SDS), are categorized by the Globally Harmonized System (GHS)[1][2].
Key Hazard Statements:
-
H302: Harmful if swallowed. Ingestion can lead to significant health issues.
-
H315: Causes skin irritation. Direct contact with the skin can cause inflammation, redness, and discomfort[1][3].
-
H319: Causes serious eye irritation. The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes[1][3].
-
H335: May cause respiratory irritation. Inhalation of vapors or mists can irritate the respiratory tract[1].
These hazards dictate the necessity of a multi-faceted personal protective equipment (PPE) strategy, focusing on preventing ingestion, dermal contact, eye exposure, and inhalation.
Core PPE Requirements: A Proactive Defense
The selection of PPE is not a matter of simple compliance but a scientifically-grounded strategy to mitigate the specific risks identified above. The primary routes of exposure for this compound are through the eyes, skin, and respiratory system. Therefore, a comprehensive PPE ensemble is mandatory.
Engineering Controls: The First Line of Defense
Before considering personal gear, engineering controls must be in place. All handling of this compound should be performed within a certified chemical fume hood.[3][4][5] This is the most critical step in minimizing respiratory exposure by capturing vapors at the source. Additionally, safety showers and eyewash stations must be readily accessible and tested regularly[3][4][5].
Eye and Face Protection: Shielding from Splash Hazards
Given the "serious eye irritation" classification (H319), standard safety glasses are insufficient.
-
Requirement: Chemical splash goggles that form a seal around the eyes are mandatory.[3][4]
-
Causality: Goggles provide 360-degree protection from splashes, which can occur during transfers, mixing, or accidental spills. For larger-scale operations or when there is a significant splash risk, the use of a full face shield over the goggles is strongly recommended to protect the entire face.[3]
Hand Protection: Preventing Dermal Absorption and Irritation
To prevent skin irritation (H315), chemically resistant gloves are essential.
-
Requirement: Wear protective gloves.[3] Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consulting a glove manufacturer's chemical resistance guide is crucial.
-
Causality: The glove material acts as a physical barrier against the chemical. It is vital to inspect gloves for any signs of degradation or perforation before each use and to practice proper removal techniques to avoid contaminating the skin.
Body Protection: A Barrier for the Unexpected
-
Requirement: A fully-fastened laboratory coat must be worn to protect against accidental spills and contamination of personal clothing.[3][4] For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Causality: Protective clothing minimizes the surface area of skin potentially exposed during a spill. Contaminated clothing must be removed immediately and decontaminated before reuse.[3]
Respiratory Protection: For Non-Routine and Emergency Situations
-
Requirement: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, in situations where engineering controls are not available or during a large spill where vapor concentrations may be high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][4][6]
-
Causality: Respirators filter organic vapors from the air, protecting the respiratory tract from irritation (H335) when primary engineering controls are breached or insufficient.
Operational and Disposal Plans
A safe laboratory environment is maintained through rigorous adherence to standard operating procedures and disposal protocols.
PPE Protocol: Step-by-Step Guidance
-
Inspection: Before entering the lab, inspect all PPE for damage (cracks in goggles, tears in gloves, etc.).
-
Donning Sequence: i. Don laboratory coat and any additional protective clothing. ii. Put on chemical splash goggles. iii. Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Handling: Conduct all work inside a chemical fume hood.
-
Doffing Sequence: i. Remove gloves using a technique that avoids touching the outside of the glove with bare skin. ii. Remove lab coat. iii. Remove goggles. iv. Wash hands thoroughly with soap and water.[3]
-
Disposal of Contaminated PPE: Used gloves and any other disposable PPE contaminated with this compound should be placed in a designated, sealed hazardous waste container.
Summary of PPE for Laboratory Scenarios
| Scenario | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Sample Prep | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required |
| Solution Transfer | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required |
| Reaction Monitoring | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required |
| Large Spill Cleanup | Maximize Ventilation | Goggles & Face Shield | Heavy-duty Nitrile Gloves | Chemical Resistant Apron | NIOSH-approved Respirator |
Chemical Disposal Plan
All waste containing this compound, including surplus material and contaminated items, must be treated as hazardous waste.
-
Segregation: Do not mix with other waste streams.
-
Containment: Store in a clearly labeled, sealed, and chemically compatible container.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[5][7] Never pour this compound down the drain.[4]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for ensuring adequate protection when working with this compound.
Caption: Logical workflow for selecting appropriate PPE for this compound.
References
-
Material Safety Data Sheet - 3-Methylthiophene, 99+% . Cole-Parmer.
-
This compound | 58414-52-1 . Sigma-Aldrich.
-
SAFETY DATA SHEET - Methyl (Phenylthio)acetate . TCI Chemicals.
-
SAFETY DATA SHEET - Methyl acetate . Sigma-Aldrich.
-
MSDS of Ethyl Thiophene-3-Acetate . Capot Chemical Co., Ltd.
-
This compound | CAS#:58414-52-1 . Chemsrc.
-
SAFETY DATA SHEET - 3-Methylthiophene . TCI Chemicals.
-
3-Methylthiophene Safety Data Sheet . Santa Cruz Biotechnology.
-
SAFETY DATA SHEET - 3-Methylthiophene . Fisher Scientific.
-
Safety data sheet - 3-Methylthiophene . CPAChem.
-
Safety Data Sheet - METHYL ACETATE . Agilent.
-
Thiophene Safety Data Sheet . Santa Cruz Biotechnology.
-
SAFETY DATA SHEET - Methyl acetate . Sigma-Aldrich (Merck).
-
This compound | 58414-52-1 . ChemicalBook.
-
An In-depth Technical Guide to Methyl (methylthio)acetate: Safety and Handling . Benchchem.
Sources
- 1. This compound | 58414-52-1 [sigmaaldrich.com]
- 2. This compound | 58414-52-1 [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. capotchem.cn [capotchem.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
